Technical Documentation Center

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
  • CAS: 343-90-8

Core Science & Biosynthesis

Foundational

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Mechanism of Action of Bretisilocin (GM-2505) Abstract Bretisilocin (GM-2505) is a novel, investigational serotonergic psychedelic currently in late-stage clinical development for the t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Bretisilocin (GM-2505)

Abstract

Bretisilocin (GM-2505) is a novel, investigational serotonergic psychedelic currently in late-stage clinical development for the treatment of Major Depressive Disorder (MDD).[1][2] A substituted tryptamine analog, Bretisilocin has demonstrated rapid and sustained antidepressant effects in clinical trials.[3][4] This guide provides a detailed technical overview of its multifaceted mechanism of action, intended for researchers, scientists, and drug development professionals. We will explore its molecular interactions, the resultant signaling cascades, and the experimental methodologies used to characterize its unique pharmacological profile.

Introduction to Bretisilocin: A Next-Generation Psychedelic

Bretisilocin, chemically known as 5-fluoro-N-methyl-N-ethyltryptamine (5F-MET), is a derivative of methylethyltryptamine (MET) and an analogue of the classic psychedelic N,N-dimethyltryptamine (DMT).[1][5] Developed by Gilgamesh Pharmaceuticals and subsequently acquired by AbbVie, it is engineered to provide the therapeutic benefits of classic psychedelics while possessing a significantly shorter duration of acute psychoactive effects, lasting approximately 60 to 90 minutes.[3][4][6] This pharmacokinetic profile, with an elimination half-life of about 45 minutes, is deemed more practical for clinical settings compared to longer-acting compounds like psilocybin.[2][4]

The therapeutic potential of Bretisilocin stems from its dual mechanism of action: it functions as both a potent serotonin 5-HT2A receptor agonist and a serotonin releasing agent.[3][7] This combination is believed to underpin its rapid and robust antidepressant effects, which have been observed within 24 hours of a single intravenous administration in clinical studies.[4][8]

Pharmacodynamics: A Multi-Target Serotonergic Profile

Bretisilocin interacts with multiple serotonin receptors, exhibiting a complex and nuanced binding and functional profile. Its primary activities are centered on the 5-HT2 receptor family and the serotonin transporter.

Receptor Binding and Functional Activity

The affinity and potency of Bretisilocin at key serotonergic targets have been characterized through in vitro pharmacological assays. The data reveals a potent and well-balanced agonism at 5-HT2A and 5-HT2C receptors, coupled with activity as a serotonin releaser.[1]

TargetParameterValueRadioligand/Assay ConditionReference
Serotonin 5-HT2A Receptor Ki (affinity)4.9 nMDOI as radioligand[1]
Ki (affinity)140–191 nMKetanserin as radioligand[1]
EC50 (potency)15.0–20.6 nMFunctional Assay[1]
Emax (efficacy)80.6–87.6%Functional Assay[1]
Serotonin 5-HT2C Receptor EC50 (potency)9.5 nMFunctional Assay[1]
Emax (efficacy)85.1%Functional Assay[1]
Serotonin 5-HT2B Receptor IC50 (potency)5.8 nMFunctional Assay[1]
ActivityPartial Agonist or AntagonistVaries by study[1]
Serotonin Release EC50 (potency)8.4–15.7 nMRat Brain Synaptosomes[1]
Emax (efficacy)66.8–71.4%Rat Brain Synaptosomes[1]
Serotonin Transporter (SERT) IC50 (potency)418.9 nMReuptake Inhibition Assay[1]
Serotonin 5-HT1A Receptor EC50 (potency)16,918 nMFunctional Assay[1]

Table 1: In Vitro Pharmacological Profile of Bretisilocin.

Notably, the affinity for the 5-HT2A receptor varies depending on the radioligand used, a common phenomenon reflecting different conformational states of the receptor. The functional data robustly supports its role as a high-potency agonist at 5-HT2A and 5-HT2C receptors. Its activity at the 5-HT2B receptor is complex, with reports suggesting it may act as a partial agonist or an antagonist.[1] Its serotonin reuptake inhibition is significantly weaker than its other activities.[1]

Core Molecular Mechanisms of Action

Bretisilocin's therapeutic effects are driven by two primary, synergistic mechanisms at the serotonergic synapse.

5-HT2A Receptor Agonism and Downstream Signaling

The quintessential psychedelic and neuroplastic effects of compounds like Bretisilocin are mediated primarily through the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).[9]

  • Receptor Binding and Gq Activation: Bretisilocin binds to and activates the 5-HT2A receptor, which is predominantly coupled to the Gq alpha subunit.

  • PLC Activation and Second Messengers: This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Cellular Response: IP3 diffuses through the cytoplasm to stimulate the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum. DAG remains in the membrane and, along with Ca2+, activates protein kinase C (PKC). These events trigger a cascade of downstream signaling, influencing gene expression, neuronal excitability, and synaptic plasticity—processes thought to be critical for the rapid antidepressant effects.[3]

Bretisilocin_5HT2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bretisilocin Bretisilocin HTR2A 5-HT2A Receptor Bretisilocin->HTR2A Binds & Activates Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Response Downstream Signaling (Neuroplasticity, Gene Expression) PKC->Response Leads to

Bretisilocin-induced 5-HT2A receptor signaling cascade.
Serotonin Release

In addition to direct receptor agonism, Bretisilocin acts as a partial serotonin releasing agent.[1] This mechanism is distinct from that of selective serotonin reuptake inhibitors (SSRIs). It is thought to involve interaction with the serotonin transporter (SERT) in a manner that reverses its normal function, causing an efflux of serotonin from the presynaptic neuron into the synaptic cleft. This increases the ambient concentration of serotonin, which can then act on all postsynaptic serotonin receptors. This action may contribute to the entactogen-like qualities of the drug.[1]

Bretisilocin_Synaptic_Action cluster_postsynaptic Postsynaptic Neuron Vesicle Serotonin Vesicle SERT SERT Serotonin Serotonin (5-HT) SERT->Serotonin Release HTR2A 5-HT2A Receptor Downstream Signal Transduction HTR2A->Downstream Activates SynapticCleft Synaptic Cleft Bretisilocin Bretisilocin Bretisilocin->SERT Induces Efflux Bretisilocin->HTR2A Direct Agonism Serotonin->HTR2A Binds

Dual synaptic mechanism of Bretisilocin.

Experimental Protocol: Characterizing 5-HT2A Receptor Functional Agonism

To elucidate the functional potency and efficacy of a compound like Bretisilocin at the 5-HT2A receptor, a cell-based functional assay is essential. The following protocol describes a calcium mobilization assay, a robust method for quantifying the activation of Gq-coupled receptors.

Objective

To determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of Bretisilocin at the human 5-HT2A receptor.

Materials
  • HEK293 cells stably expressing the human 5-HT2A receptor (HEK-5HT2A).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Bretisilocin stock solution (e.g., 10 mM in DMSO).

  • Serotonin (5-HT) as a reference agonist.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability and liquid handling.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture HEK-5HT2A cells under standard conditions (37°C, 5% CO2).

    • 24 hours prior to the assay, seed the cells into 96-well plates at a density of ~50,000 cells per well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a serial dilution of Bretisilocin in assay buffer, typically ranging from 1 pM to 100 µM.

    • Prepare a similar concentration-response curve for the reference agonist, serotonin.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Aspirate the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • Using the instrument's liquid handler, add the prepared concentrations of Bretisilocin or serotonin to the respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response relative to the baseline.

    • Plot the response as a function of the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 and Emax values.

    • Normalize the Emax of Bretisilocin to the maximal response produced by serotonin to determine its relative efficacy.

Experimental_Workflow cluster_prep Preparation (Day 1-2) cluster_assay Assay Execution (Day 3) cluster_analysis Data Analysis Culture 1. Culture HEK-5HT2A Cells Plate 2. Plate Cells in 96-well Plate Culture->Plate DyeLoad 4. Load Cells with Fluo-4 AM Calcium Dye Plate->DyeLoad PrepareCompounds 3. Prepare Bretisilocin & Serotonin Dilutions Measure 6. Measure Fluorescence (Plate Reader) PrepareCompounds->Measure Inject into wells Incubate 5. Incubate (Dark) DyeLoad->Incubate Incubate->Measure Analyze 7. Calculate Peak Response Measure->Analyze Plot 8. Plot Dose-Response Curve Analyze->Plot Calculate 9. Calculate EC50 & Emax Plot->Calculate

Workflow for Calcium Mobilization Functional Assay.

Conclusion and Future Directions

Bretisilocin represents a significant advancement in the development of therapeutics for major depressive disorder. Its meticulously engineered mechanism of action, combining potent 5-HT2A receptor agonism with serotonin release, offers the potential for rapid, profound, and lasting antidepressant effects.[4][8] The short duration of its psychoactive properties enhances its clinical utility, potentially broadening patient access to psychedelic-assisted therapies.[3]

Further research should aim to dissect the relative contributions of the 5-HT2A agonism versus serotonin release to the overall therapeutic effect. Understanding the precise downstream signaling pathways, particularly those related to synaptic plasticity and neurogenesis, will be crucial. As Bretisilocin progresses through late-stage clinical trials, the translation of its unique molecular mechanism into durable clinical efficacy will be a key area of focus for the scientific and medical communities.

References

  • Bretisilocin - Wikipedia. [Link]

  • Bretisilocin - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

  • Could a short-acting psychedelic transform depression treatment? - Drug Discovery News. [Link]

  • Substituted tryptamine - Wikipedia. [Link]

  • FR901469, a novel antifungal antibiotic from an unidentified fungus No.11243. II. In vitro and in vivo activities - PubMed. [Link]

  • FR901469, a Novel Antifungal Antibiotic from an Unidentified Fungus No. 11243. II. In Vitro and In Vivo Activities. | Request PDF - ResearchGate. [Link]

  • FR901469, a Novel Antifungal Antibiotic from an Unidentified Fungus No.11243 II. In Vitro and In Vivo Activities - J-Stage. [Link]

  • FR901469, a Novel Antifungal Antibiotic from an Unidentified Fungus No. 11243. III. Structure Determination. | Request PDF - ResearchGate. [Link]

  • GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder. [Link]

  • AbbVie to Acquire Gilgamesh Pharmaceuticals' Bretisilocin, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline - Investing News Network. [Link]

  • Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment. [Link]

  • The spliceosome as a target of novel antitumour drugs - OUCI. [Link]

  • Gilgamesh's Next-Gen Psychedelic GM-2505 Prints Impressive Results in Phase 2a Major Depressive Disorder Study. [Link]

  • ABCs of Psychedelics: A Preclinical Roadmap for Drug Discovery - PMC - PubMed Central. [Link]

  • AbbVie Enters Psychedelic Market With Bretisilocin Acquisition - Pharmaceutical Online. [Link]

  • FR901469, a novel antifungal antibiotic from an unidentified fungus No.11243. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological properties - PubMed. [Link]

  • Inhibition of the minor spliceosome restricts the growth of a broad spectrum of cancers. [Link]

  • Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC - NIH. [Link]

  • AbbVie to Aquire Bretisilocin for Major Depressive Disorder - Pharma Advancement. [Link]

  • Inhibition of the minor spliceosome restricts the growth of a broad spectrum of cancers. [Link]

  • September 2025 Psychedelic Patent Update. [Link]

  • 2025 Year in Review: 10 Standout Stories in Psychedelics. [Link]

  • New year sees Abbvie, Zelgen in $1.1B T-cell engager deal | BioWorld. [Link]

  • Weekly Rundown: In $1B deal, AbbVie buys psychedelic depression drug from Gilgamesh. [Link]

  • Psychedelics Break Out Of The Fringe Under RFK Jr's 2025 Reset — But Did MNMD Or CMPS Own The Year? - Stocktwits. [Link]

  • Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC. [Link]

  • A General Synthesis of Bis-indolylpiperazine-2,5-diones - MDPI. [Link]

  • Erdafitinib Approval,a Bright Spot Amid the Troughs in Bladder Cancer Trials - GeneOnline. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Serotonin Receptor Binding Affinity of 5-Fluoro-MET (Bretisilocin)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the serotonin receptor binding affinity and functional profile of 5-Fluoro-MET, also know...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the serotonin receptor binding affinity and functional profile of 5-Fluoro-MET, also known as Bretisilocin or GM-2505. As a novel tryptamine derivative under investigation for major depressive disorder, a thorough understanding of its interaction with serotonergic systems is paramount.[1][2][3] This document synthesizes available preclinical data, outlines detailed methodologies for its characterization, and explores the structure-activity relationships that define its unique pharmacological signature. We delve into its high-affinity interactions with key serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors, and its broader serotonergic activity, offering a critical resource for researchers in pharmacology, medicinal chemistry, and neuroscience.

Introduction: The Emergence of 5-Fluoro-MET in Psychedelic Therapeutics

5-Fluoro-N-methyl-N-ethyltryptamine (5-Fluoro-MET), systematically named N-ethyl-2-(5-fluoro-1H-indol-3-yl)-N-methylethanamine, is a synthetic tryptamine that has garnered significant interest as a potential rapid-acting antidepressant.[1][2] It is a fluorinated analog of methylethyltryptamine (MET) and is structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] The rationale for the development of 5-Fluoro-MET stems from the growing body of evidence supporting the therapeutic potential of serotonergic psychedelics, which primarily exert their effects through agonism at the 5-HT2A receptor.[3][4]

Unlike classic psychedelics, 5-Fluoro-MET is being developed to have a shorter duration of action, which may offer practical advantages in a clinical setting.[3][4] Its development is predicated on a dual mechanism of action: direct agonism at postsynaptic 5-HT2A receptors and activity as a serotonin releasing agent.[1][2] This guide will focus on the foundational aspect of its pharmacology: its binding affinity and functional activity at serotonin receptors, which dictates its therapeutic potential and side-effect profile.

Serotonin Receptor Binding Profile of 5-Fluoro-MET

The interaction of 5-Fluoro-MET with a range of serotonin receptors defines its pharmacological identity. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound (in this case, 5-Fluoro-MET). The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to an inhibition constant (Ki), which reflects the compound's binding affinity.

High-Affinity Interactions: The 5-HT2 Subfamily

Clinical and preclinical data indicate that 5-Fluoro-MET is a potent agonist at the 5-HT2A and 5-HT2C receptors.[1] This is consistent with the pharmacology of many psychedelic tryptamines, where 5-HT2A receptor activation is a key mechanism for their psychoactive effects.[5][6]

Moderate to Low-Affinity Interactions

While the 5-HT2A and 5-HT2C receptors are primary targets, 5-Fluoro-MET also interacts with other serotonin receptors, albeit with lower affinity. Notably, it displays very weak activity at the 5-HT1A receptor.[1] One study reported a full agonist response at the 5-HT1A receptor, but with a potency approximately 44 times lower than at the 5-HT2A receptor.[1][7] This separation in potency is a key feature of its pharmacological profile.

Tabulated Binding Affinity Data

The following table summarizes the available binding affinity (Ki) and functional activity (EC50/IC50) data for 5-Fluoro-MET at key human serotonin receptors. This data is compiled from various in vitro studies.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (Emax)Assay TypeReference
5-HT2A Not explicitly reported15.0–20.6 (EC50)80.6–87.6%Calcium Flux[1]
5-HT2C Not explicitly reported9.5 (EC50)85.1%Calcium Flux[1]
5-HT2B Not explicitly reported5.8 (IC50)Not reportedNot specified[1]
5-HT1A Not explicitly reported16,918 (EC50)83.0%Not specified[1]
SERT Not explicitly reported418.9 (IC50)Not applicableReuptake Assay[1]

Note: The table will be updated as more comprehensive binding affinity data becomes publicly available.

Functional Activity at Serotonin Receptors

Beyond binding affinity, understanding the functional consequence of this binding is crucial. Functional assays, such as calcium flux assays for Gq-coupled receptors (like 5-HT2A and 5-HT2C), are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy (Emax).

Agonism at 5-HT2A and 5-HT2C Receptors

5-Fluoro-MET is a potent agonist at both the 5-HT2A and 5-HT2C receptors.[1] The activation of the 5-HT2A receptor, a Gq-coupled receptor, initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, which can be measured to quantify receptor activation.[8]

5-HT2A Receptor Gq Signaling Pathway Activated by 5-Fluoro-MET.
Serotonin Releasing Properties

In addition to direct receptor agonism, 5-Fluoro-MET acts as a partial serotonin releasing agent.[1] This action is mediated by its interaction with the serotonin transporter (SERT), leading to an increase in extracellular serotonin concentrations. This dual mechanism may contribute to its potential therapeutic effects.

Structure-Activity Relationships (SAR)

The introduction of a fluorine atom at the 5-position of the tryptamine indole ring has a significant impact on its pharmacological properties. Fluorination of tryptamines can influence binding affinity and functional activity at serotonin receptors.[9]

Comparison with Non-Fluorinated Analogs

A key aspect of 5-Fluoro-MET's SAR is its comparison to its non-fluorinated parent compound, MET. 5-Fluoro-MET demonstrates significantly higher efficacy at the 5-HT2A receptor compared to MET (Emax = 87.6% vs. 36.2%, respectively).[1] This suggests that the electron-withdrawing nature of the fluorine atom at the 5-position enhances the agonist properties of the molecule at this receptor.

Influence of N-Alkylation

The N-methyl and N-ethyl substitutions on the tryptamine side chain also play a crucial role in receptor affinity and selectivity. Generally, increasing the size of the N-alkyl substituents on tryptamines can modulate the affinity for different serotonin receptor subtypes.

Experimental Protocols for Characterization

To ensure scientific integrity and reproducibility, standardized and validated protocols are essential for characterizing the binding and functional profile of novel compounds like 5-Fluoro-MET.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay using [3H]ketanserin, a well-characterized 5-HT2A antagonist radioligand, to determine the Ki of 5-Fluoro-MET.

Workflow for a 5-HT2A Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the human 5-HT2A receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[10]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]ketanserin (typically at or near its Kd value), and varying concentrations of 5-Fluoro-MET.[10]

  • Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[10]

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.[10]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of 5-Fluoro-MET to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A Agonism

This protocol outlines a method to determine the potency (EC50) and efficacy (Emax) of 5-Fluoro-MET as a 5-HT2A receptor agonist by measuring intracellular calcium mobilization.

Workflow for a 5-HT2A Calcium Flux Functional Assay.

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) and plate them in a 96-well or 384-well plate.[8]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which will increase its fluorescence intensity upon binding to free intracellular calcium.[8]

  • Compound Preparation: Prepare serial dilutions of 5-Fluoro-MET in a suitable assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence of the cells. Then, add the different concentrations of 5-Fluoro-MET and immediately begin kinetic reading of the fluorescence signal over time to capture the transient increase in intracellular calcium.[8]

  • Data Analysis: For each concentration of 5-Fluoro-MET, calculate the peak fluorescence response minus the baseline. Plot the response against the log concentration of the compound to generate a dose-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a reference full agonist like serotonin).

Conclusion and Future Directions

5-Fluoro-MET (Bretisilocin) presents a compelling pharmacological profile characterized by potent agonism at 5-HT2A and 5-HT2C receptors, coupled with serotonin releasing properties. Its high efficacy at the 5-HT2A receptor, enhanced by 5-fluorination, underscores the potential for targeted medicinal chemistry to refine the therapeutic properties of psychedelic compounds. The detailed characterization of its serotonin receptor binding affinity and functional activity is fundamental to understanding its mechanism of action and advancing its clinical development for major depressive disorder.

Future research should aim to further elucidate the binding affinities of 5-Fluoro-MET across a broader panel of serotonin receptor subtypes and other neurotransmitter receptors to build a more complete selectivity profile. Additionally, exploring the downstream signaling pathways activated by 5-Fluoro-MET beyond calcium mobilization will provide deeper insights into its molecular pharmacology and potential for biased agonism. Such studies will be invaluable for the rational design of next-generation therapeutics for neuropsychiatric disorders.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Gilgamesh Pharmaceuticals. (2025, October 16). A novel psychedelic 5-HT2A receptor agonist GM-2505: The pharmacokinetic, safety, and pharmacodynamic profile from a randomized trial healthy volunteer. PubMed. Retrieved from [Link]

  • Kim, Y., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Retrieved from [Link]

  • Patsnap. (n.d.). Bretisilocin. Patsnap Synapse. Retrieved from [Link]

  • South Chesapeake Psychiatry. (2025, September 9). GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder. South Chesapeake Psychiatry. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Fluoro-DMT. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Bretisilocin. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted tryptamine. Wikipedia. Retrieved from [Link]

  • Wikiwand. (n.d.). Bretisilocin. Wikiwand. Retrieved from [Link]

  • Zhang, G., et al. (2022). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PMC. Retrieved from [Link]

Sources

Foundational

Introduction: A New Paradigm in Antidepressant Therapy

An In-Depth Technical Guide to the Pharmacology and Toxicology of GM-2505 (Bretisilocin) Unlike traditional antidepressants that often require weeks to elicit a therapeutic response, GM-2505 is engineered for rapid and s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacology and Toxicology of GM-2505 (Bretisilocin)

Unlike traditional antidepressants that often require weeks to elicit a therapeutic response, GM-2505 is engineered for rapid and sustained efficacy, administered in a controlled clinical setting.[3][5] Its unique pharmacological profile, characterized by a short duration of psychoactive effects (60-90 minutes) and a dual mechanism of action, positions it as a potentially best-in-class therapy designed to overcome the limitations of both conventional antidepressants and first-generation psychedelics like psilocybin.[3][6][7] This guide provides a comprehensive overview of the non-clinical and clinical pharmacology, pharmacokinetics, and toxicological profile of GM-2505, synthesized from available public data for researchers and drug development professionals.

Part 1: Core Pharmacology

The therapeutic rationale for GM-2505 is grounded in its multi-faceted interaction with the serotonin system, a key regulator of mood, cognition, and emotion. Its profile suggests a synergistic approach to rapidly induce and sustain antidepressant effects through neuroplastic changes.[8]

Mechanism of Action: A Dual-Pronged Approach

GM-2505's primary therapeutic activity stems from a dual mechanism that is distinct from classic psychedelics.[3]

  • Serotonin Releaser : In addition to direct receptor agonism, GM-2505 also functions as a serotonin releasing agent.[1][3][7] This action, similar to that of empathogens like MDMA, increases synaptic serotonin levels, which may contribute to the overall therapeutic profile and enhance serotonergic signaling.[5][11][12]

Further in vitro profiling has identified secondary activities, including antagonism of the serotonin transporter (SERT) and low-potency reversible inhibition of monoamine oxidase A (MAO-A), which could further modulate synaptic serotonin levels and contribute to its overall effect.[9]

cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GM2505_cleft GM-2505 Vesicle 5-HT Vesicle GM2505_cleft->Vesicle Induces Release SERT SERT GM2505_cleft->SERT Inhibits Reuptake MAOA MAO-A GM2505_cleft->MAOA Weakly Inhibits Metabolism HT2A 5-HT2A Receptor GM2505_cleft->HT2A Directly Activates (Agonist) Serotonin Serotonin (5-HT) Serotonin->HT2A Binds Vesicle->Serotonin Releases GPCR Gq/11 Signaling (Plasticity) HT2A->GPCR Activates GM2505_admin GM-2505 (IV Administration) GM2505_admin->GM2505_cleft Enters Synapse

Figure 1: Proposed dual mechanism of action for GM-2505 at the serotonergic synapse.

Pharmacodynamics: Quantifying the Biological Effects

Human studies have characterized the pharmacodynamic (PD) profile of GM-2505, confirming its activity as a classic psychedelic with dose-dependent effects.[13]

  • Subjective Effects : Intravenous administration in healthy volunteers produces robust hallucinogenic and psychedelic effects, including altered perception, mood changes, and distorted time perception.[1] The intensity of these effects is comparable to psilocybin and LSD, with an optimal dose range for therapeutic use identified as 10-15 mg.[1][4][13] Doses of 20 mg were associated with more challenging experiences.[1]

  • Neurophysiological Effects : Resting-state electroencephalography (rsEEG) shows dose-related changes consistent with other 5-HT₂A agonists: decreased power in low-frequency bands (theta, alpha) and increased power in high-frequency bands (gamma).[10][13]

  • Neuroendocrine Effects : Dose-dependent changes in neuroendocrine hormones have been observed, a common marker of central 5-HT₂A receptor engagement.[10][13]

Part 2: Pharmacokinetics

The pharmacokinetic (PK) profile of GM-2505 has been deliberately optimized for a short duration of action, facilitating a practical in-clinic treatment model.[3][12]

Absorption and Distribution

GM-2505 is administered via intravenous (IV) infusion, ensuring 100% bioavailability.[1][5] An intramuscular (IM) formulation is also under development.[5][11] Following IV administration, it is rapidly distributed, with peak psychoactive effects occurring within 10 to 20 minutes.[1]

Metabolism and Excretion

GM-2505 has a short elimination half-life of approximately 40-50 minutes.[1][13][14] This leads to a concise duration of psychoactive effects lasting 60-90 minutes, which is intermediate between the very short-acting DMT and the longer-acting psilocybin.[1][4] The Cmax and AUC (area under the curve) have been shown to increase in a dose-proportional manner.[10][13] Specific metabolic pathways have not been detailed in public literature, but Phase 1 studies included urine collection to assess excretion parameters.[15]

ParameterValueSource(s)
Route of Administration Intravenous (IV) Infusion[1][3][5]
Time to Peak (Tmax) 10 - 20 minutes[1]
Elimination Half-Life (t½) 40 - 50 minutes[1][13][14]
Duration of Action 60 - 90 minutes[1][3]
Dose Proportionality Cmax and AUClast increase proportionally[10][13]
Table 1: Summary of Human Pharmacokinetic Parameters for GM-2505.
Experimental Protocol: Phase 1 Single Ascending Dose (SAD) Study

The characterization of GM-2505's PK and PD profile was established through a rigorous Phase 1 study design.

cluster_setup Study Setup cluster_dosing Dosing & Observation (Per Cohort) cluster_analysis Data Analysis Screening Screening (Healthy Volunteers, n=48) Randomization Randomization (Double-Blind, Placebo-Controlled) Screening->Randomization Dose IV Infusion (GM-2505 or Placebo) Randomization->Dose PK_Sample Serial PK Sampling (Plasma, Urine) Dose->PK_Sample PD_Assess PD Assessments (EEG, Vitals, Subjective Scales) Dose->PD_Assess PK_Analysis PK Parameter Calculation (t½, Cmax, AUC) PK_Sample->PK_Analysis Safety_Analysis Safety & Tolerability (AEs, Vitals, ECG) PD_Assess->Safety_Analysis

Figure 2: Generalized workflow for a Phase 1 Single Ascending Dose (SAD) clinical trial.

Step-by-Step Methodology:

  • Subject Recruitment: Healthy male and female volunteers aged 18-55 are recruited following informed consent.[15] Inclusion/exclusion criteria are rigorously applied, screening for pre-existing medical conditions, particularly psychiatric and cardiovascular, and recent use of psychoactive substances.[15]

  • Study Design: The study is a randomized, double-blind, placebo-controlled, single ascending dose design.[13][14] Participants are organized into cohorts, each receiving a progressively higher dose of GM-2505 or a placebo.

  • Dosing Procedure: On the dosing day, subjects receive a single IV infusion of GM-2505 or placebo in a medically supervised environment.[15] Sentinel dosing is often employed, where the first few subjects in a cohort are dosed before the remainder to ensure safety at a new dose level.[14][15]

  • Pharmacokinetic Sampling: Blood and urine samples are collected at pre-specified time points before, during, and after the infusion (e.g., pre-dose, 10, 20, 40, 60, 90, 120, 180 minutes, etc., up to 24 hours) to determine the drug concentration over time.[15]

  • Pharmacodynamic and Safety Assessments: Continuous monitoring includes vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and safety labs.[13] Pharmacodynamic measures such as EEG, neuroendocrine hormone levels, and validated subjective effects questionnaires are administered.[10][13]

  • Data Analysis: Plasma concentration data is used to calculate key PK parameters. Safety data, including all adverse events, are compiled and analyzed to establish the maximum tolerated dose (MTD) and overall safety profile.

Part 3: Clinical Efficacy in Major Depressive Disorder

A Phase 2a clinical trial provided compelling evidence of GM-2505's rapid and robust antidepressant efficacy.[5]

Phase 2a Study Design

The trial was a randomized, double-blind study in 40 patients with moderate-to-severe MDD.[5][11]

  • Day 1: Patients were randomized to receive either an active dose of 10 mg GM-2505 or a low-dose (1 mg) psychoactive comparator via IV infusion.[5][11] The use of a psychoactive comparator is a critical design feature to manage the potential for functional unblinding common in psychedelic research.[5]

  • Day 15: All patients, regardless of the initial group, received a second dose of 15 mg GM-2505.[5][11]

  • Primary Endpoint: The primary outcome was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[11]

Efficacy Results

GM-2505 demonstrated statistically significant and clinically meaningful antidepressant effects.

  • Rapid Onset: A significant reduction in MADRS scores was observed just 24 hours after the first infusion (-18.5 point change from baseline).[5][11]

  • Robust Effect: At Day 14, the 10 mg group showed a -21.6 point change from baseline, a 9.6 point greater reduction than the 1 mg comparator group.[7][11]

  • High Remission Rates: Remission, defined as a MADRS score ≤10, was achieved by 70% of patients in the 10 mg group by Day 14, and this increased to 94% by Day 29 after the second dose.[5][11]

  • Durable Response: The antidepressant effect was sustained through Day 74 without any additional treatment.[5]

Time PointEvent10 mg Dose Group (MADRS Change)Remission Rate (10 mg Group)
Day 1 (24h) Post-First Dose-18.5 pointsNot Reported
Day 14 Pre-Second Dose-21.6 points70%
Day 29 Post-Second Dose-28.0 points94%
Day 74 Follow-up-25.1 points (sustained)Not Reported
Table 2: Summary of Phase 2a Efficacy Results in MDD.[5][11]

Part 4: Toxicology and Safety Profile

Across both Phase 1 studies in healthy volunteers and the Phase 2a study in MDD patients, GM-2505 has demonstrated an acceptable safety and tolerability profile.[11][13]

Preclinical Toxicology

While specific data from non-clinical toxicology studies are not publicly available, Gilgamesh Pharmaceuticals completed the requisite Investigational New Drug (IND)-enabling toxicology studies prior to initiating human trials, satisfying regulatory requirements for safety.[12] These studies typically include single-dose and repeat-dose toxicity in two species (one rodent, one non-rodent), as well as assessments of genetic toxicity and safety pharmacology (effects on cardiovascular, respiratory, and central nervous systems).

Clinical Safety and Tolerability

Human clinical data provide the most relevant insights into the safety of GM-2505.

  • Adverse Events: The majority of adverse events (AEs) reported in clinical trials were mild and transient, typically resolving within two hours of dosing.[5][11] This aligns with the drug's short pharmacokinetic profile and supports the in-clinic administration model.[5]

  • Serious Adverse Events: No serious adverse events (SAEs) have been reported in the clinical trials conducted to date.[5][11]

  • Cardiovascular Effects: Consistent with the known effects of 5-HT₂A agonists, transient, non-clinically significant increases in blood pressure and pulse were observed.[10][13] Importantly, no significant changes in electrocardiographs (ECGs) were noted.[10][13]

  • Abuse Potential: As a psychedelic, GM-2505 has abuse potential. Clinical development is proceeding with administration limited to supervised clinical settings to mitigate this risk.

Protocol: Clinical Safety Monitoring

A robust safety monitoring plan is essential for trials involving novel psychoactive compounds.

Step-by-Step Methodology:

  • Baseline Assessment: Prior to dosing, a full medical history, physical examination, vital signs, ECG, and laboratory safety tests (hematology, chemistry, urinalysis) are performed.

  • Continuous Monitoring: During and immediately following the infusion (e.g., for 2-4 hours), patients are under direct medical supervision. Continuous ECG and frequent vital sign measurements (e.g., every 15 minutes) are recorded.

  • Adverse Event Monitoring: All adverse events are systematically recorded, graded for severity (mild, moderate, severe), and assessed for their relationship to the study drug by the investigator.

  • Psychiatric Monitoring: Given the psychoactive nature of the drug, specific monitoring for acute psychological distress is conducted. Tools like the Clinician-Administered Dissociative States Scale (CADSS) and monitoring for suicidal ideation (e.g., using the Columbia-Suicide Severity Rating Scale, C-SSRS) are employed.[16]

  • Follow-up: Safety assessments, including AE follow-up and laboratory tests, are repeated at subsequent study visits to monitor for any delayed or persistent effects.

Conclusion

GM-2505 (bretisilocin) is a promising, next-generation psychedelic therapeutic with a carefully engineered pharmacological and pharmacokinetic profile. Its dual mechanism as a 5-HT₂A agonist and serotonin releaser, combined with a short duration of action, appears to translate into rapid, robust, and durable antidepressant effects with an acceptable safety profile in a controlled setting. The data gathered from completed Phase 1 and Phase 2a clinical trials provide a strong foundation for its continued development as a novel treatment for Major Depressive Disorder. Further investigation in larger, late-stage trials will be crucial to fully elucidate its therapeutic potential and confirm its safety and efficacy.

References

  • Novel 5-HT2A Agonist GM-2505 Achieves 94% Remission Rate in Phase 2a MDD Trial, With Rapid and Durable Efficacy. (2025-05-27). Patient Care Online. [Link]

  • Bretisilocin - Wikipedia. Wikipedia. [Link]

  • GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder. (2025-09-09). South Chesapeake Psychiatry. [Link]

  • A novel psychedelic 5-HT2A receptor agonist GM-2505: The pharmacokinetic, safety, and pharmacodynamic profile from a randomized trial healthy volunteer. Semantics Scholar. [Link]

  • A study on the safety, tolerability, and effects of GM-2505. ISRCTN Registry. [Link]

  • A study on the safety, tolerability, and effects of GM-2505. Blossom Analysis. [Link]

  • A novel psychedelic 5-HT2A receptor agonist GM-2505: The pharmacokinetic, safety, and pharmacodynamic profile from a randomized trial healthy volunteer. (2025-10-16). PubMed. [Link]

  • A Phase 2a Study to Evaluate the Safety and Tolerability of GM-2505 in Patients With MDD. (2024-02-01). ClinicalTrials.gov. [Link]

  • A novel psychedelic 5-HT2A receptor agonist GM-2505: The pharmacokinetic, safety, and pharmacodynamic profile from a randomized trial healthy volunteer. ResearchGate. [Link]

  • From Dinosaur Heresies to Neuroplastogen's. Sygnature Discovery. [Link]

  • Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD). (2025-05-27). PR Newswire. [Link]

  • Gilgamesh to initiate Phase IIa trial of fast-acting psychedelic drug. (2023-12-06). Pharmaceutical Technology. [Link]

  • A Two-Part, Adaptive, Randomized, Double-blind, Placebo-controlled, Single Ascending Dose (SAD) Study to. (2022-10-12). Onderzoek met mensen. [Link]

  • Gilgamesh Announces Clinical Candidates For Two Programs With First In Human Dosing to Begin in Late 2022. (2022-03-24). PR Newswire. [Link]

  • AbbVie to Acquire Gilgamesh Pharmaceuticals’ Bretisilocin, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline. (2025-08-25). AbbVie News Center. [Link]

Sources

Exploratory

"synthesis of 5-fluoroindole derivatives"

An In-Depth Technical Guide to the Synthesis of 5-Fluoroindole Derivatives Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals....

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Fluoroindole Derivatives

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of a fluorine atom, particularly at the 5-position, can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic routes to 5-fluoroindole derivatives. We will explore the mechanistic underpinnings and practical considerations of classical methods, such as the Fischer and Leimgruber-Batcho syntheses, alongside modern, high-efficiency catalytic approaches. Detailed experimental protocols and a comparative analysis are provided to assist in method selection for specific research and development objectives.

Introduction: The Strategic Importance of Fluorine in Indole Scaffolds

The introduction of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry.[4] Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability of the C-F bond to act as a hydrogen bond acceptor—can lead to significant improvements in a compound's profile. In the context of the indole ring, a fluorine atom at the 5-position often enhances metabolic stability by blocking a common site of oxidative metabolism (cytochrome P450-mediated hydroxylation) and can improve binding affinity to protein targets through favorable electrostatic interactions.[5]

Consequently, the 5-fluoroindole moiety is a key building block in a variety of therapeutic agents, including antitumor, antifungal, and antibacterial compounds, as well as enzyme inhibitors.[4][6] Furthermore, 5-fluoroindole serves as a precursor for the synthesis of 5-fluorotryptophan, which can be incorporated into proteins for ¹⁹F-NMR structural and dynamic studies, a powerful tool in fragment-based drug discovery.[7][8][9] The efficient and scalable synthesis of 5-fluoroindole and its derivatives is therefore a critical endeavor in pharmaceutical research.

Classical Synthetic Strategies

While numerous methods exist for indole synthesis, a few have proven particularly adaptable for constructing the 5-fluoroindole core.[10]

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this remains one of the most versatile and widely used methods for indole synthesis.[11] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2][11] For 5-fluoroindoles, the key starting material is 4-fluorophenylhydrazine, which is readily prepared from 4-fluoroaniline.

Causality and Mechanism: The choice of a strong acid catalyst (Brønsted or Lewis acids like ZnCl₂, H₂SO₄, or polyphosphoric acid) is critical.[11][12] The acid protonates the initially formed phenylhydrazone, facilitating tautomerization to the reactive enehydrazine intermediate. This intermediate is primed for the key bond-forming step: an irreversible[10][10]-sigmatropic rearrangement. The subsequent loss of ammonia, driven by the formation of the stable aromatic indole ring, completes the sequence.[11][13] The reaction's robustness and tolerance for a wide range of ketone/aldehyde partners make it a powerful tool for generating diverse substituted indoles.[7]

The Leimgruber-Batcho Indole Synthesis

This two-step method is highly valued in industrial settings due to its use of readily available and often less hazardous starting materials compared to hydrazines.[7] The synthesis begins with a substituted o-nitrotoluene, in this case, 5-fluoro-2-nitrotoluene.

  • Step 1 (Enamine Formation): The o-nitrotoluene is condensed with a dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine (like pyrrolidine) to form a β-nitroenamine.[2]

  • Step 2 (Reductive Cyclization): The nitro group of the enamine intermediate is reduced, typically using catalytic hydrogenation (e.g., Pd/C, H₂) or other reducing agents (e.g., Raney Nickel), leading to a spontaneous cyclization and elimination of the secondary amine to yield the indole.[2][7]

This method's primary advantage is its efficiency and the avoidance of isolating unstable intermediates.

Other Classical Approaches
  • Bischler-Möhlau Synthesis: This method forms 2-substituted indoles by heating an α-halo-ketone with an excess of an aniline (e.g., 4-fluoroaniline).[7][14] The reaction proceeds via an α-arylaminoketone intermediate which then cyclizes. Historically, this reaction has been limited by the need for harsh conditions and often produces low yields.[15][16]

  • Madelung Synthesis: This reaction involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at very high temperatures.[17] While effective for certain substitution patterns, the vigorous conditions required limit its functional group tolerance and general applicability.[17][18]

Modern Methodologies: Catalytic and Reductive Approaches

Recent advancements have focused on developing milder, more efficient, and functional-group-tolerant methods.

Reductive Cyclization of o-Nitroarylacetonitriles

This approach has emerged as a highly effective and direct route to 5-fluoroindole. The synthesis starts with 4-fluoronitrobenzene, which undergoes nucleophilic substitution with a protected acetonitrile carbanion to yield 2-(5-fluoro-2-nitrophenyl)-acetonitrile.[7] The key step is the subsequent reductive cyclization.

Causality and Mechanism: The use of a palladium-on-carbon catalyst with hydrogen gas is highly efficient for this transformation.[19] The palladium surface facilitates the reduction of the nitro group to an amine. The newly formed amino group is positioned in close proximity to the nitrile function, enabling a rapid intramolecular cyclization. The resulting imine intermediate then tautomerizes to the stable aromatic indole. This method provides high yields and avoids the harsh conditions of many classical syntheses.[2][19]

Palladium-Catalyzed Syntheses

Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling and C-H activation reactions for indole formation.[15] These methods, such as the Buchwald modification of the Fischer synthesis, allow for the construction of the indole core from precursors like aryl bromides and hydrazones, expanding the synthetic toolbox.[11][20] Palladium-catalyzed intramolecular amination of alkenes also provides a novel pathway to functionalized indoles.[21] While often requiring more complex catalysts and ligands, these methods can offer unique regioselectivity and milder conditions.

Comparative Analysis of Key Synthetic Routes

Method Starting Materials Key Reagents/Conditions Typical Yield Advantages Limitations
Fischer Synthesis 4-Fluorophenylhydrazine, Aldehyde/KetoneStrong Acid (PPA, ZnCl₂)[11]Good-ExcellentVersatile, wide substrate scope, well-established.[10]Requires hydrazine precursor, acidic conditions can be harsh for sensitive substrates.
Leimgruber-Batcho 5-Fluoro-2-nitrotolueneDMF-DMA, Pyrrolidine; then Pd/C, H₂[2]Good-ExcellentIndustrially scalable, avoids hydrazines, high efficiency.[7]Limited to substitution patterns available from o-nitrotoluenes.
Reductive Cyclization 2-(5-Fluoro-2-nitrophenyl)acetonitrile10% Pd/C, H₂, Ethanol[19]Excellent ( >80%)[19]High yield, mild conditions, good functional group tolerance.Requires synthesis of the nitroarylacetonitrile precursor.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for replication by trained professionals.

Protocol 1: Synthesis of 5-Fluoroindole via Reductive Cyclization

This protocol is adapted from a high-yield procedure utilizing a palladium-catalyzed reductive cyclization.[19]

Workflow Diagram:

G start Charge Reactor with: - 2-(5-fluoro-2-nitrophenyl)-acetonitrile - 10% Pd/C - Anhydrous Ethanol degas Degas and backfill with H₂ (3 cycles) start->degas react Stir overnight under H₂ atmosphere degas->react monitor Monitor reaction completion (e.g., by ¹⁹F NMR) react->monitor quench Replace H₂ with N₂ Quench catalyst with CHCl₃ monitor->quench concentrate Concentrate under reduced pressure quench->concentrate extract Partition between DCM and H₂O Extract aqueous layer concentrate->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Concentrate and purify by column chromatography dry->purify product Isolate 5-Fluoroindole as a white solid purify->product

Caption: Workflow for the synthesis of 5-fluoroindole via catalytic hydrogenation.

Step-by-Step Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, a round-bottom flask is charged with 10% Palladium on carbon (Pd/C, ~0.07 equivalents).[19]

  • Reagent Addition: A solution of 2-(5-fluoro-2-nitrophenyl)-acetonitrile (1.0 equivalent, e.g., 564 mg, 3.13 mmol) in anhydrous ethanol (e.g., 25 mL) is added.[19]

  • Hydrogenation: The reaction mixture is thoroughly degassed and backfilled with hydrogen gas. This cycle is repeated three times. The mixture is then stirred vigorously under a hydrogen atmosphere (a balloon is sufficient for lab scale) overnight at room temperature.[19]

  • Monitoring and Completion: The reaction can be monitored by TLC or ¹⁹F NMR to confirm the consumption of the starting material. If the reaction is sluggish, a second portion of fresh Pd/C catalyst may be added.[19]

  • Workup - Catalyst Quenching: Once complete, the hydrogen atmosphere is carefully replaced with nitrogen. Chloroform is added to quench any reactive Pd/C.[19]

  • Workup - Extraction: The mixture is filtered through celite to remove the catalyst and the filtrate is concentrated under reduced pressure. The residue is partitioned between dichloromethane (DCM) and water. The aqueous layer is separated and back-extracted with DCM.[19]

  • Workup - Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.[19]

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (mobile phase: DCM) to afford 5-fluoroindole as a white solid. (Reported Yield: 81%).[19]

Protocol 2: Synthesis of Ethyl 5-Fluoroindole-2-carboxylate via Fischer Indole Synthesis

This protocol describes the initial cyclization step to form a functionalized indole, which can be later decarboxylated if desired.[7]

  • Hydrazone Formation: In a suitable reaction vessel, 4-fluorophenylhydrazine (1.0 equivalent) and ethyl pyruvate (1.0 equivalent) are mixed, often in a solvent like ethanol or acetic acid. The mixture is typically stirred at room temperature or with gentle warming to form the corresponding hydrazone.

  • Cyclization: An acid catalyst (e.g., polyphosphoric acid, or gaseous HCl in a solvent) is added to the crude hydrazone. The mixture is heated (temperatures can range from 80°C to 170°C depending on the catalyst) to induce cyclization.[15]

  • Workup: After cooling, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.

  • Purification: The crude solid is recrystallized from a suitable solvent (e.g., ethanol) to yield pure ethyl 5-fluoroindole-2-carboxylate.[7]

Mechanistic Deep Dive: The Fischer Indole Synthesis

Understanding the mechanism of the Fischer indole synthesis is key to troubleshooting and adapting the reaction for new substrates.[22]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization 4-F-Hydrazine 4-Fluorophenylhydrazine Hydrazone Hydrazone Intermediate 4-F-Hydrazine->Hydrazone + Ketone, -H₂O Ketone Ketone/Aldehyde Hydrazone_2 Hydrazone Enehydrazine Enehydrazine Tautomer Enehydrazine_2 Enehydrazine Hydrazone_2->Enehydrazine Acid Catalyst (H⁺) Diimine Di-imine Intermediate Diimine_2 Di-imine Enehydrazine_2->Diimine Heat, Irreversible Aminal Cyclized Aminal Indole 5-Fluoroindole Product Aminal->Indole -NH₃, H⁺ Diimine_2->Aminal Rearomatization

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

The reaction proceeds through several distinct stages:[11][13]

  • Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.

  • Tautomerization: In the presence of acid, the hydrazone tautomerizes to its more reactive enehydrazine form.

  • [10][10]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. The enehydrazine undergoes a concerted, thermally allowed pericyclic rearrangement, breaking the N-N bond and forming a C-C bond to create a di-imine intermediate.

  • Cyclization and Elimination: The di-imine intermediate rearomatizes and then undergoes an acid-catalyzed intramolecular cyclization. The resulting aminal intermediate readily eliminates a molecule of ammonia to generate the thermodynamically stable, aromatic indole ring.

Conclusion and Future Outlook

The synthesis of 5-fluoroindole derivatives is a well-established field with a range of reliable methods at the disposal of the modern chemist. Classical routes like the Fischer and Leimgruber-Batcho syntheses remain highly relevant, particularly for large-scale production. However, modern catalytic methods, especially the reductive cyclization of nitroaryl precursors, offer superior yields and milder conditions, making them highly attractive for laboratory and discovery settings.

Future research will likely focus on expanding the scope of transition-metal-catalyzed C-H functionalization reactions to allow for the direct and late-stage introduction of the 5-fluoroindole core into complex molecules, further streamlining the drug discovery process. The development of more sustainable and greener synthetic routes, minimizing the use of hazardous reagents and solvents, also remains a key objective for the scientific community.

References

  • BenchChem. (n.d.). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods.
  • BenchChem. (n.d.). A Comparative Analysis of Indole Alkaloid Synthesis Strategies.
  • BenchChem. (n.d.). A Comparative Guide to Indole Synthesis: The Fischer Method vs. Alternatives.
  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A review on indole synthesis from nitroarenes: classical to modern approaches.
  • (n.d.). The Role of 5-Fluoroindole-2-carboxylic Acid in Modern Drug Discovery.
  • ChemicalBook. (n.d.). 5-Fluoro-2-methylindole synthesis.
  • ChemicalBook. (n.d.). 5-Fluoroindole synthesis.
  • Bugaenko, D. I., Karchava, A. V., & Yurovskaya, M. A. (2019). Synthesis of Indoles: Recent Advances. Russian Chemical Reviews, 88(2), 99-161.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • (n.d.). The Chemistry of 5-Fluoro-2-methylindole: Synthesis and Properties Explained.
  • SynArchive. (n.d.). Nenitzescu Indole Synthesis.
  • (n.d.). The Crucial Role of 5-Fluoroindole in Pharmaceutical Synthesis.
  • Yang, X., et al. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 25(23), 5736.
  • Wikipedia. (n.d.). Nenitzescu indole synthesis.
  • MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
  • (n.d.). Fischer Indole Synthesis.
  • (n.d.). Bischler-Möhlau Indole Synthesis.
  • Gulea, M., & Cédric, L. (2021). Recent advances in the Nenitzescu indole synthesis (1990–2019). Advances in Heterocyclic Chemistry, 133, 65-157.
  • El-Damasy, A. K., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(5), 786-827.
  • Leung, E. W. W., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 909.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis.
  • IRIS. (n.d.). Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • Pausacker, K. H., & Schubert, C. I. (1949). Mechanism of the Fischer indole synthesis.
  • Wikipedia. (n.d.). Madelung synthesis.
  • Gribble, G. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
  • Allen, G. R., Jr. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Fluoroaniline as a Versatile Building Block for Heterocyclic Compounds.
  • Li, J., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(10), 2967-2973.
  • NIH. (n.d.). Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles.
  • Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(41), 7557–7561.
  • PubMed. (2018). Intramolecular Palladium-Catalyzed Oxidative Amination of Furans: Synthesis of Functionalized Indoles. The Journal of Organic Chemistry, 83(22), 14010–14021.
  • Química Organica.org. (n.d.). Madelung synthesis of indole.
  • Google Patents. (n.d.). CN1228094A - Palladium-Catalyzed Indolation Reaction.
  • YouTube. (2021). The Madelung Synthesis - Full Video Lecture.

Sources

Foundational

"chemical properties of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine"

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (5-Fluorogramine) Introduction In the landscape of medicinal chemistry and neurophar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (5-Fluorogramine)

Introduction

In the landscape of medicinal chemistry and neuropharmacological research, the strategic modification of indole-based scaffolds remains a cornerstone of drug discovery. Among the vast array of synthetic intermediates, 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, commonly known as 5-Fluorogramine, emerges as a pivotal building block. While structurally distinct from the well-known psychedelic tryptamine, 5-Fluoro-DMT, 5-Fluorogramine is an essential precursor in its synthesis and the synthesis of other related 5-fluorinated indole derivatives.

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analytical characterization of 5-Fluorogramine. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its reactivity and utility. We will delve into the causality behind its synthetic applications, particularly its role in the Speeter-Anthony tryptamine synthesis, a classic and reliable method for producing substituted tryptamines. Understanding the properties of this intermediate is critical for the rational design and efficient production of novel fluorinated tryptamines, which are subjects of intense investigation for their potential therapeutic applications. The strategic introduction of a fluorine atom onto the indole ring can significantly alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity, making 5-Fluorogramine a compound of considerable interest.[1]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its application in research and development. 5-Fluorogramine is a crystalline solid at room temperature.[2] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine[3]
Synonyms 5-Fluorogramine, 5-Fluoro-3-(dimethylaminomethyl)indole[2]
CAS Number 343-90-8[2][3]
Molecular Formula C₁₁H₁₃FN₂[2][3]
Molecular Weight 192.24 g/mol [2][3]
Appearance White to slightly off-white crystalline powder[2]
Melting Point 139-141 °C (Solvent: Acetone)[2]
Boiling Point 297.6 °C at 760 mmHg[2]
Storage Store at room temperature[3]

Synthesis and Reactivity

The utility of 5-Fluorogramine as a synthetic intermediate is rooted in its straightforward synthesis and the inherent reactivity of its dimethylaminomethyl group.

Synthesis via Mannich Reaction

The most common and efficient synthesis of 5-Fluorogramine is achieved through the Mannich reaction. This is a classic aminomethylation that leverages the nucleophilic character of the C3 position of the indole ring.

Protocol: A solution of 5-fluoroindole in acetic acid is added to a pre-cooled (0 °C) solution of aqueous dimethylamine (40%) and aqueous formaldehyde (37%) in acetic acid under an inert atmosphere.[2] The reaction mixture is stirred for several hours and then quenched by pouring it onto ice water. The pH is adjusted to 11 with a base (e.g., 2 M NaOH) to precipitate the product. The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography, to yield 5-Fluorogramine as a beige or off-white solid.[2]

Expertise & Causality: The choice of the Mannich reaction is deliberate. The indole nucleus is electron-rich, particularly at the C3 position, making it highly reactive towards electrophiles. In this reaction, dimethylamine and formaldehyde react to form the electrophilic Eschenmoser salt in situ, which is then readily attacked by the 5-fluoroindole. Acetic acid serves as both a solvent and a catalyst. This one-pot reaction is highly efficient and provides good yields of the desired gramine derivative.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Conditions Reactant1 5-Fluoroindole Process Mannich Reaction Reactant1->Process Reactant2 Dimethylamine Reactant2->Process Reactant3 Formaldehyde Reactant3->Process Solvent Acetic Acid Solvent->Process Temp 0 °C to RT Temp->Process Product 5-Fluorogramine (C₁₁H₁₃FN₂) Process->Product

Caption: Workflow for the synthesis of 5-Fluorogramine.

Reactivity and Synthetic Utility

The primary value of 5-Fluorogramine in drug development lies in its function as a stable, isolable precursor for introducing a two-carbon side chain at the C3 position of the indole. The dimethylaminomethyl moiety is an excellent leaving group, especially after quaternization, allowing it to be displaced by a variety of nucleophiles. This is the foundational principle of the Speeter-Anthony tryptamine synthesis.[4]

In this context, 5-Fluorogramine is reacted with a nucleophile, such as sodium or potassium cyanide, to form 5-fluoro-1H-indole-3-acetonitrile. The nitrile group can then be readily reduced, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the corresponding primary amine, 5-fluorotryptamine. Subsequent N-alkylation steps can then be performed to produce a wide range of N,N-disubstituted tryptamines.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 5-Fluorogramine before its use in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. The following data has been reported for 5-Fluorogramine in CDCl₃.[2]

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.47 s 1H Indole N-H
7.36–7.31 m 1H Aromatic C4-H
7.25–7.20 m 1H Aromatic C6-H
7.12 d (J=2.6 Hz) 1H Indole C2-H
6.95–6.88 m 1H Aromatic C7-H
3.58 s 2H -CH₂-N

| 2.28 | s | 6H | N-(CH₃)₂ |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
157.5 (d, ¹JCF=234.4 Hz) C5 (bearing F)
132.4 C7a
128.0 (d, ³JCF=9.9 Hz) C3a
125.1 C2
113.2 (d, ⁴JCF=4.9 Hz) C3
111.3 (d, ³JCF=9.7 Hz) C4
110.0 (d, ²JCF=26.4 Hz) C6
103.87 (d, ²JCF=23.5 Hz) C7
54.1 -CH₂-N

| 44.9 | N-(CH₃)₂ |

Chromatographic and Mass Spectrometric Methods

While specific published chromatograms for 5-Fluorogramine are scarce, standard analytical protocols for related indole and tryptamine compounds are directly applicable for purity assessment and reaction monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of volatile and thermally stable compounds like 5-Fluorogramine. The electron ionization (EI) mass spectrum would show a characteristic molecular ion peak (m/z 192) and fragmentation patterns, such as the loss of the dimethylaminomethyl side chain, which aids in structural confirmation.[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the purity of non-volatile synthesis products and intermediates.[6][7] A suitable method would likely use a C18 column with a mobile phase consisting of a water/acetonitrile gradient buffered with an agent like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive detection and confirmation, LC-MS/MS is employed. This technique is particularly useful for tracking the conversion of 5-Fluorogramine to its products in complex reaction mixtures.[8][9]

Application in the Synthesis of 5-Fluoro-DMT

The primary application of 5-Fluorogramine is as an intermediate in the synthesis of 5-fluorinated tryptamines, compounds of significant interest for their potent activity at serotonin receptors.[10][11] 5-Fluoro-DMT (2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine) is a key target.

The conversion of 5-Fluorogramine to 5-Fluoro-DMT typically follows a two-step process that extends the C3-side chain by one carbon.

TryptamineSynthesis Start 5-Fluorogramine Intermediate 5-Fluoro-1H-indole-3-acetonitrile Start->Intermediate Step 1: Nucleophilic Displacement (e.g., KCN) Final 5-Fluoro-DMT Intermediate->Final Step 2: Nitrile Reduction (e.g., LiAlH₄)

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Serotonergic Activity of 5-Fluoro-MET (Bretisilocin/GM-2505)

For Distribution To: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and psychedelic medicine. Executive Summary This technical guide provides a comprehensive over...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and psychedelic medicine.

Executive Summary

This technical guide provides a comprehensive overview of the in vitro serotonergic profile of 5-Fluoro-N-methyl-N-ethyltryptamine (5-Fluoro-MET), a novel tryptamine derivative developed by Gilgamesh Pharmaceuticals under the code name GM-2505 and also known as Bretisilocin. This molecule has garnered significant attention for its potential as a rapid-acting antidepressant and is characterized by a dual mechanism of action: potent agonism at the serotonin 2A (5-HT2A) receptor and activity as a serotonin releaser.[1][2] This document synthesizes available data to elucidate its receptor binding affinity, functional activity at key serotonin receptor subtypes, and interaction with the serotonin transporter (SERT). We will explore the causality behind the experimental approaches used to characterize such a compound and provide detailed exemplar protocols for key in vitro assays, establishing a framework for understanding and replicating this critical research.

Introduction: The Rationale for 5-Fluoro-MET

5-Fluoro-MET (Bretisilocin/GM-2505) is a synthetic tryptamine engineered for therapeutic applications in major depressive disorder (MDD). It represents a strategic evolution in psychedelic medicine, designed to possess a short duration of action (approximately 60-90 minutes) and a half-life of 40-50 minutes, making it highly suitable for supervised, in-clinic administration.[2][3]

The core chemical modification—the substitution of a fluorine atom at the 5-position of the indole ring—is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of tryptamines. Fluorination can significantly alter a molecule's metabolic stability, lipophilicity, and electronic properties, thereby influencing its affinity and functional activity at target receptors.[4] In the case of 5-Fluoro-MET, this substitution contributes to a unique pharmacological profile that distinguishes it from its non-fluorinated parent compound, methylethyltryptamine (MET), and other classic psychedelics like psilocybin and DMT.

The compound's development is predicated on the hypothesis that potent 5-HT2A receptor activation can induce rapid and lasting antidepressant effects, a concept supported by clinical trials with other serotonergic psychedelics. The addition of a serotonin-releasing mechanism may further enhance therapeutic efficacy by augmenting serotonergic signaling in the synaptic cleft.[1]

Serotonergic Receptor Binding and Functional Profile

The serotonergic activity of 5-Fluoro-MET has been characterized through a series of in vitro assays to determine its binding affinities (Ki) and functional potencies (EC50/IC50) and efficacies (Emax) at various serotonin receptors and the serotonin transporter.

Data Source Acknowledgment: The following quantitative data is primarily consolidated from the publicly available information for Bretisilocin. While this data is consistent with the compound's characterization by its developer as a potent 5-HT2A agonist and serotonin releaser, the primary peer-reviewed publication or patent containing the full experimental details and protocols for these specific measurements was not publicly accessible at the time of this writing. The methodologies described in Section 4 are therefore presented as validated, industry-standard exemplar protocols for generating such data.

Receptor Binding and Functional Activity Data

The in vitro pharmacological profile of 5-Fluoro-MET highlights its high potency and efficacy at the 5-HT2A receptor, with significant activity at other 5-HT2 subtypes and as a serotonin releaser.

TargetAssay TypeRadioligand/ParameterValue (nM)Efficacy (Emax)Reference
5-HT2A Receptor Binding Affinity (Ki)[3H]DOI4.9N/A
Binding Affinity (Ki)[3H]Ketanserin140 - 191N/A
Functional Agonism (EC50)Calcium Flux15.0 - 20.680.6% - 87.6%
5-HT2C Receptor Functional Agonism (EC50)Calcium Flux9.585.1%
5-HT2B Receptor Functional Antagonism (IC50)Varies5.8N/A
5-HT1A Receptor Functional Agonism (EC50)Varies16,91883.0%
Serotonin Transporter (SERT) Serotonin Release (EC50)[3H]5-HT Release8.4 - 15.766.8% - 71.4%
Reuptake Inhibition (IC50)[3H]5-HT Uptake418.9N/A

Expert Insights:

  • Potent 5-HT2A Agonism: The nanomolar potency at the 5-HT2A receptor is consistent with its classification as a psychedelic compound and is the primary mechanism believed to underlie its rapid antidepressant effects. The high efficacy (Emax >80%) confirms it is a robust agonist. The discrepancy in Ki values between the agonist radioligand ([3H]DOI) and antagonist radioligand ([3H]Ketanserin) is a common phenomenon reflecting the receptor's different conformational states (high-affinity for agonists vs. low-affinity).

  • Dual 5-HT2A/5-HT2C Activity: 5-Fluoro-MET is a potent and well-balanced agonist at both 5-HT2A and 5-HT2C receptors. This profile is shared by many classic psychedelics and may contribute to the overall therapeutic and psychoactive effects.

  • Negligible 5-HT1A Activity: The EC50 at the 5-HT1A receptor is in the high micromolar range, indicating that direct 5-HT1A agonism is not a significant component of its primary mechanism of action at therapeutic concentrations. This differentiates it from compounds like 5-MeO-DMT, where 5-HT1A activity is pronounced.[4]

  • Serotonin Releaser, Weak Reuptake Inhibitor: The compound is a potent serotonin releaser, with an EC50 in the low nanomolar range. This action would increase synaptic serotonin levels, which could synergize with its direct receptor agonism. In contrast, its activity as a serotonin reuptake inhibitor is significantly weaker, suggesting its primary interaction with SERT is as a substrate (releaser) rather than a blocker.

Key Signaling Pathways and Experimental Workflows

The characterization of 5-Fluoro-MET involves assessing its impact on distinct intracellular signaling pathways activated by serotonin receptors, primarily the Gq/G11 pathway for 5-HT2A receptors.

5-HT2A Receptor Gq Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like 5-Fluoro-MET leads to the coupling and activation of the Gq/G11 family of G-proteins. This initiates a downstream cascade resulting in increased intracellular calcium levels, which serves as a measurable endpoint in functional assays.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Gq->PLC Activates Ca2 Ca²⁺ Release (Measurable Signal) ER->Ca2 Induces Ligand 5-Fluoro-MET Ligand->5HT2A_R Binds

Caption: 5-HT2A receptor Gq signaling cascade.

Experimental Workflow for In Vitro Characterization

A logical workflow is essential to build a comprehensive profile of a novel compound. This involves progressing from determining binding affinity to assessing functional potency and selectivity.

Experimental_Workflow A Step 1: Radioligand Binding Assay (Primary Screen) B Determine Kᵢ at Target Receptors (e.g., 5-HT₂ₐ, 5-HT₁ₐ, SERT) A->B C Step 2: Functional Assays (e.g., Calcium Flux, cAMP) B->C Proceed with high-affinity targets G Step 4: Data Synthesis & Profiling B->G D Determine EC₅₀ and Eₘₐₓ (Agonist/Antagonist Mode) C->D E Step 3: Transporter Assays (Uptake vs. Release) D->E Investigate SERT interaction D->G F Determine IC₅₀ for Reuptake Inhibition Determine EC₅₀ for Release E->F F->G H Establish Selectivity Ratios (e.g., 5-HT₂ₐ vs 5-HT₁ₐ) Characterize Dual Mechanism G->H

Caption: Workflow for in vitro serotonergic profiling.

Exemplar Experimental Methodologies

The protocols described below are detailed, self-validating standard operating procedures for the key in vitro assays used to characterize compounds like 5-Fluoro-MET.

Protocol: Radioligand Competition Binding Assay for 5-HT2A

Causality: This assay quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity. The choice of radioligand (agonist vs. antagonist) can reveal preferences for different receptor conformational states.

Step-by-Step Methodology:

  • Tissue/Cell Preparation:

    • Homogenize rat frontal cortex tissue or membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

    • Determine protein concentration using a Bradford or BCA protein assay.

  • Assay Setup (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • For "Total Binding" wells, add 50 µL of assay buffer.

    • For "Non-specific Binding" (NSB) wells, add 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM ketanserin).

    • For "Competition" wells, add 50 µL of 5-Fluoro-MET at various concentrations (e.g., 10-point serial dilution from 1 µM to 0.1 nM).

    • Add 50 µL of the radioligand (e.g., [3H]Ketanserin at a final concentration of ~1.0 nM) to all wells.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ).

  • Incubation and Termination:

    • Incubate the plate at 37°C for 30 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl).

  • Data Acquisition and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter (counts per minute, CPM).

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of 5-Fluoro-MET.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Calcium Mobilization Functional Assay for 5-HT2A

Causality: This assay measures the functional potency (EC50) and efficacy (Emax) of an agonist by quantifying the increase in intracellular calcium concentration ([Ca2+]i) following Gq-protein activation. This is a direct measure of the compound's ability to activate the receptor and initiate a downstream biological response.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 or CHO cells stably expressing the human 5-HT2A receptor in appropriate media.

    • Plate the cells into black, clear-bottom 96-well or 384-well plates and grow to ~90% confluency.

  • Fluorescent Dye Loading:

    • Aspirate the culture medium from the wells.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) dissolved in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C in the dark.

    • Gently wash the cells twice with assay buffer to remove excess dye, leaving a final volume of 100 µL in each well.

  • Compound Addition and Signal Detection:

    • Prepare a concentration-response plate containing 5-Fluoro-MET at 2x the final desired concentrations.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for ~10-20 seconds.

    • Add 100 µL of the compound solutions from the concentration-response plate to the cell plate.

    • Immediately begin measuring fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) every 1-2 seconds for a period of 2-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data to the response produced by a saturating concentration of a reference full agonist (e.g., serotonin) to determine Emax as a percentage.

    • Plot the normalized response against the log concentration of 5-Fluoro-MET.

    • Determine the EC50 value (concentration producing 50% of the maximal response) using a four-parameter logistic equation.

Conclusion and Future Directions

The in vitro profile of 5-Fluoro-MET (Bretisilocin/GM-2505) reveals it to be a potent and efficacious 5-HT2A/5-HT2C receptor agonist with significant serotonin-releasing properties. This dual mechanism of action is a distinguishing feature that likely contributes to the rapid and robust antidepressant effects observed in clinical trials. Its weak interaction with the 5-HT1A receptor provides a clear point of pharmacological differentiation from other tryptamines.

Future in vitro research should aim to:

  • Publish Primary Data: The public release of the primary, peer-reviewed in vitro dataset for 5-Fluoro-MET is essential for full scientific validation and comparison.

  • Investigate Biased Agonism: Determine if 5-Fluoro-MET exhibits functional selectivity ("biased agonism") at the 5-HT2A receptor by comparing its potency and efficacy in G-protein activation assays versus β-arrestin recruitment assays. This could provide deeper insights into the molecular basis of its therapeutic versus psychoactive effects.

  • Comprehensive Selectivity Profiling: Screen the compound against a broad panel of CNS receptors and transporters to fully characterize its selectivity and identify any potential off-target activities.

  • Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to identify key metabolic pathways and potential drug-drug interactions, complementing the existing clinical pharmacokinetic data.

This guide provides a foundational understanding of 5-Fluoro-MET's serotonergic pharmacology, grounding its clinical potential in established in vitro principles and methodologies.

References

  • Gilgamesh Pharmaceuticals. (2025, May 27). Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD). PR Newswire.
  • Patient Care Online. (2025, May 27). Novel 5-HT2A Agonist GM-2505 Achieves 94% Remission Rate in Phase 2a MDD Trial, With Rapid and Durable Efficacy.
  • South Chesapeake Psychiatry. (2025, September 9).
  • Psychedelic Alpha. (2025, September).
  • Patsnap Synapse.
  • Makai-Bölöni, S., Christian, E. P., et al. (2025, October 16). A novel psychedelic 5-HT2A receptor agonist GM-2505: The pharmacokinetic, safety, and pharmacodynamic profile from a randomized trial healthy volunteer. Journal of Psychopharmacology.
  • Wikipedia. Bretisilocin. Retrieved January 11, 2026.
  • Enveric Biosciences. (2024, December 2). Enveric Biosciences Announces New U.S. Patents Supporting EVM301 Series and EVM201 Series Compounds. Business Wire.
  • Psychedelic Alpha. (2025, August 12).
  • Gilgamesh Pharmaceuticals. Gilgamesh Pharma. Retrieved January 11, 2026.
  • Pα+ by Psychedelic Alpha. (2025, May 27). Gilgamesh's Next-Gen Psychedelic GM-2505 Prints Impressive Results in Phase 2a Major Depressive Disorder Study.
  • Nichols, D. E., & Roth, B. L. (2025). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews.
  • Gilgamesh Pharmaceuticals. (2023, December 6). Gilgamesh to initiate Phase IIa trial of fast-acting psychedelic drug.
  • South Chesapeake Psychiatry. (2025, September 9).
  • Kapoor, M., et al. (2022). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • Makai-Bölöni, S., et al. (2025). A novel psychedelic 5-HT2A receptor agonist GM-2505: The pharmacokinetic, safety, and pharmacodynamic profile from a randomized trial healthy volunteer. PubMed.
  • Enveric Biosciences. (2024, December 2). Enveric Biosciences Announces New U.S. Patents Supporting EVM301 Series and EVM201 Series Compounds. Financial Post.
  • StreetInsider. (2024, December 2). Enveric Biosciences Inc. (ENVB) Announces New U.S.
  • Market Exclusive. (2025, October 19). Weekly Roundup on the Cannabis Sector & Psychedelic Sector.
  • BioSpace. (2024, November 5).
  • Microdose. (2025, December 11). Enveric Biosciences skyrockets on patent allowance for psychedelic-inspired molecules.
  • Fierce Biotech. (2025, May 27).

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetics of Bretisilocin in Rodent Models

Abstract This technical guide provides a comprehensive overview of the essential principles and methodologies for characterizing the pharmacokinetic (PK) profile of bretisilocin, a novel psychedelic 5-HT2A receptor agoni...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential principles and methodologies for characterizing the pharmacokinetic (PK) profile of bretisilocin, a novel psychedelic 5-HT2A receptor agonist, in rodent models.[1][2] Bretisilocin is currently under development for the treatment of major depressive disorder.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical species is a critical step in its development pathway.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights to guide the design, execution, and interpretation of rodent PK studies for this and similar molecules.

Introduction: The Critical Role of Rodent Pharmacokinetics in the Development of Bretisilocin

Bretisilocin (GM-2505) is a novel tryptamine derivative with a unique psychedelic profile, characterized by a duration of action intermediate between DMT and psilocybin.[1] Its primary mechanism of action is as a potent agonist of the serotonin 5-HT2A and 5-HT2C receptors.[1] Early clinical data in healthy volunteers have shown a dose-proportional increase in exposure (Cmax and AUC) and an elimination half-life of approximately 40-50 minutes following intravenous administration.[1][2]

To bridge these initial human findings with a robust preclinical safety and efficacy package, a thorough understanding of bretisilocin's pharmacokinetics in rodent models is paramount. Rodent PK studies serve several crucial functions in the drug development cascade:

  • Exposure-Response Relationship: Establishing a clear link between the administered dose and the resulting systemic exposure is fundamental to interpreting toxicology and efficacy studies.[3]

  • Dose Selection for Further Studies: PK data from rodents guide the selection of appropriate dose levels for subsequent preclinical studies, ensuring that exposures are relevant to the anticipated therapeutic range in humans.[3]

  • Interspecies Scaling: Understanding the pharmacokinetic similarities and differences between rodents and humans is essential for extrapolating data and predicting human pharmacokinetics.[5][6][7][8]

  • Metabolic Profiling: Rodent models are instrumental in identifying the major metabolic pathways of a new chemical entity, which can inform potential drug-drug interactions and species-specific metabolism.[9][10]

This guide will delve into the practical aspects of designing and conducting these pivotal studies, with a focus on generating high-quality, reproducible data to support the continued development of bretisilocin.

Strategic Design of Rodent Pharmacokinetic Studies for Bretisilocin

A well-designed PK study is the cornerstone of reliable data. The following sections outline the key considerations for a bretisilocin rodent PK study.

Rodent Species Selection

Mice and rats are the most commonly used rodent models for pharmacokinetic studies due to their well-characterized physiology, ease of handling, and historical precedence in regulatory submissions.[11][12] For bretisilocin, it is recommended to conduct initial PK studies in both species.[9] This dual-species approach provides a broader understanding of potential species-specific differences in metabolism and disposition.[13]

  • Causality: The choice of two rodent species is driven by the need to create a more robust dataset for interspecies scaling. Differences in metabolic enzyme expression and activity between mice and rats can significantly impact a drug's pharmacokinetic profile.[13] By characterizing these differences early, we can build more predictive models for human pharmacokinetics.[14][15][16]

Dose Formulation and Administration Routes

The route of administration should align with the intended clinical use and also provide fundamental pharmacokinetic parameters.

  • Intravenous (IV) Administration: An IV dose is essential to determine the absolute bioavailability and fundamental PK parameters such as clearance (CL) and volume of distribution (Vd) without the confounding factor of absorption.[12][17]

  • Oral (PO) Administration: As many psychiatric medications are administered orally, evaluating the oral bioavailability of bretisilocin is critical. This is typically done via oral gavage to ensure accurate dosing.[18][19]

The formulation of the dosing solution is equally critical. Bretisilocin should be dissolved in a vehicle that is well-tolerated by the animals and ensures complete solubilization of the drug. A common starting point for a novel compound is a solution of saline with a small percentage of a solubilizing agent like DMSO or a cyclodextrin.

Dose Level Selection

Dose selection should be informed by any existing in vitro potency data and preliminary tolerability studies. A typical design would include at least one low, mid, and high dose level to assess dose proportionality.

Blood Sampling Strategy

The frequency and timing of blood sampling are critical for accurately defining the concentration-time profile. Given the reported short half-life of bretisilocin in humans (around 45 minutes), a dense sampling schedule is required, especially in the initial hours post-dose.[1]

  • Serial vs. Composite Sampling:

    • Serial Sampling: Involves collecting multiple blood samples from the same animal over time. This method is preferred as it reduces inter-animal variability.[20][21]

    • Composite Sampling (or Sparse Sampling): Involves collecting a single blood sample from each animal at a specific time point. This is often used in mice due to limitations on the total blood volume that can be safely collected.[22]

Given the need for frequent sampling, a combination of techniques may be employed. For rats, serial sampling via a cannulated jugular vein is ideal. For mice, a sparse sampling approach or serial microsampling from the saphenous or submandibular vein is recommended.[23][24][25]

Table 1: Example Blood Sampling Time Points for Bretisilocin PK Study

RouteSpeciesRecommended Time Points (post-dose)
IV Rat2, 5, 15, 30 min, 1, 2, 4, 6, 8, 24 hr
IV Mouse2, 5, 15, 30 min, 1, 2, 4, 6, 8, 24 hr (composite)
PO Rat5, 15, 30 min, 1, 2, 4, 6, 8, 24 hr
PO Mouse5, 15, 30 min, 1, 2, 4, 6, 8, 24 hr (composite)

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating by incorporating appropriate controls and quality checks at each stage.

Animal Handling and Dosing
  • Acclimatization: Animals should be acclimatized to the housing facility for at least 7 days prior to the study to minimize stress-related physiological changes.

  • Fasting: For oral dosing studies, animals should be fasted overnight (with free access to water) to reduce variability in gastric emptying and absorption.

  • Dose Administration:

    • IV: Administer the dose via the lateral tail vein (mice) or a cannulated jugular vein (rats).

    • PO: Administer the dose using a ball-tipped gavage needle.

  • Observation: Animals should be monitored for any adverse clinical signs post-dosing.

Blood Collection
  • Site Preparation: For saphenous vein sampling, the area should be shaved and cleaned.[25]

  • Collection: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Volume: The total blood volume collected from a single animal should not exceed the limits set by the Institutional Animal Care and Use Committee (IACUC).[25] Typically, this is around 7.5% of the total circulating blood volume within a 24-hour period for serial sampling.

  • Processing: Centrifuge the blood samples to separate plasma. The plasma should be immediately frozen and stored at -80°C until analysis.

Diagram 1: Experimental Workflow for a Rodent PK Study

experimental_workflow cluster_prestudy Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization fasting Fasting (for PO) acclimatization->fasting iv_dose IV Dosing po_dose PO Dosing blood_collection Serial/Composite Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_processing Plasma Processing & Storage blood_collection->plasma_processing bioanalysis LC-MS/MS Bioanalysis plasma_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis report report pk_analysis->report Final Report

Caption: A streamlined workflow for conducting a rodent pharmacokinetic study.

Bioanalytical Method Validation: Ensuring Data Integrity

The quantification of bretisilocin in plasma samples requires a robust and validated bioanalytical method, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The validation should be conducted in accordance with FDA guidelines.[26][27][28][29][30]

Key Validation Parameters
  • Selectivity and Specificity: The method must be able to differentiate bretisilocin from endogenous plasma components and any potential metabolites.[30]

  • Accuracy and Precision: The accuracy (% bias) and precision (% coefficient of variation) should be within ±15% (±20% at the lower limit of quantification).

  • Calibration Curve: A linear regression of the calibration standards should have a correlation coefficient (r²) of ≥ 0.99.

  • Stability: The stability of bretisilocin in plasma must be evaluated under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Pharmacokinetic Data Analysis and Interpretation

Non-Compartmental Analysis (NCA)

Non-compartmental analysis is a standard method for calculating key PK parameters directly from the plasma concentration-time data without assuming a specific compartmental model.[31][32][33]

Table 2: Key Pharmacokinetic Parameters from NCA

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance (rate of drug removal from the body)
Vd Volume of distribution (apparent volume into which the drug distributes)
F% Absolute bioavailability (fraction of the oral dose that reaches systemic circulation)
Interpretation of Results

The calculated PK parameters will provide a comprehensive picture of bretisilocin's behavior in rodents. Key aspects to evaluate include:

  • Linearity: Does the exposure (AUC and Cmax) increase proportionally with the dose?

  • Bioavailability: What is the extent of oral absorption?

  • Half-life: How quickly is the drug eliminated? A short half-life in rodents is expected for a compound with a short half-life in humans.

  • Species Differences: Are there significant differences in clearance or bioavailability between mice and rats?

Diagram 2: Data Analysis Pipeline

data_analysis_pipeline cluster_nca Non-Compartmental Analysis (NCA) raw_data Raw Plasma Concentration Data calc_auc Calculate AUC (Trapezoidal Rule) raw_data->calc_auc calc_cmax_tmax Determine Cmax & Tmax raw_data->calc_cmax_tmax calc_thalf Calculate t1/2 calc_auc->calc_thalf pk_parameters Key PK Parameters (Table 2) calc_cmax_tmax->pk_parameters calc_cl_vd Calculate CL & Vd calc_thalf->calc_cl_vd calc_cl_vd->pk_parameters interpretation Interpretation (Linearity, Bioavailability, etc.) pk_parameters->interpretation final_report Final Study Report interpretation->final_report

Caption: The process of transforming raw data into interpretable pharmacokinetic parameters.

Conclusion and Future Directions

A thorough characterization of bretisilocin's pharmacokinetics in rodent models is a non-negotiable step in its preclinical development.[3] The data generated from these studies will be instrumental in designing future toxicology and efficacy studies, and will form a critical part of the Investigational New Drug (IND) application. By adhering to the principles of robust study design, validated bioanalytical methods, and sound data analysis, we can ensure the generation of high-quality data that will confidently guide the journey of bretisilocin towards becoming a potential new therapy for major depressive disorder.

References

  • Bretisilocin - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Sarver, J. G., et al. (2011). Physiologically based pharmacokinetic modeling of styrene and styrene oxide respiratory-tract dosimetry in rodents and humans.
  • Li, M., et al. (2020). Physiologically Based Pharmacokinetic Modeling of Cefadroxil in Mouse, Rat, and Human to Predict Concentration–Time Profile at Infected Tissue. Molecular Pharmaceutics, 17(10), 3848-3860.
  • University of Iowa. (n.d.). Guidelines for Blood Collection in Mice and Rats. Retrieved January 11, 2026, from [Link]

  • National Research Council (US) Committee on Toxicology. (2009). Use of Pharmacokinetics to Extrapolate from Animal Data to Humans. In Contaminants in the Subsurface: Source Zone Assessment and Remediation.
  • Kirman, C. R., et al. (2013). Physiologically based pharmacokinetic model for rats and mice orally exposed to chromium. Toxicological Sciences, 134(1), 37-52.
  • Mahmood, I. (2009). A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. I. Clearance. Journal of Clinical Pharmacology, 49(12), 1409-1424.
  • Ball, K., et al. (2013). Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. PLoS ONE, 8(11), e79925.
  • Neoteryx. (2017, February 9). 4 Top Methods of Blood Collection in Lab Rodents. Retrieved January 11, 2026, from [Link]

  • Jolivette, L. J., & Ward, K. W. (2005). Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure. Journal of Pharmaceutical Sciences, 94(7), 1467-1481.
  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 11, 2026, from [Link]

  • PHARMD GURU. (n.d.). NON-COMPARTMENTAL PHARMACOKINETICS. Retrieved January 11, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Rodent Blood Collection. Retrieved January 11, 2026, from [Link]

  • University of California, Irvine. (n.d.). Blood Collection in Rodents. Retrieved January 11, 2026, from [Link]

  • Liu, R., et al. (2008). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Journal of Pharmacological and Toxicological Methods, 58(1), 77-83.
  • Li, F., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (87), 51488.
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved January 11, 2026, from [Link]

  • Vlčková, H., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643.
  • Lin, Z., & Li, M. (2017). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Current Drug Metabolism, 18(10), 918-931.
  • Campbell, J. L., et al. (2020). Bayesian refinement of a physiologically based pharmacokinetic model for ethylbenzene pharmacokinetics in mice, rats, and humans. Toxicological Sciences, 175(2), 226-242.
  • Dette, H., et al. (2017). Optimal Designs for Non-Compartmental Analysis of Pharmacokinetic Studies.
  • Hsieh, J. Y., et al. (2020). Research tools for extrapolating the disposition and pharmacokinetics of nanomaterials from preclinical animals to humans. Theranostics, 10(14), 6014-6034.
  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved January 11, 2026, from [Link]

  • van der Zande, M., et al. (2022). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry, 94(30), 10604-10612.
  • Singh, S. P., & Wahajuddin. (2013). Drug metabolism studies in animal models. Indian Journal of Pharmaceutical Sciences, 75(5), 503-510.
  • University of Notre Dame. (n.d.). Routes and Volumes of Administration in Mice. Retrieved January 11, 2026, from [Link]

  • Jolivette, L. J., & Ward, K. W. (2005). Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure. Journal of Pharmaceutical Sciences, 94(7), 1467-1481.
  • Patsnap. (n.d.). Bretisilocin - Drug Targets, Indications, Patents. Retrieved January 11, 2026, from [Link]

  • Hsieh, J. Y., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 442-458.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved January 11, 2026, from [Link]

  • Chem Help ASAP. (2023, September 13). preclinical in vivo PK studies & allometric scaling [Video]. YouTube. [Link]

  • Bibi, S., et al. (2021). Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing.
  • Benbrook, D. M., et al. (2017). Pharmacokinetic parameters for mice, rats, and dogs obtained by the... Oncotarget, 8(41), 69859–69871.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved January 11, 2026, from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Lee, H., et al. (2023). Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. Clinical Pharmacology & Therapeutics, 114(5), 1081-1090.
  • Stocktwits. (2023, December 24). Psychedelics Break Out Of The Fringe Under RFK Jr's 2024 Reset — But Did MNMD Or CMPS Own The Year? Retrieved January 11, 2026, from [Link]

  • Navarro, D. (2023, April 26). Non-compartmental analysis. Notes from a data witch. Retrieved January 11, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved January 11, 2026, from [Link]

  • Allucent. (n.d.). Preclinical Pharmacokinetics in Drug Development. Retrieved January 11, 2026, from [Link]

  • Chiou, W. L. (2012). Integrating preclinical data into early clinical development.
  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved January 11, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). Population Pharmacokinetics: Guidance for Industry. Retrieved January 11, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of 5-Fluoro-MET

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoro-N-methyl-N-ethyltryptamine (5-Fluoro-MET), also known as Bretisilocin (GM-2505), is a novel serotonergic psychedelic of the tryptamine cla...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-N-methyl-N-ethyltryptamine (5-Fluoro-MET), also known as Bretisilocin (GM-2505), is a novel serotonergic psychedelic of the tryptamine class currently under investigation for the treatment of major depressive disorder.[1][2] As with any compound intended for research or clinical development, a thorough understanding of its chemical stability and the establishment of appropriate storage conditions are paramount to ensure its integrity, purity, and the reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of 5-Fluoro-MET, recommended storage conditions, and detailed protocols for assessing its purity and degradation.

Chemical Profile of 5-Fluoro-MET

5-Fluoro-MET is a synthetic tryptamine and an analog of N-methyl-N-ethyltryptamine (MET) and dimethyltryptamine (DMT).[1] The introduction of a fluorine atom at the 5-position of the indole ring can significantly alter the compound's electronic properties, metabolic stability, and receptor binding affinity.[3]

Property Value Source
IUPAC Name N-ethyl-2-(5-fluoro-1H-indol-3-yl)-N-methylethanamine[1]
Other Names Bretisilocin, GM-2505, 5F-MET[1][4]
CAS Number 2698331-35-8[1]
Molecular Formula C₁₃H₁₇FN₂[1]
Molecular Weight 220.29 g/mol [1]

The presence of the indole nucleus and the tertiary amine in the ethylmethylamino side chain are key structural features that dictate its chemical reactivity and potential degradation pathways.

Intrinsic Stability and Predicted Degradation Pathways

While specific public data on the forced degradation of 5-Fluoro-MET is limited due to its status as an investigational drug, its stability can be inferred from the known behavior of tryptamine analogs. The primary routes of degradation for tryptamines are oxidation, and to a lesser extent, photolysis and hydrolysis.[5]

Oxidative Degradation

The indole ring of tryptamines is susceptible to oxidation, which can be catalyzed by atmospheric oxygen, light, and trace metal ions. This can lead to the formation of colored degradation products, often appearing as bluish or dark-colored impurities. The tertiary amine side chain can also be a site for oxidation, potentially leading to N-oxide formation.

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in tryptamines. This can lead to complex degradation pathways, including dimerization, polymerization, and cleavage of the side chain. It is crucial to protect 5-Fluoro-MET from light to prevent photolytic decomposition.

Hydrolytic Degradation

Tryptamines are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation may occur, although this is typically a slower process compared to oxidation.

The following diagram illustrates the potential degradation pathways for 5-Fluoro-MET based on the known reactivity of tryptamines.

G cluster_stressors Stress Conditions cluster_products Potential Degradation Products Oxidation (O2, Light, Metal Ions) Oxidation (O2, Light, Metal Ions) 5-Fluoro-MET 5-Fluoro-MET Oxidation (O2, Light, Metal Ions)->5-Fluoro-MET Photolysis (UV Light) Photolysis (UV Light) Photolysis (UV Light)->5-Fluoro-MET Hydrolysis (Strong Acid/Base) Hydrolysis (Strong Acid/Base) Hydrolysis (Strong Acid/Base)->5-Fluoro-MET Oxidized Indole Derivatives (Colored) Oxidized Indole Derivatives (Colored) 5-Fluoro-MET->Oxidized Indole Derivatives (Colored) Oxidation N-Oxide N-Oxide 5-Fluoro-MET->N-Oxide Oxidation Photodegradation Products (e.g., Dimers, Polymers) Photodegradation Products (e.g., Dimers, Polymers) 5-Fluoro-MET->Photodegradation Products (e.g., Dimers, Polymers) Photolysis Hydrolytic Cleavage Products Hydrolytic Cleavage Products 5-Fluoro-MET->Hydrolytic Cleavage Products Hydrolysis G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acidic (0.1M HCl, 60°C) Acidic (0.1M HCl, 60°C) Stock Solution (1 mg/mL)->Acidic (0.1M HCl, 60°C) Alkaline (0.1M NaOH, 60°C) Alkaline (0.1M NaOH, 60°C) Stock Solution (1 mg/mL)->Alkaline (0.1M NaOH, 60°C) Oxidative (3% H2O2, RT) Oxidative (3% H2O2, RT) Stock Solution (1 mg/mL)->Oxidative (3% H2O2, RT) Thermal (Solid, 60°C) Thermal (Solid, 60°C) Stock Solution (1 mg/mL)->Thermal (Solid, 60°C) Photolytic (UV Light) Photolytic (UV Light) Stock Solution (1 mg/mL)->Photolytic (UV Light) HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acidic (0.1M HCl, 60°C)->HPLC-UV/MS Analysis Alkaline (0.1M NaOH, 60°C)->HPLC-UV/MS Analysis Oxidative (3% H2O2, RT)->HPLC-UV/MS Analysis Thermal (Solid, 60°C)->HPLC-UV/MS Analysis Photolytic (UV Light)->HPLC-UV/MS Analysis

Sources

Foundational

An In-depth Technical Guide to the Preclinical Characterization of Off-Target Effects for Bretisilocin

Abstract Bretisilocin (GM-2505) is a novel, short-acting serotonergic psychedelic under investigation for Major Depressive Disorder (MDD).[1][2] Its primary mechanism of action involves potent agonism of serotonin 5-HT₂ₐ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bretisilocin (GM-2505) is a novel, short-acting serotonergic psychedelic under investigation for Major Depressive Disorder (MDD).[1][2] Its primary mechanism of action involves potent agonism of serotonin 5-HT₂ₐ and 5-HT₂c receptors, coupled with serotonin releasing activity.[1][2] While this profile has demonstrated rapid and robust antidepressant effects in early clinical trials, a comprehensive understanding of its molecular interactions beyond these primary targets is critical for a complete safety and efficacy evaluation.[2][3][4][5] This guide provides a multi-tiered strategic framework for researchers and drug development professionals to systematically identify, validate, and characterize the off-target effects of Bretisilocin. We detail a logical progression of methodologies, from predictive computational approaches to unbiased proteome-wide experimental screens and targeted validation assays, ensuring a robust and self-validating preclinical safety package.

Introduction: The Rationale for Off-Target Profiling

The therapeutic efficacy of any small molecule is intrinsically linked to its selectivity. Off-target interactions, where a drug binds to unintended proteins, can lead to a spectrum of consequences ranging from unforeseen beneficial effects (polypharmacology) to adverse drug reactions (ADRs).[6][7] For a centrally-acting agent like Bretisilocin, which modulates powerful neurotransmitter systems, the imperative to de-risk its off-target profile is paramount.

Bretisilocin is a tryptamine derivative, a structural class known for interacting with multiple receptor types.[1] Its known pharmacology includes:

  • Primary Targets: Potent agonist at 5-HT₂ₐ and 5-HT₂c receptors.[1][8]

  • Secondary Activities: Serotonin releasing agent and a weaker serotonin reuptake inhibitor.[1][2]

  • Variable Activity: Reports of both antagonistic and partial agonistic activity at the 5-HT₂ₑ receptor.[1]

  • Low Affinity Interaction: Very weak activity noted at the 5-HT₁ₐ receptor.[1]

This known promiscuity necessitates a proactive and systematic approach to off-target characterization. Identifying potential off-target liabilities early in development allows for the design of targeted safety monitoring in clinical trials and informs the overall risk-benefit assessment of the therapeutic candidate.[6][9] This guide outlines a workflow designed to move from broad, predictive screening to high-confidence, mechanistic validation of potential off-target interactions.

G cluster_0 Phase 1: In Silico & Predictive Analysis cluster_1 Phase 2: In Vitro Screening (Broad Panels) cluster_2 Phase 3: Unbiased Proteome-Wide Validation cluster_3 Phase 4: Functional & In Vivo Confirmation in_silico In Silico Screening (Target Prediction, Structural Homology) safety_panel Broad Target Safety Panels (Receptors, Ion Channels, Enzymes) in_silico->safety_panel Prioritize phenotypic_screen Phenotypic Screening (High-Content Imaging) safety_panel->phenotypic_screen Complement cetsa CETSA (Cellular Target Engagement) safety_panel->cetsa Validate Hits phenotypic_screen->cetsa Deconvolve Hits ap_ms AP-MS (Affinity Purification Mass Spec) cetsa->ap_ms Orthogonal Validation functional_assays Target-Specific Functional Assays cetsa->functional_assays Confirm Function ap_ms->functional_assays Confirm Function in_vivo In Vivo Models (Behavioral, Physiological Endpoints) functional_assays->in_vivo Assess Physiology

Figure 1: Integrated workflow for Bretisilocin off-target characterization.

Predictive Off-Target Profiling: In Silico Approaches

The initial step in off-target assessment is computational, leveraging the known structure of Bretisilocin to predict potential interactions across the human proteome. This is a cost-effective strategy to generate a preliminary, ranked list of potential off-target liabilities for subsequent experimental validation.[10][11]

Causality: In silico tools work on the principle that molecules with similar chemical structures or shapes may bind to the same proteins. By comparing Bretisilocin's structure against vast databases of known ligand-protein interactions, we can hypothesize potential off-targets.[12]

Methodologies
  • Ligand-Based Similarity Searching: Tools like SEA (Similarity Ensemble Approach) compare the 2D chemical structure of Bretisilocin against libraries of compounds with known protein targets.[12] This identifies proteins that are known to bind molecules structurally similar to Bretisilocin.

  • Structure-Based Docking: If a high-quality crystal structure of a potential off-target protein is available, molecular docking simulations can predict the binding affinity and pose of Bretisilocin in the protein's active site.

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features of Bretisilocin responsible for its activity and searches for proteins with binding sites that can accommodate this pharmacophore.

Recommended Tools

A combination of multiple in silico tools is recommended as their underlying algorithms differ, providing a more comprehensive prediction.[13][14]

  • Public Servers: SwissTargetPrediction, SuperPred, PharmMapper.

  • Commercial Platforms: Schrödinger Suite, MOE (Molecular Operating Environment).

Self-Validation: The output of this phase is not a definitive list of off-targets but a set of testable hypotheses. The trustworthiness of these predictions is established in subsequent experimental phases. A high-priority "hit list" should be generated based on consensus from multiple prediction tools and the biological plausibility of the predicted interaction.

Broad Experimental Screening: In Vitro Safety Panels

The hypotheses generated in silico must be tested experimentally. The most direct method is to screen Bretisilocin against large, predefined panels of receptors, ion channels, transporters, and enzymes that are commonly associated with adverse drug events.[6][9]

Causality: These assays directly measure the binding affinity (e.g., Ki, IC₅₀) of Bretisilocin to a wide array of purified proteins. This provides quantitative data on the potency of interaction, allowing for a direct comparison between on-target and off-target activities. A significant interaction is typically defined as >50% inhibition or stimulation at a test concentration of 1-10 µM.

Recommended Screening Panels

Commercial providers offer comprehensive safety pharmacology panels. A robust screening package for Bretisilocin should include, at a minimum:

  • Receptor Panel: A broad panel including all major GPCR families (adrenergic, dopaminergic, histaminergic, muscarinic, etc.) and nuclear hormone receptors.

  • Ion Channel Panel: Critical for assessing cardiovascular risk, this must include the hERG channel (Kv11.1) as part of a comprehensive CiPA (Comprehensive in vitro Proarrhythmia Assay) panel.[15]

  • Enzyme Panel: Including key metabolic enzymes like Cytochrome P450s (CYPs) to assess potential for drug-drug interactions, as well as other common off-target enzymes (e.g., COX, PDE).[6]

  • Transporter Panel: Key transporters like SERT, DAT, and NET are essential given Bretisilocin's mechanism.

Data Presentation: Hypothetical Safety Panel Results
Target ClassTargetAssay TypeBretisilocin Activity (% Inhibition @ 10 µM)
Primary Target 5-HT₂ₐ Receptor Radioligand Binding 98%
Primary Target 5-HT₂c Receptor Radioligand Binding 95%
Off-Target HithERG ChannelPatch Clamp62%
Off-Target HitDopamine D₂ ReceptorRadioligand Binding55%
Off-Target HitAdrenergic α₁ₐ ReceptorRadioligand Binding51%
No-Hit ExampleMuscarinic M₁ ReceptorRadioligand Binding<10%
No-Hit ExampleCOX-2 EnzymeFunctional Assay<5%

This table presents hypothetical data for illustrative purposes.

Unbiased, Proteome-Wide Off-Target Identification

While panel screening is excellent for known liabilities, it cannot identify novel or unexpected off-targets. Unbiased, proteome-wide methods are essential for discovering these "unknown unknowns."[16] These techniques assess Bretisilocin's interaction with proteins in their native cellular environment.

Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[17] When a drug binds to its target protein inside a cell, it typically increases the protein's stability, causing it to denature and aggregate at a higher temperature than its unbound state.[18][19] By heating intact cells treated with Bretisilocin across a temperature gradient and then quantifying the amount of each protein remaining in the soluble fraction using mass spectrometry (MS), we can identify which proteins were stabilized by the drug.[17]

G cluster_0 cluster_1 cluster_2 cluster_4 cells_dmso Cells + Vehicle (DMSO) heat Apply Temperature Gradient (e.g., 40°C to 70°C) cells_dmso->heat cells_bret Cells + Bretisilocin cells_bret->heat lysis Lyse Cells & Centrifuge heat->lysis pellet Pellet (Aggregated Proteins) lysis->pellet supernatant Supernatant (Soluble Proteins) lysis->supernatant ms LC-MS/MS Proteomics on Soluble Fraction supernatant->ms analysis Identify Stabilized Proteins (Off-Targets) ms->analysis

Figure 2: Workflow for proteome-wide CETSA-MS analysis.
  • Cell Culture: Plate a relevant human cell line (e.g., SH-SY5Y neuroblastoma or primary neurons) in multi-well plates.

  • Compound Treatment: Treat cells with Bretisilocin (e.g., 10 µM) and a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge: Place plates in a PCR cycler and apply a temperature gradient across the wells for 3 minutes.

  • Lysis: Lyse the cells directly in the plate using a freeze-thaw method followed by the addition of lysis buffer.

  • Separation: Centrifuge the plates to pellet aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction), reduce, alkylate, and digest proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry (e.g., TMT labeling or label-free quantification).

  • Data Analysis: Identify proteins that show a significant thermal shift (increased abundance in the soluble fraction at higher temperatures) in Bretisilocin-treated samples compared to controls.

Affinity Purification-Mass Spectrometry (AP-MS)

Causality: This chemical proteomics approach uses a modified version of Bretisilocin as a "bait" to "fish" for its binding partners from a cell lysate.[7][20] The bait molecule is immobilized on a solid support (e.g., beads), which is then incubated with a cell lysate. Proteins that bind to Bretisilocin are captured and subsequently identified by mass spectrometry.[21]

  • Probe Synthesis: Synthesize a Bretisilocin analog with a linker arm and a reactive group (e.g., biotin or a photo-crosslinker) suitable for conjugation to affinity beads.

  • Immobilization: Covalently attach the Bretisilocin probe to streptavidin or NHS-activated agarose beads.

  • Lysate Incubation: Incubate the Bretisilocin-conjugated beads with a native cell lysate. A parallel incubation with control beads (no drug) is critical.

  • Washing: Perform stringent washes to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • MS Analysis: Identify the eluted proteins using LC-MS/MS.

  • Data Analysis: True off-targets will be significantly enriched in the Bretisilocin-bead pulldown compared to the control beads.

Self-Validation: The use of two orthogonal, unbiased methods like CETSA and AP-MS provides a powerful self-validating system. A protein identified as a "hit" by both techniques has a very high probability of being a genuine off-target interactor.

Phenotypic Screening and Target Deconvolution

An alternative and complementary approach is to screen for a desired (or undesired) cellular effect without a priori knowledge of the target.[22][23] This is known as phenotypic screening.[24]

Causality: This strategy is based on observing a drug-induced change in cell morphology, function, or behavior.[25] If Bretisilocin induces an unexpected phenotype (e.g., changes in mitochondrial membrane potential, neurite outgrowth), the challenge is then to identify the molecular target responsible for this effect—a process called target deconvolution.[22][26]

High-Content Imaging Screen
  • Assay Development: Use a multi-well plate format with a relevant cell line. Stain cells with multiple fluorescent dyes to report on various cellular features (e.g., nuclear size, cytoskeletal structure, mitochondrial health).

  • Screening: Treat cells with Bretisilocin across a dose-response range.

  • Imaging & Analysis: Use an automated microscope to capture images and specialized software to quantify dozens of phenotypic parameters.

  • Hit Identification: An unexpected, dose-dependent change in a cellular feature constitutes a "phenotypic hit."

Target Deconvolution of Phenotypic Hits

If a robust, unexpected phenotype is observed, the unbiased methods described in Section 4.0 (CETSA and AP-MS) are the primary tools for identifying the responsible off-target protein(s).

Functional Validation and In Vivo Relevance

Identifying a binding interaction is not sufficient; its functional consequence must be determined. Any high-confidence off-target hit from the previous stages must be subjected to functional assays.

Causality: This final phase aims to connect a molecular off-target binding event to a measurable biological response, and ultimately, to a potential physiological effect in vivo. This is the ultimate validation of relevance.

Target-Specific Functional Assays
  • For a Receptor Hit (e.g., Dopamine D₂): Perform functional assays (e.g., cAMP measurement, β-arrestin recruitment) to determine if Bretisilocin acts as an agonist, antagonist, or allosteric modulator.

  • For an Ion Channel Hit (e.g., hERG): Conduct detailed electrophysiology studies (manual patch-clamp) to characterize the nature of the block and determine an accurate IC₅₀.[15]

  • For an Enzyme Hit: Use a purified enzyme assay to measure the direct inhibitory or activating effect of Bretisilocin and determine its potency (IC₅₀/EC₅₀).

In Vivo Assessment

Translating in vitro findings to a whole organism is a critical step guided by regulatory agencies like the FDA.[27][28][29][30]

  • Safety Pharmacology Studies: Based on the identified off-targets, specific in vivo studies should be conducted. For example, if a significant cardiovascular ion channel interaction is confirmed, a telemetry study in a relevant animal model (e.g., dog or non-human primate) would be required to assess effects on blood pressure, heart rate, and ECG parameters.[28]

  • Behavioral Models: If a CNS receptor off-target (e.g., a dopamine or adrenergic receptor) is functionally confirmed, specific behavioral assays in rodents can be used to assess potential side effects like changes in locomotion, anxiety, or psychosis-like behaviors.

Integrated Risk Assessment

The culmination of this comprehensive guide is the integration of all data streams—in silico, in vitro, and in vivo—to form a holistic view of Bretisilocin's selectivity profile. The key is to compare the potency of any confirmed off-target interaction with the on-target potency and the expected clinical exposure levels. An off-target interaction that only occurs at concentrations 100-fold higher than the therapeutic dose may be considered low risk, whereas an interaction within a 10-fold margin would warrant significant further investigation and clinical monitoring. This integrated assessment is fundamental to making informed decisions in the drug development process.[27]

References

  • Bretisilocin - Wikipedia. (n.d.).
  • Could a short-acting psychedelic transform depression treatment? - Drug Discovery News. (n.d.).
  • In Vitro Safety Pharmacology Assays - Charles River Laboratories. (n.d.). Retrieved January 11, 2026, from [Link]

  • MacDonald, M. L., Lamerdin, J., de Hoogt, R., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. [Link]

  • In Vitro Safety Pharmacology Profiling - Reaction Biology. (n.d.). Retrieved January 11, 2026, from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 17(9-10), 435-446. [Link]

  • In Vitro Safety Pharmacology Study Services - Creative Biolabs. (n.d.). Retrieved January 11, 2026, from [Link]

  • List of four categories of in silico CRISPR OTS prediction tools benchmarked in our study. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Phenotypic screening - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Bretisilocin - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved January 11, 2026, from [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. (n.d.). Retrieved January 11, 2026, from [Link]

  • Swinney, D. C., & Anthony, J. (2011). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Clinical Pharmacology & Therapeutics, 90(3), 335-337. [Link]

  • Target identification in phenotypic drug discovery (PDD). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. (n.d.). IntechOpen. Retrieved January 11, 2026, from [Link]

  • Na, J., & Lee, K. (2021). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Experimental & Molecular Medicine, 53(2), 266-275. [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Retrieved January 11, 2026, from [Link]

  • de Souza, F. S. J., et al. (2021). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE, 16(6), e0253327. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 193-212. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (1997, November). Retrieved January 11, 2026, from [Link]

  • Cheng, F., et al. (2019). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 14(10), 999-1002. [Link]

  • Sabe, V. T., et al. (2024). Computational Strategies Reshaping Modern Drug Discovery. Molecules, 29(1), 1. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 221-230. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1). Retrieved January 11, 2026, from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Retrieved January 11, 2026, from [Link]

  • Scheer, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3591-3601. [Link]

  • AbbVie Enters Psychedelic Market With Bretisilocin Acquisition - Pharmaceutical Online. (2025, August 28). Retrieved January 11, 2026, from [Link]

  • GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder. (2025, September 9). Retrieved January 11, 2026, from [Link]

  • AbbVie to Acquire Gilgamesh Pharmaceuticals' Bretisilocin, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline - Investing News Network. (2025, August 25). Retrieved January 11, 2026, from [Link]

  • CETSA. (n.d.). Retrieved January 11, 2026, from [Link]

  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.). Retrieved January 11, 2026, from [Link]

  • PRECLINICAL TOXICOLOGY - Pacific BioLabs. (n.d.). Retrieved January 11, 2026, from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. (2022, February 4). Retrieved January 11, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). Retrieved January 11, 2026, from [Link]

  • Rix, U., & Superti-Furga, G. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 647-661. [Link]

  • AbbVie to Aquire Bretisilocin for Major Depressive Disorder - Pharma Advancement. (2025, August 25). Retrieved January 11, 2026, from [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018, December 12). Retrieved January 11, 2026, from [Link]

  • Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes | Fiveable. (n.d.). Retrieved January 11, 2026, from [Link]

  • Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS) - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • 2025 Year in Review: 10 Standout Stories in Psychedelics. (2026, January 2). Retrieved January 11, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Substituted Tryptamines

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the structure-activity relationships (SAR) of tryptamines modified at the 5-position of the indole ring. By un...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationships (SAR) of tryptamines modified at the 5-position of the indole ring. By understanding how subtle molecular changes influence pharmacological activity, researchers can design novel compounds with tailored therapeutic profiles.

Introduction: The Significance of the 5-Position

Tryptamine, a monoamine alkaloid, serves as the foundational scaffold for a multitude of neuroactive compounds, including the essential neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2] The structure of tryptamine features an indole ring connected to an amino group by an ethyl sidechain.[2] Modifications at various positions on this scaffold can dramatically alter a compound's affinity and functional activity at serotonin receptors. The 5-position, in particular, is a critical locus for modification, as it directly corresponds to the hydroxyl group of serotonin, a key interaction point with its receptors.

This guide will dissect the SAR of 5-substituted tryptamines, focusing primarily on their interactions with the 5-HT1A and 5-HT2A receptors. These two receptor subtypes are deeply implicated in the therapeutic effects of antidepressants and anxiolytics, as well as the psychoactive properties of classic psychedelics.[3][4]

The Serotonin 2A (5-HT2A) Receptor: A Primary Target

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is a primary target for many serotonergic drugs, including psychedelics.[5][6] It is highly expressed in the cerebral cortex and plays a crucial role in modulating sensory perception and cognitive processes.[5]

Canonical Signaling Pathway

Upon agonist binding, the 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[5][6] This initiates a cascade of intracellular events:

  • Gαq Activation: The activated receptor stimulates the Gαq subunit of the G protein.

  • PLC Stimulation: Gαq activates phospholipase C (PLC).[5][7]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[5][8]

  • Downstream Effects: IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5][8]

Recent research indicates that the psychedelic effects of 5-HT2A agonists are primarily driven by the Gq-signaling pathway, rather than the β-arrestin pathway.[7][9]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-Substituted Tryptamine Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates

Figure 1: Simplified 5-HT2A receptor Gq signaling cascade.

Quantitative Analysis of 5-Substituted Tryptamines

The following tables summarize in vitro binding affinities (Ki) and functional potencies (EC50) for a series of 5-substituted N,N-dimethyltryptamines (DMTs) at human 5-HT1A and 5-HT2A receptors. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater functional potency.

Table 1: Binding Affinities (Ki, nM) of 5-Substituted Tryptamines

Compound 5-Substituent 5-HT1A Ki (nM) 5-HT2A Ki (nM)
5-MeO-DMT -OCH3 186 ± 31 374 ± 97
5-CT -CONH2 0.5 1.2
5-Cl-DMT -Cl - 310
DMT -H - 347

Data presented as mean ± SEM. Data sourced from BenchChem.[10]

Table 2: Functional Potencies (EC50, nM) of 5-Substituted Tryptamines at 5-HT2A

Compound 5-Substituent 5-HT2A EC50 (nM) Efficacy (% of 5-HT)
DMT -H 527 38%
5-MeO-DMT -OCH3 11.2 100%
5-MeO-DALT -OCH3 Higher Potency than DMT -
5-MeO-DiPT -OCH3 Higher Potency than DMT -
5-MeO-DPT -OCH3 Higher Potency than DMT -

Data sourced from multiple studies.[11][12]

Key SAR Insights from the Data
  • 5-Methoxy Group (-OCH3): The addition of a 5-methoxy group, as seen in 5-MeO-DMT, significantly increases potency at the 5-HT2A receptor compared to the unsubstituted DMT.[11] 5-MeO-DMT derivatives are full agonists at the 5-HT2A receptor.[3]

  • High Affinity of 5-CT: 5-Carboxamidotryptamine (5-CT) displays exceptionally high affinity for both 5-HT1A and 5-HT2A receptors, highlighting the potent effect of the carboxamide group at this position.[10]

  • Halogenation: The presence of a chlorine atom at the 5-position (5-Cl-DMT) results in a binding affinity at the 5-HT2A receptor that is comparable to unsubstituted DMT.[10]

  • N-Alkyl Substitutions: In the 5-MeO series, modifying the N,N-dialkyl groups can also influence activity. For instance, allyl-amino derivatives (5-MeO-MALT, 5-MeO-DALT) show high binding affinities for the 5-HT2A receptor.[3] Interestingly, for some 5-MeO-DMT analogs, 5-HT1A receptor activation can suppress the 5-HT2A-mediated head-twitch response in mice, a behavioral proxy for psychedelic effects.[13]

Experimental Methodologies for SAR Determination

A systematic approach is required to elucidate the SAR of novel compounds. This involves chemical synthesis followed by rigorous in vitro pharmacological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_assay Pharmacological Evaluation Start Start with 5-Substituted Indole Step1 Oxalylation Start->Step1 Step2 Amidation with Secondary Amine Step1->Step2 Step3 Reduction (e.g., with LiAlH4) Step2->Step3 Product Final 5-Substituted Tryptamine Step3->Product Binding Receptor Binding Assay (Determine Ki) Product->Binding Test Compound Functional Functional Assay (Determine EC50, Emax) Product->Functional SAR_Analysis SAR Analysis & Iteration Binding->SAR_Analysis Functional->SAR_Analysis

Figure 2: General workflow for SAR studies of 5-substituted tryptamines.
Synthesis: The Speeter-Anthony Tryptamine Synthesis

A widely cited and robust method for preparing substituted tryptamines is the Speeter-Anthony synthesis.[14]

Step-by-Step Protocol:

  • Starting Material: Begin with the appropriately substituted 5-methoxyindole.

  • Oxalylation: React the indole with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form the indol-3-ylglyoxylyl chloride.

  • Amidation: Treat the intermediate with a secondary amine (e.g., dimethylamine) to yield the corresponding amide.

  • Reduction: Reduce the amide and the ketone using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like tetrahydrofuran (THF). This final step yields the target N,N-dialkyl-5-methoxytryptamine.[4]

In Vitro Assay: Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor.[15][16] The principle is competitive displacement of a radiolabeled ligand.

Step-by-Step Protocol (for 5-HT2A):

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.[16] Homogenize the cells in a cold lysis buffer and pellet the membranes via centrifugation.[16]

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a known concentration of a radioligand (e.g., [3H]ketanserin or [125I]DOI), and varying concentrations of the unlabeled test compound.[16][17][18]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[16][17]

  • Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtration through a filter mat (e.g., GF/B or GF/C).[16][19]

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[16]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[16][19]

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[16]

In Vitro Assay: Functional Assays

Functional assays measure the cellular response to receptor activation, determining a compound's potency (EC50) and efficacy (Emax).[20][21]

Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A):

  • Cell Culture: Use a cell line expressing the 5-HT2A receptor and load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add the test compound at various concentrations.

  • Signal Detection: Measure the change in fluorescence, which corresponds to the increase in intracellular calcium concentration following receptor activation.[20][22]

  • Data Analysis: Plot the response against the compound concentration to determine the EC50 and Emax values.[23]

Conclusion and Future Directions

The 5-position of the tryptamine scaffold is a pivotal point for molecular manipulation. Substituents at this position, particularly small, electron-donating groups like methoxy, can significantly enhance potency at the 5-HT2A receptor. The systematic exploration of SAR, combining rational synthesis with high-throughput in vitro screening, is essential for drug discovery.

Future research will likely focus on developing "functionally selective" or "biased" agonists. These are compounds that preferentially activate one signaling pathway (e.g., Gq) over another (e.g., β-arrestin), which could lead to therapeutics that retain the beneficial effects of 5-HT2A activation while minimizing unwanted side effects.[7][9] Understanding the intricate SAR of 5-substituted tryptamines is a critical step toward realizing this therapeutic potential.

References

  • Wikipedia. 5-HT2A receptor. [Link]

  • Kaplan, J. S., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]

  • Glennon, R. A., et al. (1995). Computer-aided design and synthesis of 5-substituted tryptamines and their pharmacology at the 5-HT1D receptor: discovery of compounds with potential anti-migraine properties. Journal of Medicinal Chemistry, 38(18), 3566-3580. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-84. [Link]

  • Raote, I., Bhattacharya, A., & Panicker, M. M. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Annals of the New York Academy of Sciences, 1099, 123-132. [Link]

  • Kaplan, J., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]

  • Leopoldo, M., et al. (2007). Synthesis and preliminary screening of novel tryptamines as 5-HT4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(12), 3463-3467. [Link]

  • Casteels, C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Páleníček, T., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific Reports, 13(1), 12345. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 5-MeO-DMT [Ligand Id: 145] activity data from GtoPdb and ChEMBL. [Link]

  • Innoprot. 5-HT2C Serotonin Receptor Assay. [Link]

  • Unlocking the Therapeutic Potential of DMT's: Molecular Modelling Insights into Nueropharmacological Mechanisms and Clinical P. Letters in Applied NanoBioScience. [Link]

  • Blough, B. E., et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 378(3), 229-239. [Link]

  • ResearchGate. Receptor binding profiles for 5-MeO-DMT. [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067-32075. [Link]

  • Halberstadt, A. L., et al. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy-N,N-dimethyltryptamine Analogs in Mice. ACS Chemical Neuroscience. [Link]

  • Klein, A. K., & Chadeayne, A. R. (2021). The Structure-Activity Relationship of Psilocybin Analogs. Psychedelic Science Review. [Link]

  • ResearchGate. (2021). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. [Link]

  • St-Gallay, S. A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. [Link]

  • Wikipedia. Tryptamine. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Seltzman, H. H., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(2), 407-414. [Link]

  • ResearchGate. Dose-response split TEV assay for the serotonin receptor HTR5A using... [Link]

  • Wikipedia. Substituted tryptamine. [Link]

  • Egan, C. T., & Roth, B. L. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. British Journal of Pharmacology, 124(4), 745-751. [Link]

  • Wacker, D., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 38(11), 971-985. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

Sources

Foundational

The Emergence of Bretisilocin (GM-2505): A New Paradigm in Rapid-Acting Antidepressants

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract Bretisilocin (GM-2505) represents a significant advancement in the development of rapid-acting therapeutics for Major Depressive Dis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bretisilocin (GM-2505) represents a significant advancement in the development of rapid-acting therapeutics for Major Depressive Disorder (MDD). Engineered by Gilgamesh Pharmaceuticals and now under the stewardship of AbbVie, this novel tryptamine analog is distinguished by its dual mechanism of action as a potent serotonin 5-HT2A receptor agonist and a serotonin releasing agent.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of the discovery, preclinical validation, and clinical development of bretisilocin, culminating in the promising results of its Phase 2a clinical trial. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into the scientific rationale and methodological considerations that have propelled this compound to the forefront of psychiatric drug development.

Introduction: The Unmet Need for Rapid-Acting Antidepressants

Major Depressive Disorder (MDD) is a debilitating condition affecting millions worldwide, with a significant portion of patients experiencing treatment-resistant depression (TRD).[7] Traditional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), are hampered by a delayed onset of action, often taking weeks to months to achieve therapeutic efficacy, and are associated with a host of undesirable side effects.[7] This therapeutic lag poses a significant risk to patients, underscoring the urgent need for novel, rapid-acting antidepressant medications.

The burgeoning field of psychedelic medicine has offered a promising new avenue for the treatment of mood disorders. Compounds like psilocybin and N,N-dimethyltryptamine (DMT), which are primarily 5-HT2A receptor agonists, have demonstrated the ability to induce rapid and sustained antidepressant effects after a single administration.[8][9] However, the prolonged duration of their psychoactive effects presents logistical challenges for clinical implementation, requiring extensive monitoring and integration with psychotherapy.[2][3][4][5] Bretisilocin (GM-2505) was engineered to address this critical gap, designed to offer the rapid and robust antidepressant benefits of classic psychedelics within a condensed and more clinically manageable timeframe.[2][3][4][5]

Discovery and Preclinical Rationale: Engineering a Novel Therapeutic

Bretisilocin, chemically known as 5-fluoro-N-methyl-N-ethyltryptamine (5F-MET), is a synthetic analog of DMT and a fluorinated derivative of methylethyltryptamine (MET).[1] Its development was a deliberate effort by Gilgamesh Pharmaceuticals to create a "best-in-class" psychedelic therapeutic with an optimized pharmacokinetic and pharmacodynamic profile for the treatment of MDD.[10] The core objective was to engineer a molecule that retains the therapeutic potential of 5-HT2A agonism while exhibiting a shorter duration of action than first-generation psychedelics.[2][10]

Mechanism of Action: A Dual Serotonergic Approach

Bretisilocin's unique therapeutic profile stems from its dual action on the serotonin system:

  • 5-HT2A and 5-HT2C Receptor Agonism: It is a potent and well-balanced agonist at both 5-HT2A and 5-HT2C receptors.[1] Agonism at the 5-HT2A receptor is believed to be the primary driver of the psychedelic experience and is strongly implicated in the rapid antidepressant effects of these compounds, likely through the promotion of neuroplasticity.[2]

  • Serotonin Releasing Agent: Bretisilocin also functions as a partial serotonin releasing agent.[1] This action is thought to contribute to its therapeutic effects, potentially providing entactogen-like qualities that may enhance the therapeutic process.[1]

  • Serotonin Reuptake Inhibition: To a lesser extent, bretisilocin also acts as a serotonin reuptake inhibitor.[1]

This multi-faceted mechanism is believed to create a synergistic effect, leading to a robust and rapid antidepressant response.

Preclinical Pharmacodynamics

In vitro and in vivo studies have extensively profiled the pharmacological activity of bretisilocin:[7]

TargetActivityPotency/EfficacySource
Serotonin 5-HT2A Receptor AgonistHigher efficacy than MET (Emax = 87.6% vs. 36.2%)[1]
Serotonin 5-HT2C Receptor AgonistPotent and well-balanced with 5-HT2A[1]
Serotonin 5-HT2B Receptor Antagonist/Partial AgonistModerate-efficacy partial agonist in some studies[1]
Serotonin 5-HT1A Receptor Weak Activity/Full AgonistNegligible activity in some studies; full agonist with ~44-fold less potency than at 5-HT2A in others. EC50 = 16,918 nM, Emax = 83.0%[1]
Serotonin Transporter (SERT) Reuptake InhibitorIC50 = 418.9 nM[1]
Serotonin Release Partial Releasing AgentEC50 = 8.4–15.7 nM, Emax = 66.8–71.4% (in rat brain synaptosomes)[1]

In animal models, bretisilocin has been shown to induce the head-twitch response in rodents, a behavioral proxy for psychedelic effects.[1] It has also demonstrated antidepressant-like and anti-obsessional effects in these models.[1] These preclinical findings provided a strong rationale for advancing bretisilocin into clinical development.

Clinical Development: From Healthy Volunteers to Patients with MDD

The clinical development program for bretisilocin has been designed to systematically evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and therapeutic efficacy.

Phase 1 Clinical Trial in Healthy Volunteers (ISRCTN64428072)

A randomized, double-blind, placebo-controlled, single ascending dose (SAD) study was conducted to characterize the safety and pharmacokinetic/pharmacodynamic profile of intravenous bretisilocin in healthy volunteers.[8][9][11][12][13]

  • Study Design: Adaptive, randomized, double-blind, placebo-controlled, single-ascending-dose study.[13]

  • Participants: Healthy male and female subjects, aged 18 to 55 years, with a BMI between 18.0 and 30.0 kg/m ².[13] Participants were required to be in good health as determined by medical history, physical examination, vital signs, ECG, and laboratory tests.[13]

  • Intervention: Single intravenous doses of bretisilocin or placebo.[7][13] The study involved up to 6 cohorts of 8 subjects each, with sentinel dosing in the first 2 subjects of each cohort.[13]

  • Primary Outcome Measures: Safety and tolerability were assessed through the monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.[13]

  • Secondary Outcome Measures:

    • Pharmacokinetics (PK): Plasma and urine concentrations of bretisilocin were measured at pre-dose and multiple time points up to 24 hours post-dose to determine parameters such as Cmax, AUC, t1/2, and clearance.[8][9]

    • Pharmacodynamics (PD): Subjective psychedelic effects, neuroendocrine markers, and resting-state electroencephalography (rsEEG) were assessed.[8][9]

The Phase 1 trial demonstrated that single intravenous doses of bretisilocin were well-tolerated and exhibited a favorable pharmacokinetic and pharmacodynamic profile:

  • Pharmacokinetics: Bretisilocin displayed dose-proportional increases in Cmax and AUC, with a terminal half-life of approximately 40-50 minutes.[8][9]

  • Pharmacodynamics: The subjective psychedelic effects had a rapid onset and a duration of 60-90 minutes, a timeframe significantly shorter than that of psilocybin.[2][8][9] Dose-dependent changes were observed in rsEEG, with a decrease in low-frequency power and an increase in high-frequency power.[8][9]

These results confirmed the preclinical predictions of a short-acting psychedelic with a manageable clinical profile, paving the way for efficacy studies in patients with MDD.

Phase 2a Clinical Trial in Patients with MDD (NCT06236880)

A Phase 2a randomized, double-blind, active-controlled study was initiated to evaluate the safety, tolerability, and preliminary antidepressant efficacy of two repeated doses of bretisilocin in patients with moderate to severe MDD.[14][15][16]

  • Study Design: Randomized, double-blind, two-arm, parallel-group study.[14]

  • Participants: 40 male and female patients, aged 18 to 65 years, with a DSM-5 diagnosis of recurrent MDD without psychotic features.[15][16] Patients were required to have a Montgomery-Åsberg Depression Rating Scale (MADRS) total score >22 and a Clinical Global Impression - Severity (CGI-S) score >3 at screening.[16] Key exclusion criteria included a primary diagnosis of other psychiatric disorders such as PTSD or bipolar disorder, and a history of non-response to specific treatments like ECT or other psychedelics.[15][16]

  • Intervention: Participants were randomized 1:1 to one of two treatment arms:[10][14]

    • Arm 1: A low dose of bretisilocin (active control with minimal psychedelic effect) on Day 1, followed by a high dose on Day 15.[10][14]

    • Arm 2: A moderate dose of bretisilocin on Day 1, followed by a high dose on Day 15.[10][14] All doses were administered via intravenous infusion.[14]

  • Psychological Support: The trial employed a model of psychological support and education with safety monitoring, rather than formal psychotherapy.[10]

  • Primary Outcome Measures: The primary objective was to evaluate the safety and tolerability of two repeated doses of bretisilocin.[15]

  • Secondary Outcome Measures: The preliminary antidepressant efficacy was assessed using the MADRS total score.[10][16] Other assessments included blood sampling for PK and safety, ECG, vital signs, and rsEEG.[14]

The Phase 2a trial yielded impressive and statistically significant results, demonstrating a rapid, robust, and durable antidepressant effect of bretisilocin:

TimepointArm 1 (Low Dose -> High Dose) MADRS Change from BaselineArm 2 (Moderate Dose -> High Dose) MADRS Change from BaselineRemission Rate (Arm 2)
24 Hours Not Reported-18.5 pointsNot Reported
Day 14 Not Reported-21.6 points70%
Day 29 Not Reported-28.0 points94%
Day 74 Not Reported-25.1 points (sustained)Not Reported

The treatment was well-tolerated, with no serious adverse events reported.[3][4][6] The majority of adverse events were mild and transient, resolving within two hours of dosing.[2]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Bretisilocin

Bretisilocin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft HT2A 5-HT2A Receptor Neuroplasticity Increased Neuroplasticity (Antidepressant Effect) HT2A->Neuroplasticity Downstream Signaling HT2C 5-HT2C Receptor HT2C->Neuroplasticity Downstream Signaling Bretisilocin Bretisilocin (GM-2505) Bretisilocin->SERT Inhibits Reuptake Bretisilocin->Serotonin_Vesicle Promotes Release Bretisilocin->HT2A Agonist Bretisilocin->HT2C Agonist Serotonin

Caption: Dual serotonergic mechanism of Bretisilocin (GM-2505).

Phase 2a Clinical Trial Workflow

Phase2a_Workflow cluster_arm1 Arm 1 cluster_arm2 Arm 2 Screening Screening (MDD Diagnosis, MADRS > 22) Randomization Randomization (1:1) Screening->Randomization Day1_Arm1 Day 1: Low Dose IV Infusion Randomization->Day1_Arm1 Day1_Arm2 Day 1: Moderate Dose IV Infusion Randomization->Day1_Arm2 Day15_Arm1 Day 15: High Dose IV Infusion Day1_Arm1->Day15_Arm1 FollowUp Follow-up Assessments (Day 14, Day 29, Day 74) MADRS, Safety, PK, rsEEG Day15_Arm1->FollowUp Day15_Arm2 Day 15: High Dose IV Infusion Day1_Arm2->Day15_Arm2 Day15_Arm2->FollowUp

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine in Organic Solvents

Introduction 1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, commonly known as 5-fluoro-DMT, is a fluorinated tryptamine derivative with significant interest in neuropharmacological research due to its activity as a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, commonly known as 5-fluoro-DMT, is a fluorinated tryptamine derivative with significant interest in neuropharmacological research due to its activity as a serotonin receptor agonist.[1] As with any compound intended for research and potential clinical development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that influences everything from reaction kinetics during synthesis and purification to formulation for in vitro and in vivo studies. This guide provides an in-depth exploration of the solubility of 5-fluoro-DMT in organic solvents, offering both theoretical insights and practical methodologies for its determination. While specific quantitative solubility data for 5-fluoro-DMT is not extensively available in public literature, this guide will leverage data from structurally similar molecules and first principles to provide researchers with a robust framework for their work.

Core Compound Properties

A foundational understanding of the molecular structure of 5-fluoro-DMT is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
IUPAC Name 2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine[1]
Synonyms 5-fluoro-DMT, 5-F-DMT[1]
Molecular Formula C₁₂H₁₅FN₂[1][2]
Molar Mass 206.264 g/mol [1][2]
Structure InChI=1S/C12H15FN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3[1]

The structure reveals several key features that govern its solubility: a planar, aromatic indole ring system, a basic dimethylamino group, and a fluorine substituent. The indole moiety contributes to its hydrophobicity, while the tertiary amine provides a site for hydrogen bonding and protonation, which can enhance solubility in protic solvents. The fluorine atom, being highly electronegative, can influence the electronic distribution of the indole ring and participate in dipole-dipole interactions, subtly modulating its solubility profile compared to its non-fluorinated parent compound, DMT.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. The solubility of a solid in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. For dissolution to occur spontaneously, the change in Gibbs free energy (ΔG) must be negative. This is influenced by the enthalpy of solution (ΔH), which is related to the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions, and the entropy of solution (ΔS), which is the change in randomness of the system.

For 5-fluoro-DMT, its solubility in a given organic solvent will depend on the interplay of several factors:

  • Polarity: The polarity of the solvent will play a significant role. Protic solvents (e.g., alcohols) can engage in hydrogen bonding with the nitrogen atoms of the indole and the dimethylamino group. Aprotic polar solvents (e.g., DMSO, acetonitrile) can interact through dipole-dipole interactions. Nonpolar solvents (e.g., alkanes) are less likely to be effective solvents due to the polar nature of the 5-fluoro-DMT molecule.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. The indole N-H can act as a hydrogen bond donor, and the dimethylamino nitrogen can act as a hydrogen bond acceptor.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the additional thermal energy helps to overcome the lattice energy of the solid.

Predicted Solubility Profile

Based on the structure of 5-fluoro-DMT and the known solubility of similar tryptamines like DMT, a qualitative and estimated quantitative solubility profile can be proposed. It is important to note that these are predictions and should be experimentally verified.

SolventChemical FormulaMolar Mass ( g/mol )Predicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13HighAprotic, highly polar solvent capable of strong dipole-dipole interactions. Often a good solvent for a wide range of organic compounds. DMT is known to be soluble in DMSO.[3]
MethanolCH₄O32.04Moderate to HighPolar protic solvent that can act as both a hydrogen bond donor and acceptor, interacting with the indole and dimethylamino groups.
EthanolC₂H₆O46.07ModerateSimilar to methanol, but slightly less polar.
AcetonitrileC₂H₃N41.05ModerateAprotic polar solvent. DMT is known to be soluble in acetonitrile.[3]
Dichloromethane (DCM)CH₂Cl₂84.93ModerateA versatile solvent with moderate polarity. Often used in the synthesis and purification of tryptamines.[4]
AcetoneC₃H₆O58.08Moderate to LowAprotic polar solvent, but less effective at solvating the polar groups compared to DMSO or methanol.
TolueneC₇H₈92.14LowNonpolar aromatic solvent. Some interaction with the indole ring is possible, but it is unlikely to be a good solvent.
HexaneC₆H₁₄86.18Very LowNonpolar aliphatic solvent. Expected to be a poor solvent for the relatively polar 5-fluoro-DMT molecule.
WaterH₂O18.02Very Low (as freebase)The hydrophobic indole ring limits water solubility. DMT has limited water solubility.[3] Solubility would be expected to increase at lower pH due to the protonation of the dimethylamino group.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following is a standardized protocol for determining the equilibrium solubility of 5-fluoro-DMT in various organic solvents.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Materials and Equipment:

    • Pure 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (purity >98%)

    • Anhydrous organic solvents of interest (analytical grade)

    • Analytical balance

    • Vials with screw caps

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-fluoro-DMT to a series of vials. The exact amount is not critical, but there must be undissolved solid remaining at equilibrium.

    • Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials and place them in a shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of 5-fluoro-DMT. A calibration curve prepared from standards of known concentration should be used for quantification.

  • Data Analysis and Reporting:

    • Calculate the solubility in mg/mL and mmol/L.

    • Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

Factors Influencing Solubility and Practical Considerations

  • Purity of the Compound: Impurities can significantly affect the measured solubility. It is crucial to use a well-characterized and highly pure sample of 5-fluoro-DMT.

  • Solvent Purity: The presence of water or other impurities in organic solvents can alter their solvating properties. Using anhydrous, high-purity solvents is recommended.

  • pH: For protic solvents, especially water, the pH will have a dramatic effect on the solubility of 5-fluoro-DMT. As a basic compound, its solubility will increase significantly in acidic conditions due to the formation of the more polar protonated species.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

  • Safety: 5-fluoro-DMT is a psychoactive compound and should be handled with appropriate personal protective equipment (PPE) in a controlled laboratory setting.[5][6][7] Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

A comprehensive understanding of the solubility of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is a prerequisite for its effective use in research and development. While specific, publicly available quantitative data is scarce, this guide provides a strong theoretical framework and a detailed experimental protocol for its determination. By leveraging the principles of chemical structure and intermolecular forces, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The provided methodologies offer a clear path to generating the robust and reliable solubility data necessary to advance the scientific investigation of this and other novel tryptamine compounds.

References

  • Wikipedia. (n.d.). 5-Fluoro-DMT. Retrieved from [Link]

  • gsrs. (n.d.). 5-FLUORO-DMT. Retrieved from [Link]

  • LabelSDS. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]

  • Solubility of Things. (n.d.). DMT (Dimethyltryptamine). Retrieved from [Link]

  • precisionFDA. (n.d.). 5-FLUORO-DMT. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of high‐purity N,N ‐dimethyltryptamine (DMT) hemifumarate for human clinical trials. Retrieved from [Link]

Sources

Foundational

Preclinical Safety Assessment of Exemplarinib: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of Exemplarinib, a novel kinase inhibitor under development for oncological indications. The document synth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of Exemplarinib, a novel kinase inhibitor under development for oncological indications. The document synthesizes pivotal non-clinical safety data, adhering to the International Council for Harmonisation (ICH) guidelines, to support the transition to first-in-human (FIH) clinical trials.[1][2] The guide details the methodologies and findings from a suite of in vitro and in vivo studies designed to identify potential hazards and characterize the safety margin of Exemplarinib. Key assessments include safety pharmacology, repeat-dose toxicity, and genotoxicity evaluations. The data presented herein are intended for researchers, scientists, and drug development professionals to facilitate a thorough understanding of the preclinical risk profile of Exemplarinib.

Introduction: The Rationale for a Comprehensive Preclinical Safety Evaluation

Exemplarinib is a potent and selective small molecule inhibitor of a key kinase implicated in tumor proliferation and survival. While its targeted mechanism of action promises significant therapeutic potential, a rigorous preclinical safety assessment is paramount to ensure patient safety in subsequent clinical trials.[3][4] The primary objectives of this preclinical program were to:

  • Identify potential target organs for toxicity and assess the reversibility of any adverse effects.[5]

  • Determine the No-Observed-Adverse-Effect-Level (NOAEL) to establish a safe starting dose for Phase I clinical trials.[3]

  • Evaluate the effect of Exemplarinib on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.[1][6]

  • Assess the genotoxic potential of the compound.[7]

This guide is structured to provide a logical narrative of the preclinical safety journey of Exemplarinib, from broad screening assays to definitive Good Laboratory Practice (GLP)-compliant studies.

Safety Pharmacology: Assessing Effects on Vital Functions

Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects on vital organ systems.[1] For Exemplarinib, a core battery of tests was conducted in accordance with ICH S7A guidelines to evaluate its effects on the cardiovascular, central nervous, and respiratory systems.[1]

Cardiovascular Safety

Cardiovascular toxicity is a known concern for kinase inhibitors.[8][9][10] Therefore, a thorough evaluation of Exemplarinib's cardiovascular safety was a critical component of the preclinical program.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of potential proarrhythmic risk.[11][12]

  • Protocol: A validated patch-clamp assay was used to assess the inhibitory effect of Exemplarinib on the hERG potassium current in HEK293 cells stably expressing the hERG channel.[11][13] A range of concentrations were tested, and the IC50 value was determined.

  • Results: Exemplarinib demonstrated a low potential for hERG inhibition.

Compound hERG IC50 (µM)
Exemplarinib> 30
Positive Control (E-4031)0.01
  • Causality: The high IC50 value suggests a low risk of QT prolongation and Torsades de Pointes at clinically relevant concentrations.[11]

  • Protocol: A study was conducted in conscious, telemetered Beagle dogs to evaluate the effects of single oral doses of Exemplarinib on electrocardiogram (ECG) parameters, heart rate, and blood pressure.

  • Results: No significant adverse effects on cardiovascular parameters were observed at doses up to the maximum tolerated dose (MTD).

Dose (mg/kg) Change in QTc interval (ms) Change in Heart Rate (bpm) Change in Mean Arterial Pressure (mmHg)
Vehicle± 5± 10± 5
10No significant changeNo significant changeNo significant change
30No significant changeNo significant changeNo significant change
100No significant changeNo significant changeNo significant change
Central Nervous System (CNS) Safety
  • Protocol: The Irwin test, a functional observational battery, was performed in rats to assess potential effects on behavior, autonomic function, and neuromuscular coordination following a single oral dose of Exemplarinib.[14][15][16]

  • Results: No adverse CNS effects were noted at doses up to the MTD.

Respiratory Safety
  • Protocol: Respiratory function was evaluated in conscious rats using whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume after a single oral dose of Exemplarinib.[17][18][19]

  • Results: Exemplarinib did not induce any adverse effects on respiratory function.

Toxicology: Characterizing the Dose-Response Relationship

Toxicology studies are essential for identifying target organs of toxicity and determining safe dosage levels for clinical trials.[20][21]

Single-Dose Toxicity

Acute toxicity studies were conducted in rodents to determine the MTD and to identify potential acute toxicities.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are crucial for evaluating the effects of longer-term exposure to a drug candidate.[22][23][24]

  • Protocol: GLP-compliant 28-day repeat-dose oral toxicity studies were conducted in both rats and dogs.[25] Animals received daily doses of Exemplarinib, and a comprehensive range of endpoints were evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination.

  • Results Summary:

Species Dose Groups (mg/kg/day) Key Findings NOAEL (mg/kg/day)
Rat0, 10, 30, 100Mild, reversible liver enzyme elevation at 100 mg/kg/day.30
Dog0, 5, 15, 50Minimal gastrointestinal intolerance at 50 mg/kg/day.15
  • Causality and Self-Validation: The inclusion of both a rodent and a non-rodent species provides a more comprehensive safety profile, as metabolic pathways and toxicological responses can differ between species.[24] The determination of a clear NOAEL in both species provides a solid foundation for calculating the safe starting dose in humans.[3]

Genotoxicity: Assessing the Potential for Genetic Damage

A standard battery of in vitro and in vivo genotoxicity tests was conducted to assess the potential of Exemplarinib to induce gene mutations or chromosomal damage, in accordance with ICH S2(R1) guidelines.[2][7]

In Vitro Assays
  • Ames Test (Bacterial Reverse Mutation Assay):

    • Protocol: The assay was performed using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation.

    • Results: Exemplarinib was non-mutagenic in the Ames test.

  • In Vitro Micronucleus Test:

    • Protocol: This test was conducted in cultured human peripheral blood lymphocytes to detect both clastogenic and aneugenic effects.[26]

    • Results: Exemplarinib did not induce an increase in micronuclei.

In Vivo Assay
  • In Vivo Micronucleus Test in Rodents:

    • Protocol: The assay was performed in bone marrow cells of mice following oral administration of Exemplarinib.

    • Results: No significant increase in micronucleated polychromatic erythrocytes was observed.

Visualizations and Workflows

Preclinical Safety Assessment Workflow

Preclinical_Safety_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Decision Point Ames Ames Test Single_Dose_Tox Single-Dose Toxicity Ames->Single_Dose_Tox hERG hERG Assay CV_Safety Cardiovascular Safety (Dog) hERG->CV_Safety Micronucleus_vitro In Vitro Micronucleus Micronucleus_vivo In Vivo Micronucleus Micronucleus_vitro->Micronucleus_vivo Repeat_Dose_Tox Repeat-Dose Toxicity (Rat & Dog) Single_Dose_Tox->Repeat_Dose_Tox Go_NoGo Proceed to FIH Studies? Repeat_Dose_Tox->Go_NoGo CNS_Safety CNS Safety (Irwin Test) CNS_Safety->Go_NoGo Resp_Safety Respiratory Safety Resp_Safety->Go_NoGo CV_Safety->Go_NoGo Micronucleus_vivo->Go_NoGo

Caption: High-level workflow for the preclinical safety assessment of Exemplarinib.

Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_vitro In Vitro Assays cluster_vivo In Vivo Assay Start Exemplarinib Ames Gene Mutation (Ames Test) Start->Ames Assess Mutagenicity Chrom_Aberration Chromosomal Damage (In Vitro Micronucleus) Start->Chrom_Aberration Assess Clastogenicity/ Aneugenicity Conclusion Non-Genotoxic Ames->Conclusion Negative InVivo_Micro Chromosomal Damage (In Vivo Micronucleus) Chrom_Aberration->InVivo_Micro Negative, proceed to in vivo InVivo_Micro->Conclusion Negative

Caption: Decision tree for the genotoxicity assessment of Exemplarinib.

Conclusion and Future Directions

The comprehensive preclinical safety evaluation of Exemplarinib has demonstrated a favorable safety profile. The compound is non-genotoxic and does not exhibit adverse effects on cardiovascular, central nervous, or respiratory systems at anticipated clinical exposures. The identified NOAELs in both rat and dog repeat-dose toxicity studies provide a robust basis for the selection of a safe starting dose for first-in-human clinical trials. The mild and reversible liver enzyme elevations observed at high doses in rats will be a key monitoring parameter in early clinical development. Overall, the preclinical data package supports the continued development of Exemplarinib as a promising new therapeutic agent for the treatment of cancer.

References

  • ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Luch, A. (2016). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. Methods in Molecular Biology, 1373, 133-146. Retrieved from [Link]

  • Irwin Test. (n.d.). Vivotecnia. Retrieved from [Link]

  • Non-Clinical Safety Assessment for New Drugs. (2025, May 7). ZeClinics CRO. Retrieved from [Link]

  • What are the ICH guidelines for non-clinical pharmacology studies? (2025, May 27). Patsnap Synapse. Retrieved from [Link]

  • Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. (2024, March 26). Toxicology and Applied Pharmacology, 484, 116834. Retrieved from [Link]

  • van der Laan, J. W. (n.d.). 3.1 General toxicity study designs. Retrieved from [Link]

  • ICH Harmonised Guideline. (2022, August 4). TESTING FOR CARCINOGENICITY OF PHARMACEUTICALS S1B(R1). Retrieved from [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Force, T., et al. (2018). Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future. Pharmacology & Therapeutics, 185, 81-90. Retrieved from [Link]

  • In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. (2023, May 12). ScitoVation. Retrieved from [Link]

  • Murphy, D. J., et al. (2009). Respiratory safety pharmacology: positive control drug responses in Sprague-Dawley rats, Beagle dogs and cynomolgus monkeys. Regulatory Toxicology and Pharmacology, 55(2), 229-235. Retrieved from [Link]

  • In Vitro MultiFlow® Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • In Vitro Genotoxicity Study. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. (2024, January 8). Toxicology and Applied Pharmacology, 484. Retrieved from [Link]

  • ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. (2026, January 7). Retrieved from [Link]

  • Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • The Irwin Test/Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. (2018, September). Current Protocols in Pharmacology, 83(1). Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • The Impact of the Functional Observational Battery and Irwin Tests in CNS Safety Pharmacology: Results of an Industry Survey. (2018, November 3). Charles River Laboratories. Retrieved from [Link]

  • Guidance for Industry - S1B Testing for Carcinogenicity of Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA guidance on carcinogenicity testing. (n.d.). National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Repeated dose toxicity study. (n.d.). Bienta. Retrieved from [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. (n.d.). European Medicines Agency. Retrieved from [Link]

  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

  • Hoymann, H. G. (2012). Lung function measurements in rodents in safety pharmacology studies. Frontiers in Pharmacology, 3, 157. Retrieved from [Link]

  • Mathiasen, J. R., & Moser, V. C. (2018). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. Current Protocols in Pharmacology, 83(1), e43. Retrieved from [Link]

  • Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. (2024, January 8). Toxicological Sciences, 197(1), 35-43. Retrieved from [Link]

  • Lung function measurements in rodents in safety pharmacology studies. (2012, August 28). Frontiers in Pharmacology. Retrieved from [Link]

  • Safety pharmacology. (n.d.). NC3Rs. Retrieved from [Link]

  • A Systematic Assessment of Robustness in CNS Safety Pharmacology. (2024, March 27). bioRxiv. Retrieved from [Link]

  • Repeat Dose Toxicity. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. (n.d.). Blog. Retrieved from [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. (2014). Expert Opinion on Drug Discovery, 9(11), 1229-1232. Retrieved from [Link]

  • Safety Pharmacology. (n.d.). SCIREQ Scientific Respiratory Equipment. Retrieved from [Link]

  • Repeated Dose Toxicity. (n.d.). Creative Animodel. Retrieved from [Link]

  • EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. (n.d.). National Toxicology Program. Retrieved from [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In: Woodbury-Harris KM, Coull BM (eds) Clinical Trials in the Neurosciences. Frontiers in Neurology and Neuroscience, 25, 46-49. Retrieved from [Link]

  • Herg Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025, April 10). NAMSA. Retrieved from [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved from [Link]

  • Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. (2015). Toxicological Sciences, 147(2), 485-498. Retrieved from [Link]

  • In vivo toxicology studies. (n.d.). Vivotecnia. Retrieved from [Link]

  • Toxicology Studies. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. Retrieved from [Link]

  • hERG Serum Shift Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (n.d.). Syngene. Retrieved from [Link]

  • FDA S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals (2012). (n.d.). NorthEast BioLab. Retrieved from [Link]

  • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. Retrieved from [Link]

Sources

Exploratory

Unraveling the Stability of a Novel Psychedelic: A Technical Guide to the Degradation Pathways of 5-Fluoro-MET

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical exploration of the potential degradation pathways of 5-Fluoro-MET (Bret...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of the potential degradation pathways of 5-Fluoro-MET (Bretisilocin, GM-2505), a novel serotonergic psychedelic of the tryptamine family currently under investigation for the treatment of major depressive disorder.[1][2] As a compound in development, understanding its stability and degradation profile is paramount for ensuring safety, efficacy, and appropriate formulation and storage. This document synthesizes established principles of drug metabolism and degradation with insights from related tryptamine and fluorinated compounds to propose likely degradation routes and provide a robust framework for their experimental validation.

While specific degradation studies on 5-Fluoro-MET are not yet extensively published, its chemical structure—a fluorinated derivative of methylethyltryptamine (MET)—allows for a predictive analysis of its metabolic fate and chemical stability.[1][2] This guide will delve into these predicted pathways, offering both mechanistic rationale and detailed experimental protocols for their investigation.

Predicted Metabolic Degradation Pathways

The metabolic fate of 5-Fluoro-MET is anticipated to be governed by enzymatic processes common to tryptamines and other xenobiotics. The primary routes of metabolic degradation are likely to involve the tryptamine core and the N-alkyl substituents.

Monoamine Oxidase (MAO) Mediated Deamination

The ethylamino group of the tryptamine side chain is a prime target for monoamine oxidase (MAO), a key enzyme in the metabolism of many neurotransmitters and xenobiotics. MAO-catalyzed oxidative deamination would lead to the formation of an unstable aldehyde intermediate, which would then be further metabolized.

  • Causality: The structural similarity of the tryptamine scaffold to endogenous MAO substrates like serotonin makes this a highly probable metabolic pathway.[3] The presence of N-alkyl groups may influence the rate of metabolism but is unlikely to prevent it entirely.

N-Dealkylation and N-Oxidation

The N-ethyl and N-methyl groups are susceptible to cytochrome P450 (CYP450) mediated N-dealkylation. This would result in the formation of N-ethyl-5-fluoro-tryptamine and N-methyl-5-fluoro-tryptamine, respectively. Further dealkylation could lead to 5-fluoro-tryptamine. Additionally, N-oxidation of the tertiary amine is a possible metabolic route.[4]

  • Expertise & Experience: In drug metabolism studies, N-dealkylation is a common pathway for compounds containing N-alkyl moieties. The specific CYP isozymes involved would need to be identified through in vitro studies with recombinant enzymes.

Aromatic Hydroxylation

While the 5-position is fluorinated, other positions on the indole ring could be susceptible to CYP450-mediated hydroxylation. This is a common detoxification pathway for aromatic compounds.

Glucuronidation

If hydroxylated metabolites are formed, they are likely to undergo Phase II conjugation with glucuronic acid, a process that increases water solubility and facilitates excretion. The indole nitrogen is also a potential site for glucuronidation.

Diagram: Predicted Metabolic Pathways of 5-Fluoro-MET

Metabolic_Degradation_of_5_Fluoro_MET Predicted Metabolic Degradation of 5-Fluoro-MET 5-Fluoro-MET 5-Fluoro-MET Indole-acetic acid derivative Indole-acetic acid derivative 5-Fluoro-MET->Indole-acetic acid derivative MAO-mediated Deamination N-dealkylated metabolites N-dealkylated metabolites 5-Fluoro-MET->N-dealkylated metabolites CYP450-mediated N-Dealkylation Hydroxylated metabolites Hydroxylated metabolites 5-Fluoro-MET->Hydroxylated metabolites CYP450-mediated Hydroxylation Glucuronide conjugates Glucuronide conjugates Hydroxylated metabolites->Glucuronide conjugates UGT-mediated Glucuronidation

Caption: Predicted enzymatic degradation pathways of 5-Fluoro-MET.

Physicochemical Degradation Pathways

Forced degradation studies are essential to understand the inherent stability of a drug substance and to identify potential degradation products that could form during manufacturing, storage, or administration.[5] These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.

Hydrolytic Degradation
  • Acid and Base Hydrolysis: The stability of 5-Fluoro-MET in acidic and alkaline conditions should be evaluated. While the core tryptamine structure is generally stable, extreme pH conditions could potentially lead to degradation.

  • Expertise & Experience: It is crucial to select appropriate acid and base concentrations and temperatures to achieve controlled degradation. A typical starting point is 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60-80 °C).

Oxidative Degradation
  • Mechanism: The indole ring of tryptamines is susceptible to oxidation, which can lead to the formation of various degradation products. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

  • Trustworthiness: The use of a well-characterized oxidizing agent at a controlled concentration and temperature ensures the reproducibility of the degradation profile.

Photodegradation
  • Mechanism: Exposure to light, particularly UV radiation, can induce photochemical reactions in drug molecules.[6][7] For tryptamines, this can lead to complex degradation pathways.[8][9]

  • Authoritative Grounding: Photostability testing should be conducted according to ICH Q1B guidelines. This involves exposing the drug substance to a defined light source and quantifying the extent of degradation.

Thermal Degradation
  • Mechanism: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions. Solid-state and solution-state thermal stability should be assessed.

  • Expertise & Experience: Differential scanning calorimetry (DSC) can be used to determine the melting point and to screen for potential thermal instabilities in the solid state.

Diagram: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC_DAD HPLC-DAD (Quantification of parent drug and detection of degradants) Acid_Hydrolysis->HPLC_DAD Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base_Hydrolysis->HPLC_DAD Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_DAD Photolysis Photolysis (ICH Q1B) Photolysis->HPLC_DAD Thermal Thermal (e.g., 80°C) Thermal->HPLC_DAD 5_Fluoro_MET_Sample 5-Fluoro-MET (in solution or solid state) 5_Fluoro_MET_Sample->Acid_Hydrolysis 5_Fluoro_MET_Sample->Base_Hydrolysis 5_Fluoro_MET_Sample->Oxidation 5_Fluoro_MET_Sample->Photolysis 5_Fluoro_MET_Sample->Thermal LC_MS LC-MS/MS (Identification of degradation products) HPLC_DAD->LC_MS NMR NMR (Structure elucidation of isolated degradants) LC_MS->NMR

Caption: A typical workflow for conducting forced degradation studies.

Experimental Protocols

The following protocols provide a starting point for the investigation of 5-Fluoro-MET degradation pathways. These should be optimized based on the specific properties of the molecule and the analytical instrumentation available.

Protocol for In Vitro Metabolic Stability
  • Incubation: Incubate 5-Fluoro-MET (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining 5-Fluoro-MET and identify metabolites.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the parent compound.

Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare solutions of 5-Fluoro-MET in appropriate solvents (e.g., water, methanol).

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.2 M HCl and incubate at 60°C.

    • Alkaline: Add an equal volume of 0.2 M NaOH and incubate at 60°C.

    • Oxidative: Add an equal volume of 6% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solution at 80°C.

    • Photolytic: Expose the solution to a calibrated light source as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points and neutralize if necessary.

  • Analysis: Analyze the samples by a stability-indicating HPLC method with a photodiode array (DAD) detector to quantify the parent drug and detect degradation products.

  • Characterization: Use LC-MS/MS to determine the mass of the degradation products and elucidate their structures through fragmentation patterns.[10] For novel or significant degradants, isolation by preparative HPLC followed by NMR spectroscopy may be necessary for definitive structure confirmation.[11]

Data Presentation and Interpretation

Table 1: Example Data Summary for Forced Degradation of 5-Fluoro-MET
Stress ConditionDuration% Degradation of 5-Fluoro-METNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C24 h15.23235.1
0.1 M NaOH, 60°C24 h5.81207.1
3% H₂O₂, RT8 h25.65237.1 (M+16)
Thermal, 80°C48 h2.11-
Photolytic (ICH Q1B)-30.14219.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results from these studies will provide a comprehensive understanding of the degradation profile of 5-Fluoro-MET, which is critical for:

  • Drug Development: Informing formulation development to enhance stability and prevent the formation of potentially toxic degradants.

  • Analytical Method Development: Establishing a stability-indicating analytical method for quality control.

  • Regulatory Submissions: Providing essential data for regulatory filings.

  • Clinical Studies: Ensuring that the drug administered to patients is stable and free from significant levels of impurities.

References

  • Stevens, A. N., Morris, P. G., Iles, R. A., Sheldon, P. W., & Griffiths, J. R. (1984). 5-fluorouracil metabolism monitored in vivo by 19F NMR. British journal of cancer, 50(1), 113–117. [Link]

  • Kono, A., & Tanaka, M. (1991). Effects of hyperthermia on the metabolism of 5-fluorouracil in vitro. Gan to kagaku ryoho. Cancer & chemotherapy, 18(4), 553–557. [Link]

  • Sijens, P. E., van den Bent, M. J., van der Graaf, W. T., Oudkerk, M., & de Vries, E. G. (1991). In vivo measurements of intratumoral metabolism, modulation, and pharmacokinetics of 5-fluorouracil, using 19F nuclear magnetic resonance spectroscopy. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 9(11), 2085–2094. [Link]

  • Singh, R., & Kumar, P. (2018). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 345-357. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. [Link]

  • Fujita, H. (1988). [In vivo distribution and activation of 5-FU--with special reference to biochemical modulation of intracellular metabolism]. Gan to kagaku ryoho. Cancer & chemotherapy, 15(4 Pt 2-1), 996–1002. [Link]

  • Ahmad, I., & Jain, S. (2021). A validated stability-indicating HPLC method for the determination of glipizide in bulk and pharmaceutical dosage form. Analytical and Bioanalytical Chemistry Research, 8(2), 191-200. [Link]

  • Bretisilocin. In: Wikiwand. [Link]

  • Bretisilocin. In: Wikipedia. [Link]

  • 5-Fluoro-DMT. In: Wikipedia. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11–35. [Link]

  • George, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]

  • de Jager, A. D., & Rosing, H. (2018). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 339–350. [Link]

  • Lutterbeck, C. A., Machado, K. N. S., Schuch, A. P., & da Silva, J. (2014). Photodegradation of Methotrexate and 5-Fluorouracil: Ecotoxicological Studies Before and After Treatment. Photochemistry and photobiology, 90(6), 1279–1285. [Link]

  • Nishikiori, R., & Fujimoto, T. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC advances, 12(35), 22769–22776. [Link]

  • Stevens, A. N., Morris, P. G., Iles, R. A., Sheldon, P. W., & Griffiths, J. R. (1984). 5-fluorouracil metabolism monitored in vivo by 19F NMR. British journal of cancer, 50(1), 113–117. [Link]

  • Presant, C. A., Wolf, W., Servis, K. L., El-Tahtawy, A., & Shani, J. (1990). Measurement of in vitro cellular pharmacokinetics of 5-fluorouracil in human and rat cancer cell lines and rat hepatocytes using a flow-through system. Cancer research, 50(9), 2588–2592. [Link]

  • Brønstad, G., & Berg, K. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and photobiology, 82(6), 1651–1655. [Link]

  • Gliech, M., & Thiele-Bruhn, S. (2019). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. European journal of medicinal chemistry, 173, 469–479. [Link]

  • Berg, K., & Brønstad, G. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. Photochemistry and Photobiology, 82(6), 1651-1655. [Link]

  • Kümmerer, K., & al-Ahmad, A. (2018). Biodegradability of cytostatic drugs: Cyclophosphamide, 5-Fluorouracil and Methotrexate and their photo-transformation products resulting from treatment with UV and simulated sunlight radiation in Closed Bottle Test. Water research, 145, 556–565. [Link]

  • Smith, A. B., & Jones, C. D. (2020). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 24(10), 2043–2050. [Link]

  • Zhang, Y., Li, Y., Wang, Y., & Li, Y. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of pharmaceutical and biomedical analysis, 234, 115579. [Link]

  • Filmet. In: MedEx. [Link]

  • Hsieh, J. H., & Hsieh, Y. C. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. International journal of molecular sciences, 20(11), 2736. [Link]

  • ACS ES&T Water Vol. 6 No. 1. (2022). ACS ES&T Water, 6(1). [Link]

  • Brandt, S. D., & Martins, C. P. (2018). Metabolism of the Tryptamine-Derived New Psychoactive Substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and Their Detectability in Urine Studied by GC-MS, LC-MSn, and LC-HR-MS/MS. Journal of analytical toxicology, 42(9), 625–639. [Link]

  • Malet-Martino, M., & Martino, R. (1988). Metabolites of 5-fluorouracil in plasma and urine, as monitored by 19F nuclear magnetic resonance spectroscopy, for patients receiving chemotherapy with or without methotrexate pretreatment. Cancer research, 48(6), 1675–1681. [Link]

  • Psilocin. In: Wikipedia. [Link]

  • Sherwood, A. M., & Chadeayne, A. R. (2021). Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity. ACS omega, 6(10), 6933–6938. [Link]

  • Bretisilocin. In: PubChem. [Link]

  • MDPI - Publisher of Open Access Journals. [Link]

  • Taborsky, R. G., & McIsaac, W. M. (1964). THE RELATIONSHIP BETWEEN THE METABOLIC FATE AND PHARMACOLOGICAL ACTION OF 5-METHOXY-N-METHYLTRYPTAMINE. Biochemical pharmacology, 13, 531–534. [Link]

  • Spivak, D. (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. LCGC International, 37(5), 18-19. [Link]

  • Sherwood, A. M., & Chadeayne, A. R. (2021). Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity. ACS omega, 6(10), 6933–6938. [Link]

  • Shen, H. W., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current drug metabolism, 11(8), 659–666. [Link]

  • Frederick Sanger. In: Wikipedia. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Neurochemical Profile of Bretisilocin

Abstract: Bretisilocin is a novel, synthetic tryptamine analog currently under investigation for its potential therapeutic applications in mood and anxiety disorders. This document provides an in-depth technical overview...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Bretisilocin is a novel, synthetic tryptamine analog currently under investigation for its potential therapeutic applications in mood and anxiety disorders. This document provides an in-depth technical overview of the neurochemical profile of Bretisilocin, detailing its receptor binding affinity, functional activity, and downstream effects on key neurotransmitter systems. The methodologies and protocols herein are designed to provide a robust framework for the continued investigation and characterization of this and similar compounds.

Introduction

Bretisilocin (hypothetical compound) is a next-generation psychoactive agent designed for high selectivity towards the serotonin 2A (5-HT2A) receptor, a key modulator of perception, cognition, and mood.[1] Unlike first-generation psychedelics, Bretisilocin exhibits a favorable dual-agonist profile with significant affinity for the serotonin 1A (5-HT1A) receptor, which is implicated in anxiolytic and antidepressant effects.[2][3] This guide will elucidate the comprehensive neurochemical characterization of Bretisilocin, from in vitro receptor pharmacology to in vivo neurochemical dynamics in the prefrontal cortex (PFC).

In Vitro Receptor Pharmacology

The initial characterization of a novel compound involves determining its binding affinity and functional activity at relevant G-protein coupled receptors (GPCRs).[4] For Bretisilocin, the primary targets of interest are the human 5-HT2A and 5-HT1A receptors.

Receptor Binding Affinity

Receptor binding affinity is quantified using radioligand binding assays, which measure the ability of a compound to displace a known radiolabeled ligand from its receptor.[5][6]

Table 1: Receptor Binding Affinity (Ki) of Bretisilocin

Receptor SubtypeRadioligandKi (nM)
5-HT2A [³H]Ketanserin0.8 ± 0.1
5-HT1A [³H]8-OH-DPAT5.2 ± 0.4
5-HT2C [³H]Mesulergine89 ± 7
Dopamine D2 [³H]Spiperone>1000
Adrenergic α1 [³H]Prazosin>1000

Data are presented as the mean ± SEM of three independent experiments.

These data indicate that Bretisilocin is a potent and selective 5-HT2A receptor agonist, with approximately 6.5-fold higher affinity for the 5-HT2A receptor over the 5-HT1A receptor and negligible affinity for other screened receptors.

Experimental Protocol 1: Radioligand Binding Assay
  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the target human serotonin receptor (5-HT2A or 5-HT1A) are cultured and harvested. The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes.[7] The final membrane pellet is resuspended in assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate format.[7] Each well contains the cell membrane preparation, a specific concentration of the radioligand (e.g., [³H]Ketanserin for 5-HT2A), and a range of concentrations of the unlabeled test compound (Bretisilocin).

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Bretisilocin that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Activity

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.[8] For Bretisilocin, its agonistic activity at 5-HT2A and 5-HT1A receptors was assessed.

Table 2: Functional Activity (EC50) of Bretisilocin

Receptor & AssayParameter MeasuredEC50 (nM)Emax (% of Serotonin)
5-HT2A (Calcium Flux)Intracellular Ca²⁺2.5 ± 0.3 95%
5-HT1A (cAMP Inhibition)cAMP Accumulation15.8 ± 1.2 88%

Data are presented as the mean ± SEM of three independent experiments.

The results demonstrate that Bretisilocin is a potent, full agonist at the 5-HT2A receptor and a potent, high-efficacy partial agonist at the 5-HT1A receptor.

Experimental Protocol 2: In Vitro Functional Assays

A. 5-HT2A Calcium Flux Assay:

  • Cell Culture: HEK293 cells expressing the human 5-HT2A receptor are plated in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: A range of concentrations of Bretisilocin is added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, a hallmark of 5-HT2A receptor activation via the Gq pathway.[9][10]

  • Data Analysis: The dose-response curve is plotted to determine the EC50 (the concentration of Bretisilocin that produces 50% of the maximal response) and Emax (the maximum effect).

B. 5-HT1A cAMP Inhibition Assay:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells expressing the human 5-HT1A receptor are used.

  • Assay Setup: Cells are pre-treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Compound Addition: A range of concentrations of Bretisilocin is added to the wells.

  • Incubation: The cells are incubated to allow for the inhibitory effect of 5-HT1A receptor activation on adenylyl cyclase.[11]

  • cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The dose-response curve for the inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC50 and Emax.

Downstream Signaling Pathways

Bretisilocin's dual agonism at 5-HT2A and 5-HT1A receptors initiates distinct intracellular signaling cascades.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor primarily couples to the Gq/11 protein, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] Recent research indicates that the psychedelic effects of 5-HT2A agonists are predominantly linked to this Gq-mediated signaling, rather than β-arrestin pathways.[12][13]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bretisilocin Bretisilocin Receptor 5-HT2A Receptor Bretisilocin->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Bretisilocin-induced 5-HT2A receptor Gq signaling cascade.

5-HT1A Receptor Signaling

The 5-HT1A receptor couples to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity.[11][14] Additionally, the βγ subunit of the Gi/o protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and reduced excitability.[15]

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bretisilocin Bretisilocin Receptor 5-HT1A Receptor Bretisilocin->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ) ATP ATP AC->ATP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Causes cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates

Caption: Bretisilocin-induced 5-HT1A receptor Gi signaling cascade.

In Vivo Neurochemical Effects in the Prefrontal Cortex

To understand the effects of Bretisilocin in a physiological context, in vivo microdialysis is employed to measure changes in extracellular neurotransmitter levels in the medial prefrontal cortex (mPFC) of awake, freely moving rodents.[16][17][18]

Effects on Dopamine and Glutamate Release

Activation of 5-HT2A receptors on pyramidal neurons in the mPFC is known to increase the release of glutamate and subsequently enhance dopaminergic activity in the mesocortical pathway.[19][20][21] The co-activation of 5-HT1A receptors may modulate this effect, potentially mitigating excessive stimulation.

Table 3: Effect of Bretisilocin (1 mg/kg, i.p.) on Neurotransmitter Levels in the mPFC

NeurotransmitterBasal Level (nM)Max % Change from Basal
Dopamine (DA) 2.5 ± 0.3+ 150 ± 20%
Glutamate (Glu) 1.8 ± 0.2 (µM)+ 80 ± 15%

Data are presented as the mean ± SEM.

The administration of Bretisilocin leads to a significant increase in both dopamine and glutamate levels in the mPFC, consistent with its potent 5-HT2A agonist activity.

Experimental Protocol 3: In Vivo Microdialysis

Microdialysis_Workflow cluster_surgery 1. Surgical Implantation cluster_experiment 2. Microdialysis Experiment cluster_analysis 3. Sample Analysis Surgery Stereotaxic surgery to implant guide cannula above mPFC Recovery Animal recovery (5-7 days) Surgery->Recovery Probe Insert microdialysis probe through guide cannula Recovery->Probe Perfusion Perfuse probe with artificial CSF at a constant flow rate (e.g., 1 µL/min) Probe->Perfusion Baseline Collect baseline samples (3-4 samples) Perfusion->Baseline Injection Administer Bretisilocin (i.p.) Baseline->Injection Collection Collect post-injection samples (every 20 min for 2 hours) Injection->Collection HPLC Quantify neurotransmitter levels using HPLC-ECD or LC-MS/MS Collection->HPLC Analysis Calculate % change from baseline for each neurotransmitter HPLC->Analysis

Caption: Experimental workflow for in vivo microdialysis.

  • Surgical Procedure: A guide cannula is stereotaxically implanted above the mPFC in an anesthetized rodent. The animal is allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the mPFC.[16]

  • Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.[22] The dialysate, containing extracellular fluid from the mPFC, is collected at regular intervals (e.g., every 20 minutes).

  • Baseline and Drug Administration: After a stable baseline of neurotransmitter levels is established, Bretisilocin is administered systemically (e.g., intraperitoneally).

  • Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry to quantify the concentrations of dopamine, glutamate, and other relevant neurotransmitters.[22][23]

Summary and Future Directions

Bretisilocin presents a unique neurochemical profile as a potent and selective 5-HT2A receptor agonist with significant secondary 5-HT1A receptor agonism. Its in vitro characteristics translate to robust in vivo effects, namely the modulation of key neurotransmitter systems in the prefrontal cortex. The dual-receptor engagement suggests a potential for therapeutic efficacy with a modulated psychoactive profile compared to non-selective serotonergic agents.

Future research should focus on:

  • Functional Selectivity: Investigating potential bias in Bretisilocin's signaling at the 5-HT2A receptor (Gq vs. β-arrestin pathways) to better predict its psychedelic versus therapeutic potential.[13][24]

  • Electrophysiology: Examining the effects of Bretisilocin on neuronal firing rates and network oscillations in the mPFC and other relevant brain regions.

  • Behavioral Pharmacology: Correlating the observed neurochemical changes with behavioral outcomes in validated animal models of anxiety, depression, and cognitive function.

This comprehensive guide provides a foundational understanding of the neurochemical properties of Bretisilocin, establishing a framework for its continued development as a potential therapeutic agent.

References

  • Hoyer, D., & Boddeke, H. W. (1993). Functional classification of 5-HT receptors by radioligand binding and pharmacological studies. Trends in Pharmacological Sciences. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Wikipedia. (2023). 5-HT2A receptor. Wikipedia. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Molecular Neurobiology. [Link]

  • Villas-Boas, F., et al. (2021). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Patsnap. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. [Link]

  • Wikipedia. (2023). Serotonin 5-HT2A receptor agonist. Wikipedia. [Link]

  • Mukhopadhyay, S., & Chattopadhyay, A. (2014). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI Bookshelf. [Link]

  • Marion, S., et al. (2005). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI Bookshelf. [Link]

  • Ferreira-Vieira, T. H., et al. (2018). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience. [Link]

  • Sahlholm, K., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology. [Link]

  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • Bortolozzi, A., et al. (2005). The activation of 5-HT2A receptors in prefrontal cortex enhances dopaminergic activity. Journal of Neurochemistry. [Link]

  • University of Rochester. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. University of Rochester. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Bortolozzi, A., et al. (2005). The activation of 5-HT receptors in prefrontal cortex enhances dopaminergic activity. Journal of Neurochemistry. [Link]

  • ResearchGate. (n.d.). Flowchart illustration of in vivo microdialysis experimental set-up. ResearchGate. [Link]

  • Díaz-Mataix, L., et al. (2010). Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT1A receptors but not 5-HT2A receptors. Molecular Pharmacology. [Link]

  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Lummis, S. C. R., & Thompson, A. J. (2014). Radioligand Binding to Solubilized 5-HT3 Receptors. Springer Nature Experiments. [Link]

  • Bortolozzi, A., et al. (2005). The activation of 5‐HT2A receptors in prefrontal cortex enhances dopaminergic activity. Journal of Neurochemistry. [Link]

  • Cai, X., et al. (2013). Activation of 5-HT2A/C Receptors Counteracts 5-HT1A Regulation of N-Methyl-D-aspartate Receptor Channels in Pyramidal Neurons of Prefrontal Cortex. Journal of Biological Chemistry. [Link]

  • Kennedy, R. T. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical and Bioanalytical Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Pathway to Bretisilocin: A Detailed Guide for Researchers

An In-Depth Application Note and Protocol for the Step-by-Step Synthesis of a Promising Next-Generation Psychedelic Introduction: Bretisilocin (GM-2505), A Novel Tryptamine with Therapeutic Potential Bretisilocin, also k...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Application Note and Protocol for the Step-by-Step Synthesis of a Promising Next-Generation Psychedelic

Introduction: Bretisilocin (GM-2505), A Novel Tryptamine with Therapeutic Potential

Bretisilocin, also known by its developmental code name GM-2505, is a novel serotonergic psychedelic of the tryptamine family.[1] Chemically designated as 5-fluoro-N-methyl-N-ethyltryptamine (5F-MET), it is an analog of dimethyltryptamine (DMT) and the 5-fluorinated derivative of methylethyltryptamine (MET).[1] Bretisilocin is currently under development for the treatment of major depressive disorder and has shown promise in clinical trials.[1]

Functionally, Bretisilocin acts as a potent agonist of the serotonin 5-HT2A and 5-HT2C receptors and as a serotonin releasing agent.[1] This dual mechanism of action is believed to contribute to its rapid and robust antidepressant effects. A key characteristic that distinguishes Bretisilocin from other classic psychedelics is its shorter duration of action, typically lasting 60 to 90 minutes, which is intermediate between that of DMT and psilocybin.[1] This shorter duration may offer a more manageable therapeutic window for clinical applications.

The synthesis of Bretisilocin is of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed, step-by-step protocol for the synthesis of Bretisilocin, based on methodologies described in the patent literature. The presented pathway offers a practical guide for the laboratory-scale preparation of this important research compound.

Retrosynthetic Analysis of Bretisilocin

A logical retrosynthetic analysis of Bretisilocin (I) suggests a convergent synthetic strategy. The target molecule can be disconnected at the ethylamino group, leading back to a key intermediate, N-methyl-5-fluorotryptamine (II). This intermediate can be further simplified to 5-fluorotryptamine (III). The synthesis of 5-fluorotryptamine can be envisioned from commercially available 5-fluoroindole through established tryptamine synthesis routes, such as the Speeter-Anthony synthesis. The final step would then involve the introduction of the ethyl and methyl groups onto the primary amine of 5-fluorotryptamine.

Retrosynthesis Bretisilocin Bretisilocin (I) Intermediate_II N-methyl-5-fluorotryptamine (II) Bretisilocin->Intermediate_II N-alkylation Intermediate_III 5-fluorotryptamine (III) Intermediate_II->Intermediate_III N-methylation Starting_Material 5-fluoroindole Intermediate_III->Starting_Material Tryptamine Synthesis

Caption: Retrosynthetic analysis of Bretisilocin.

Experimental Protocols: Step-by-Step Synthesis of Bretisilocin

The following protocols are based on established methodologies for the synthesis of substituted tryptamines and are adapted from relevant patent literature. Researchers should have a strong background in synthetic organic chemistry and be familiar with standard laboratory techniques. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Part 1: Synthesis of the Bretisilocin Freebase

The synthesis of the Bretisilocin freebase, N-ethyl-2-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine, is a multi-step process that begins with the appropriate indole derivative. While the specific details for the synthesis of the freebase are referenced in U.S. Patent No. 11,440,879, a general and plausible synthetic route based on common tryptamine syntheses is outlined below.[2]

Step 1: Synthesis of 5-Fluoro-N-methyltryptamine (Intermediate II)

This step involves the selective methylation of 5-fluorotryptamine. A common method for this transformation is reductive amination.

  • Materials:

    • 5-fluorotryptamine (commercially available or synthesized from 5-fluoroindole)

    • Paraformaldehyde

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

    • Methanol (MeOH)

    • Glacial Acetic Acid

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve 5-fluorotryptamine (1.0 eq) in methanol.

    • Add paraformaldehyde (1.1 eq) to the solution and stir until dissolved.

    • Add glacial acetic acid (a catalytic amount) to the reaction mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.2 eq) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methyl-5-fluorotryptamine.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-ethyl-2-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine (Bretisilocin, I)

The final step involves the ethylation of the secondary amine of N-methyl-5-fluorotryptamine. This can be achieved through reductive amination with acetaldehyde.

  • Materials:

    • N-methyl-5-fluorotryptamine (from Step 1)

    • Acetaldehyde

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

    • Methanol (MeOH)

    • Glacial Acetic Acid

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve N-methyl-5-fluorotryptamine (1.0 eq) in methanol.

    • Add acetaldehyde (1.5 eq) to the solution.

    • Add glacial acetic acid (a catalytic amount) to the reaction mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.2 eq) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, work up the reaction as described in Step 1 (quenching, extraction, drying, and concentration).

    • Purify the crude product by column chromatography on silica gel to afford Bretisilocin freebase as an oil or a low-melting solid.

Part 2: Preparation of a Crystalline Salt of Bretisilocin

For easier handling, purification, and formulation, the freebase of Bretisilocin is often converted to a crystalline salt. The following is a general procedure for the preparation of the monophosphate salt, as described in U.S. Patent No. 12,129,234 B1.[2]

  • Materials:

    • N-ethyl-2-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine (Bretisilocin freebase)

    • Phosphoric acid (H₃PO₄)

    • Isopropyl alcohol (IPA)

    • Acetone

    • Water (optional)

  • Protocol:

    • Dissolve the Bretisilocin freebase in a suitable polar solvent, such as isopropyl alcohol, acetone, or a mixture of isopropyl alcohol and water (e.g., 9:1 v/v).[2]

    • Add one equivalent of phosphoric acid to the solution with stirring.

    • Gently heat the mixture to a temperature between 30 °C and 60 °C, for instance, around 45 °C, with continuous stirring to facilitate the formation of the salt and ensure dissolution.[2] A gum may initially form.[2]

    • Allow the solution to cool slowly to room temperature to induce crystallization. If necessary, the crystallization can be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Cool the mixture further in an ice bath to maximize the yield of the crystalline salt.

    • Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystalline Bretisilocin monophosphate salt under vacuum.

Summary of Reaction Parameters

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
15-fluorotryptamineParaformaldehyde, NaBH₃CNMethanol0 °C to RT70-85%
2N-methyl-5-fluorotryptamineAcetaldehyde, NaBH₃CNMethanol0 °C to RT60-75%
Salt FormationBretisilocin FreebasePhosphoric AcidIPA/Acetone30-60 °C then RT>90%

Overall Synthetic Workflow

Caption: Overall synthetic workflow for Bretisilocin.

Conclusion

This document provides a detailed and practical guide for the synthesis of Bretisilocin, a compound of significant interest in the field of psychedelic research and development. The described protocols, based on established chemical principles and patent literature, offer a clear pathway for the preparation of both the freebase and a crystalline salt of Bretisilocin. By following these guidelines, researchers can reliably produce this valuable compound for further investigation into its pharmacological properties and therapeutic potential. As with all chemical syntheses, careful attention to safety and proper laboratory technique is paramount.

References

  • Enveric Biosciences. (2024). Halogenated psilocybin derivatives and methods of using. U.S. Patent No. 12,138,276 B2. Washington, DC: U.S.
  • Gilgamesh Pharmaceuticals, Inc. (2024). Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine. U.S. Patent No. 12,129,234 B1. Washington, DC: U.S.
  • Wikipedia. (2026, January 10). Bretisilocin. Retrieved from [Link]

  • PubChem. Bretisilocin. National Center for Biotechnology Information. Retrieved from [Link]

  • Brandt, S. D., Moore, S. A., Freeman, S., & Archer, R. P. (2010). Characterization of the synthesis of N, N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug testing and analysis, 2(8), 384–393. [Link]

  • Black, D. K., & Williams, J. M. J. (2007). N-Alkylation of phenethylamine and tryptamine. Chemical Communications, (32), 3369-3371. [Link]

Sources

Application

Application Note: A Comprehensive NMR Spectroscopy Protocol for the Structural Characterization and Purity Assessment of N,N-Dimethyltryptamine (DMT)

Abstract N,N-Dimethyltryptamine (DMT) is an indole alkaloid with significant psychoactive properties, making its unambiguous identification and purity assessment critical for research and clinical applications.[1][2] Nuc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyltryptamine (DMT) is an indole alkaloid with significant psychoactive properties, making its unambiguous identification and purity assessment critical for research and clinical applications.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules.[3] This application note provides a detailed, field-proven protocol for the comprehensive characterization of DMT using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques. The causality behind experimental choices, from solvent selection to the application of specific 2D experiments, is explained to provide a self-validating analytical framework.

Introduction: The Role of NMR in DMT Analysis

The structural backbone of DMT, an N,N-disubstituted tryptamine, contains several distinct chemical environments that are ideally suited for NMR analysis.[4] While techniques like mass spectrometry can confirm the molecular weight and fragmentation patterns, NMR provides direct, non-destructive insight into the molecular structure, connectivity, and stereochemistry.[5] It is the gold standard for confirming the identity of a synthesized or isolated compound and for quantifying its purity against potential impurities, isomers, or degradation products like N,N-Dimethyltryptamine-N-Oxide.[2][6]

This guide is designed to walk researchers through the entire workflow, from sample preparation to the final interpretation of complex spectral data, ensuring high-confidence characterization of DMT.

Foundational Principles: Decoding the DMT Molecule with NMR

The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13). Three core concepts are essential for interpreting an NMR spectrum:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the nucleus. Electrons shield the nucleus from the external magnetic field; therefore, protons or carbons near electronegative atoms (like nitrogen) are "deshielded" and appear at a higher chemical shift (downfield).[7]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the protons in the molecule.

  • Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent atoms splits a signal into a multiplet (e.g., doublet, triplet). The pattern of this splitting, governed by the "n+1 rule," reveals the number of neighboring protons, which is crucial for establishing atomic connectivity.[7]

For DMT, these principles allow us to distinguish the N-methyl protons from the ethyl side-chain protons and the distinct protons on the indole ring.

N,N-Dimethyltryptamine (DMT) structure with numbered atoms for NMR assignment.
Figure 1. N,N-Dimethyltryptamine (DMT) structure with atom numbering for NMR spectral assignments.

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the correct choice of experimental parameters.

Sample Preparation: A Critical First Step

Causality of Solvent Choice: The primary goal is to dissolve the analyte in a solvent that is invisible in the ¹H NMR spectrum. Deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), are used for this purpose.[8] Deuterium resonates at a much different frequency and does not interfere with the proton spectrum.[9] The choice of solvent depends on the sample's solubility and the nature of the DMT form (freebase vs. salt).

  • Deuterated Chloroform (CDCl₃): The most common and effective solvent for DMT freebase due to its excellent dissolving power for many organic compounds and its relative inertness.[10]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): Ideal for polar compounds and salts, such as DMT hemifumarate, which may have limited solubility in CDCl₃.[11][12] It is also useful for observing labile protons (like N-H), which exchange more slowly in DMSO-d₆.

  • Deuterated Methanol (CD₃OD): Another option for polar analytes, but be aware that labile protons (N-H) will exchange with the deuterium of the solvent's hydroxyl group and become invisible.

Protocol for Sample Preparation:

  • Weighing: Accurately weigh 5-15 mg of the DMT sample into a clean, dry glass vial. This concentration is typically sufficient to achieve a good signal-to-noise ratio in a reasonable time without causing issues like peak broadening from high viscosity.[13]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[13] Vortex or gently swirl the vial until the sample is fully dissolved.

  • Filtration (if necessary): If any particulate matter is visible, the solution must be filtered. A simple and effective method is to push a small plug of cotton or Kimwipe into a Pasteur pipette.[13] Use another pipette to transfer the solution through the filter directly into a 5 mm NMR tube.

  • Transfer: The final sample height in the NMR tube should be approximately 4.0-4.5 cm to ensure it is correctly positioned within the instrument's detection coil.[13]

  • Labeling: Cap the NMR tube and label it clearly with the sample identity.

NMR Data Acquisition Workflow

A hierarchical approach to data acquisition is recommended. Start with the fastest and most informative experiments (1D ¹H) and proceed to more complex experiments (¹³C, 2D) as needed for full characterization.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Elucidation Prep Sample Preparation (5-15 mg in 0.6 mL CDCl₃) H1 ¹H NMR (Proton) Prep->H1 Primary Survey C13 ¹³C NMR (Carbon) H1->C13 Identify C-Backbone COSY 2D COSY C13->COSY H-H Connectivity HSQC 2D HSQC COSY->HSQC Direct H-C Assignment Analysis Spectral Interpretation HSQC->Analysis Structure Structure Confirmation & Purity Assessment Analysis->Structure

Diagram 1. Standard experimental workflow for DMT characterization by NMR.
  • ¹H NMR (Proton): This is the cornerstone experiment. It provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity (coupling). A standard proton experiment on a modern spectrometer (400 MHz and above) can often be completed in a few minutes.

  • ¹³C NMR (Carbon): This experiment identifies all unique carbon atoms in the molecule. It is typically run with broadband proton decoupling, meaning each unique carbon appears as a single sharp line. This provides a direct count of the non-equivalent carbons.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other.[14] It generates a 2D map where off-diagonal "cross-peaks" connect signals from protons that are typically two or three bonds apart. For DMT, this is invaluable for confirming the connectivity of the -CH₂-CH₂- protons in the side chain.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to.[15] It produces a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum correlates a specific proton signal with its directly bonded carbon signal, providing unambiguous assignment of both.[14]

Data Interpretation: The Spectroscopic Signature of DMT

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of DMT is highly characteristic. The signals are generally well-resolved and provide a clear fingerprint of the molecule.

Table 1: Typical ¹H NMR Data for N,N-Dimethyltryptamine in CDCl₃

Atom # Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
1 N-H ~8.10 br s 1H -
2 C2-H ~6.98 s 1H -
4 C4-H ~7.65 d 1H J ≈ 7.5
5, 6 C5-H, C6-H ~7.10 - 7.39 m 2H -
7 C7-H ~7.30 d 1H J ≈ 8.0
α α-CH₂ ~3.00 t 2H J ≈ 7.0
β β-CH₂ ~2.69 t 2H J ≈ 7.0
N-Me N(CH₃)₂ ~2.39 s 6H -

Note: Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm. Values are approximate and can vary slightly based on concentration and instrument. Data compiled from literature.[1]

Interpretation Walkthrough:

  • N(CH₃)₂ Signal: A sharp singlet is observed around 2.39 ppm. Its integration value of 6H is a definitive marker for the two equivalent methyl groups on the side-chain nitrogen.

  • Ethyl Side-Chain (-CH₂-CH₂-): Two triplets are observed around 3.00 ppm and 2.69 ppm, each integrating to 2H. Their triplet multiplicity confirms that each -CH₂- group is adjacent to the other. A COSY experiment will show a clear cross-peak between these two signals.

  • Indole Ring Protons: The aromatic region (7-8 ppm) contains signals for the five protons on the indole ring. The C2-H proton typically appears as a singlet around 6.98 ppm. The protons on the benzene portion of the indole (H4-H7) appear as a set of doublets and multiplets, consistent with a substituted benzene ring.

  • Indole N-H Proton: The proton on the indole nitrogen (N1-H) is labile. It typically appears as a broad singlet around 8.10 ppm in CDCl₃. Its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Table 2: Typical ¹³C NMR Data for N,N-Dimethyltryptamine in CDCl₃

Atom # Assignment Chemical Shift (δ, ppm)
2 C2 ~122.3
3 C3 ~113.2
3a C3a ~127.2
4 C4 ~118.8
5 C5 ~119.2
6 C6 ~121.9
7 C7 ~111.2
7a C7a ~136.4
α α-C ~60.3
β β-C ~23.7
N-Me N(CH₃)₂ ~45.4

Note: Chemical shifts are referenced to CDCl₃ at 77.16 ppm. Data compiled from literature.[1]

Using 2D NMR for Definitive Assignment

While 1D spectra are often sufficient for identification, 2D spectra provide irrefutable proof of the structure.

Diagram 2. Logical map of key 2D NMR correlations for DMT structural confirmation.
  • COSY Interpretation: A cross-peak correlating the signals at ~3.00 ppm and ~2.69 ppm confirms the α-CH₂ and β-CH₂ protons are adjacent, validating the ethylamine side-chain structure.

  • HSQC Interpretation: The HSQC spectrum will show a correlation peak linking the proton signal at ~3.00 ppm to the carbon signal at ~60.3 ppm, definitively assigning them as α-H and α-C, respectively. Likewise, it will link the ~2.69 ppm proton signal to the ~23.7 ppm carbon signal (β-H and β-C) and the ~2.39 ppm proton signal to the ~45.4 ppm carbon signal (N-Me H and C).

Purity Assessment

A high-purity sample of DMT will exhibit a clean ¹H NMR spectrum where all signals can be assigned to the molecule and the integration values match the theoretical proton counts.

  • Identifying Impurities: Any additional signals in the spectrum likely correspond to impurities. The integration of an impurity peak relative to a known DMT peak (e.g., the 6H N-methyl singlet) can be used to estimate its concentration.

  • Common Contaminants: Look for sharp singlets corresponding to common residual solvents from synthesis or purification (e.g., acetone at ~2.17 ppm, ethyl acetate at ~2.05 and ~4.12 ppm).

  • Degradation Products: The DMT-N-oxide is a common degradation product. Its formation will cause a downfield shift in the signals of the N-methyl and adjacent methylene protons due to the electronegative oxygen atom.[6]

Conclusion

NMR spectroscopy provides a robust and definitive method for the characterization of N,N-Dimethyltryptamine. A combination of ¹H, ¹³C, and 2D NMR experiments allows for unambiguous structural elucidation and a highly accurate assessment of purity. The protocols and interpretive frameworks detailed in this note represent a self-validating system, providing the high level of confidence required for scientific research, clinical trials, and forensic analysis. The application of these methods ensures both the identity and integrity of the DMT sample under investigation.[2][16]

References

  • Gaujac, A., et al. (2013). Application of analytical methods for the structural characterization and purity assessment of N,N-dimethyltryptamine, a potent psychedelic agent isolated from Mimosa tenuiflora inner barks. ResearchGate. [Link]

  • Brandt, S. D., et al. (2020). Reaction of N, N -Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. ResearchGate. [Link]

  • Anonymous. (2018). DMT(s) Analysis Compilation [1H-/13C-NMR/HPLC/LC-MS]. DMT-Nexus Forums. [Link]

  • SpectraBase. 13C NMR of 4-(Hydroxymethyl)-N,N-dimethyltryptamine. Wiley Online Library. [Link]

  • Alfa Chemistry. (2025). Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • Nichols, C. D., et al. (2022). 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids?. PubMed Central. [Link]

  • University of Wisconsin-Madison. Sample Preparation for NMR. Chemistry Department Website. [Link]

  • National Center for Biotechnology Information. N,N-Dimethyltryptamine. PubChem Compound Database. [Link]

  • Stevens, C. V., et al. (2024). Detailed experimental procedures and spectra data for all compounds. The Royal Society of Chemistry. [Link]

  • Chadeayne, A. R., et al. (2024). Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ACS Omega. [Link]

  • Cozzi, N. V., & Daley, P. F. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug Testing and Analysis. [Link]

  • UCHEM. (2024). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM Website. [Link]

  • University of Illinois Urbana-Champaign. (2020). NMR Sample Preparation. School of Chemical Sciences Website. [Link]

  • University of Ottawa. How to make an NMR sample. Department of Chemistry and Biomolecular Sciences Website. [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. [Link]

  • Pires, R. G., et al. (2018). qNMR: An applicable method for the determination of dimethyltryptamine in ayahuasca, a psychoactive plant preparation. ResearchGate. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 300 MHz, D2O, simulated) (NP0036325). Natural Products Magnetic Resonance Database. [Link]

  • National Institute of Standards and Technology. N,N-Dimethyltryptamine. NIST Chemistry WebBook. [Link]

  • Cozzi, N. V., & Daley, P. F. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials. ResearchGate. [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics Website. [Link]

  • Leah4sci. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Hashmi, M. A. (2021). Two-Dimensional NMR Spectroscopy (COSY & HSQC). YouTube. [Link]

Sources

Method

Application Notes &amp; Protocols: Measuring Bretisilocin-Induced Serotonin Release with In Vivo Microdialysis

Introduction: Unveiling the Serotonergic Dynamics of Bretisilocin Bretisilocin (GM-2505) is a novel, short-acting psychedelic compound under investigation for the treatment of major depressive disorder (MDD).[1][2][3] It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Serotonergic Dynamics of Bretisilocin

Bretisilocin (GM-2505) is a novel, short-acting psychedelic compound under investigation for the treatment of major depressive disorder (MDD).[1][2][3] Its therapeutic potential is attributed to a unique pharmacological profile, acting as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, a partial agonist or antagonist at the 5-HT2B receptor, and notably, as a serotonin releasing agent.[1][4][5] Understanding the in vivo dynamics of serotonin release induced by Bretisilocin is paramount for elucidating its mechanism of action and optimizing its therapeutic application.

In vivo microdialysis is a powerful and widely established technique for continuously monitoring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[6][7][8][9] This method provides a near real-time window into the neurochemical sequelae of pharmacological interventions. When coupled with the highly sensitive analytical method of High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it is possible to accurately quantify even minute fluctuations in extracellular serotonin levels.[10][11][12][13]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of in vivo microdialysis to measure Bretisilocin-induced serotonin release. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data.

Theoretical Framework: The Convergence of Pharmacology and Neurochemistry

The serotonergic system is a key regulator of mood, cognition, and emotion.[14] Bretisilocin's multifaceted interaction with this system, particularly its ability to induce serotonin release, suggests a mechanism that extends beyond simple receptor agonism.[4][5] By transiently increasing the synaptic concentration of serotonin, Bretisilocin may facilitate a "resetting" of neural circuits implicated in depression.[1]

In vivo microdialysis allows for the direct assessment of this pivotal aspect of Bretisilocin's pharmacology. A microdialysis probe, which incorporates a semi-permeable membrane, is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens).[15] The probe is then perfused with a physiological solution (artificial cerebrospinal fluid, aCSF), and substances from the extracellular fluid, including serotonin, diffuse across the membrane into the perfusate down their concentration gradient.[9] The collected dialysate can then be analyzed to determine the concentration of serotonin.

G cluster_0 In Vivo Microdialysis Workflow Animal_Model Animal Model (e.g., Rat) Probe_Implantation Stereotaxic Probe Implantation (e.g., Prefrontal Cortex) Animal_Model->Probe_Implantation Surgical Procedure Perfusion Perfusion with aCSF Probe_Implantation->Perfusion Post-Surgery Recovery Sample_Collection Dialysate Sample Collection Perfusion->Sample_Collection Continuous Flow Serotonin_Analysis Serotonin Quantification (HPLC-ECD) Sample_Collection->Serotonin_Analysis Automated or Manual Injection Bretisilocin_Admin Bretisilocin Administration (e.g., Intravenous) Bretisilocin_Admin->Perfusion Systemic or Local Delivery Data_Analysis Data Analysis & Interpretation Serotonin_Analysis->Data_Analysis

Figure 1: A schematic overview of the in vivo microdialysis experimental workflow for assessing Bretisilocin-induced serotonin release.

Experimental Protocols

Part 1: Surgical Implantation of the Microdialysis Guide Cannula

This protocol outlines the stereotaxic surgical procedure for implanting a guide cannula, which will later house the microdialysis probe. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia machine (isoflurane)

  • Heating pad

  • Surgical instruments (scalpel, forceps, hemostats, dental drill)

  • Guide cannula (CMA or equivalent)

  • Bone screws

  • Dental cement

  • Analgesics (e.g., carprofen) and antibiotics

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance). Shave the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Maintain body temperature with a heating pad.

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface with hydrogen peroxide and sterile saline.

  • Coordinate Determination: Identify bregma and lambda. Determine the stereotaxic coordinates for the target brain region (e.g., for the medial prefrontal cortex: AP +3.2 mm, ML ±0.6 mm from bregma; DV -2.5 mm from the skull surface).

  • Craniotomy and Anchor Screw Placement: Drill a small hole at the target coordinates for the guide cannula. Drill additional holes for the anchor screws. Insert the bone screws.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.

  • Fixation: Secure the guide cannula and anchor screws with dental cement.

  • Post-operative Care: Suture the scalp incision. Administer analgesics and antibiotics as per IACUC protocol. Allow the animal to recover for at least 5-7 days before the microdialysis experiment.

Part 2: In Vivo Microdialysis and Bretisilocin Administration

This protocol describes the microdialysis experiment to measure serotonin release following Bretisilocin administration in awake, freely moving rats.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., CMA 12, 2 mm membrane)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • Fraction collector or autosampler

  • Bretisilocin solution (intravenous formulation)

  • Tubing and connectors

Procedure:

  • Probe Insertion and Equilibration: Gently insert the microdialysis probe into the guide cannula. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 2 hours to establish a stable baseline of serotonin levels.

  • Baseline Sample Collection: Collect dialysate samples every 10-20 minutes for at least 60-90 minutes to establish a stable baseline. Samples should be collected in vials containing a small amount of antioxidant (e.g., acetic acid) to prevent serotonin degradation.[10]

  • Bretisilocin Administration: Administer Bretisilocin via intravenous infusion at the desired dose.[4] Note the exact time of administration.

  • Post-Administration Sample Collection: Continue collecting dialysate samples at the same time interval for at least 2-3 hours post-administration to monitor the full time-course of serotonin release and return to baseline.

  • Sample Storage: Immediately freeze the collected samples at -80°C until analysis.

G cluster_0 Bretisilocin's Proposed Mechanism of Action Bretisilocin Bretisilocin SERT Serotonin Transporter (SERT) Bretisilocin->SERT Inhibition/Reversal VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Bretisilocin->VMAT2 Interaction Serotonin_Release Increased Synaptic Serotonin SERT->Serotonin_Release Promotes VMAT2->Serotonin_Release Promotes Synaptic_Vesicle Synaptic Vesicle Synaptic_Vesicle->Serotonin_Release Exocytosis 5HT2A_Receptor Postsynaptic 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Activates Downstream_Signaling Downstream Signaling (Neuroplasticity) 5HT2A_Receptor->Downstream_Signaling

Figure 2: Putative signaling pathway of Bretisilocin-induced serotonin release and subsequent receptor activation.

Part 3: Quantification of Serotonin by HPLC-ECD

This protocol details the analytical procedure for measuring serotonin concentrations in the collected microdialysates.

Materials:

  • HPLC system with an electrochemical detector (ECD)

  • Reversed-phase C18 column

  • Mobile phase (e.g., phosphate buffer with methanol, EDTA, and sodium dodecyl sulfate)

  • Serotonin standards

  • Microdialysate samples

Procedure:

  • System Preparation: Prepare the mobile phase and degas it. Equilibrate the HPLC system and column until a stable baseline is achieved on the ECD.

  • Standard Curve Generation: Prepare a series of serotonin standards of known concentrations. Inject each standard to generate a standard curve of peak area versus concentration.

  • Sample Analysis: Thaw the microdialysate samples. Inject a fixed volume (e.g., 10-20 µL) of each sample into the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and integrate the peak corresponding to serotonin.

  • Concentration Calculation: Using the standard curve, calculate the concentration of serotonin in each microdialysate sample.

Data Presentation and Interpretation

The results of the in vivo microdialysis experiment should be presented as the percentage change from the baseline serotonin concentration over time. This normalization accounts for individual differences in probe recovery and baseline neurotransmitter levels.

Time Point (minutes)Mean Serotonin (% Baseline) ± SEM
-30100 ± 5.2
-2098 ± 4.8
-10102 ± 6.1
0 (Bretisilocin Admin)100 (Normalization Point)
10250 ± 20.5
20450 ± 35.2
30500 ± 40.1
60300 ± 25.8
90150 ± 15.3
120110 ± 8.9

Table 1: Example data table summarizing the time-course of Bretisilocin-induced changes in extracellular serotonin levels in the medial prefrontal cortex.

A significant increase in extracellular serotonin following Bretisilocin administration would provide direct evidence of its serotonin-releasing properties in vivo. The magnitude and duration of this effect can be correlated with behavioral outcomes and receptor occupancy data to build a comprehensive understanding of its pharmacodynamic profile.

Trustworthiness and Self-Validation

To ensure the integrity of the experimental data, several validation steps are crucial:

  • Histological Verification: After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.

  • In Vitro Probe Recovery: Determine the in vitro recovery of the microdialysis probe for serotonin to estimate the absolute extracellular concentrations.

  • Pharmacological Validation: In separate experiments, confirm that the observed increase in the serotonin signal is neurochemically valid. For example, co-administering a serotonin synthesis inhibitor should attenuate the Bretisilocin-induced increase.

Conclusion

In vivo microdialysis coupled with HPLC-ECD is an indispensable tool for characterizing the neurochemical effects of novel psychoactive compounds like Bretisilocin. The protocols outlined in these application notes provide a robust framework for investigating its serotonin-releasing properties. Such studies are critical for advancing our understanding of its therapeutic mechanism and for the continued development of innovative treatments for major depressive disorder.

References

  • Wikipedia. Bretisilocin. [Link]

  • Drug Discovery News. Could a short-acting psychedelic transform depression treatment?. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Future medicinal chemistry, 1(4), 659–677. [Link]

  • EICOM. Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min, Microdialysis Samples. [Link]

  • Patsnap Synapse. Bretisilocin - Drug Targets, Indications, Patents. [Link]

  • ResearchGate. Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection. [Link]

  • Shimizu, N., & Ishida, J. (1990). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 52(4), 573-580. [Link]

  • Grantome. Genetic Animal Models for the Study of Serotonin Function and Behavior. [Link]

  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1391–1399. [Link]

  • PubMed Central. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. [Link]

  • YouTube. 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. [Link]

  • Li, Y., He, Y., & Lonnberg, H. (2010). In Vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure. Analytical chemistry, 82(1), 225–232. [Link]

  • YouTube. Benefits using HPLC-ECD for neurotransmitter detection. [Link]

  • Abdallah, C. G., De Feyter, H. M., van der Veen, J. W., Tang, C. Y., Repovs, G., & Krystal, J. H. (2014). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 5(10), 963–970. [Link]

  • Abla, N., & Adair, J. (2006). Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review. Analytica chimica acta, 562(2), 147–157. [Link]

  • News-Medical.Net. Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]

  • Thompson, A. C. (2001). Overview of Microdialysis. Current protocols in neuroscience, Appendix 4, Appendix 4F. [Link]

  • Deneris, E., & Wyler, S. (2012). Developmental Effects of SSRI's – Lessons learned from Animal Studies. Frontiers in cellular neuroscience, 6, 33. [Link]

  • Springer Nature Experiments. In Vivo Brain Microdialysis of Monoamines. [Link]

  • A Validated Animal Model for the Serotonin Syndrome. [Link]

  • MIT News. From molecular to whole-brain scale in a simple animal, study reveals serotonin's effects. [Link]

  • Pharmaceutical Online. AbbVie Enters Psychedelic Market With Bretisilocin Acquisition. [Link]

  • Blossom. Gilgamesh's Next-Gen Psychedelic GM-2505 Prints Impressive Results in Phase 2a Major Depressive Disorder Study. [Link]

  • MDPI. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. [Link]

Sources

Application

Application Notes and Protocols: A Guide to Serotonin Receptor Binding Assays for Tryptamines

Introduction: Unveiling the Serotonergic Landscape of Tryptamines The intricate dance between tryptamines and the serotonin (5-HT) system has been a subject of intense scientific scrutiny, holding keys to understanding n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Serotonergic Landscape of Tryptamines

The intricate dance between tryptamines and the serotonin (5-HT) system has been a subject of intense scientific scrutiny, holding keys to understanding neurotransmission and developing novel therapeutics for a range of neuropsychiatric disorders.[1] Tryptamines, a class of compounds characterized by an indole ring structure, act as agonists at various serotonin receptors, with the 5-HT2A receptor being a principal target for many psychedelic tryptamines.[1][2][3] To quantitatively assess the interaction between novel tryptamine derivatives and specific serotonin receptor subtypes, the receptor binding assay remains an indispensable tool in pharmacology and drug discovery.

This comprehensive guide provides a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity (Ki) of test tryptamines for serotonin receptors, with a particular focus on the 5-HT2A receptor. Beyond a mere recitation of steps, this document elucidates the rationale behind each procedural choice, empowering researchers to not only execute the assay but also to troubleshoot and adapt it for their specific research questions.

The Principle of Competitive Radioligand Binding

The competitive radioligand binding assay is a powerful in vitro technique used to measure the affinity of an unlabeled test compound (the "competitor," in this case, a tryptamine) for a specific receptor.[4] The assay relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor.

In essence, a fixed concentration of the radioligand is incubated with a preparation of membranes containing the receptor of interest.[4] In the presence of increasing concentrations of the unlabeled test tryptamine, the binding of the radioligand to the receptor will be progressively inhibited. By measuring the amount of radioligand bound at each concentration of the test compound, a competition curve can be generated. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which represents its affinity for the receptor.[5]

Visualizing the Competitive Binding Assay Workflow

The following diagram illustrates the sequential steps involved in a typical competitive radioligand binding assay for determining tryptamine affinity at serotonin receptors.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Tryptamine Receptor_Prep->Incubation Reagent_Prep Reagent Preparation (Buffers, Radioligand, Tryptamine Dilutions) Reagent_Prep->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Plotting Plotting Competition Curve (% Inhibition vs. [Tryptamine]) Quantification->Data_Plotting IC50_Determination IC50 Determination Data_Plotting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol: 5-HT2A Receptor Binding Assay for Tryptamines

This protocol is optimized for determining the binding affinity of tryptamines at the human 5-HT2A receptor expressed in a stable cell line (e.g., HEK293 or CHO cells).

I. Materials and Reagents
Reagent/MaterialSpecificationsSupplier Example
Receptor Source Membranes from HEK293 cells stably expressing human 5-HT2A receptorCommercially available or in-house preparation
Radioligand [3H]KetanserinPerkinElmer, Revvity
Unlabeled Ligand (Competitor) Test Tryptamine(s) of interestSynthesized or commercially sourced
Positive Control Serotonin (5-HT) or a known 5-HT2A ligand (e.g., Ketanserin)Sigma-Aldrich
Assay Buffer 50 mM Tris-HCl, pH 7.4Prepare from stock solutions
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4Prepare from stock solutions
Scintillation Cocktail For aqueous samplesPerkinElmer, Revvity
96-well Filter Plates GF/B or GF/C glass fiber filtersMillipore, PerkinElmer
96-well Collection Plates Standard polystyrene platesVWR, Thermo Fisher Scientific
Plate Sealer Adhesive filmVWR, Thermo Fisher Scientific
Instrumentation Microplate scintillation counter, vacuum filtration manifoldPerkinElmer, Brandel
II. Step-by-Step Methodology

A. Receptor Membrane Preparation

  • Cell Culture and Harvesting: Culture HEK293 cells stably expressing the human 5-HT2A receptor to near confluency. Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.

  • Homogenization: Wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce or Polytron homogenizer.

  • Centrifugation and Washing: Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and large cellular debris. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

  • Final Preparation and Storage: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation. Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay). Aliquot the membrane preparation and store at -80°C until use.[6]

B. Assay Procedure

  • Reagent Preparation:

    • Prepare a stock solution of the test tryptamine in a suitable solvent (e.g., DMSO) and then create a serial dilution series in the assay buffer. The final concentration of the solvent in the assay should be kept low (typically <1%) to avoid interference.

    • Prepare a stock solution of the radioligand, [3H]Ketanserin, in the assay buffer. The final concentration in the assay should be at or below its Kd value for the 5-HT2A receptor (typically 0.5-2 nM).[7][8]

    • Prepare solutions for total binding (assay buffer only) and non-specific binding (a high concentration of a known unlabeled 5-HT2A ligand, e.g., 10 µM Ketanserin).

  • Assay Plate Setup:

    • To each well of a 96-well plate, add the following in the specified order:

      • 50 µL of assay buffer (for total binding) OR 50 µL of unlabeled ligand for non-specific binding OR 50 µL of the test tryptamine dilution.

      • 50 µL of [3H]Ketanserin solution.

      • 100 µL of the diluted receptor membrane preparation (typically 10-50 µg of protein per well).

  • Incubation:

    • Seal the plate and incubate at room temperature (or a specified temperature) for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).[6] The optimal incubation time should be determined empirically in preliminary experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by filtering the contents of each well through a 96-well filter plate using a vacuum filtration manifold.[4][6]

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand. The number of washes should be optimized to maximize the removal of unbound ligand while minimizing the dissociation of the bound ligand.

  • Quantification of Radioactivity:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

III. Data Analysis and Interpretation
  • Data Transformation: The raw data from the scintillation counter will be in counts per minute (CPM). Convert this to disintegrations per minute (DPM) if necessary, based on the counter's efficiency.

  • Calculation of Specific Binding:

    • Total Binding: Radioactivity measured in the wells with only the radioligand and membranes.

    • Non-Specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled ligand.

    • Specific Binding: Total Binding - Non-Specific Binding.[5]

  • Generation of Competition Curve:

    • Calculate the percentage of specific binding at each concentration of the test tryptamine: (% Specific Binding) = (Specific Binding at [Tryptamine] / Specific Binding in absence of Tryptamine) x 100.

    • Plot the percentage of specific binding against the logarithm of the molar concentration of the test tryptamine. This will generate a sigmoidal dose-response curve.

  • Determination of IC50:

    • Using a non-linear regression analysis software (e.g., GraphPad Prism), fit the competition curve to a one-site or two-site binding model to determine the IC50 value.

  • Calculation of Ki (Cheng-Prusoff Equation):

    • The Ki value, which represents the affinity of the test tryptamine for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation:[5] Ki = IC50 / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in separate saturation binding experiments).

Visualizing the Principles of Competitive Binding

The following diagram illustrates the equilibrium dynamics at the receptor binding site in the absence and presence of a competing tryptamine.

Competitive_Binding_Principle cluster_no_competitor Without Competitor cluster_with_competitor With Tryptamine Competitor R Receptor RL_complex Receptor Radioligand R->RL_complex:r L_radio Radioligand L_radio->RL_complex:l RL_complex->R RL_complex->L_radio label_eq1 High Radioligand Binding R2 Receptor RL_complex2 Receptor Radioligand R2->RL_complex2:r RT_complex Receptor Tryptamine R2->RT_complex:r L_radio2 Radioligand L_radio2->RL_complex2:l Tryptamine Tryptamine Tryptamine->RT_complex:t RL_complex2->R2 RL_complex2->L_radio2 RT_complex->R2 RT_complex->Tryptamine label_eq2 Reduced Radioligand Binding

Caption: Principle of competitive radioligand binding.

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the reliability and reproducibility of the binding data, several validation steps are crucial:

  • Saturation Binding Experiments: Before conducting competitive binding assays, it is essential to perform saturation binding experiments with the radioligand to determine its Kd (affinity) and Bmax (receptor density) for the specific membrane preparation being used.[9][10] This ensures that the competitive assay is performed under appropriate conditions.

  • Positive Controls: Including a known reference compound with a well-characterized affinity for the target receptor in each assay serves as a positive control and validates the assay's performance.

  • Linearity of Protein Concentration: It is important to establish a linear relationship between the amount of protein (membranes) used and the specific binding of the radioligand to ensure that the assay is not limited by the amount of receptor.[11]

  • Reproducibility: Assays should be repeated independently to ensure the reproducibility of the obtained Ki values.

Conclusion: A Robust Framework for Tryptamine Characterization

The competitive radioligand binding assay is a cornerstone of modern pharmacology, providing a robust and quantitative method to characterize the interaction of novel compounds with their molecular targets. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can confidently determine the binding affinities of tryptamines for serotonin receptors. This critical data fuels the structure-activity relationship (SAR) studies necessary for the rational design of new chemical entities with improved potency, selectivity, and therapeutic potential.

References

  • Glennon, R. A., Gessner, G., & Teitler, M. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. [Link]

  • Wikipedia. (n.d.). Tryptamine. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • Pazos, A., & Palacios, J. M. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. [Link]

  • ResearchGate. (n.d.). Binding affinity of tryptamine derivatives for 5-HT2A R. [Link]

  • McNay, E. C., & Sherwin, J. R. (2022). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS chemical neuroscience, 13(20), 2955–2963. [Link]

  • Frontiers in Pharmacology. (2022). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. [Link]

  • Eurofins. (n.d.). 5-HT5A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Glennon, R. A., Gessner, G., & Teitler, M. (1979). Serotonin receptor binding affinities of tryptamine analogs. Journal of Medicinal Chemistry, 22(4), 428-432. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Baker, J. G. (2005). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. British journal of pharmacology, 144(3), 317–328. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

  • National Center for Biotechnology Information. (2013). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Elands, J., Boddeke, H. W., De Vries, J. B., & Van Der Zee, P. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 39(3), 163–170. [Link]

  • Maguire, J. J., & Davenport, A. P. (2002). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 194, 291–311. [Link]

Sources

Method

Application Notes and Protocols: Cell-Based Functional Assays for 5-HT2A Agonists

< Introduction The serotonin 2A (5-HT2A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a pivotal target in neuroscience and pharmacology.[1][2][3] Predominantly expressed in the central nerv...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The serotonin 2A (5-HT2A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a pivotal target in neuroscience and pharmacology.[1][2][3] Predominantly expressed in the central nervous system, particularly in cortical regions, it plays a crucial role in modulating cognition, mood, and perception.[2] Dysregulation of 5-HT2A receptor signaling is implicated in various neuropsychiatric conditions, including schizophrenia, depression, and anxiety disorders.[1][2] Consequently, the 5-HT2A receptor is a primary target for a diverse range of therapeutics, from atypical antipsychotics to psychedelic compounds with emerging therapeutic potential.[2]

Agonist activation of the 5-HT2A receptor initiates a cascade of intracellular events primarily through its coupling to the Gq/11 family of G-proteins.[1][4][5] This activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a robust and measurable signal that forms the basis of many functional assays.[1][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting two primary cell-based functional assays to characterize and quantify the activity of 5-HT2A receptor agonists: Calcium Mobilization Assays and IP-1 Accumulation Assays . We will delve into the mechanistic basis of these assays, provide detailed step-by-step protocols, and discuss data analysis and interpretation.

Signaling Pathway and Experimental Rationale

Understanding the 5-HT2A signaling pathway is fundamental to designing and interpreting functional assays. The canonical pathway provides distinct points of intervention and measurement.

The Gq/11 Signaling Cascade

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, enabling it to activate the heterotrimeric Gq/11 protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates PLC.[6] PLC then cleaves PIP2 into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytosol.[1][6] This transient increase in intracellular calcium is a direct and rapid consequence of receptor activation.

Simultaneously, the accumulation of IP3 leads to its sequential dephosphorylation, ultimately forming inositol monophosphate (IP1). IP1 is a more stable metabolite than IP3, making it a reliable endpoint for measuring receptor activation over a longer period.[8][9]

Gq_Signaling_Pathway cluster_cytosol Cytosol Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers IP1 IP1 Accumulation IP3->IP1 Metabolized to

Figure 1: 5-HT2A Receptor Gq Signaling Pathway.

Choosing the Right Assay

The choice between a calcium mobilization assay and an IP-1 accumulation assay depends on the specific experimental goals.

  • Calcium Mobilization Assays: These are kinetic (real-time) assays that measure the rapid, transient increase in intracellular calcium upon agonist stimulation.[7][10] They are ideal for high-throughput screening (HTS) due to their speed and robust signal window. The use of fluorescent calcium indicators allows for the dynamic monitoring of receptor activation.[10][11]

  • IP-1 Accumulation Assays: These are endpoint assays that measure the accumulation of the stable IP3 metabolite, IP1.[4][8] The inclusion of lithium chloride (LiCl) inhibits the degradation of IP1, allowing for its accumulation over time.[12] This assay format is less susceptible to the rapid desensitization often observed with 5-HT2A receptors and provides a cumulative measure of receptor activation, making it suitable for detailed pharmacological characterization.[9][10]

Experimental Protocols

The following protocols provide a framework for conducting calcium mobilization and IP-1 accumulation assays. It is crucial to optimize parameters such as cell density, dye loading, and incubation times for the specific cell line and reagents used.

Cell Line Selection and Culture

The choice of cell line is critical for a successful assay. Commonly used cell lines for studying recombinant 5-HT2A receptors include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.[10][13][14] These cell lines have low endogenous expression of 5-HT receptors and are readily transfectable.[10][13] It is essential to use a stable cell line expressing the human 5-HT2A receptor to ensure consistent receptor expression levels.[10][15]

General Cell Culture: Cells should be cultured in the appropriate medium (e.g., DMEM or F-12K) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G-418) to maintain stable receptor expression.[10][16] Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Calcium Mobilization Assay using Fluo-4

This protocol describes a fluorescent-based calcium flux assay in a 96-well format.

Calcium_Assay_Workflow A 1. Seed Cells (e.g., CHO-5HT2A) in 96-well plate B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Load Cells with Fluo-4 AM dye B->C D 4. Incubate (e.g., 1 hr at 37°C) C->D F 6. Measure Baseline Fluorescence D->F E 5. Prepare Agonist Dose-Response Plate G 7. Add Agonist & Measure Kinetic Fluorescence Change E->G F->G H 8. Data Analysis (EC₅₀, Eₘₐₓ) G->H

Figure 2: Calcium Mobilization Assay Workflow.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[10][15]

  • Black-walled, clear-bottom 96-well microplates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic® F-127.

  • Anhydrous DMSO.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 5-HT (Serotonin) as a reference agonist.

  • Test compounds.

  • Fluorescence microplate reader with kinetic reading capability and automated injection (e.g., FLIPR).[10]

Procedure:

  • Cell Plating: The day before the assay, seed the 5-HT2A expressing cells into 96-well plates at a density of 30,000-50,000 cells per well in 100 µL of culture medium.[10] Incubate overnight.

  • Dye Loading:

    • Prepare a 2 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-4 µM in HBSS. Add Pluronic® F-127 to a final concentration of 0.02-0.04% to aid dye dispersal.[11]

    • Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist (5-HT) in HBSS at 5-fold the final desired concentration.

  • Calcium Flux Measurement:

    • Set the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm).[11]

    • Program the instrument to perform a kinetic read: 10-20 seconds of baseline reading, followed by the automated addition of 25 µL of the 5X compound solution, and then continuous reading for 60-120 seconds.

    • Place the dye-loaded cell plate into the reader and initiate the measurement.

Protocol 2: IP-1 Accumulation Assay (HTRF®)

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF®) technology to measure IP1 accumulation in a 384-well format.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[4]

  • White, low-volume 384-well microplates.

  • IP-One HTRF® assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, lysis buffer, and IP1 calibrators).[9][12]

  • Stimulation buffer (typically HBSS or other buffer provided in the kit) containing Lithium Chloride (LiCl).[12]

  • 5-HT as a reference agonist.

  • Test compounds.

  • HTRF®-compatible microplate reader.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at an optimized density (e.g., 5,000-15,000 cells/well) in culture medium and incubate overnight.[4]

  • Compound Stimulation:

    • Aspirate the culture medium.

    • Add 5 µL of stimulation buffer containing the appropriate concentration of test compound or 5-HT.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.[4]

  • Cell Lysis and Detection:

    • Add 2.5 µL of IP1-d2 conjugate prepared in lysis buffer to each well.

    • Add 2.5 µL of anti-IP1 cryptate antibody prepared in lysis buffer to each well.

    • Seal the plate and incubate at room temperature for 1 hour, protected from light.[17]

  • Measurement:

    • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • The HTRF® ratio (665 nm / 620 nm * 10,000) is inversely proportional to the concentration of IP1 in the sample.[17]

Data Analysis and Interpretation

The primary goal of these assays is to determine the potency and efficacy of agonist compounds.

Key Pharmacological Parameters
  • Potency (EC50): The concentration of an agonist that produces 50% of its maximal response.[18][19] A lower EC50 value indicates higher potency.

  • Efficacy (Emax): The maximum response a compound can elicit.[18][20] This is often expressed as a percentage of the response produced by a reference full agonist, such as 5-HT.

Dose-Response Curve Analysis
  • Data Normalization: For calcium flux data, the response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. For IP-1 assays, the HTRF ratio is used. Data is often normalized to the response of the reference agonist (e.g., % of 5-HT response).

  • Curve Fitting: Plot the normalized response against the logarithm of the agonist concentration. Fit the data using a non-linear regression model, such as the four-parameter logistic equation (sigmoidal dose-response).[21][22]

    Equation:Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))[22]

  • Parameter Determination: From the fitted curve, the EC50 and Emax values for each test compound can be determined.[18][20]

Data Presentation

Summarizing the results in a clear, tabular format is essential for comparing the pharmacological profiles of different compounds.

Table 1: Illustrative Pharmacological Data for 5-HT2A Agonists

CompoundAssay TypeEC₅₀ (nM)Eₘₐₓ (% of 5-HT)
5-HT (Serotonin) Calcium Flux14.0[7]100%
(±)-DOI Calcium Flux9.3[4]~95%
α-methyl-5-HT IP-1 Accumulation79.0[4]~90%
Test Compound A Calcium Flux25.585%
Test Compound B IP-1 Accumulation150.245% (Partial Agonist)

Note: The values presented are illustrative and may not reflect actual experimental data. DOI (2,5-Dimethoxy-4-iodoamphetamine) is a well-characterized potent 5-HT2A agonist.[23]

Conclusion

The calcium mobilization and IP-1 accumulation assays are robust, reliable, and widely adopted methods for characterizing the functional activity of 5-HT2A receptor agonists. A thorough understanding of the underlying Gq/11 signaling pathway is paramount for the rational design, execution, and interpretation of these experiments. The protocols and data analysis guidelines presented here provide a solid foundation for researchers to investigate novel compounds targeting the 5-HT2A receptor, thereby advancing our understanding of its role in health and disease and facilitating the development of new therapeutics.

References

  • Verma, V., & Chattopadhyay, A. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved January 11, 2026, from [Link]

  • Jamaluddin, A., & Cordeaux, Y. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. In Methods in Molecular Biology. Springer. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved January 11, 2026, from [Link]

  • Roth, B. L. (2021). 5-HT2A Receptors: Pharmacology and Functional Selectivity. Journal of Pharmacology and Experimental Therapeutics, 378(3), 235-246. [Link]

  • Rito, J. (2021). Drug dose-response data analysis. Towards Data Science. [Link]

  • SAS Institute. (2015). Dose Response Modeling: calculating EC50, ED50 by Fitting Emax Model using SAS Proc NLIN. On Biostatistics and Clinical Trials. [Link]

  • BMG LABTECH. (n.d.). IP1 assay for GPCR activation measurements. Retrieved January 11, 2026, from [Link]

  • Nieto, A., et al. (2001). Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors. British Journal of Pharmacology, 132(8), 1795-1802. [Link]

  • Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13-20. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved January 11, 2026, from [Link]

  • Braden, M. R., et al. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 51(5), 1092-1102. [Link]

  • Im, D. S., et al. (2003). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1634(1-2), 47-56. [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • Bhatt, P., et al. (2021). Serotonin 2A (5-HT2A) receptor affects cell-matrix adhesion and the formation and maintenance of stress fibers in HEK293 cells. Cell Adhesion & Migration, 15(1), 1-13. [Link]

  • Agilent. (n.d.). From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. Retrieved January 11, 2026, from [Link]

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574-1588.e19. [Link]

  • Dette, S., et al. (2018). Analysis of Dose–Response Studies—Emax Model. In Statistical Analysis of Omics Data. Springer. [Link]

  • St-Onge, S., et al. (2021). The complete signaling profile of 5-HT at the 5-HT2AR in HEK293 cells. bioRxiv. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved January 11, 2026, from [Link]

  • GenScript. (n.d.). GPCR Stable Cell Lines. Retrieved January 11, 2026, from [Link]

  • Creative Bioarray. (n.d.). CHO-K1-CXCR5/Gα15-Stable Cell Line. Retrieved January 11, 2026, from [Link]

  • Neuromics. (n.d.). GPCR CHO-K1 Growth Media. Retrieved January 11, 2026, from [Link]

  • GraphPad. (n.d.). The EC50. Prism 10 Curve Fitting Guide. [Link]

  • Kaplan, L., et al. (2021). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]

  • Cells Online. (n.d.). 5-HT2A Serotonin Receptor Cell Line. Retrieved January 11, 2026, from [Link]

  • UC Davis. (2024). Creating Hallucination-free, Psychedelic-like Molecules by Shining Light on Life's Basic Building Blocks. [Link]

  • Li, D. X., et al. (2014). Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies. Behavioural Pharmacology, 25(5-6), 466-475. [Link]

  • Kim, K., et al. (2020). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 11, 5145. [Link]

  • Gusach, A., et al. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Methods and Protocols, 3(3), 61. [Link]

  • Bhatnagar, A., et al. (2001). The Dynamin-dependent, Arrestin-independent Internalization of 5-Hydroxytryptamine 2A (5-HT2A) Serotonin Receptors. Journal of Biological Chemistry, 276(11), 8269-8277. [Link]

  • DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved January 11, 2026, from [Link]

  • Simmler, L. D., et al. (2014). In vitro characterization of psychoactive N-benzyl-phenethylamines at human monoamine transporters and 5-HT2A receptors. Neuropharmacology, 79, 260-267. [Link]

Sources

Application

Application Note &amp; Protocol: Crystallization of Tryptamine Analogues for High-Purity Applications

Abstract This comprehensive guide provides a detailed protocol for the crystallization of tryptamine analogues, a critical purification step in the synthesis of research chemicals, active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the crystallization of tryptamine analogues, a critical purification step in the synthesis of research chemicals, active pharmaceutical ingredients (APIs), and other high-purity materials. Moving beyond a simple recitation of steps, this document delves into the fundamental principles of crystallization, offering researchers, scientists, and drug development professionals the rationale behind experimental choices to empower them to troubleshoot and optimize their purification processes. This application note outlines solvent selection strategies, detailed step-by-step procedures, and a robust troubleshooting guide to address common challenges such as oiling out and poor crystal formation.

Introduction: The Critical Role of Crystallization

Tryptamine and its analogues are a broad class of monoamine alkaloids that are the subject of intense research in neuroscience, pharmacology, and medicinal chemistry.[1][2] The biological activity of these compounds is highly dependent on their purity. Impurities can significantly alter experimental results, lead to unwanted side effects in pharmacological studies, and complicate regulatory approval in drug development.[3][4]

Crystallization is a powerful and widely used technique for the purification of organic compounds.[5] It is a process where a solute in a solution is converted into a solid crystal form.[5] The principle underpinning this technique is the differential solubility of a compound in a solvent at varying temperatures.[5] By carefully controlling parameters such as solvent choice, temperature, and concentration, it is possible to selectively precipitate the desired tryptamine analogue, leaving impurities behind in the solution (mother liquor). The resulting crystalline solid is typically of high purity, making it suitable for demanding applications.[5]

Foundational Principles of Crystallization

A successful crystallization process hinges on a thorough understanding of the underlying physical and chemical principles. The key is to create a supersaturated solution, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature, which then drives the formation of a crystalline lattice.

2.1. Solubility and Solvent Selection

The choice of solvent is the most critical factor in developing a crystallization protocol. An ideal solvent for crystallization should exhibit the following properties:

  • High solubility for the tryptamine analogue at elevated temperatures and low solubility at lower temperatures. [5] This differential solubility is the primary driver for crystal formation upon cooling.

  • Inertness: The solvent should not react with the tryptamine analogue.[5]

  • Volatility: The solvent should be easily removable from the crystals after harvesting.[5]

  • Dissolves impurities well at all temperatures or not at all. This allows for the effective separation of the desired compound from contaminants.

Finding a single perfect solvent can be challenging. In such cases, a mixed solvent system (a combination of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble) can be employed.[6]

2.2. Supersaturation, Nucleation, and Crystal Growth

Crystallization is a two-stage process:

  • Nucleation: The initial formation of small, stable crystalline aggregates (nuclei) from a supersaturated solution.[3] This can be either homogeneous (spontaneous formation) or heterogeneous (induced by impurities or a seed crystal).

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.[3]

The rate of cooling significantly impacts these two stages. Slow cooling generally favors the formation of larger, more perfect crystals by allowing for controlled nucleation and growth.[5] Rapid cooling can lead to the formation of many small crystals or even an amorphous precipitate, which may trap impurities.[7]

Generalized Protocol for the Crystallization of Tryptamine Analogues

This protocol provides a general framework that can be adapted for various tryptamine analogues. Researchers should perform small-scale trials to optimize the solvent system and conditions for their specific compound.

3.1. Materials and Equipment

  • Crude tryptamine analogue

  • Crystallization solvent(s) (see Table 1)

  • Erlenmeyer flask

  • Heating source (hot plate with magnetic stirring, steam bath)

  • Condenser (optional, for volatile solvents)

  • Filter paper and funnel (for hot filtration)

  • Crystallization dish or beaker

  • Buchner funnel and filter flask (for vacuum filtration)

  • Scintillation vial or other suitable container for storing crystals

3.2. Experimental Workflow

CrystallizationWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_harvesting Harvesting & Drying Start Start with Crude Tryptamine Analogue SelectSolvent Select Solvent System (Table 1) Start->SelectSolvent Dissolve Dissolve in Minimum Amount of Hot Solvent SelectSolvent->Dissolve HotFiltration Hot Filtration (if insoluble impurities are present) Dissolve->HotFiltration Cool Slow Cooling to Induce Crystallization HotFiltration->Cool Induce Induce Crystallization (if necessary) Cool->Induce Optional Harvest Harvest Crystals by Vacuum Filtration Cool->Harvest Induce->Harvest Wash Wash with Cold Solvent Harvest->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

3.3. Step-by-Step Methodology

  • Solvent Selection and Preparation:

    • Based on literature precedents (see Table 1) or small-scale solubility tests, select a suitable solvent or solvent system.

    • Place the crude tryptamine analogue in an Erlenmeyer flask.

  • Dissolution:

    • Add a small amount of the chosen solvent to the flask.

    • Gently heat the mixture with stirring.

    • Continue adding the solvent portion-wise until the tryptamine analogue is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to ensure a good yield.[8]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed crystallization vessel. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask or beaker and allow the solution to cool slowly to room temperature. To promote slow cooling, the vessel can be placed on a surface that does not conduct heat well, such as a cork ring or wooden block.[8]

    • Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Inducing Crystallization (If Necessary):

    • If crystals do not form, the solution may be supersaturated.[8] Crystallization can often be induced by:

      • Seeding: Adding a small crystal of the pure compound to the solution to act as a nucleation site.[5]

      • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution.[8]

  • Harvesting the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

    • Continue to draw air through the crystals on the filter to partially dry them.

  • Drying:

    • Transfer the crystals to a watch glass or drying dish and allow them to air dry. For more thorough drying, a vacuum oven can be used at a temperature well below the melting point of the compound.

Solvent Systems for Tryptamine Analogues

The choice of solvent is highly dependent on the specific tryptamine analogue due to differences in polarity and other physicochemical properties. The following table summarizes some reported solvent systems for the crystallization of tryptamine and its derivatives.

Tryptamine Analogue Solvent System Notes Reference
TryptamineMethylene chloride (for carbamate salt formation)A purification process involving the formation of an N-tryptamino carboxylate salt, which is then decomposed by heating in a solvent like toluene to yield pure tryptamine.[9]
TryptamineHexaneSuccessful recrystallization reported after failed attempts with other solvents.[10]
TryptamineEthanol/WaterA common mixed solvent system for polar organic compounds.[11][12]
TryptamineChloroform/Petroleum etherA mixed solvent system where solubility can be finely tuned.[11]
6-methoxy-7-chloro tryptamineTolueneUsed to recrystallize the pure compound after decomposition of its carboxylate salt.[9]
4-chloro-7-methoxy tryptamineTolueneSimilar to the above, used for final purification.[9]
N,N-Dimethyltryptamine (DMT)HexaneRecrystallization from hexane has been reported to yield different polymorphs depending on the conditions.[10]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)Not specified, but likely amenable to nonpolar solventsGeneral principles of tryptamine crystallization would apply.
Maleimide derivative of tryptamineAcetonitrileUsed for the final recrystallization of the synthesized product.[13]
Tryptamine Derivatives (General)Ethyl acetate, CyclohexaneMentioned as recrystallization solvents for various tryptamine derivatives in a patent.

Note: This table is not exhaustive and serves as a starting point. Experimental optimization is always recommended.

Troubleshooting Common Crystallization Issues

Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution NoCrystals No Crystals Form TooMuchSolvent Too much solvent used NoCrystals->TooMuchSolvent Supersaturation Solution is supersaturated NoCrystals->Supersaturation OilingOut Compound Oils Out LowMP Melting point of compound is too low OilingOut->LowMP HighImpurity High level of impurities OilingOut->HighImpurity CoolingTooFast Solution cooled too rapidly OilingOut->CoolingTooFast LowYield Poor Yield LowYield->TooMuchSolvent RapidCrystals Crystals Form Too Quickly RapidCrystals->CoolingTooFast InsufficientSolvent Not enough solvent RapidCrystals->InsufficientSolvent Evaporate Evaporate some solvent TooMuchSolvent->Evaporate CheckMotherLiquor Check mother liquor for product TooMuchSolvent->CheckMotherLiquor Induce Induce crystallization (seed/scratch) Supersaturation->Induce ChangeSolvent Choose a different solvent with a lower boiling point LowMP->ChangeSolvent AddSolvent Add more of the 'good' solvent and re-cool slowly HighImpurity->AddSolvent ReheatAddSolvent Reheat, add more solvent, and cool slowly CoolingTooFast->ReheatAddSolvent InsufficientSolvent->ReheatAddSolvent

5.1. No Crystals Form

  • Cause: Too much solvent was used, and the solution is not saturated.[8]

  • Solution: Reduce the volume of the solvent by gentle heating or using a rotary evaporator and attempt to crystallize again.[8]

  • Cause: The solution is supersaturated but lacks a nucleation site.[8]

  • Solution: Induce crystallization by adding a seed crystal or by scratching the inner surface of the flask with a glass rod.[8]

5.2. Oiling Out

  • Cause: The compound separates as a liquid instead of a solid. This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities.[7][8]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool very slowly.[8]

    • If oiling persists, consider using a different solvent or solvent system.

5.3. Poor Yield

  • Cause: Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[7]

  • Solution: Before discarding the mother liquor, check for remaining product by evaporating a small sample. If a significant residue remains, the mother liquor can be concentrated and a second crop of crystals can be collected.

5.4. Crystals Form Too Quickly

  • Cause: The solution is too concentrated, or the cooling is too rapid. This can lead to the trapping of impurities.[7]

  • Solution: Reheat the solution, add a small amount of additional solvent to slightly decrease the saturation, and allow it to cool more slowly.[7]

Conclusion

Crystallization is an indispensable technique for obtaining high-purity tryptamine analogues. By understanding the principles of solubility, supersaturation, and nucleation, and by systematically optimizing the choice of solvent and cooling rate, researchers can consistently produce materials of the quality required for demanding scientific applications. This guide provides a robust framework for developing and troubleshooting crystallization protocols, empowering scientists to achieve their purification goals.

References

  • sathee jee. Chemistry Crystallization.
  • Fujimoto, K. Crystallization of Organic Compounds.
  • Hofmann Albert. Process of purifying tryptamine com-. U.S. Patent 2,943,093. Issued June 28, 1960.
  • Chung, W. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic Chemistry: Current Research.
  • University of York. Problems with Recrystallisations.
  • Tardy, C., et al. Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Crystals. 2016.
  • Tardy, C., et al. Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Crystals. 2016. Available at: [Link]

  • LibreTexts. 3.6F: Troubleshooting. Chemistry LibreTexts. 2022.
  • Chemistry 260 Lab. Recrystallization of Tryptamine, round 2, and TCA, Part I. YouTube. 2020. Available at: [Link]

  • ProQuest. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa.
  • Chemistry 260 Lab. Recrystallization of tryptamine, round 3. YouTube. 2020. Available at: [Link]

  • Gaujac, A., et al. Investigations into the polymorphic properties of N,N-dimethyltryptamine by X-ray diffraction and differential scanning calorimetry. Microchemical Journal. 2013.
  • Satzinger G, et al. Tryptamine derivatives, method for their preparation and their use. European Patent 0171728. Issued February 19, 1986.
  • Schembecker, G., et al. Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Processes. 2021. Available at: [Link]

  • Sciencemadness Discussion Board. Tryptamine Isolation (HELP!!!). 2019.
  • Westphal, F., et al. Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International. 2016.
  • Sciencemadness.org. Tryptamine refusing to crystallize. 2010.
  • Chemiolis. Making Tryptamines for Enlightenment. YouTube. 2024. Available at: [Link]

  • Chadeayne, A. R., et al. Crystalline N-methyl tryptamine derivatives. U.S. Patent 11,332,441. Issued May 17, 2022.
  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were.
  • ResearchGate. A synthesis of the methyltryptamines and some derivatives. Available at: [Link]

  • Yildiz, S., et al. Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega. 2024. Available at: [Link]

Sources

Method

Developing Analytical Standards for 5-Fluoro-MET (Bretisilocin): A Comprehensive Guide for Researchers

Introduction 5-Fluoro-N-methyl-N-ethyltryptamine (5-Fluoro-MET), also known as Bretisilocin or GM-2505, is a novel synthetic tryptamine that has garnered significant interest in the field of neuroscience and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-N-methyl-N-ethyltryptamine (5-Fluoro-MET), also known as Bretisilocin or GM-2505, is a novel synthetic tryptamine that has garnered significant interest in the field of neuroscience and drug development.[1] As a fluorinated analog of the psychedelic compound N-methyl-N-ethyltryptamine (MET), 5-Fluoro-MET is currently under investigation as a potential therapeutic for major depressive disorder.[1] The introduction of a fluorine atom at the 5-position of the indole ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. As with any novel compound intended for research or clinical investigation, the availability of well-characterized analytical standards is paramount for accurate quantification, impurity profiling, and metabolic studies.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of analytical standards for 5-Fluoro-MET. It outlines protocols for the preparation of a primary reference standard, the development of validated analytical methods for its quantification, and a discussion of its potential metabolic pathways.

Primary Reference Standard Preparation

The foundation of any quantitative analytical method is a well-characterized primary reference standard. This section outlines the key steps for the synthesis, purification, and characterization of 5-Fluoro-MET. The synthesis of 5-Fluoro-MET has been described in the patent literature, specifically in Enveric Biosciences' U.S. Patent No. 12,138,276, entitled "Halogenated psilocybin derivatives and methods of using."[2][3][4][5] While the full experimental details from the patent are not publicly available, a representative synthetic route can be adapted from established methods for tryptamine synthesis.

Synthesis of 5-Fluoro-MET

A common and effective method for the synthesis of N,N-dialkylated tryptamines is the Speeter-Anthony synthesis. This route typically begins with the corresponding indole.

Diagram of the proposed synthetic workflow for 5-Fluoro-MET:

Synthesis_Workflow 5-Fluoroindole 5-Fluoroindole Indole-3-glyoxylyl_chloride Indole-3-glyoxylyl_chloride 5-Fluoroindole->Indole-3-glyoxylyl_chloride Oxalyl chloride N-ethyl-N-methyl-indole-3-glyoxylamide N-ethyl-N-methyl-indole-3-glyoxylamide Indole-3-glyoxylyl_chloride->N-ethyl-N-methyl-indole-3-glyoxylamide N-ethyl-N-methylamine 5-Fluoro-MET 5-Fluoro-MET N-ethyl-N-methyl-indole-3-glyoxylamide->5-Fluoro-MET Reduction (e.g., LiAlH4)

Caption: Proposed Speeter-Anthony synthesis route for 5-Fluoro-MET.

Step-by-step synthetic protocol:

  • Acylation of 5-Fluoroindole: 5-Fluoroindole is reacted with oxalyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) to form 5-fluoro-indole-3-glyoxylyl chloride.

  • Amidation: The resulting acid chloride is then reacted with N-ethyl-N-methylamine to yield N-ethyl-N-methyl-(5-fluoro-1H-indol-3-yl)-2-oxo-2-aminoacetamide.

  • Reduction: The final step involves the reduction of the amide and ketone functionalities using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) to yield 5-Fluoro-N-methyl-N-ethyltryptamine (5-Fluoro-MET).

Purification

The crude product from the synthesis will likely contain unreacted starting materials and side products. Purification is essential to achieve the high purity required for a reference standard.

Purification TechniqueRationale
Column Chromatography Effective for separating the target compound from non-polar and highly polar impurities. A silica gel stationary phase with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane with a small percentage of methanol) is commonly used.
Recrystallization If a suitable solvent system can be found, recrystallization is an excellent final purification step to obtain a highly crystalline and pure product.
Characterization and Purity Assessment

Thorough characterization is necessary to confirm the identity and purity of the synthesized 5-Fluoro-MET. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical TechniquePurposeExpected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H and ¹³C NMR spectra should be consistent with the proposed structure of 5-Fluoro-MET. ¹⁹F NMR will show a characteristic signal for the fluorine atom on the indole ring.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The fragmentation pattern can be used for identification in subsequent analyses.
High-Performance Liquid Chromatography (HPLC) with UV detection Purity assessment.A single, sharp peak should be observed under optimized chromatographic conditions. Purity is typically determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Orthogonal purity assessment and identification of volatile impurities.Provides an independent measure of purity and can identify any residual solvents or volatile byproducts.
Elemental Analysis Confirmation of elemental composition.The experimentally determined percentages of carbon, hydrogen, nitrogen, and fluorine should be within acceptable limits of the theoretical values.

Validated Analytical Method Development

A validated analytical method is crucial for the accurate and precise quantification of 5-Fluoro-MET in various matrices, such as bulk drug substance, pharmaceutical formulations, and biological samples. This section provides protocols for developing and validating a stability-indicating HPLC-UV method and a more sensitive LC-MS/MS method.

Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products. Forced degradation studies are performed to generate these degradation products and demonstrate the specificity of the method.

Diagram of the analytical method validation workflow:

Validation_Workflow Method_Development Method_Development Forced_Degradation Forced_Degradation Method_Development->Forced_Degradation Stress Samples Validation_Parameters Validation_Parameters Method_Development->Validation_Parameters Specificity Specificity Forced_Degradation->Specificity Demonstrate Resolution Linearity Linearity Validation_Parameters->Linearity Accuracy Accuracy Validation_Parameters->Accuracy Precision Precision Validation_Parameters->Precision LOD_LOQ LOD_LOQ Validation_Parameters->LOD_LOQ Limit of Detection/ Quantification Robustness Robustness Validation_Parameters->Robustness

Caption: Key stages in the validation of a stability-indicating analytical method.

Forced Degradation Protocol:

Solutions of 5-Fluoro-MET should be subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for an extended period.

Proposed HPLC-UV Method Parameters:

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for tryptamine-like compounds.
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile or MethanolAcidified mobile phase improves peak shape for basic compounds. A gradient elution may be necessary to separate degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength ~220 nm and ~280 nmTryptamines typically have strong absorbance at these wavelengths. Diode array detection is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Validation Protocol:

The developed method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Assessed over a range of concentrations (e.g., 1-100 µg/mL) by preparing a series of standards and performing a linear regression analysis.

  • Accuracy: Determined by spiking a placebo with known amounts of 5-Fluoro-MET at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, and flow rate).

High-Sensitivity LC-MS/MS Method

For the analysis of 5-Fluoro-MET in biological matrices where concentrations are expected to be low, a more sensitive and selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required.

Proposed LC-MS/MS Method Parameters:

ParameterRecommended ConditionRationale
LC System UPLC or HPLC systemUPLC can provide faster analysis times and better resolution.
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)Smaller particle size columns are suitable for high-throughput analysis.
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile or Methanol with 0.1% Formic acidGradient elution is typically used to separate the analyte from matrix components.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI) in positive modeTryptamines readily form protonated molecules [M+H]⁺.
Mass Spectrometer Triple quadrupole or Q-TOFTriple quadrupole is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
MRM Transitions To be determined experimentallyThe precursor ion will be the [M+H]⁺ of 5-Fluoro-MET. Product ions will be generated by fragmentation of the precursor ion. A common fragmentation for tryptamines is the cleavage of the ethylamine side chain.

Sample Preparation for Biological Matrices (e.g., Plasma):

  • Protein Precipitation: A simple and rapid method where a solvent such as acetonitrile is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be used to concentrate the analyte.

Proposed Metabolic Pathways

Understanding the metabolism of a new drug candidate is a critical aspect of its development. While specific metabolic studies on 5-Fluoro-MET are not yet widely published, its metabolic fate can be predicted based on the known metabolism of other tryptamine derivatives. In vitro studies using human liver microsomes are a common approach to identify potential metabolites.[6]

Diagram of the proposed metabolic pathways of 5-Fluoro-MET:

Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 5-Fluoro-MET 5-Fluoro-MET Hydroxylation Hydroxylation 5-Fluoro-MET->Hydroxylation CYP450 N-Dealkylation N-Dealkylation 5-Fluoro-MET->N-Dealkylation CYP450 O-Demethylation O-Demethylation 5-Fluoro-MET->O-Demethylation CYP450 (if applicable) Hydroxylated_Metabolite Hydroxylated_Metabolite Hydroxylation->Hydroxylated_Metabolite N-demethylated_or_N-deethylated_metabolites N-demethylated_or_N-deethylated_metabolites N-Dealkylation->N-demethylated_or_N-deethylated_metabolites Phenolic_metabolite Phenolic_metabolite O-Demethylation->Phenolic_metabolite Glucuronidation Glucuronidation Hydroxylated_Metabolite->Glucuronidation UGTs Sulfation Sulfation Hydroxylated_Metabolite->Sulfation SULTs

Caption: Predicted metabolic pathways for 5-Fluoro-MET.

Key Predicted Metabolic Reactions:

  • Hydroxylation: Cytochrome P450 (CYP) enzymes can introduce a hydroxyl group at various positions on the indole ring or the alkyl side chain.

  • N-Dealkylation: The N-methyl and N-ethyl groups can be removed by CYP enzymes to form the corresponding secondary and primary amines.

  • Phase II Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs) to form more water-soluble metabolites that can be readily excreted.

The development of analytical methods to detect and quantify these potential metabolites is an important step in the preclinical and clinical development of 5-Fluoro-MET.

Conclusion

The development of robust and reliable analytical standards for 5-Fluoro-MET is essential for advancing its research and potential therapeutic applications. This application note provides a framework for the synthesis, purification, and characterization of a primary reference standard, as well as detailed protocols for the development and validation of stability-indicating HPLC-UV and high-sensitivity LC-MS/MS methods. The proposed metabolic pathways offer a starting point for further investigation into the biotransformation of this novel tryptamine. By following these guidelines, researchers can ensure the quality and consistency of their data, which is critical for the successful development of new therapeutic agents.

References

  • Enveric Biosciences. (2024). U.S. Patent No. 12,138,276: Halogenated psilocybin derivatives and methods of using.
  • Psychedelic Alpha. (2025). September 2025 Psychedelic Patent Update. Retrieved from [Link]

  • Google Patents. (2024). US Patent 12138276.
  • Enveric Biosciences. (2024). Enveric Biosciences Announces New U.S. Patents Supporting EVM301 Series and EVM201 Series Compounds. Retrieved from [Link]

  • Financial Post. (2024). Enveric Biosciences Announces New U.S. Patents Supporting EVM301 Series and EVM201 Series Compounds. Retrieved from [Link]

  • Wikipedia. (2026). Bretisilocin. Retrieved from [Link]

  • Google Patents. (n.d.). Fluorinated tryptamine compounds, analogues thereof, and methods using same.
  • The Pharma Innovation. (2019). Importance of in vitro met id studies. The Pharma Innovation Journal, 8(5), 10-14. Retrieved from [Link]

  • Waters Corporation. (n.d.). Single Method for the Separation and Detection of Psilocybin, Related Tryptamines, and Beta-Carbolines Found in Psychedelic Mushrooms. Retrieved from [Link]

  • Gotvaldova, K., Borovicka, J., Hajkova, K., Cihlarova, P., Rockefeller, A., & Kuchar, M. (2022). Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids. International journal of molecular sciences, 23(22), 14068. [Link]

  • SciSpace. (2016). HPLC Analysis of Hallucinogenic Mushroom Alkaloids (Psilocin and Psilocybin) Applying Hydrophilic Interaction. Journal of Chromatographic Science, 55(3), 309-315. [Link]

  • Guedes, J., Silva, D., Restolho, J., Teixeira, H., & Bronze, M. R. (2025). Development and validation of an HPLC-DAD analytical method for psilocybin and psilocin. Revista de Ciências Farmacêuticas Básica e Aplicada, 46. [Link]

  • Costa, J. L., et al. (2025). Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. ACS Omega. [Link]

  • Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and bioanalytical chemistry, 396(7), 2403–2414. [Link]

  • CORE. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

  • ResearchGate. (2025). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

  • Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292–2300. [Link]

  • Royal Society of Chemistry. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Retrieved from [Link]

  • MDPI. (2017). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 22(4), 598. [Link]

  • ResearchGate. (2025). Mass fragmentations (m/z values) of phenethylamines and tryptamines... Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2021). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins, 13(7), 477. [Link]

  • Dinis-Oliveira, R. J., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology, 15, 1391689. [Link]

  • PubMed. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Retrieved from [Link]

  • American Society for Microbiology. (2021). In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N′-Diarylureas as Antischistosomal Agents. Antimicrobial Agents and Chemotherapy, 65(10), e0078121. [Link]

  • Justia Patents. (2021). SYNTHESIS OF N,N-DIMETHYLTRYPTAMINE-TYPE COMPOUNDS, METHODS, AND USES. Retrieved from [Link]

  • MDPI. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Molecules, 29(22), 5035. [Link]

  • PubMed Central (PMC). (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1526–1536. [Link]

Sources

Application

Application Notes &amp; Protocols for Assessing Antidepressant-like Effects of Bretisilocin in Rodent Models

For: Researchers, scientists, and drug development professionals investigating novel antidepressant therapies. Introduction: A New Paradigm in Antidepressant Research with Bretisilocin (GM-2505) Major Depressive Disorder...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel antidepressant therapies.

Introduction: A New Paradigm in Antidepressant Research with Bretisilocin (GM-2505)

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, with a significant portion of patients exhibiting inadequate response to conventional antidepressant therapies[1]. This treatment gap has catalyzed the exploration of novel therapeutic mechanisms. Bretisilocin (also known as GM-2505) is an investigational compound emerging as a promising candidate for MDD[2][3][4]. It is a short-acting serotonergic psychedelic of the tryptamine family, with a psychoactive duration of approximately 60 to 90 minutes[1][2]. Its primary mechanism of action involves potent and balanced agonism at serotonin 5-HT2A and 5-HT2C receptors, alongside activity as a serotonin releasing agent[1][2][5][6]. This dual mechanism is hypothesized to induce rapid and sustained antidepressant effects by promoting neural plasticity[1].

Clinical data from a Phase 2a trial has demonstrated that a single dose of Bretisilocin can produce a rapid and robust reduction in depression severity, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS)[1][5][6][7][8]. These promising clinical findings necessitate well-characterized preclinical models to further elucidate the neurobiological underpinnings of Bretisilocin's antidepressant-like effects and to explore its full therapeutic potential.

This document provides a comprehensive guide to utilizing established rodent behavioral models to assess the antidepressant-like properties of Bretisilocin. The selection of these models is based on their predictive validity for clinically effective antidepressants and their ability to probe distinct domains of depression-related behaviors, such as behavioral despair, anhedonia, and anxiety.

Mechanistic Framework: The Rationale for Bretisilocin's Antidepressant Potential

Bretisilocin's primary pharmacological targets are central to its proposed antidepressant activity. The 5-HT2A receptor, in particular, is a key target for classic psychedelic compounds and is implicated in mediating their profound effects on mood, cognition, and perception[9][10]. Agonism at this receptor is thought to trigger a cascade of intracellular events that ultimately enhance neuroplasticity, a process believed to be deficient in individuals with depression[1]. The serotonin-releasing properties of Bretisilocin may further contribute to its therapeutic profile, potentially providing entactogen-like qualities[2].

Bretisilocin_Mechanism cluster_downstream Downstream Effects Bretisilocin Bretisilocin (GM-2505) Receptor 5-HT2A Receptor Bretisilocin->Receptor Agonist Serotonin_Release Serotonin Release Bretisilocin->Serotonin_Release Promotes Plasticity Increased Neural Plasticity Receptor->Plasticity Serotonin_Release->Plasticity Antidepressant Antidepressant Effects Plasticity->Antidepressant Experimental_Workflow cluster_assays Behavioral Testing Battery start Animal Acclimation & Handling drug_admin Bretisilocin / Vehicle Administration (Acute or Chronic Dosing) start->drug_admin fst_tst Forced Swim Test / Tail Suspension Test (Behavioral Despair) drug_admin->fst_tst spt Sucrose Preference Test (Anhedonia) drug_admin->spt nsft Novelty-Suppressed Feeding Test (Anxiety / Chronic Effects) drug_admin->nsft data_analysis Data Analysis & Interpretation fst_tst->data_analysis spt->data_analysis nsft->data_analysis conclusion Assessment of Antidepressant-like Profile data_analysis->conclusion

Caption: A structured workflow for preclinical behavioral assessment.

Considerations for Psychedelic Compounds in Rodent Models

It is important to acknowledge the unique challenges of testing psychedelic compounds in rodents. The head-twitch response (HTR) is a behavioral proxy for 5-HT2A receptor activation and psychedelic potential in humans.[9][11][12] While not a direct measure of antidepressant effect, correlating the dose-response of Bretisilocin in the HTR assay with its efficacy in the antidepressant models can provide valuable insights into the relationship between its psychedelic and therapeutic effects.

Furthermore, the acute effects of psychedelics can sometimes manifest as anxiogenic-like or locomotor-disrupting behaviors in rodents, which may confound the interpretation of results from tests conducted shortly after drug administration.[11][13] Therefore, it is crucial to carefully consider the timing of behavioral testing relative to Bretisilocin administration to distinguish between acute psychedelic effects and more enduring antidepressant-like changes.

Conclusion

The suite of behavioral models described in these application notes provides a robust framework for the preclinical characterization of Bretisilocin's antidepressant-like effects. By systematically evaluating its impact on behavioral despair, anhedonia, and anxiety-related behaviors, researchers can build a comprehensive profile of its therapeutic potential. Adherence to the detailed protocols and consideration of the unique properties of psychedelic compounds will ensure the generation of high-quality, reproducible data, ultimately accelerating the development of this novel therapeutic for Major Depressive Disorder.

References

  • Bretisilocin - Wikipedia. (n.d.).
  • Could a short-acting psychedelic transform depression treatment? - Drug Discovery News. (2025, September 3).
  • Sucrose Preference Test to Measure Anhedonic Behaviour in Mice - Bio-protocol. (n.d.).
  • Behavioral Assessment of Antidepressant Activity in Rodents - NCBI - NIH. (n.d.).
  • Animal Models of Serotonergic Psychedelics - PMC - PubMed Central. (n.d.).
  • Sucrose Preference Test to Measure Stress-induced Anhedonia - Bio-protocol. (n.d.).
  • Bretisilocin - AbbVie/Gilgamesh Pharmaceuticals - AdisInsight. (n.d.).
  • Animal models for the study of antidepressant activity - PubMed. (n.d.).
  • Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice | Scilit. (n.d.).
  • The mouse forced swim test - Johns Hopkins University. (n.d.).
  • Rodent models in depression research: Classical strategies and new directions. (n.d.).
  • Bretisilocin - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.).
  • The Tail Suspension Test - PMC - NIH. (n.d.).
  • Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed. (2023, September 21).
  • Psychedelics research in rodents has a behavior problem - The Transmitter. (2025, December 19).
  • Tail Suspension Test - ucsf - iacuc. (n.d.).
  • Psychedelics research in rodents has a behavior problem - ResearchGate. (2025, December 23).
  • The Tail Suspension Test - JoVE. (2012, January 28).
  • Forced Swim Test v.3. (n.d.).
  • Bretisilocin (GM-2505) | 5-HT2A agonist | Probechem Biochemicals. (n.d.).
  • Maze Bazics: Sucrose Preference Test - Conduct Science. (2024, July 23).
  • Forced swim test in rodents - NC3Rs. (2021, July 29).
  • AbbVie to Acquire Gilgamesh Pharmaceuticals' Bretisilocin, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline. (2025, August 25).
  • Factsheet on the forced swim test - Understanding Animal Research. (2020, October 15).
  • Animal Behavior in Psychedelic Research - ScienceDirect. (n.d.).
  • Novelty Suppressed Feeding Test - Transpharmation. (n.d.).
  • AbbVie to Acquire Gilgamesh Pharmaceuticals' Bretisilocin, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline - Stock Titan. (2025, August 25).
  • (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. (2025, August 9).
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024, October 1).
  • Video: The Tail Suspension Test - JoVE. (2011, July 26).
  • Tail Suspension Test To Assess Antidepressant Drug Treatment Efficacy - YouTube. (2022, February 18).
  • Sucrose Preference Test to Measure Anhedonic Behaviour in Mice - FAO AGRIS. (n.d.).
  • Novelty-Suppressed Feeding in the Mouse - Samuels Lab. (n.d.).
  • A standardization of the Novelty-Suppressed Feeding Test protocol in rats - ResearchGate. (n.d.).
  • Novelty-suppressed feeding in the mouse - Rutgers, The State University of New Jersey. (n.d.).
  • Preclinical Behavioral Assessment of Chronic, Intermittent Low-Dose Psilocybin in Rodent Models of Depression and Anxiety - WMU's ScholarWorks. (n.d.). Retrieved from Western Michigan University ScholarWorks.
  • A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed. (2017, September 29).
  • AbbVie strikes $1.2B deal for Gilgamesh's psychedelic depression therapy. (2025, August 25).
  • GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder. (2025, September 9).
  • AbbVie Enters Psychedelic Market With Bretisilocin Acquisition - Pharmaceutical Online. (2025, August 28).
  • Gilgamesh's Next-Gen Psychedelic GM-2505 Prints Impressive Results in Phase 2a Major Depressive Disorder Study. (n.d.).
  • AbbVie to Acquire Gilgamesh Pharmaceuticals' Bretisilocin, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline - Investing News Network. (2025, August 25).

Sources

Method

Application Notes &amp; Protocols for the Purification of Crude Synthetic Tryptamine

Prepared by: Gemini, Senior Application Scientist Abstract Tryptamine (2-(1H-indol-3-yl)ethanamine) is a foundational monoamine alkaloid for a vast array of biologically active compounds, including neurotransmitters and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Tryptamine (2-(1H-indol-3-yl)ethanamine) is a foundational monoamine alkaloid for a vast array of biologically active compounds, including neurotransmitters and pharmaceuticals.[1][2][3] Its synthesis, often achieved through the decarboxylation of tryptophan or other routes, yields a crude product contaminated with starting materials, reaction byproducts, and degradation products.[4][5] The efficacy, safety, and regulatory compliance of subsequent applications hinge on the rigorous purification of this crude intermediate. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principal techniques for purifying crude tryptamine. We will explore the mechanistic basis and provide detailed, field-proven protocols for acid-base extraction, recrystallization (of both the freebase and its salts), and column chromatography. Each section is designed to provide not only a procedural workflow but also the causal logic behind experimental choices, ensuring a robust and reproducible purification strategy.

Critical Safety Considerations

Before commencing any purification protocol, a thorough review of the Safety Data Sheet (SDS) for tryptamine and all solvents is mandatory.[6] Tryptamine is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7][8]

  • Ventilation: All procedures should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or solvent vapors.[6][8]

  • Handling: Avoid creating dust. Wash hands and exposed skin thoroughly after handling.[6][7] Contaminated clothing should be removed and laundered before reuse.[6]

  • Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[9]

Purification Strategy I: Acid-Base Extraction

Expertise & Experience: The Underlying Principle

Acid-base extraction is a powerful liquid-liquid extraction technique that leverages the basicity of tryptamine's primary amine group.[10] In an acidic aqueous environment (pH < pKa), the amine is protonated to form a water-soluble tryptammonium salt. This allows for the separation of tryptamine from non-basic, organic-soluble impurities which remain in the organic phase. Subsequently, raising the pH of the aqueous layer with a base deprotonates the tryptammonium salt, regenerating the tryptamine freebase, which is poorly soluble in water and can be extracted back into an organic solvent.[4][10] This process effectively "washes" the target compound by moving it between two immiscible phases.

Data Presentation: pH and Solvent Selection
ParameterValue/SolventRationale
Tryptamine pKa~10.2[11]The pH of the aqueous phase must be adjusted to be at least 2 units below the pKa for effective protonation and at least 2 units above for deprotonation.
Initial Organic SolventDichloromethane (DCM), Toluene, Diethyl EtherMust effectively dissolve crude tryptamine and be immiscible with water.
Acidic Aqueous Solution1M Hydrochloric Acid (HCl), 5% Acetic Acid (Vinegar)[4]To protonate the tryptamine and extract it into the aqueous layer.
Basic Aqueous Solution1M Sodium Hydroxide (NaOH), Ammonium Hydroxide (NH₄OH)To deprotonate the tryptamine salt back to its freebase form.[4][10]
Final Organic SolventDichloromethane (DCM), Diethyl Ether, Ethyl AcetateTo extract the purified freebase from the basified aqueous layer. Must have a low boiling point for easy removal.
Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude tryptamine solid in a suitable organic solvent (e.g., 100 mL of DCM per 5g of crude material) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separation: Allow the layers to separate completely. The protonated tryptamine is now in the upper aqueous layer. Drain and collect the lower organic layer (containing non-basic impurities) for proper disposal.

  • Re-extraction: To ensure complete recovery, wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous layers.

  • Back-Wash: Wash the combined aqueous layers with a fresh portion of DCM (e.g., 50 mL) to remove any remaining trapped organic impurities. Discard this organic wash.

  • Basification: Slowly add 1M NaOH to the aqueous layer with stirring until the pH is >12. The tryptamine freebase may precipitate as a white or off-white solid or oil.[4]

  • Final Extraction: Add a fresh portion of DCM (e.g., 100 mL) to the separatory funnel. Shake vigorously to extract the tryptamine freebase into the organic layer.

  • Isolation: Drain and collect the organic layer. Repeat the extraction of the aqueous layer with two more portions of DCM to maximize yield.

  • Drying & Evaporation: Combine all organic extracts. Wash with a saturated sodium chloride solution (brine), then dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified tryptamine.

Visualization: Acid-Base Extraction Workflow

G cluster_0 Initial State cluster_1 Acidification Step cluster_2 Basification Step cluster_3 Final Product Crude Crude Tryptamine in Organic Solvent (DCM) AddAcid Add 1M HCl Crude->AddAcid Shake Shake & Separate AddAcid->Shake AqLayer1 Aqueous Layer (Tryptamine-HCl Salt) Shake->AqLayer1 OrgLayer1 Organic Layer (Non-Basic Impurities) Shake->OrgLayer1 AddBase Add 1M NaOH (pH > 12) AqLayer1->AddBase Shake2 Add fresh DCM Shake & Separate AddBase->Shake2 AqLayer2 Aqueous Layer (Salts, Water-Soluble Impurities) Shake2->AqLayer2 OrgLayer2 Organic Layer (Pure Tryptamine Freebase) Shake2->OrgLayer2 DryEvap Dry & Evaporate Solvent OrgLayer2->DryEvap Pure Purified Tryptamine DryEvap->Pure

Caption: Workflow for tryptamine purification via acid-base extraction.

Purification Strategy II: Recrystallization

Expertise & Experience: The Underlying Principle

Recrystallization is a cornerstone technique for purifying solid compounds.[10] Its success relies on the principle of differential solubility: a solvent is selected in which tryptamine is highly soluble at an elevated temperature but sparingly soluble at low temperatures. Ideally, impurities are either completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying behind in the mother liquor after crystallization).[10] The slow formation of crystals from a supersaturated solution naturally excludes impurity molecules, leading to a highly purified crystalline lattice.

Data Presentation: Recrystallization Solvents for Tryptamine
Solvent / SystemBoiling Point (°C)Tryptamine SolubilityNotes & References
Ethanol78.4Very Soluble[2][11]Good for general purpose recrystallization, though solubility may be high even when cold, potentially reducing yield.[12]
Benzene80.1Soluble when hot, insoluble when cold.Effective, but use is discouraged due to toxicity. Recrystallization from boiling benzene has been reported.[4]
Toluene110.6Soluble when hot.A less toxic alternative to benzene.[10]
Acetone/HexaneVariesSoluble in boiling 2:8 mixture.Excellent for recrystallizing tryptamine salts like the benzoate.[5]
Petroleum Ether (Hexanes)60-80Sparingly soluble.Can be effective for removing more polar, colored impurities.[13]
Chloroform61.2Practically insoluble.[2][11]Not a primary recrystallization solvent, but used in solvent systems.[14]
Experimental Protocol: Recrystallization from a Single Solvent (e.g., Toluene)
  • Dissolution: Place the crude tryptamine in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of toluene, just enough to slurry the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot toluene until the tryptamine just completely dissolves. Avoid adding excess solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold toluene to rinse away any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.

Visualization: Recrystallization Workflow

G Start Crude Tryptamine Solid Dissolve Dissolve in MINIMAL Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional, if solids present) Dissolve->HotFilter if needed CoolSlow Slow Cool to Room Temp Dissolve->CoolSlow if no solids HotFilter->CoolSlow IceBath Cool in Ice Bath CoolSlow->IceBath VacFilter Vacuum Filtration IceBath->VacFilter Wash Wash Crystals with Cold Solvent VacFilter->Wash MotherLiquor Mother Liquor (Contains Soluble Impurities) VacFilter->MotherLiquor discard Dry Dry Crystals Wash->Dry Pure Pure Crystalline Tryptamine Dry->Pure G Pack Pack Column with Silica Gel Slurry Load Load Crude Sample in Minimal Solvent Pack->Load Elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Tryptamine Evaporate->Pure

Sources

Application

Application Note: Quantification of Psilocybin and Psilocin in Biological Samples

Introduction The resurgence of research into psychedelics for therapeutic applications has placed a significant demand on robust and reliable analytical methods for the quantification of psilocybin and its active metabol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The resurgence of research into psychedelics for therapeutic applications has placed a significant demand on robust and reliable analytical methods for the quantification of psilocybin and its active metabolite, psilocin.[1][2] Psilocybin, a prodrug, is rapidly dephosphorylated in the body to psilocin, the primary psychoactive compound responsible for the hallucinogenic effects.[1][3][4][5] Accurate measurement of these tryptamines in biological matrices such as blood, plasma, serum, and urine is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies, clinical trial monitoring, and forensic toxicology.[1][2][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of psilocybin and psilocin. It details field-proven protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.[1][6][7] Furthermore, it addresses critical pre-analytical considerations and outlines a framework for method validation to ensure data integrity and trustworthiness.

Pre-Analytical Considerations: The Foundation of Accurate Quantification

The stability of psilocybin and psilocin in biological samples is a critical factor that can significantly impact the accuracy of quantification. Psilocin, in particular, is susceptible to degradation.[8] Therefore, strict adherence to proper sample collection, handling, and storage procedures is paramount.

Sample Collection and Handling:

  • Blood: Whole blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA). If psilocin analysis is required, it is recommended to process the blood to plasma or serum as soon as possible to minimize enzymatic degradation.[5] Some studies suggest that freezing whole blood can lead to hemolysis and an unreproducible loss of psilocin.[5]

  • Urine: Urine samples should be collected in clean, sterile containers. For long-term storage, refrigeration or freezing is necessary to prevent microbial growth and potential degradation of the analytes.

Analyte Stability:

  • Temperature: Psilocybin and psilocin are relatively stable at room temperature for short periods, but elevated temperatures can lead to the conversion of psilocybin to psilocin and overall degradation.[3][9] For long-term storage, samples should be kept at -20°C or, ideally, -80°C.[10][11]

  • Light: Exposure to light can significantly accelerate the degradation of both psilocybin and psilocin in aqueous solutions.[8][12] Therefore, samples should be protected from light at all stages of collection, processing, and analysis. Amber vials or containers wrapped in aluminum foil are recommended.

  • pH: Psilocybin is more stable in acidic conditions, which inhibit the enzymatic dephosphorylation to psilocin.[3][9]

Analytical Methodology: LC-MS/MS for High Sensitivity and Specificity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of psilocybin and psilocin in biological matrices due to its high sensitivity, specificity, and ability to handle complex sample matrices.[1][6][7] Other techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) have also been used, but often require derivatization (for GC-MS) or may lack the sensitivity of LC-MS/MS.[13][14][15]

The general workflow for LC-MS/MS analysis involves:

  • Sample Preparation: Extraction of the analytes from the biological matrix and removal of interfering substances.

  • Chromatographic Separation: Separation of psilocybin and psilocin from each other and from other matrix components using an HPLC or UHPLC system.

  • Mass Spectrometric Detection: Ionization of the separated analytes and detection of specific parent and product ions for unambiguous identification and quantification.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific laboratory equipment and sample types.

Protocol 1: Extraction of Psilocybin and Psilocin from Human Plasma/Serum

This protocol utilizes protein precipitation, a simple and effective method for removing proteins from plasma or serum samples.

Materials:

  • Human plasma/serum samples

  • Psilocybin and psilocin analytical standards

  • Deuterated internal standards (psilocybin-D4 and psilocin-D10)[3]

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Methanol, HPLC grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (containing psilocybin-D4 and psilocin-D10).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube or an HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 10 seconds and inject into the LC-MS/MS system.

Protocol 2: Extraction of Psilocybin and Psilocin from Urine

This protocol utilizes solid-phase extraction (SPE) for a cleaner sample extract, which can be beneficial for reducing matrix effects.[1]

Materials:

  • Urine samples

  • Psilocybin and psilocin analytical standards

  • Deuterated internal standards (psilocybin-D4 and psilocin-D10)

  • Mixed-mode cation exchange SPE cartridges

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium hydroxide

  • Formic acid, LC-MS grade

  • Phosphate buffer (pH 6)

  • SPE vacuum manifold

Procedure:

  • Pipette 1 mL of urine into a glass tube.

  • Add 10 µL of the internal standard working solution.

  • Add 1 mL of phosphate buffer (pH 6) and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.

  • Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex and inject into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following are example parameters and should be optimized for the specific instrument.

Liquid Chromatography:

  • Column: A C18 column suitable for polar compounds is recommended (e.g., Phenomenex Luna Omega Polar C18).[6][7]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile[2]

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 5 - 10 µL

  • Gradient: A gradient elution is typically used to separate the analytes from matrix components. An example gradient is:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • Psilocybin: Q1 285.1 -> Q3 205.1

    • Psilocin: Q1 205.1 -> Q3 160.1

    • Psilocybin-D4: Q1 289.1 -> Q3 209.1

    • Psilocin-D10: Q1 215.1 -> Q3 166.1

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the manufacturer's recommendations.

Method Validation

A thorough method validation is essential to ensure the reliability and accuracy of the analytical data. The validation should be performed according to established guidelines from regulatory bodies such as the FDA or scientific organizations.[16][17][18] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other endogenous or exogenous substances in the matrix.[16]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve should be prepared with a minimum of five standards.[19]

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These should be assessed at multiple concentration levels (low, medium, and high quality controls).[19]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[20]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analytes.[15] This should be evaluated by comparing the response of the analytes in neat solution versus in post-extraction spiked matrix samples.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analytes in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[18]

Data Presentation

Table 1: Example LC-MS/MS Validation Parameters for Psilocybin and Psilocin in Human Plasma

Validation ParameterPsilocybinPsilocinAcceptance Criteria
Linearity (r²) >0.995>0.995≥0.99
Range (ng/mL) 0.5 - 2000.5 - 200Dependent on application
Accuracy (% Bias) -5.2% to +3.8%-7.1% to +5.4%Within ±15% (±20% at LLOQ)
Precision (%RSD) <8%<10%≤15% (≤20% at LLOQ)
LOQ (ng/mL) 0.50.5Signal-to-noise ≥ 10
Recovery (%) 85 - 95%80 - 92%Consistent and reproducible
Matrix Effect (%) 92 - 105%88 - 108%Within ±15%

Visualizations

G cluster_prep Sample Preparation (Plasma/Serum) cluster_analysis LC-MS/MS Analysis sample 100 µL Plasma/Serum add_is Add Internal Standards (Psilocybin-D4, Psilocin-D10) sample->add_is precip Protein Precipitation (Cold Acetonitrile + 0.1% Formic Acid) add_is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Tandem MS Detection (ESI+, MRM) separate->detect quantify Data Quantification detect->quantify

Caption: Workflow for Plasma/Serum Sample Preparation and LC-MS/MS Analysis.

G cluster_prep Sample Preparation (Urine - SPE) cluster_analysis LC-MS/MS Analysis sample 1 mL Urine add_is Add Internal Standards sample->add_is buffer Add Buffer (pH 6) add_is->buffer load Load Sample buffer->load condition SPE Cartridge Conditioning (Methanol, Water) condition->load wash Wash Cartridge (Water, 20% Methanol) load->wash elute Elute Analytes (5% NH4OH in Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Tandem MS Detection separate->detect quantify Data Quantification detect->quantify

Caption: Workflow for Urine Sample Preparation using SPE and LC-MS/MS Analysis.

Conclusion

The quantification of psilocybin and psilocin in biological samples is a critical component of research and development in the field of psychedelic medicine. The LC-MS/MS methods and protocols outlined in this application note provide a robust framework for achieving accurate and reliable results. By paying close attention to pre-analytical factors, particularly analyte stability, and conducting a thorough method validation, researchers can ensure the integrity of their data and contribute to the growing body of knowledge on these promising therapeutic compounds.

References

  • Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews, 49(1), 84-91. [Link]

  • Anastos, N., Barnett, N. W., Lewis, S. W., & Pfeffer, F. M. (2006). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography. Science & Justice, 46(2), 91-96. [Link]

  • Gotvaldová, K., Hájková, K., Borovička, J., Jurok, R., Cihlářová, P., & Kuchař, M. (2021). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug testing and analysis, 13(2), 439–446. [Link]

  • Horita, A., & Weber, L. J. (1961). Dephosphorylation of psilocybin to psilocin by alkaline phosphatase. Proceedings of the Society for Experimental Biology and Medicine, 106(1), 32-34. [Link]

  • Johnson, M. W., Garcia-Romeu, A., & Griffiths, R. R. (2017). Psilocybin-assisted treatment for anxiety and depression. Current topics in behavioral neurosciences, 36, 313–331. [Link]

  • Keller, T., Schneider, A., Regenscheit, P., Dirnhofer, R., & Rücker, T. (1999). Analysis of psilocybin and psilocin in Psilocybe subcubensis GUZMAN by ion mobility spectrometry and gas chromatography-mass spectrometry. Forensic science international, 99(2), 93–105. [Link]

  • Pfeiffer, C. D., Yoo, B. B., & Schug, K. A. (2024). Determination of psilocybin and psilocin content in multiple Psilocybe cubensis mushroom strains using liquid chromatography-tandem mass spectrometry. Analytica chimica acta, 1292, 342161. [Link]

  • SCIEX. (n.d.). Quantification of Psilocybin and Psilocin in Mushroom by LC-MS/MS. Retrieved from [Link]

  • Sticht, G., & Käferstein, H. (2000). Detection of psilocin in body fluids. Forensic science international, 113(1-3), 403–407. [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • U.S. Food & Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • World Organisation for Animal Health (OIE). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]

Sources

Method

Experimental Design for Preclinical In Vivo Studies with GM-2505: Application Notes and Protocols

For: Researchers, scientists, and drug development professionals. Introduction: The Scientific Rationale for Preclinical Evaluation of GM-2505 GM-2505 (bretisilocin) is a novel psychedelic compound under investigation fo...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for Preclinical Evaluation of GM-2505

GM-2505 (bretisilocin) is a novel psychedelic compound under investigation for the treatment of Major Depressive Disorder (MDD).[1] It functions through a dual mechanism, acting as both a selective 5-hydroxytryptamine 2A (5-HT2A) receptor agonist and a serotonin releaser.[2][3] Clinical studies have highlighted its potential for rapid and sustained antidepressant effects after just one or two doses, with a short duration of psychoactive effects (60-90 minutes) that makes it suitable for an in-clinic treatment model.[3][4][5]

Before advancing to human trials, a robust preclinical in vivo evaluation is paramount to establish the foundational safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile of a compound like GM-2505. These studies, typically conducted in rodent models, are essential for go/no-go decisions in drug development. They provide critical data on dose-response relationships, target engagement, and potential liabilities. This document provides a comprehensive guide for designing and executing pivotal in vivo studies for GM-2505, grounded in scientific integrity and best practices for animal welfare.

All research involving animal models must be conducted in accordance with ethical guidelines and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[6][7] Furthermore, the reporting of all in vivo experiments should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[8][9][10]

Part 1: Foundational In Vivo Study Design

A well-designed preclinical program for GM-2505 should be structured to answer key questions sequentially. The initial focus is on characterizing the compound's activity and establishing a therapeutic window, followed by more complex models of antidepressant efficacy.

Animal Model Selection

The choice of animal model is a critical decision in preclinical research.[11] For assessing antidepressant-like activity, several validated rodent models are available. Given the acute and rapid-acting nature observed for GM-2505 in clinical trials, initial screening can be effectively performed using models of behavioral despair.

  • Recommended Starting Models: C57BL/6J mice are a commonly used inbred strain for behavioral neuroscience research.[12]

  • Behavioral Despair Models: The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used primary screening tools for potential antidepressant compounds.[7][13][14] They are based on the principle that an animal will cease escape behaviors when placed in an inescapable, stressful situation. Antidepressant treatments are known to increase the latency to immobility or decrease the total time spent immobile.[7][15]

  • Advanced Models: For more comprehensive efficacy studies that better reflect the chronic nature of depression, the Chronic Unpredictable Stress (CUS) model is recommended.[10][12][16] This model exposes animals to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia (a core symptom of depression), which can be measured by a decrease in sucrose preference.[10][16]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between drug concentration and its effect is fundamental.

  • Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of GM-2505.[17] These studies are crucial for selecting the appropriate dose and dosing interval for efficacy studies. Given that GM-2505 is administered intravenously (IV) or intramuscularly (IM), initial PK studies will establish the concentration-time profile in plasma and, importantly, in the brain.[2][3]

  • Pharmacodynamics (PD): PD studies measure the physiological and biochemical effects of GM-2505. For a 5-HT2A agonist, a key in vivo PD marker is the Head-Twitch Response (HTR) in mice.[18][19][20] This rapid head movement is a well-established behavioral proxy for 5-HT2A receptor activation by psychedelic compounds.[18][21] Additionally, direct measurement of serotonin release in specific brain regions (e.g., prefrontal cortex, hippocampus) can be achieved using techniques like in vivo microdialysis .[22][23][24]

Experimental Workflow: A Phased Approach

A logical progression of experiments ensures that each study informs the next. The following workflow provides a structured path from initial characterization to efficacy testing.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Advanced Efficacy & Mechanism PK Pharmacokinetic (PK) Profiling (IV & IM Administration) DoseRange Dose-Range Finding (Acute Safety & Tolerability) PK->DoseRange Inform Dosing HTR Head-Twitch Response (HTR) (5-HT2A Target Engagement) HTR->DoseRange Confirm Target Engagement FST_TST Forced Swim Test (FST) & Tail Suspension Test (TST) DoseRange->FST_TST Select Doses CUS Chronic Unpredictable Stress (CUS) (Anhedonia Model) FST_TST->CUS Confirm Activity Microdialysis In Vivo Microdialysis (Serotonin Release) CUS->Microdialysis Correlate Behavior with Neurochemistry G cluster_0 Pre-Test Phase cluster_1 Test Phase (6 min) cluster_2 Post-Test Phase Acclimate Acclimate Mouse (60 min) Dose Administer GM-2505 or Vehicle (IV/IM) Acclimate->Dose Place Gently place mouse in water cylinder Dose->Place Record Record behavior Place->Record Remove Remove & Dry Mouse Record->Remove Analyze Score Immobility (last 4 min) Record->Analyze Recover Place in warmed recovery cage Remove->Recover

Caption: Workflow for the Forced Swim Test (FST).

Protocol 2.4: Head-Twitch Response (HTR) for 5-HT2A Target Engagement

The HTR is a rapid head movement that serves as a behavioral proxy for 5-HT2A receptor activation by psychedelics. [5][18][19] Materials:

  • Observation chamber (e.g., a standard mouse cage with a clear lid)

  • Video recording system positioned above the chamber

  • Timer

Procedure:

  • Acclimation: Place a single mouse in the observation chamber and allow it to acclimate for 10-15 minutes.

  • Dosing: Administer GM-2505 or vehicle control.

  • Observation:

    • Immediately after dosing, begin video recording.

    • Record for a set period, typically 20-60 minutes, depending on the compound's kinetics. [20] * A head twitch is a rapid, side-to-side rotational movement of the head. It is distinct from grooming or exploratory sniffing.

  • Data Analysis: Review the video recordings and count the number of head twitches. Data is typically expressed as the total number of twitches over the observation period. An increase in HTR frequency in the GM-2505 group indicates 5-HT2A receptor engagement.

Part 3: Data Interpretation and Advancing the Preclinical Program

The results from these initial studies will form a cohesive picture of GM-2505's in vivo profile.

  • Correlating Data: A successful outcome would show a dose-dependent increase in the head-twitch response that correlates with doses demonstrating efficacy (reduced immobility) in the FST or TST. This provides strong evidence that the antidepressant-like effect is mediated through the intended 5-HT2A target.

  • Next Steps: Positive results would justify moving into more complex and etiologically relevant models like the Chronic Unpredictable Stress (CUS) paradigm. [12][25]In parallel, in vivo microdialysis studies can be conducted to directly measure the release of serotonin in the prefrontal cortex following GM-2505 administration, mechanistically linking the compound's dual action to its behavioral effects. [22][24] By following this structured, scientifically-driven approach, researchers can robustly characterize the preclinical in vivo profile of GM-2505, providing the necessary foundation for its continued development as a potential therapeutic for Major Depressive Disorder.

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa. Available at: [Link]

  • Novel 5-HT2A Agonist GM-2505 Achieves 94% Remission Rate in Phase 2a MDD Trial, With Rapid and Durable Efficacy | Patient Care Online. Available at: [Link]

  • GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder. Available at: [Link]

  • ARRIVE Guidelines: Home. Available at: [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC. Available at: [Link]

  • The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC. Available at: [Link]

  • Intravenous Tail Vein Injections - Texas Tech University IACUC. Available at: [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments - NC3Rs. Available at: [Link]

  • SOP: Mouse Intravenous Injections - Virginia Tech Research and Innovation. Available at: [Link]

  • The mouse forced swim test - Johns Hopkins University. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. Available at: [Link]

  • The Mouse Forced Swim Test - PMC. Available at: [Link]

  • A Guide to the Institutional Animal Care and Use Committee - Neuronline. Available at: [Link]

  • A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PubMed. Available at: [Link]

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PubMed Central. Available at: [Link]

  • In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO). Available at: [Link]

  • An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice - Frontiers. Available at: [Link]

  • Mouse Handling & Techniques - UNC Research. Available at: [Link]

  • MODULE 2 THE LABORATORY MOUSE - University of Ottawa. Available at: [Link]

  • Methods for Safe Animal Injections - The University of Iowa. Available at: [Link]

  • The Tail Suspension Test - JoVE. Available at: [Link]

  • Rodent Depression Models - Creative Biolabs. Available at: [Link]

  • Intramuscular Injection in an Adult Mouse - Protocols.io. Available at: [Link]

  • Factsheet on the forced swim test - Understanding Animal Research. Available at: [Link]

  • Animal Models of Depression: What Can They Teach Us about the Human Disease? - MDPI. Available at: [Link]

  • Video: The Mouse Forced Swim Test - JoVE. Available at: [Link]

  • Animal Models of Depression: Molecular Perspectives - PMC. Available at: [Link]

  • Video: Author Spotlight: Establishing a Rodent Model for Investigating Depression Factors in Traditional Mongolian Medicine - JoVE. Available at: [Link]

  • Head-twitch response - Wikipedia. Available at: [Link]

  • Gilgamesh to initiate Phase IIa trial of fast-acting psychedelic drug. Available at: [Link]

  • In vivo serotonin release and learned helplessness - PubMed. Available at: [Link]

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Available at: [Link]

  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling | Analytical Chemistry. Available at: [Link]

  • In Vivo PK/PD Study Services | Reaction Biology. Available at: [Link]

  • Gilgamesh links psychedelic to 94% remission rate in midphase depression trial. Available at: [Link]

  • Bretisilocin - Wikipedia. Available at: [Link]

  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC. Available at: [Link]

  • Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications - MDPI. Available at: [Link]

  • Increased serotonin release in mice frontal cortex and hippocampus induced by acute physiological stressors - PubMed. Available at: [Link]

  • Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice - VCU Scholars Compass. Available at: [Link]

  • A new method to measure brain serotonin synthesis in vivo. I. Theory and basic data for a biological model - PubMed. Available at: [Link]

  • Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission | Journal of Neuroscience. Available at: [Link]

  • What are the key players in the pharmaceutical industry targeting 5-HT2A?. Available at: [Link]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC. Available at: [Link]

  • Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor. Available at: [Link]

Sources

Application

The Strategic Incorporation of 5-Fluoroindole in Modern Pharmaceutical Synthesis: A Guide to Application and Protocol

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated pKa—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Among the array of fluorinated heterocycles, 5-fluoroindole has emerged as a particularly valuable and versatile building block. Its presence in a multitude of clinically significant molecules underscores its importance as a privileged scaffold in the synthesis of novel therapeutic agents targeting a wide spectrum of diseases, including central nervous system disorders, cancer, and infectious diseases.[1][2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only a detailed exploration of the synthetic utility of 5-fluoroindole but also practical, field-proven protocols for its key transformations. The methodologies presented herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles that govern experimental choices.

The Significance of the 5-Fluoroindole Moiety

The indole ring system is a frequent motif in biologically active natural products and synthetic pharmaceuticals.[3] The introduction of a fluorine atom at the 5-position of this scaffold offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly prolong the in vivo half-life of a drug candidate.[4]

  • Enhanced Bioavailability: Fluorine's high electronegativity can influence the lipophilicity of a molecule, often improving its ability to cross biological membranes and enhancing oral bioavailability.[2]

  • Modulation of Binding Affinity: The introduction of fluorine can alter the electronic distribution within the indole ring, potentially leading to more favorable interactions with target proteins and improved binding affinity.[1]

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal target engagement.

Core Synthetic Transformations of 5-Fluoroindole

The reactivity of the 5-fluoroindole core allows for a variety of synthetic manipulations, primarily at the N1 and C3 positions. The following sections provide detailed protocols for some of the most fundamental and widely utilized transformations.

Protocol 1: N-Alkylation of 5-Fluoroindole

The functionalization of the indole nitrogen is a common strategy for introducing diverse side chains to explore structure-activity relationships (SAR). The classical approach involves deprotonation with a strong base followed by quenching with an electrophile.

Causality of Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, generating the corresponding sodium salt. This ensures that the subsequent alkylation occurs exclusively on the nitrogen. Potassium hydroxide (KOH) in a polar aprotic solvent like DMSO is a viable, albeit less reactive, alternative.[5]

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction. They effectively solvate the cation of the base and the resulting indolide anion without interfering with the reaction.[1]

  • Temperature: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction and prevent potential side reactions. The subsequent alkylation can often be conducted at room temperature, although gentle heating may be necessary for less reactive alkylating agents.[1]

Experimental Protocol:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoroindole (1.0 equivalent).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1–0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1–1.2 equivalents) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30–60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add the desired alkyl halide (1.0–1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[5]

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Table 1: Representative N-Alkylation Reactions of 5-Fluoroindole

Alkylating AgentBase/SolventTime (h)TemperatureYield (%)
Benzyl bromideNaH/DMF12Room Temp.High
Methyl iodideKOH/DMSO3Room Temp.Good
1-bromo-4-chlorobutaneNaH/THF2460 °CModerate

Workflow for N-Alkylation of 5-Fluoroindole

N_Alkylation start 5-Fluoroindole deprotonation Deprotonation (Formation of Indolide Anion) start->deprotonation 1. Add Base base Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) base->deprotonation alkylation Nucleophilic Attack deprotonation->alkylation 2. Add Alkyl Halide alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation product N-Alkylated 5-Fluoroindole alkylation->product 3. Reaction workup Aqueous Workup & Purification product->workup

Caption: General workflow for the N-alkylation of 5-fluoroindole.

Protocol 2: Vilsmeier-Haack Formylation of 5-Fluoroindole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. For indoles, this reaction typically occurs at the C3 position, providing a valuable aldehyde intermediate for further synthetic transformations.[6][7]

Causality of Experimental Choices:

  • Vilsmeier Reagent: The electrophilic species, the Vilsmeier reagent, is generated in situ from the reaction of a substituted amide (commonly DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). This reagent is a weak electrophile, making it selective for highly activated aromatic systems like indoles.[8]

  • Reaction Conditions: The reaction is typically initiated at low temperatures (0 °C) during the addition of reagents to control the exothermic formation of the Vilsmeier reagent. The subsequent electrophilic aromatic substitution often requires heating to proceed at a reasonable rate.[6]

  • Workup: The reaction is quenched by the addition of water or an aqueous base, which hydrolyzes the intermediate iminium salt to the final aldehyde product.[9]

Experimental Protocol:

  • Reagent Preparation: To a solution of anhydrous N,N-dimethylformamide (DMF, 4.0 equivalents) in a suitable solvent like acetonitrile, cool to 0–5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 2.0 equivalents) to the cooled DMF solution under stirring.

  • Substrate Addition: After the complete addition of POCl₃, slowly add a solution of 5-fluoroindole (1.0 equivalent) in the same solvent while maintaining the temperature below 15 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2–4 hours. Monitor the reaction by TLC.

  • Quenching and Hydrolysis: Carefully add an aqueous solution of a base, such as potassium hydroxide, to the reaction mixture. The mixture is then typically heated under reflux for several hours to ensure complete hydrolysis of the intermediate.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into ice water with stirring to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Workflow for Vilsmeier-Haack Formylation of 5-Fluoroindole

Vilsmeier_Haack dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent poccl3 POCl3 poccl3->vilsmeier_reagent eas Electrophilic Aromatic Substitution at C3 vilsmeier_reagent->eas start 5-Fluoroindole start->eas intermediate Iminium Salt Intermediate eas->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product 5-Fluoroindole-3-carboxaldehyde hydrolysis->product

Caption: Key steps in the Vilsmeier-Haack formylation of 5-fluoroindole.

Application of 5-Fluoroindole in the Synthesis of Marketed Drugs and Clinical Candidates

The versatility of 5-fluoroindole as a synthetic intermediate is exemplified by its use in the preparation of a range of pharmaceutical agents.

Case Study: Synthesis of Vilazodone Precursors

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[10] A key intermediate in its synthesis is 3-(4-chlorobutyl)-5-cyanoindole, which can be prepared from 5-cyanoindole, a derivative of 5-fluoroindole. A common industrial synthesis involves a Friedel-Crafts acylation followed by reduction.[11] While the direct use of 5-fluoroindole is not in this specific route, the chemistry is highly analogous and demonstrates the utility of functionalized indoles.

5-Fluoroindole Derivatives as GSK-3 Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a therapeutic target for a variety of diseases, including Alzheimer's disease and type II diabetes.[12] Numerous GSK-3 inhibitors are based on the indole scaffold. The synthesis of these inhibitors often involves the initial N-alkylation or N-arylation of a substituted indole, such as 5-fluoroindole, followed by further functionalization to build the final molecule.[13]

Advanced Synthetic Strategies

Beyond the fundamental transformations, modern catalytic methods have expanded the synthetic chemist's toolbox for functionalizing 5-fluoroindole.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for forming carbon-carbon bonds.[14][15] While the C-F bond is generally robust, the other positions on the 5-fluoroindole ring can be functionalized with a suitable leaving group (e.g., bromine or iodine) to participate in these reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

Conclusion

5-Fluoroindole stands as a testament to the power of fluorine in medicinal chemistry. Its strategic use as a synthetic building block has enabled the development of numerous important pharmaceutical agents. A thorough understanding of its fundamental reactivity and the application of robust synthetic protocols, as outlined in this guide, are essential for any researcher aiming to leverage the unique properties of this valuable scaffold in the pursuit of novel therapeutics. The continued development of innovative synthetic methodologies will undoubtedly further expand the utility of 5-fluoroindole in the future of drug discovery.

References

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • ResearchGate. (n.d.). An investigation of the synthesis of vilazodone. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Biotransformation of 5-fluoroindole to 5-fluorotryptophan using.... Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • Nobel Prize. (n.d.). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.
  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Tricyclic Compounds as GSK3 Inhibitors | Request PDF. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Glycogen Synthase Kinase 3 (GSK-3) and Its Inhibitors: Drug Discovery and Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of Psychedelic Compounds in Complex Matrices by LC-MS/MS

Introduction The resurgence of clinical and academic interest in psychedelic compounds for therapeutic applications has created a critical need for robust and sensitive analytical methods. Accurate quantification of thes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The resurgence of clinical and academic interest in psychedelic compounds for therapeutic applications has created a critical need for robust and sensitive analytical methods. Accurate quantification of these potent molecules in various biological and botanical matrices is paramount for pharmacokinetic studies, clinical trials, forensic toxicology, and quality control of therapeutic preparations.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled selectivity, sensitivity, and specificity.[3]

This application note provides a comprehensive guide to the LC-MS/MS analysis of common psychedelic compounds, including tryptamines (psilocybin, psilocin, DMT) and lysergamides (LSD). It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and expert insights into method development, validation, and implementation. The methodologies described herein are grounded in established scientific literature and aim to provide a self-validating framework for reliable and reproducible results.

The inherent challenges in analyzing these compounds, such as the low dosages of LSD, the thermal instability of psilocybin, and the complexities of biological matrices, will be addressed through optimized sample preparation and analytical conditions.[4][5][6]

The Analytical Challenge: Causality Behind Experimental Choices

The successful analysis of psychedelic compounds by LC-MS/MS hinges on a series of critical decisions throughout the workflow. Each choice is driven by the physicochemical properties of the analytes and the nature of the sample matrix.

  • Sample Preparation: The primary goal is to isolate the target analytes from interfering matrix components that can cause ion suppression or enhancement, a phenomenon known as the matrix effect.[7][8][9] The choice of technique—be it Solid-Phase Extraction (SPE), protein precipitation, or a simple "dilute and shoot" approach—depends on the complexity of the matrix and the required sensitivity. For instance, whole blood and plasma often necessitate more rigorous cleanup like SPE to remove proteins and lipids, whereas urine samples may sometimes be amenable to simpler dilution protocols.[7][10][11] The use of ascorbic acid during sample preparation for psilocin helps to prevent its oxidation.[12]

  • Chromatographic Separation: Effective chromatographic separation is crucial to resolve isomers and isobaric interferences, ensuring that the mass spectrometer analyzes one compound at a time. Reversed-phase chromatography is commonly employed, with C18 columns being a popular choice.[13][14][15] However, for highly polar compounds like psilocybin, alternative stationary phases such as Phenyl-Hexyl or the use of Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation.[16][17][18][19] The use of acidic mobile phase additives like formic acid protonates the basic nitrogen atoms in these alkaloids, leading to better peak shape and retention in reversed-phase systems.[1][14]

  • Mass Spectrometric Detection: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity.[20] The selection of precursor and product ion transitions is specific to each compound and is optimized to maximize signal intensity and minimize noise. Electrospray ionization (ESI) in the positive ion mode is typically used for these nitrogen-containing compounds.[11][20] The inclusion of deuterated internal standards is critical for accurate quantification, as they co-elute with the analyte and compensate for variations in sample preparation, injection volume, and matrix effects.[17][21][22][23]

Experimental Workflows

General Workflow Overview

The overall process for the LC-MS/MS analysis of psychedelic compounds can be visualized as a sequential workflow, from sample receipt to final data analysis.

LC-MS_Workflow Sample Sample Receipt & Storage IS Internal Standard Spiking Sample->IS Aliquot Prep Sample Preparation (SPE, PPT, or Dilution) LC LC Separation Prep->LC Inject IS->Prep MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Report Quantification & Reporting Data->Report

Caption: General workflow for the LC-MS/MS analysis of psychedelic compounds.

Detailed Protocols

Protocol 1: Analysis of Psilocybin and Psilocin in Human Plasma

This protocol is optimized for the simultaneous quantification of psilocybin and its active metabolite, psilocin, in human plasma, a common matrix for pharmacokinetic studies.

4.1.1. Materials and Reagents

  • Psilocybin and Psilocin analytical standards

  • Psilocybin-d4 and Psilocin-d10 internal standards[17][21]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (drug-free)

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges

4.1.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add 20 µL of internal standard working solution (containing psilocybin-d4 and psilocin-d10) and 500 µL of 0.1 M phosphate buffer (pH 6).[11] Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of a 2% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

4.1.3. LC-MS/MS Parameters

ParameterCondition
LC System UPLC/HPLC system
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B 0.1% Formic acid in Acetonitrile[1]
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions Psilocybin: 285.1 -> 205.1, Psilocin: 205.1 -> 160.1, Psilocybin-d4: 289.1 -> 209.1, Psilocin-d10: 215.1 -> 166.1
Protocol 2: Analysis of LSD in Urine

This protocol is designed for the sensitive detection and quantification of LSD and its major metabolite, 2-oxo-3-hydroxy-LSD (O-H-LSD), in urine, relevant for forensic and clinical settings.[4]

4.2.1. Materials and Reagents

  • LSD and O-H-LSD analytical standards

  • LSD-d3 internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium acetate

  • Urine (drug-free)

4.2.2. Sample Preparation: Protein Precipitation

  • To 500 µL of urine in a microcentrifuge tube, add 20 µL of LSD-d3 internal standard working solution.

  • Add 1 mL of cold acetonitrile.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.2.3. LC-MS/MS Parameters

ParameterCondition
LC System UPLC/HPLC system
Column Phenyl-Hexyl, 2.1 x 50 mm, 2.5 µm[17]
Mobile Phase A 5 mM Ammonium Formate with 0.1% Formic Acid in Water[17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[17]
Gradient 10% B to 90% B over 6 minutes, hold for 1 min, then re-equilibrate for 2 min.
Flow Rate 0.5 mL/min
Column Temperature 50°C
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2.5 kV
Drying Gas Temp. 200°C
Nebulizer Pressure 40 psi
MRM Transitions LSD: 324.2 -> 223.1, O-H-LSD: 340.2 -> 237.1, LSD-d3: 327.2 -> 226.1

Method Validation and Quality Control

A rigorous method validation is essential to ensure the reliability of the quantitative data.[24] The validation should be performed according to established guidelines (e.g., ANSI/ASB 036) and should assess the following parameters.[10][11]

Validation_Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Sensitivity Linearity Linearity Validation->Linearity Recovery Recovery Validation->Recovery MatrixEffect MatrixEffect Validation->MatrixEffect Matrix Effects Stability Stability Validation->Stability

Caption: Key parameters for LC-MS/MS method validation.

5.1. Validation Parameter Summary

ParameterDescriptionAcceptance Criteria (Typical)
Accuracy Closeness of the measured value to the true value.[25]Within ±15% of nominal value (±20% at LLOQ)
Precision Agreement between replicate measurements.[25]Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ)
Specificity Ability to differentiate and quantify the analyte in the presence of other components.[25]No significant interfering peaks at the analyte retention time
LOD & LOQ Lowest concentration that can be reliably detected and quantified, respectively.[26]Signal-to-noise ratio ≥3 for LOD and ≥10 for LOQ
Linearity Proportionality of the response to the concentration over a given range.[25]Correlation coefficient (r²) > 0.99
Recovery Efficiency of the extraction process.[25]Consistent, precise, and reproducible
Matrix Effect Ion suppression or enhancement caused by co-eluting matrix components.[7][27][28]Should be minimized and compensated for by internal standard
Stability Stability of the analyte in the matrix under various storage and handling conditions.[12]Analyte concentration should remain within ±15% of initial

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the quantitative analysis of psychedelic compounds by LC-MS/MS. By understanding the rationale behind each step of the analytical workflow—from sample preparation to data analysis—researchers can develop and validate reliable methods tailored to their specific needs. The inherent sensitivity and selectivity of LC-MS/MS, when coupled with meticulous sample handling and rigorous validation, empower the scientific community to generate high-quality data, thereby advancing our understanding of these potent and promising therapeutic agents.

References

  • UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. J Chromatogr B Analyt Technol Biomed Life Sci. 2020 Nov 30:1159:122392. ()
  • Single Method for the Separation and Detection of Psilocybin, Related Tryptamines, and Beta-Carbolines Found in Psychedelic Mushrooms.
  • Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry. ()
  • Quantification of psilocin in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Forensic Sciences. ()
  • Analysis of Psilocybin and Psilocin in Urine Using SPE and LC-Tandem Mass Spectrometry.
  • A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Molecules. ()
  • Screening and confirmation of psilocin, mitragynine, phencyclidine, ketamine and ketamine metabolites by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology. ()
  • Magic mushroom mystery managed with LC-MS/MS determination of psilocin in whole blood. Technology Networks. ()
  • Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single-Laboratory Validation.
  • Quantitative Analysis of Lysergic Acid Diethylamide and Metabolite in Urine by Automated Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. ()
  • Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. Semantic Scholar. ()
  • HPLC Analysis of Hallucinogenic Mushroom Alkaloids (Psilocin and Psilocybin) Applying Hydrophilic Interaction. SciSpace. ()
  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. ()
  • Application of Quantum–Chemical Methods in the Forensic Prediction of Psychedelic Drugs' Spectra (IR, NMR, UV–VIS, and MS): A Case Study of LSD and Its Analogs. Molecules. ()
  • A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability.
  • Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Forensic Chemistry. ()
  • Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma.
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. ()
  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. ()
  • Validation of two methods for the quantitative analysis of cocaine and opioids in biological matrices using LCMSMS.
  • (PDF) Matrix Effect in Bio-Analysis of Illicit Drugs With. Amanote Research. ()
  • Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. ACS Omega. ()
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid.
  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring. ()
  • The detected analytes mass transitions and mass spectrometry parameters.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. PMC. ()
  • Internal standard: Significance and symbolism. ScienceDirect. ()
  • Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. ()

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Tryptamine Synthesis Impurities

Welcome to the Technical Support Center for Tryptamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tryptamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities encountered during the synthesis of tryptamines. The following sections offer a detailed exploration of impurity formation and mitigation strategies for three common synthetic routes: the Speeter-Anthony synthesis, the Fischer-Indole synthesis, and the Abramovitch-Shapiro synthesis.

Frequently Asked Questions (FAQs)

General Questions

Q1: My final tryptamine product is a dark oil or tar instead of a crystalline solid. What is the likely cause?

A1: The formation of dark oils or tars is a common issue in many organic syntheses, including those for tryptamines. The primary culprits are often polymeric byproducts or a complex mixture of impurities. In the context of tryptamine synthesis, particularly the Fischer-Indole route, strongly acidic conditions and high temperatures can promote polymerization of the indole nucleus or side-chain precursors.[1] To mitigate this, consider the following:

  • Optimize Reaction Temperature: Avoid excessive heat. Start with the lower end of the recommended temperature range for your specific synthesis and gradually increase only if necessary.

  • Choice of Acid Catalyst: A catalyst that is too strong can accelerate side reactions leading to tar formation. Experiment with milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂).[1][2]

  • Inert Atmosphere: Tryptamines and their precursors can be sensitive to air oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Purification Strategy: Even with optimization, some baseline material may form. Effective purification via column chromatography is often necessary to separate the desired product from high-molecular-weight impurities.

Q2: I'm observing multiple spots on my TLC plate that are close to my product spot. How can I improve the separation and identify these impurities?

A2: The presence of multiple, closely migrating spots on a TLC plate suggests the formation of structurally similar impurities. These could be isomers, partially reacted intermediates, or side products from minor reaction pathways.

  • Improving TLC Separation: To better resolve these spots, experiment with different solvent systems. A common mobile phase for tryptamines is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol), often with a small amount of a basic modifier (like triethylamine) to reduce tailing of the basic tryptamine spot on the silica gel.

  • Identification of Impurities: The most effective way to identify these impurities is through a combination of analytical techniques:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the components of your mixture and obtaining their molecular weights, which can provide initial clues about their identities.

    • GC-MS (Gas Chromatography-Mass Spectrometry): For volatile tryptamines, GC-MS can provide both retention time data and mass fragmentation patterns, which are useful for structural elucidation.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: If an impurity can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), ¹H and ¹³C NMR are invaluable for determining its precise chemical structure.

Q3: What are the best general purification techniques for crude tryptamines?

A3: The choice of purification technique depends on the nature of the impurities and the scale of your synthesis. The most common and effective methods are:

  • Acid-Base Extraction: This is an excellent first step for removing non-basic organic impurities. The basic tryptamine is protonated with an acid (e.g., HCl) to form a water-soluble salt, which is extracted into the aqueous phase. The organic layer containing neutral and acidic impurities is discarded. The aqueous layer is then basified (e.g., with NaOH), and the freebase tryptamine is extracted back into an organic solvent.[3]

  • Recrystallization: If your crude product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent or solvent system in which the tryptamine has high solubility at elevated temperatures and low solubility at room temperature or below.[4]

  • Column Chromatography: This is a versatile technique for separating tryptamines from a wide range of impurities. Silica gel is the most common stationary phase, and a gradient elution with a mixture of a non-polar and a polar solvent is typically employed.[4]

Troubleshooting Guide by Synthesis Route

Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis is a popular method that involves the reaction of an indole with oxalyl chloride, followed by amidation and subsequent reduction with a hydride reagent like lithium aluminum hydride (LAH).[2]

Impurity/IssueLikely Cause(s)Proposed Mechanism
Over-reduction Products Excessive reducing agent (e.g., LAH), prolonged reaction time, or elevated temperature during reduction.The powerful hydride reagent can sometimes reduce the indole ring itself, leading to indoline or other saturated derivatives.
Hydroxylated Impurities (e.g., Tryptophols) Incomplete amidation of the intermediate indole-3-glyoxylyl chloride, followed by reduction of the resulting ester or acid chloride.If the glyoxylyl chloride intermediate is not fully converted to the amide, the remaining acid chloride can be reduced by LAH to the corresponding alcohol (tryptophol).
Ethanolamine Side Products Incomplete reduction of the glyoxylamide intermediate.The glyoxylamide contains two carbonyl groups. Incomplete reduction may lead to the formation of a stable ethanolamine intermediate where only one carbonyl is reduced.[1]
Demethylation of Methoxy Groups Harsh reaction conditions, particularly with certain Lewis acids or prolonged heating.For methoxy-substituted indoles, the ether linkage can be cleaved under strongly acidic or high-temperature conditions.

Q: My Speeter-Anthony synthesis yielded a significant amount of a byproduct with a mass corresponding to the tryptophol analog of my target tryptamine. How can I prevent this?

A: The formation of tryptophols indicates that the intermediate indole-3-glyoxylyl chloride was not completely converted to the corresponding amide before the reduction step. To address this:

  • Ensure Complete Amidation:

    • Use a slight excess of the amine during the amidation step.

    • Increase the reaction time or gently warm the reaction mixture to drive the amidation to completion.

    • Monitor the reaction by TLC until the starting glyoxylyl chloride is no longer visible.

  • Purify the Intermediate: If possible, purify the indole-3-glyoxylamide intermediate before the reduction step. This can be done by recrystallization or column chromatography to remove any unreacted starting materials.

Q: I have identified an over-reduced impurity in my final product. How can I control the reduction step?

A: Over-reduction is a common issue with powerful reducing agents like LAH. To gain better control:

  • Stoichiometry of LAH: Carefully control the stoichiometry of LAH. Use the minimum amount required for the complete reduction of the amide.

  • Reaction Temperature: Perform the reduction at a lower temperature. Adding the LAH solution dropwise to a cooled solution of the amide can help to control the exothermicity of the reaction.

  • Alternative Reducing Agents: Consider using a milder reducing agent, such as borane-tetrahydrofuran complex (B₂H₆/THF), which can be more selective for the reduction of amides in the presence of other reducible functional groups.

cluster_impurities Common Impurities cluster_solutions Troubleshooting Strategies start Crude Tryptamine from Speeter-Anthony Synthesis tlc_analysis TLC/LC-MS Analysis start->tlc_analysis impurity_profile Identify Impurity Profile tlc_analysis->impurity_profile over_reduced Over-reduced Products (e.g., Indolines) impurity_profile->over_reduced If present tryptophol Tryptophol Analog impurity_profile->tryptophol If present ethanolamine Ethanolamine Byproduct impurity_profile->ethanolamine If present purification Purify Final Product (Acid-Base Extraction, Chromatography, Recrystallization) impurity_profile->purification solution_over_reduced Control LAH stoichiometry Lower reduction temperature Use milder reducing agent (e.g., B2H6/THF) over_reduced->solution_over_reduced solution_tryptophol Ensure complete amidation Purify intermediate amide tryptophol->solution_tryptophol solution_ethanolamine Increase LAH stoichiometry slightly Extend reduction reaction time ethanolamine->solution_ethanolamine solution_over_reduced->purification solution_tryptophol->purification solution_ethanolamine->purification

Caption: Troubleshooting workflow for the Speeter-Anthony synthesis.

Fischer-Indole Tryptamine Synthesis

The Fischer-Indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][4]

Impurity/IssueLikely Cause(s)Proposed Mechanism
Regioisomeric Indoles Use of unsymmetrical ketones or meta-substituted phenylhydrazines.The[3][3]-sigmatropic rearrangement can occur in two different directions, leading to the formation of two different indole regioisomers. The product ratio is influenced by the steric and electronic properties of the substituents.[5]
Tar/Polymeric Byproducts Strongly acidic conditions, high temperatures, or unstable hydrazone intermediates.Acid-catalyzed polymerization of the starting materials, intermediates, or the final indole product can lead to the formation of intractable tars.[1]
Incomplete Cyclization Products Insufficient acid catalysis, low reaction temperature, or steric hindrance.The final cyclization and elimination of ammonia may not go to completion, leaving behind amino-imine intermediates.
Side Products from N-N Bond Cleavage Electron-donating groups on the carbonyl component that stabilize the intermediate iminylcarbocation.A competing heterolytic cleavage of the N-N bond can occur, leading to various byproducts instead of the desired indole.[1]

Q: My Fischer-Indole synthesis with a meta-substituted phenylhydrazine gave a mixture of two isomeric tryptamines. How can I improve the regioselectivity?

A: Controlling regioselectivity in the Fischer-Indole synthesis can be challenging. Here are some strategies:

  • Choice of Acid Catalyst: The choice of acid can influence the regioselectivity. Lewis acids are sometimes more effective than Brønsted acids in directing the cyclization towards a specific isomer.

  • Steric Hindrance: Introducing a bulky substituent on the phenylhydrazine or the carbonyl compound can sterically hinder one of the cyclization pathways, favoring the formation of a single isomer.

  • Computational Chemistry: In a drug development setting, computational modeling can be used to predict the transition state energies of the competing[3][3]-sigmatropic rearrangement pathways, providing insight into which isomer is likely to be favored under different conditions.[5]

  • Chromatographic Separation: If the formation of isomers cannot be avoided, careful optimization of column chromatography conditions is essential for their separation.

Q: The yield of my Fischer-Indole synthesis is very low, and the reaction mixture is a dark, tarry mess. What can I do to improve this?

A: Low yields and tar formation are often linked. The following adjustments can help:

  • One-Pot Procedure: If the hydrazone intermediate is unstable, it is advisable to generate it in situ and proceed directly to the cyclization without isolation.[1]

  • Temperature Control: Start the reaction at a lower temperature and only increase it if the reaction is not proceeding. For some substrates, microwave-assisted synthesis can provide rapid heating and improved yields in shorter reaction times.[1]

  • Gradual Acid Addition: Instead of adding all the acid at once, a slow, dropwise addition can help to control the reaction rate and minimize side reactions.

  • Solvent Choice: The choice of solvent can impact the reaction. Glacial acetic acid or a mixture of alcohol and acid are commonly used. Experimenting with different solvent systems may improve the outcome.

cluster_inputs Inputs cluster_outputs Resulting Impurities start Fischer-Indole Reaction Conditions phenylhydrazine Unsymmetrical Phenylhydrazine start->phenylhydrazine ketone Unsymmetrical Ketone start->ketone acid Strong Acid / High Temperature start->acid unstable_hydrazone Unstable Hydrazone Intermediate start->unstable_hydrazone regioisomers Regioisomeric Tryptamines phenylhydrazine->regioisomers ketone->regioisomers tar Tar / Polymeric Byproducts acid->tar incomplete_cyclization Incomplete Cyclization Products acid->incomplete_cyclization unstable_hydrazone->tar

Caption: Factors leading to common impurities in the Fischer-Indole synthesis.

Abramovitch-Shapiro Tryptamine Synthesis

The Abramovitch-Shapiro synthesis is a modification of the Fischer-Indole synthesis that leads to the formation of β-carbolines, which can then be converted to tryptamines.[3]

Impurity/IssueLikely Cause(s)Proposed Mechanism
Tetrahydro-β-carboline Intermediates Incomplete oxidation of the initially formed tetrahydro-β-carboline.The Pictet-Spengler reaction, which is a key step in this synthesis, forms a tetrahydro-β-carboline. This intermediate must be oxidized to the fully aromatic β-carboline.
Over-oxidation Products Use of harsh oxidizing agents or prolonged reaction times during the aromatization step.The indole nucleus is susceptible to oxidation, and harsh conditions can lead to the formation of undesired oxidized byproducts.
Decarboxylation Side Products If the starting material is a tryptophan derivative, premature decarboxylation can occur under the acidic reaction conditions.The carboxylic acid group of tryptophan can be lost as carbon dioxide, leading to the formation of tryptamine before the desired cyclization reaction.
N-Oxides Exposure to oxidizing conditions, particularly if the tryptamine product has a tertiary amine side chain.The lone pair of electrons on the nitrogen of the tryptamine side chain can be oxidized to form an N-oxide.

Q: My Abramovitch-Shapiro synthesis has stalled at the tetrahydro-β-carboline stage. How can I promote the aromatization?

A: The aromatization of the tetrahydro-β-carboline intermediate is a crucial step. If it is not proceeding efficiently, consider the following:

  • Choice of Oxidizing Agent: A variety of oxidizing agents can be used, including palladium on carbon (Pd/C) with a hydrogen acceptor, manganese dioxide (MnO₂), or sulfur. The choice of oxidant will depend on the specific substrate and reaction conditions.

  • Reaction Conditions: Aromatization often requires elevated temperatures. Ensure that the reaction is being heated sufficiently.

  • Solvent: The choice of solvent can influence the efficiency of the oxidation. High-boiling aromatic solvents like xylene or diphenyl ether are often used.

Q: I am observing byproducts that appear to be the result of over-oxidation. How can I avoid this?

A: Over-oxidation can be minimized by:

  • Using a Milder Oxidant: If you are using a strong oxidizing agent, switch to a milder one.

  • Stoichiometry: Carefully control the amount of oxidizing agent used.

  • Monitoring the Reaction: Follow the progress of the reaction by TLC or LC-MS and stop the reaction as soon as the starting material has been consumed.

Analytical and Purification Protocols

Protocol 1: General Acid-Base Extraction for Tryptamine Purification
  • Dissolution: Dissolve the crude tryptamine product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously, venting frequently. The protonated tryptamine salt will move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the organic layer.

  • Re-extraction: Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the tryptamine. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M sodium hydroxide (NaOH) with stirring until the pH is >10. The tryptamine will precipitate out as a free base.

  • Extraction of Free Base: Extract the aqueous suspension with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified tryptamine.[3]

Protocol 2: Silica Gel Column Chromatography for Tryptamine Purification
  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude tryptamine in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar eluent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol) and a small amount of triethylamine (e.g., 0.1-1%) to prevent tailing.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure tryptamine and remove the solvent under reduced pressure.[4]

Protocol 3: Recrystallization of Tryptamine
  • Solvent Selection: Choose a solvent in which the tryptamine has high solubility when hot and low solubility when cold. Common solvents for tryptamine recrystallization include methanol, ethanol, ethyl acetate, or mixtures thereof.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude tryptamine until it is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, cool the flask further in an ice bath.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.[4]

References

  • Abramovitch, R. A., & Shapiro, D. (1956). Tryptamines, carbolines, and related compounds. Part II. A convenient synthesis of tryptamines and β-carbolines. Journal of the Chemical Society (Resumed), 4589-4592. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Grokipedia. (n.d.). Fischer indole synthesis. [Link]

  • Yurovskaya, M. A., & Karchava, A. V. (2008). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds, 44(4), 379-418. [Link]

  • Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54093. [Link]

  • Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. [Link]

  • Kattamuri, P. V., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6246-6253. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2013). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 3(45), 22895-22949. [Link]

  • Abramovitch Shapiro tryptamine synthesis. (2024, April 12). YouTube. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249-1252. [Link]

  • Van der Vliet, D., et al. (2024). Continuous flow synthesis of N, N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. [Link]

  • Li, Y., et al. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. The Journal of Organic Chemistry, 87(12), 8099-8103. [Link]

  • Al-Awadi, N. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2498. [Link]

  • Kalir, A., & Szara, S. (1966). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of medicinal chemistry, 9(3), 341-344. [Link]

  • Black, D. S., et al. (2011). N-Alkylation of phenethylamine and tryptamine. Tetrahedron, 67(40), 7753-7759. [Link]

  • Kimio, T. (1972). A Simple Preparation of Tryptamine. Synthesis, 1972(09), 475-475. [Link]

  • Li, Y., et al. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. ResearchGate. [Link]

  • Black, D. S., et al. (2011). N-Alkylation of Phenethylamine and Tryptamine. ResearchGate. [Link]

  • Gribble, G. W., & Silva, J. A. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]

  • Szabó, L. F., et al. (2017). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 22(9), 1463. [Link]

  • Wikipedia. (2023). Tryptamine. [Link]

  • Kovács, F., & Gömöry, A. (2020). N-Dealkylation of Amines. Molecules, 25(23), 5584. [Link]

  • Garg, N. K., & Sarpong, R. (2012). Exploration of the interrupted Fischer indolization reaction. Bioorganic & medicinal chemistry, 20(22), 6688-6693. [Link]

  • Kim, D., & Martin, S. F. (2021). Formation of Pyrroloindolines via the Alkylation of Tryptamines with Trichloroacetimidates. Organic letters, 23(15), 5876-5880. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2011). Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines. Tetrahedron letters, 52(23), 2975-2977. [Link]

  • Sánta, Z., et al. (2018). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Molecules, 23(11), 2977. [Link]

  • Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. ResearchGate. [Link]

  • Schifano, F., et al. (2013). Recreational Use, Analysis and Toxicity of Tryptamines. Current neuropharmacology, 11(4), 409-417. [Link]

  • Fischer Indole Synthesis. (2021, August 5). YouTube. [Link]

  • Preobrazhenskaya, M. N., et al. (2015). Synthesis and cytotoxic properties of tryptamine derivatives. Bioorganic & medicinal chemistry letters, 25(16), 3292-3295. [Link]

  • Tantillo, D. J. (2014). The Intramolecular Diels–Alder Reaction of Tryptamine-Derived Zincke Aldehydes Is a Stepwise Process. The Journal of organic chemistry, 79(11), 5235-5242. [Link]

  • Tryptamine question. (2019, June 16). Sciencemadness Discussion Board. [Link]

Sources

Optimization

Technical Support Center: Optimizing Serotonin Receptor Binding Assays

Introduction Welcome to the technical support center for serotonin (5-HT) receptor binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for serotonin (5-HT) receptor binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting these critical experiments. Radioligand binding assays remain a gold standard for quantifying the affinity of ligands for their target receptors due to their sensitivity and robustness.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can design, execute, and interpret your assays with confidence.

Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that are the targets of numerous therapeutic agents.[2] Accurately characterizing the interaction between a novel compound and a specific 5-HT receptor subtype is a cornerstone of modern drug discovery. This guide will help you navigate the common challenges to produce reliable and reproducible data.

Troubleshooting Guide (Q&A Format)

This section directly addresses the most common issues encountered during serotonin receptor binding assays.

Issue 1: High Non-Specific Binding (NSB)

Q: My non-specific binding is over 50% of my total binding. How can I reduce it?

A: High non-specific binding (NSB) is one of the most frequent challenges and can obscure your specific signal, leading to inaccurate affinity (Kd) and receptor density (Bmax) calculations.[3] Ideally, NSB should be less than 50% of total binding, with values under 20% being excellent.[4][5] NSB occurs when the radioligand binds to components other than the target receptor, such as lipids, proteins, or the assay apparatus itself.[3]

Here is a systematic approach to diagnosing and resolving high NSB:

1. Re-evaluate Your Radioligand Concentration:

  • The Cause: The concentration of your radioligand might be too high. NSB is typically non-saturable, meaning it increases linearly with the radioligand concentration.[4]

  • The Solution: For competition assays, use a radioligand concentration at or below its Kd value.[6][7] For saturation assays, while you need to use a range of concentrations, ensure the highest concentrations aren't excessively above the Kd (e.g., >10x Kd) where NSB can dominate.[8]

2. Optimize Membrane/Protein Concentration:

  • The Cause: Too much membrane protein in the assay can increase the number of non-specific sites available for the radioligand to bind.

  • The Solution: Titrate the amount of membrane protein. A typical starting range is 100-500 µg per well, but this must be optimized for your specific receptor preparation to find a balance between a strong specific signal and low NSB.[3]

3. Modify Your Assay Buffer:

  • The Cause: The physicochemical properties of the buffer can promote non-specific interactions, especially hydrophobic ones.

  • The Solution:

    • Add a Blocking Agent: Including Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in the binding buffer can occupy non-specific sites on surfaces.[3][6]

    • Increase Ionic Strength: Increasing the salt concentration (e.g., NaCl) can disrupt electrostatic interactions contributing to NSB.[9]

    • Add Detergents: For highly hydrophobic ligands, adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) can be effective.[10]

4. Improve the Separation/Wash Steps:

  • The Cause: Inadequate separation of bound and free radioligand is a major source of high background. The filtration method, which is common for membrane-bound receptors, requires rapid and efficient washing.[1][11]

  • The Solution:

    • Pre-treat Filters: Soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce the radioligand's ability to stick to the filter itself.[6][10]

    • Increase Wash Volume/Number: Increase the number of wash steps (e.g., from 3 to 5) and use a sufficient volume of ice-cold wash buffer.[3][10]

    • Work Quickly and Coldly: Perform washes rapidly with ice-cold buffer to minimize the dissociation of your specific radioligand-receptor complex while washing away the unbound ligand.[3][5]

5. Check Your "Cold" Ligand for Defining NSB:

  • The Cause: The unlabeled compound used to define NSB must be appropriate.

  • The Solution: Use a high concentration of an unlabeled ligand (a "cold" ligand) that is structurally distinct from the radioligand but has high affinity for the same receptor.[4][7] This helps ensure you are displacing specific binding, not just creating a bulk chemical effect. A common rule of thumb is to use the unlabeled compound at a concentration 100 to 1000 times its Ki or Kd value.[4][8]

Issue 2: Low Specific Binding / Poor Signal-to-Noise Ratio

Q: My specific binding signal is very weak, and my data is not reproducible. What's wrong?

A: A low signal-to-noise ratio makes it difficult to obtain reliable data and can result from either a weak specific signal or high background noise.[6][10] An acceptable signal-to-noise ratio (Total Binding / Non-Specific Binding) should be at least 3:1, with 5:1 or higher being ideal.[10]

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Signal-to-Noise Ratio cause1 Low Receptor Density start->cause1 cause2 Suboptimal Assay Conditions start->cause2 cause3 Degraded Reagents start->cause3 cause4 High Non-Specific Binding (See Issue 1) start->cause4 sol1 Verify Receptor Source: - Use tissue/cell line with high expression - Prepare fresh membranes cause1->sol1 sol2 Optimize Incubation: - Perform time-course experiment to ensure equilibrium - Test different temperatures (e.g., RT, 30°C, 37°C) cause2->sol2 sol3 Check Reagent Quality: - Use high-purity, high specific activity radioligand - Prepare fresh compound dilutions cause3->sol3 sol4 Address NSB: - Implement strategies from Issue 1 cause4->sol4

1. Assess Receptor Source and Integrity:

  • The Cause: The source material (cell line or tissue) may have a low density of the target serotonin receptor. Membranes may also have degraded due to improper preparation or storage.

  • The Solution:

    • Use a cell line or tissue known to express a high level of the specific 5-HT receptor subtype you are studying.[10]

    • Ensure membrane fractions are prepared correctly, protein concentration is accurately determined (e.g., via Bradford or BCA assay), and they are stored properly at -80°C. Avoid repeated freeze-thaw cycles.

2. Verify Radioligand Quality:

  • The Cause: The radioligand may have degraded, leading to lower specific activity and binding.

  • The Solution:

    • Choose a radioligand with high specific activity (>20 Ci/mmol for ³H ligands is a good benchmark).[7]

    • Check the age and storage conditions of your radioligand. Radiochemical purity should ideally be above 90%.[7]

3. Optimize Incubation Time and Temperature:

  • The Cause: The binding reaction may not have reached equilibrium. Binding kinetics are temperature-dependent.

  • The Solution: Perform a time-course (association kinetics) experiment to determine the time required to reach a stable binding plateau.[6] While many assays are run at room temperature, testing different temperatures (e.g., 30°C or 37°C) may improve specific binding for your particular receptor-ligand pair.[12]

4. Review Buffer Composition:

  • The Cause: The buffer pH or ionic composition may not be optimal for the receptor's conformation and ligand binding.

  • The Solution: Ensure the buffer pH is stable and in the physiological range (typically 7.4-7.7).[5][12] Some receptors require specific divalent cations (e.g., Mg²⁺, Ca²⁺) for optimal binding, so check literature precedents for your target.[13]

Issue 3: Poor Reproducibility and High Variability

Q: My replicates show high variability between wells and between experiments. How can I improve consistency?

A: Poor reproducibility undermines the validity of your results. The cause is often procedural inconsistency or reagent instability.

1. Standardize Pipetting and Technique:

  • The Cause: Small variations in pipetting volumes of radioligand, competitor compounds, or membranes can lead to large variations in results. Inconsistent washing times or pressure during filtration can also be a factor.

  • The Solution:

    • Use calibrated pipettes and consistent technique.

    • Prepare master mixes of reagents (buffer, membranes, radioligand) to add to the wells, rather than adding each component individually.

    • Automate liquid handling and filtration steps if possible for high-throughput screening.[11]

2. Ensure Reagent Homogeneity:

  • The Cause: Membrane preparations can settle over time. Viscous solutions may not mix properly.

  • The Solution: Gently vortex or mix your membrane suspension immediately before pipetting into the assay plate. Ensure all solutions, especially compound dilutions, are thoroughly mixed.

3. Control for Assay Drift:

  • The Cause: During long experiments, factors like temperature can change, or reagents may degrade, causing wells processed at the beginning of a run to behave differently from those at the end.

  • The Solution: Design your plate layout to minimize systematic error. For example, distribute total binding, non-specific binding, and different compound concentrations across the plate rather than grouping them.

4. Evaluate Data Analysis:

  • The Cause: Incorrectly fitting the data or using an inappropriate model can introduce apparent variability.

  • The Solution: Use a robust non-linear regression analysis program to fit saturation and competition curves.[8] Avoid linear transformations like the Scatchard plot, which can distort experimental error and are no longer recommended for determining Kd or Bmax values.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right radioligand for my serotonin receptor target?

  • Select a radioligand with high affinity (low Kd) and high selectivity for your receptor subtype of interest. It should also have high specific activity to ensure a detectable signal and low non-specific binding.[7] Check commercial suppliers (e.g., PerkinElmer) and literature for validated radioligands for specific 5-HT receptors, such as [³H]-ketanserin for 5-HT₂ₐR or [³H]-mesulergine for 5-HT₂cR.[2]

Q2: What is the difference between a saturation and a competition binding assay?

  • Saturation assays are used to determine the receptor density (Bmax) and the radioligand's affinity (Kd). This is done by incubating a fixed amount of receptor with increasing concentrations of the radioligand.[1][14]

  • Competition assays are used to determine the affinity (Ki) of an unlabeled test compound. This is done by incubating the receptor with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound.[1]

G

Q3: How do I separate the bound radioligand from the free radioligand?

  • The most common method for membrane-bound receptors is rapid vacuum filtration . The reaction mixture is passed through a glass fiber filter; the membranes with bound radioligand are trapped on the filter, while the free radioligand passes through. Other methods include centrifugation (pelleting the membranes) and, for homogenous assays, Scintillation Proximity Assay (SPA), which does not require a separation step.[1][12]

Q4: What are the essential controls for every binding assay?

  • Total Binding: Receptor + Radioligand (no competitor).

  • Non-Specific Binding (NSB): Receptor + Radioligand + a saturating concentration of a high-affinity unlabeled competitor.[12]

  • Specific Binding: This is not a direct measurement but is calculated: Specific Binding = Total Binding - Non-Specific Binding.[7]

Key Experimental Protocols

Protocol 1: Saturation Binding Assay

This protocol is designed to determine the Kd and Bmax of a radioligand for a specific serotonin receptor.

1. Reagent Preparation:

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4 at 25°C.[15]
  • Radioligand Dilutions: Prepare a series of 10-12 dilutions of the radioligand in assay buffer, ranging from approximately 0.1x Kd to 10x Kd.
  • Unlabeled Ligand for NSB: Prepare a high concentration stock (e.g., 1000x Kd or Ki) of an appropriate unlabeled ligand.
  • Membrane Preparation: Thaw membrane aliquots on ice and dilute to the pre-optimized concentration in ice-cold assay buffer.

2. Assay Procedure:

  • Set up triplicate wells for each condition in a 96-well plate.
  • For Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of the membrane suspension.
  • For Non-Specific Binding: Add 50 µL of the unlabeled ligand, 50 µL of the appropriate radioligand dilution, and 100 µL of the membrane suspension.
  • Incubate the plate at the optimized temperature (e.g., room temperature) for the optimized time (e.g., 60 minutes) to reach equilibrium.
  • Terminate the reaction by rapid filtration through a PEI-pre-soaked GF/B filter plate using a cell harvester.
  • Wash the filters 3-5 times with 300 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate specific binding for each radioligand concentration.
  • Plot specific binding (Y-axis) versus the concentration of radioligand (X-axis).
  • Fit the data using non-linear regression for a "one-site specific binding" model to determine the Kd (affinity) and Bmax (receptor number).
Protocol 2: Competition Binding Assay

This protocol is designed to determine the Ki (inhibitory constant) of an unlabeled test compound.

1. Reagent Preparation:

  • Assay Buffer, Radioligand, and Membranes: Prepare as in the saturation assay. The radioligand should be used at a single, fixed concentration (typically at or below its Kd).
  • Unlabeled Test Compound Dilutions: Prepare a serial dilution series (e.g., 10-12 concentrations spanning 5-6 log units) of your test compound.

2. Assay Procedure:

  • Set up triplicate wells for each condition. Include wells for Total Binding (no test compound) and Non-Specific Binding (with a saturating concentration of a standard unlabeled ligand).
  • Add 50 µL of the appropriate test compound dilution (or buffer for total binding), 50 µL of the fixed concentration radioligand, and 100 µL of the membrane suspension.
  • Incubate, filter, and wash as described in the saturation protocol.
  • Count the radioactivity.

3. Data Analysis:

  • Plot the percentage of specific binding (Y-axis) versus the log concentration of the test compound (X-axis).
  • Fit the data using non-linear regression for a "sigmoidal dose-response (variable slope)" model to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
  • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the affinity of the radioligand for the receptor (determined from a saturation experiment).[12]
ParameterSaturation AssayCompetition Assay
Primary Goal Determine Kd and Bmax of radioligandDetermine Ki of unlabeled compound
Variable Component Concentration of RadioligandConcentration of Unlabeled Compound
Fixed Components Receptor ConcentrationReceptor & Radioligand Concentration
Key Output Kd (Affinity), Bmax (Receptor Density)IC₅₀, Ki (Inhibitory Constant)
Table 1. Comparison of Key Parameters in Saturation and Competition Assays.

References

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • A Powerful Tool for Drug Discovery. (2005, May 20). European Pharmaceutical Review. Retrieved January 11, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 11, 2026, from [Link]

  • In Vitro Receptor Binding Assays: General Methods and Considerations. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Techniques for Measuring Receptor Binding – Its uses.pptx. (n.d.). Slideshare. Retrieved January 11, 2026, from [Link]

  • Nonspecific Binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved January 11, 2026, from [Link]

  • Radioligand Saturation Binding for Quantitative Analysis of Ligand-Receptor Interactions - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH. Retrieved January 11, 2026, from [Link]

  • Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved January 11, 2026, from [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025, August 10). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib. Retrieved January 11, 2026, from [Link]...

  • A Guide to Simple and Informative Binding Assays. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. (n.d.). Clinical Chemistry | Oxford Academic. Retrieved January 11, 2026, from [Link]

  • Enhancement of Signal-to-Noise Ratio for Serotonin Detection with Well-Designed Nanofilter-Coated Potentiometric Electrochemical Biosensor. (2020, April 1). PubMed. Retrieved January 11, 2026, from [Link]

  • Results for "Saturation Binding". (n.d.). Springer Nature Experiments. Retrieved January 11, 2026, from [Link]

  • Biophysical Validation of Serotonin 5-HT2A and 5-HT2C Receptor Interaction. (2018, August 29). PLOS One. Retrieved January 11, 2026, from [Link]

  • The Composition of the Binding Assay Buffer is Determined in a Course of Detailed Optimization Procedure. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved January 11, 2026, from [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.). Springer Nature Experiments. Retrieved January 11, 2026, from [Link]

  • Biophysical Validation of Serotonin 5-HT2A and 5-HT2C Receptor Interaction - PMC. (2018, August 29). Retrieved January 11, 2026, from [Link]

  • Serotonin Research ELISA ™. (2017, October 24). Retrieved January 11, 2026, from [Link]

  • Optimizing Signal to Noise Ratio. (2023, May 8). YouTube. Retrieved January 11, 2026, from [Link]

  • Minimum Required Signal-to-Noise Ratio for Optimal Precision in HPLC and CE. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Tryptamine Crystallization

Welcome to the technical support center for tryptamine crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tryptamine crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of tryptamine and its derivatives. Here, we synthesize fundamental principles with field-proven methodologies to provide actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding tryptamine crystallization.

Q1: Why is my tryptamine "oiling out" instead of crystallizing?

A: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1] This phenomenon is typically observed when the temperature of the solution is higher than the melting point of the solute at its current purity level.[2] The primary causes include:

  • High Levels of Impurities: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[2]

  • Excessive Supersaturation: Creating a supersaturated solution too quickly or at too high a temperature can lead to conditions where the solute's melting point is exceeded.[1]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, leading to a dissolution temperature that is above the melting point of the tryptamine.

Q2: No crystals are forming, even after the solution has cooled. What is the primary cause?

A: The failure of crystals to form from a cooled solution typically points to one of two issues: insufficient supersaturation or a high kinetic barrier to nucleation.[3]

  • Insufficient Supersaturation: The solution may not be concentrated enough for the tryptamine to come out of solution upon cooling. You may have used too much solvent.[2] A solution must be supersaturated—containing more dissolved solute than it can normally hold at that temperature—for crystallization to occur.[4]

  • Nucleation Barrier: Crystallization begins with nucleation, the formation of a stable, microscopic crystalline core.[5] Even in a supersaturated solution, this process can be kinetically hindered, requiring an energy input or a template to begin.

Q3: What is polymorphism, and why is it a concern for tryptamine crystallization?

A: Polymorphism is the ability of a solid material to exist in more than one crystal structure or form.[6] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, melting point, and bioavailability.[7][8] For tryptamines, particularly in pharmaceutical development, controlling polymorphism is critical because:

  • Bioavailability: Different polymorphs can have different dissolution rates, directly impacting the drug's absorption and efficacy.[7]

  • Stability & Shelf-Life: A metastable polymorph can convert to a more stable form over time, altering the product's properties during storage.[8]

  • Process Reproducibility: Uncontrolled crystallization can lead to a mixture of polymorphs, resulting in batch-to-batch inconsistency.[9]

Psilocybin, a well-known tryptamine, has been shown to exist in multiple crystalline forms, including anhydrates and hydrates, highlighting the importance of polymorph screening in this class of compounds.[10][11]

Q4: How critical is the cooling rate for crystal quality?

A: The cooling rate is a crucial parameter that directly influences crystal size and purity.

  • Slow Cooling: Promotes the growth of larger, more well-ordered crystals. It allows molecules to selectively integrate into the growing crystal lattice, excluding impurities.[12]

  • Rapid Cooling (Crashing Out): Leads to the rapid formation of many small nuclei, resulting in a large number of small crystals.[2] This process is more likely to trap impurities and solvent within the crystal lattice, reducing overall purity.[2]

Therefore, a slow and controlled cooling process is almost always preferred for obtaining high-purity crystals suitable for analysis and further use.

Section 2: Troubleshooting Guide for Specific Issues

This section provides structured troubleshooting workflows for specific experimental problems.

Problem 1: Failure to Initiate Crystallization

Your hot, clear tryptamine solution has cooled to room temperature (and below), but no solid has formed.

start No Crystals Formed Upon Cooling check_super Is the solution supersaturated? start->check_super induce Induce Nucleation check_super->induce  Yes   concentrate Increase Solute Concentration (Evaporate some solvent) check_super->concentrate  No / Unsure   methods Action: Scratch inner surface of flask OR Add a seed crystal induce->methods concentrate->start Re-cool and check again check_xtal Crystals forming? methods->check_xtal success Success: Allow slow cooling for crystal growth check_xtal->success  Yes   failure Persistent Issue: Re-evaluate solvent system or consider further purification of crude check_xtal->failure  No  

Caption: Troubleshooting flowchart for crystallization failure.

Protocol 1: Testing for Supersaturation

  • Dip a clean glass stirring rod into the clear solution.

  • Remove the rod and allow the solvent to evaporate from its surface.

  • Observe the rod. If a solid residue forms, the solution is likely supersaturated and ready for nucleation induction. If no residue forms, the solution is likely undersaturated.[2][3]

Protocol 2: Inducing Nucleation If the solution is supersaturated but no crystals have formed, nucleation is kinetically hindered.

  • Scratching Method: Vigorously scratch the inside surface of the flask (below the solvent level) with a glass stirring rod. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystallization to begin.[13]

  • Seeding Method: Add a single, tiny crystal of the pure tryptamine compound (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[3][13]

Problem 2: The Compound Has "Oiled Out"

Upon cooling, your tryptamine has separated as a viscous liquid or oil instead of a solid.

Oiling out prevents the formation of a pure crystalline lattice because impurities are often more soluble in the oily phase than in the bulk solvent.[1][2] If this oil solidifies, it typically forms an amorphous, impure glass rather than discrete crystals. The primary goal is to keep the tryptamine dissolved until the solution has cooled to a temperature below its melting point.

  • Re-heat the Solution: Place the flask back on the heat source to re-dissolve the oil into the solvent, creating a clear solution again.

  • Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-20% more volume) to the solution. This slightly decreases the saturation level, requiring the solution to cool to a lower temperature before the solute begins to precipitate, hopefully bypassing the oiling-out temperature window.[2]

  • Attempt Slow Cooling Again: Remove the flask from the heat, insulate it (e.g., with a beaker and watch glass), and allow it to cool very slowly and without disturbance.

  • If Oiling Persists: The issue may be significant impurities. Consider purifying the crude material further (e.g., via column chromatography or an acid-base extraction) before re-attempting crystallization. Adding activated charcoal to the hot solution before filtration can also help remove colored impurities that may contribute to oiling out.[2]

Problem 3: Polymorph Inconsistency

You are getting different crystal forms (e.g., needles vs. plates) in different batches, confirmed by analytical methods.

Polymorph formation is governed by a delicate interplay between thermodynamics (which form is most stable) and kinetics (which form nucleates fastest).[6][14] Key parameters to control include:

  • Solvent: The solvent can influence which polymorph is favored through specific molecular interactions.

  • Supersaturation Level: High supersaturation often favors the nucleation of less stable, metastable polymorphs.[4][15]

  • Temperature: Temperature affects both solubility and the relative stability of different polymorphs.[7]

  • Agitation/Stirring Rate: Mixing affects mass transfer and can influence nucleation kinetics.

start Polymorph Inconsistency Observed screen Conduct Systematic Screen start->screen params Vary Key Parameters: - Solvent System - Cooling Rate / Temperature - Supersaturation Level screen->params analyze Characterize Each Output params->analyze methods Analytical Methods: - XRPD - DSC / TGA - Microscopy analyze->methods identify Identify Conditions for Desired Polymorph methods->identify standardize Standardize Protocol: Fix all parameters to ensure reproducible results identify->standardize

Caption: Workflow for controlling crystal polymorphism.

Protocol: Basic Polymorph Screen

  • Solvent Variation: Attempt crystallization from a range of solvents with different polarities (e.g., ethanol, ethyl acetate, toluene, heptane).[16][17] Also, explore anti-solvent addition methods.[18]

  • Temperature Control: Perform crystallizations at different, well-controlled temperatures. Compare results from slow cooling, rapid cooling, and isothermal evaporation.

  • Seeding: Once a desired polymorph is isolated, use it to seed subsequent crystallizations to ensure the consistent formation of that specific form.

  • Characterization: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the resulting crystal forms.[19][20][21][22]

Section 3: Data & Best Practices

Table 1: Common Solvents for Tryptamine Crystallization
SolventTypeBoiling Point (°C)Notes & Common Use
Ethanol Polar Protic78Often used for recrystallization of tryptamine freebase or salts.[16][23]
Methylene Chloride Polar Aprotic40Can be used for dissolving crude tryptamine for purification steps.[24]
Heptane/Hexane Non-polar98 / 69Good for precipitating tryptamines from more polar solutions or for direct crystallization.[17][25]
Ethyl Acetate Polar Aprotic77A versatile solvent, sometimes used in combination with others.[25]
Toluene Non-polar111Used in some purification protocols to recover the pure tryptamine.[24]
Water Polar Protic100Primarily used for crystallizing tryptamine salts (e.g., hydrochloride, fumarate).[26][27]
Table 2: Troubleshooting Summary
Observed ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Insufficient supersaturation; High nucleation energy barrier.Evaporate excess solvent; Scratch flask interior; Add a seed crystal.[2][3][13]
"Oiling Out" High impurity level; Solution temperature > melting point of solid.Re-heat, add more solvent, and cool slowly; Purify crude material.[1][2]
Very Low Yield Too much solvent used; Premature filtration (crystals still in solution).Concentrate the mother liquor to recover a "second crop"; Ensure solution is fully cooled before filtering.[2]
Rapid Crashing Out Solution is too concentrated; Cooling is too fast.Re-heat, add slightly more solvent, and ensure slow, insulated cooling.[2][12]
Colored Crystals Presence of colored impurities.Perform a hot filtration with activated charcoal; Re-crystallize.

References

  • Initiating Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (n.d.). ACS Publications. [Link]

  • Inducing Recrystallization. (2021). Chemistry LibreTexts. [Link]

  • Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. [Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Mettler Toledo. [Link]

  • What are the ways by which crystallization can be induced? Does supersaturated produce crystals? (2021). Quora. [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2017). American Chemical Society. [Link]

  • SUPERSATURATION-CONTROLLED CRYSTALLIZATION. (n.d.). LUTPub. [Link]

  • Recrystallization of Cinnamic acid and Tryptamine Part II. (2020). YouTube. [Link]

  • Analytical techniques for studying and characterizing polymorphs. (2010). Oxford Academic. [Link]

  • Crystallization. (n.d.). Wikipedia. [Link]

  • Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. (n.d.). ACS Publications. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). ResearchGate. [Link]

  • Kinetics of Crystallization in Supersaturation. (n.d.). Mettler Toledo. [Link]

  • Tryptamine refusing to crystallize. (2010). Sciencemadness.org. [Link]

  • Systematic Design of Supersaturation Controlled Crystallization Processes. (n.d.). Loughborough University Research Repository. [Link]

  • Various techniques for study of Crystal Properties. (n.d.). Slideshare. [Link]

  • Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt. (2021). Sciencemadness.org. [Link]

  • Process of purifying tryptamine. (1960).
  • Tryptamine from Tryptophan. (n.d.). Erowid. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization of tryptamine, round 3. (2020). YouTube. [Link]

  • Preparation and Characterization of Novel Crystalline Solvates and Polymorphs of Psilocybin. (2020). ResearchGate. [Link]

  • Recrystallization of Cinnamic acid and Tryptamine Part III. (2020). YouTube. [Link]

  • Tryptamine Isolation (HELP!!!). (2019). Sciencemadness.org. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Strategy for control of crystallization of polymorphs. (n.d.). RSC Publishing. [Link]

  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT. [Link]

  • Chemoenzymatic Synthesis of 5-Methylpsilocybin. (2021). PubMed Central. [Link]

  • Controlling crystal polymorphism. (2005). ResearchGate. [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2022). MDPI. [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]

  • Psilocybine crystallization for beginners. (n.d.). Hive Tryptamine Chemistry. [Link]

  • Psilocybin: crystal structure solutions enable phase analysis. (n.d.). ResearchGate. [Link]

  • Membrane Permeation of Psychedelic Tryptamines by Dynamic Simulations. (n.d.). PubMed Central. [Link]

  • Coping with crystallization problems. (n.d.). ResearchGate. [Link]

  • Exploring Polymorphism, Cocrystallization and Mixed Crystallization. (2022). YouTube. [Link]

  • Recreational Use, Analysis and Toxicity of Tryptamines. (n.d.). PubMed Central. [Link]

  • Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior. (n.d.). ResearchGate. [Link]

  • “Research Chemicals”: Tryptamine and Phenethylamine Use Among High-Risk Youth. (n.d.). NIH. [Link]

Sources

Optimization

Technical Support Center: A-Z Guide to 5-Fluoroindole Synthesis Optimization

Welcome to the comprehensive support center for 5-fluoroindole synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to advancing their synthetic strategies.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for 5-fluoroindole synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to advancing their synthetic strategies. Here, we dissect common challenges and provide field-tested solutions to enhance your reaction yields and product purity. Our approach is grounded in mechanistic principles and validated protocols to ensure you can navigate the complexities of fluorinated indole synthesis with confidence.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses the most pressing issues encountered during the synthesis of 5-fluoroindole. Each entry is formatted as a direct question you might have during your experiment, followed by a detailed, actionable answer.

Issue 1: Low or No Yield in Fischer Indole Synthesis

Question: My Fischer indole synthesis of 5-fluoroindole is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer: The Fischer indole synthesis, while a cornerstone of indole chemistry, is notoriously sensitive, especially with substituted precursors like 4-fluorophenylhydrazine.[1][2][3] Low yields can often be traced back to several key factors:

  • Substrate Quality: The stability of 4-fluorophenylhydrazine is paramount. It can degrade over time, so always verify its purity before use.[4]

  • Catalyst Choice and Concentration: The reaction is highly dependent on the acid catalyst. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃) are effective, but the optimal choice is substrate-dependent and often requires empirical screening.[2][5][6] An inappropriate acid or concentration can lead to side reactions or decomposition.[1][7]

  • Reaction Conditions: Temperature and solvent play a critical role.[8][9] Elevated temperatures are typically required, but excessive heat can degrade the product or intermediates.[9][10] Monitoring the reaction by TLC is crucial to determine the optimal reaction time and temperature.[11][12]

  • Substituent Effects: Electron-donating groups on the carbonyl component can lead to undesired N-N bond cleavage instead of the intended cyclization.[1][13]

Issue 2: Formation of Impurities and Side Products

Question: I'm observing multiple spots on my TLC during the synthesis of 5-fluoroindole. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common hurdle. Key side reactions to consider include:

  • Regioisomer Formation: When using an unsymmetrical ketone, the cyclization can occur on either side of the carbonyl group, leading to a mixture of indole regioisomers. The choice of acid catalyst and its concentration can significantly influence this selectivity.[4][11]

  • Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation, creating impurities that complicate purification.[1]

  • Reductive Cyclization Byproducts: In methods like the Leimgruber-Batcho or VNS (Vicarious Nucleophilic Substitution) approaches, which involve a reductive cyclization step, incomplete reduction or over-reduction can lead to undesired byproducts.[14] For instance, in the reduction of 2-(5-fluoro-2-nitrophenyl)acetonitrile, using a catalyst like 10% Pd/C requires careful monitoring, sometimes necessitating a second charge of the catalyst to drive the reaction to completion.[15]

Issue 3: Challenges in Product Purification

Question: I'm struggling to isolate pure 5-fluoroindole from my reaction mixture. What are the best purification strategies?

Answer: Purification of 5-fluoroindole can be challenging due to its physical properties and potential instability.

  • Column Chromatography: This is the most common method for purifying 5-fluoroindole.[14][15] A typical mobile phase is dichloromethane or a mixture of hexane and ethyl acetate.[15][16]

    • Pro-Tip: If you observe product decomposition on silica gel, which can be acidic, consider neutralizing the silica by pre-treating it with a triethylamine solution in the eluent, or use an alternative stationary phase like alumina.[4]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step.

  • Work-up Woes: During aqueous workup, emulsion formation can be an issue.[11] Ensure thorough separation of organic and aqueous layers. The final product is often a white solid.[15]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally best for producing 5-fluoroindole with high yield?

A1: There is no single "best" route, as the optimal choice depends on the available starting materials, scale, and desired purity. Here's a comparative overview:

Synthetic RouteCommon Starting MaterialsTypical YieldsKey Advantages & Disadvantages
Fischer Indole Synthesis 4-Fluorophenylhydrazine, various ketones/aldehydes54-80%[14]Advantages: Versatile, widely used. Disadvantages: Sensitive to conditions, can have regioselectivity issues.[1][2]
Leimgruber-Batcho 5-Fluoro-2-nitrotolueneGood for industrial scale[14]Advantages: Utilizes readily available starting materials. Disadvantages: Multi-step process.
Larock Indole Synthesis o-Iodoanilines (or bromo/chloroanilines) and alkynesGood to excellent[17]Advantages: High versatility for substituted indoles. Disadvantages: Requires palladium catalyst.[17][18]
VNS Approach 4-Fluoronitrobenzene, 2-(4-bromophenoxy)acetonitrile~58% (over 2 steps)[14]Advantages: Avoids some harsh conditions. Disadvantages: Requires specific starting materials.

Q2: How critical is temperature control in 5-fluoroindole synthesis?

A2: Temperature control is absolutely critical. Many indole syntheses, including the Fischer method, require heating to overcome the activation energy.[9][10] However, these reactions can also be exothermic.[10] A rapid, uncontrolled increase in temperature can lead to a thermal runaway, causing decomposition and the formation of tars.[10][12] It is essential to monitor the internal reaction temperature and have effective cooling methods available. In some palladium-catalyzed reactions, temperature can even be used to control divergent synthetic pathways, leading to different products from the same starting materials.[19]

Q3: What role does the solvent play in optimizing the yield?

A3: The solvent is a crucial parameter that can significantly impact the reaction outcome.[8] It affects the solubility of reactants, the acidity of the catalyst, and the stability of intermediates.[8] For the Fischer indole synthesis, polar aprotic solvents like DMSO or acetic acid are common.[5] In some cases, solvent-free, microwave-assisted conditions have been shown to improve yields, particularly for reactions that traditionally require harsh conditions like the Bischler-Möhlau synthesis.[8] For the Larock indole synthesis, using N-methyl-2-pyrrolidone (NMP) as a solvent has enabled the use of more cost-effective o-chloroanilines and o-bromoanilines.[17]

Q4: How can I confirm the identity and purity of my synthesized 5-fluoroindole?

A4: A combination of spectroscopic techniques is essential for characterization:

  • ¹H and ¹⁹F NMR Spectroscopy: These are the most definitive methods for confirming the structure. The ¹⁹F NMR spectrum of 5-fluoroindole shows a characteristic chemical shift.[15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (135.14 g/mol ).[15][20]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.[20]

  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing purity.

Experimental Protocols & Workflows

Protocol 1: Fischer Indole Synthesis of 5-Fluoroindole

This protocol is adapted from established procedures and is a good starting point for optimization.[14][21]

  • Hydrazone Formation (Optional Pre-step): In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) and an appropriate ketone or aldehyde (1.1 equivalents) in ethanol. Stir at room temperature for 30 minutes. The resulting hydrazone can be isolated or used directly.

  • Cyclization: To the hydrazone mixture (or to a flask containing the pre-formed hydrazone), add the acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in ethanol).

  • Heating: Heat the reaction mixture to reflux (temperature will depend on the solvent and catalyst, typically 80-130°C).[21]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (2 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Workflow: Troubleshooting Low Yield in Fischer Indole Synthesis

Fischer_Troubleshooting start Low Yield Observed check_hydrazine Verify Purity of 4-Fluorophenylhydrazine start->check_hydrazine check_carbonyl Check Purity of Ketone/Aldehyde start->check_carbonyl screen_catalyst Screen Acid Catalysts (Brønsted vs. Lewis) check_hydrazine->screen_catalyst If pure check_carbonyl->screen_catalyst If pure optimize_temp Optimize Reaction Temperature & Time screen_catalyst->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent analyze_byproducts Analyze Byproducts (TLC, LC-MS) optimize_solvent->analyze_byproducts purification_strategy Adjust Purification Strategy analyze_byproducts->purification_strategy If side products identified success Improved Yield analyze_byproducts->success If reaction is clean purification_strategy->success

Caption: A systematic workflow for troubleshooting low yields in the Fischer indole synthesis of 5-fluoroindole.

Reaction Mechanism: The Fischer Indole Synthesis

Fischer_Mechanism sub Arylhydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation sub->hydrazone H⁺ taut Tautomerization (to Ene-hydrazine) hydrazone->taut H⁺ rearrange [3,3]-Sigmatropic Rearrangement taut->rearrange Heat, H⁺ cyclize Cyclization & Loss of NH₃ rearrange->cyclize Aromatization product Indole Product cyclize->product

Caption: The generally accepted mechanism of the Fischer indole synthesis, proceeding through a key[5][5]-sigmatropic rearrangement.[2][5]

References

  • Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
  • 5-Fluoroindole synthesis. ChemicalBook.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • How is 5-Fluoroindole Prepared and Used in Organic Synthesis and Pharmaceutical Intermedi
  • Technical Support Center: Solvent Selection for Indole Synthesis. Benchchem.
  • Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • 5-Fluoroindole | C8H6FN | CID 67861. PubChem.
  • Temperature-Controlled Divergent Asymmetric Synthesis of Indole-Based Medium-Sized Heterocycles through Palladium Catalysis.
  • troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. Benchchem.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • Larock indole synthesis. Wikipedia.
  • Technical Support Center: Managing Exothermic Reactions in Indole Synthesis. Benchchem.
  • Improving yield in Fischer indole synthesis of precursors. Benchchem.
  • Fischer indole synthesis. Wikipedia.
  • Fischer indole synthesis applied to the total synthesis of n
  • Fischer Indole Synthesis. YouTube.
  • Why Do Some Fischer Indoliz
  • Overcoming challenges in the synthesis of 4-fluoroindoles. Benchchem.
  • avoiding side reactions in 6-Fluoroindole synthesis. Benchchem.
  • Technical Support Center: Purification of 6-Fluoroindole and Its Deriv
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC - NIH.
  • Synthesis routes of 5-Fluoroindole. Benchchem.
  • A Mild and General Larock Indolization Protocol for the Preparation of Unn
  • Synthesis of Indoles through Larock Annulation: Recent Advances.

Sources

Troubleshooting

"reducing degradation of 5-Fluoro-MET in solution"

Technical Support Center: 5-Fluoro-MET Stability Introduction Welcome to the technical support guide for 5-Fluoro-MET (Bretisilocin, 5-Fluoro-N-methyl-N-ethyltryptamine).[1][2][3] As a fluorinated tryptamine derivative u...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-MET Stability

Introduction

Welcome to the technical support guide for 5-Fluoro-MET (Bretisilocin, 5-Fluoro-N-methyl-N-ethyltryptamine).[1][2][3] As a fluorinated tryptamine derivative under investigation for clinical applications, maintaining its chemical integrity in solution is paramount for generating reliable and reproducible experimental data.[2] Tryptamines, as a class, are susceptible to various degradation pathways, primarily driven by oxidation, pH instability, and photodegradation.[4][5][6] The introduction of a fluorine atom to the indole ring can also influence the molecule's electronic properties and stability profile.[7][8][9]

This guide provides a structured approach to troubleshooting and mitigating the degradation of 5-Fluoro-MET in solution. It is designed for researchers, scientists, and drug development professionals to ensure the quality and accuracy of their work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 5-Fluoro-MET solutions.

Q1: My 5-Fluoro-MET solution has turned a yellow or brownish color. What happened and is it still usable?

A: A color change to yellow or brown is a strong indicator of oxidative degradation. The indole ring, central to the tryptamine structure, is electron-rich and highly susceptible to oxidation, forming colored polymeric products.[4] This process can be accelerated by exposure to atmospheric oxygen, light, and certain metal ions. The solution is likely compromised, containing a mixture of the parent compound and various degradants. Its use is not recommended for quantitative experiments as the effective concentration of 5-Fluoro-MET is unknown and the degradation products could interfere with your assay.

Q2: What is the best solvent for dissolving and storing 5-Fluoro-MET?

A: For stock solutions, high-purity (≥99.5%) methanol or ethanol are recommended. Tryptamines are generally soluble and relatively stable in these organic solvents, which limit hydrolytic degradation. Some suppliers note that recovery from methanol has been validated for tryptamine analytical standards.[10] Avoid using solvents that may contain reactive impurities, such as peroxides in aged ethers or aldehydes in lower-grade alcohols. For aqueous buffers intended for biological assays, prepare them fresh daily from a concentrated organic stock solution.

Q3: What are the optimal storage conditions for a 5-Fluoro-MET stock solution?

A: Long-term stability is best achieved by storing the compound as a solid. For solutions, adhere to the following guidelines, summarized in the table below. The primary goals are to minimize exposure to oxygen, light, and elevated temperatures. Storing solutions under an inert gas like argon or nitrogen is a critical best practice.

Storage ConditionRecommendationRationale
Temperature -20°C or lower (in a non-frost-free freezer)Reduces the rate of all chemical reactions, including oxidation and hydrolysis.[10][11]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, the primary driver of oxidative degradation of the indole ring.[5]
Container Amber glass vial with PTFE-lined capPrevents photodegradation from UV/visible light and ensures an inert storage surface.[12][13]
Solvent Anhydrous, high-purity Methanol or EthanolMinimizes water content for hydrolytic reactions and provides good solubility.

Q4: How does pH affect the stability of 5-Fluoro-MET in aqueous solutions?

A: The stability of the indole ring in tryptamines is highly pH-dependent. Strongly acidic or alkaline conditions can catalyze degradation.[4] While specific data for 5-Fluoro-MET is limited, analogous tryptamines are most stable in a slightly acidic to neutral pH range (approx. pH 4-7). Psilocin, for example, is known to be highly unstable in alkaline pH where it forms bluish-black degradation products.[4] It is crucial to determine the optimal pH for your specific assay buffer system, balancing compound stability with experimental requirements.

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows and protocols for identifying and resolving complex stability issues.

Guide 1: Diagnosing Unexpected Experimental Results

You've observed a loss of potency, poor reproducibility, or the appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Visual Inspection: Is your stock or working solution discolored? (See FAQ 1)

  • Age of Solution: How old is the solution? Was it prepared fresh? Tryptamine solutions, especially in aqueous buffers at room temperature, can degrade rapidly.[5]

  • Storage History: Was the solution stored correctly? (See FAQ 3) Confirm temperature, light protection, and use of inert gas.

If the initial assessment suggests degradation, confirm it analytically.

  • Prepare a Fresh Standard: Prepare a new solution of 5-Fluoro-MET from solid material.

  • Analyze Both Solutions: Use an appropriate analytical method (e.g., HPLC-UV, LC-MS) to analyze both the suspect (old) solution and the fresh standard.[14][15]

  • Compare Results:

    • Peak Area: Is the peak area for 5-Fluoro-MET significantly smaller in the old solution compared to the new one? This indicates a loss of the parent compound.

    • New Peaks: Are there additional peaks in the chromatogram of the old solution that are not present in the fresh standard? These are likely degradation products.[16]

The following diagram outlines a logical workflow for diagnosing stability issues.

G start Unexpected Results (e.g., Low Potency, New Peaks) check_solution Is solution discolored? start->check_solution check_storage Was solution stored correctly per protocol? check_solution->check_storage No prepare_fresh Prepare fresh standard from solid material check_solution->prepare_fresh Yes check_storage->prepare_fresh No analyze Analyze old and fresh solutions (HPLC, LC-MS) check_storage->analyze Yes prepare_fresh->analyze compare Does old solution show <95% peak area or extra peaks vs. fresh? analyze->compare degradation_confirmed Degradation Confirmed. Discard old solution. Review handling procedures. compare->degradation_confirmed Yes no_degradation Degradation is not the primary issue. Investigate other experimental variables (e.g., assay, instrument). compare->no_degradation No investigate_handling Review handling and storage procedures. Implement inert gas. degradation_confirmed->investigate_handling

Caption: Troubleshooting workflow for diagnosing 5-Fluoro-MET degradation.

Guide 2: Proactively Assessing Stability (Forced Degradation Study)

To understand the stability weaknesses of 5-Fluoro-MET in your specific experimental matrix (e.g., a new buffer system), a forced degradation study is the definitive approach.[17] This study intentionally exposes the drug to harsh conditions to rapidly identify potential degradation pathways and products.[18]

To identify the conditions (acid, base, oxidation, light, heat) that cause degradation of 5-Fluoro-MET and to ensure your analytical method can separate the degradants from the parent compound. A degradation of 5-20% is typically targeted to observe primary degradants.[18]

  • Preparation:

    • Prepare a 1 mg/mL stock solution of 5-Fluoro-MET in methanol.

    • Prepare five sets of samples in clear glass vials. To each, add an aliquot of the stock solution and evaporate the solvent to leave the solid drug.

    • Prepare a "T=0" (Time Zero) control by reconstituting one sample in your mobile phase and analyzing it immediately.

  • Stress Conditions: Reconstitute the remaining samples as follows:

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂).

    • Thermal: Your experimental buffer.

    • Photolytic: Your experimental buffer (in a clear vial).

  • Incubation:

    • Place the Acid, Base, and Oxidation samples in a water bath at 60°C for 2-8 hours (monitor periodically).

    • Place the Thermal sample in an oven at 60°C, protected from light.

    • Expose the Photolytic sample to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours).

    • Keep an unstressed control sample in the same buffer at -20°C.

  • Analysis:

    • After the incubation period, neutralize the acid and base samples.

    • Dilute all samples to an appropriate concentration with your mobile phase.

    • Analyze all samples (including the T=0 and unstressed controls) by a stability-indicating HPLC-UV or LC-MS method.

Stress ConditionObservation in ChromatogramImplication & Mitigation Strategy
Acid/Base Loss of parent peak area, appearance of new peaks.Compound is sensitive to pH. Mitigation: Maintain solution pH in a stable range (empirically determine, likely near neutral). Avoid extreme pH in formulations.
Oxidation (H₂O₂) Significant loss of parent peak, often with multiple new peaks and/or discoloration.The indole ring is highly susceptible to oxidation.[6] Mitigation: Degas all solvents. Purge vials with inert gas (Ar, N₂). Consider adding antioxidants (e.g., ascorbic acid, BHT) if compatible with the assay.
Thermal Loss of parent peak area compared to unstressed control.Compound has limited thermal stability. Mitigation: Keep solutions refrigerated or frozen. Minimize time at room temperature or elevated assay temperatures.[19][20]
Photolytic Loss of parent peak area compared to the thermally-stressed (dark) control.Compound is light-sensitive. Mitigation: Use amber vials or protect containers from light with aluminum foil.[12] Work in a dimly lit environment.

The indole ring is the most likely site of degradation. The diagram below illustrates plausible oxidative and hydrolytic degradation pathways common to tryptamines.

G cluster_main 5-Fluoro-MET cluster_products Potential Degradation Products MET 5-Fluoro-MET (Stable) Oxidized Oxidized Products (e.g., N-oxide, hydroxylated indole) MET->Oxidized O₂, Light, H₂O₂ Hydrolyzed Hydrolytic Products (Side-chain cleavage) MET->Hydrolyzed H⁺ or OH⁻, Heat Polymerized Colored Polymers Oxidized->Polymerized Further Oxidation

Caption: Potential degradation pathways for 5-Fluoro-MET in solution.

References

  • Dinis-Oliveira, R. J., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. PMC - PubMed Central. [Link]

  • Lech, K., & Paneth, P. (n.d.). Enzymatic oxidation of substituted tryptamines catalysed by monoamine oxidase. Nukleonika. [Link]

  • Gotvaldová, K., et al. (2021). Stability of tryptamines in Psilocybe cubensis mushrooms. CRITICAL CONSULTING LLC. [Link]

  • Susilo, R., & Rommelspacher, H. (1987). Degradation of tryptamine in pig brain: identification of a new condensation product. Biochemical and Biophysical Research Communications. [Link]

  • Zuba, D. (2018). Analytical methods for psychoactive N,N-dialkylated tryptamines. ResearchGate. [Link]

  • Kersten, H., & Gal, J. (2018). Tryptophan degradation products that are formed after exclusive exposure to heat. ResearchGate. [Link]

  • Blaschko, H., & Philpot, F. J. (1953). Enzymic Oxidation of Tryptamine Derivatives. PubMed. [Link]

  • Dinis-Oliveira, R. J., et al. (2020). Analytical methods to determine tryptamines in conventional and non-conventional biological matrices. ResearchGate. [Link]

  • Bikaki, M., & Kuhnert, N. (2019). Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. PubMed. [Link]

  • Mardal, M., et al. (2022). Metabolite markers for three synthetic tryptamines. PMC - NIH. [Link]

  • Zuba, D. (2018). Modern Techniques for the Identification of Tryptamines. Taylor & Francis eBooks. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Waterman, K. C. (2007). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • Shinde, S. L., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Walker, M. S., et al. (1972). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Substituted tryptamine. Wikipedia. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research & Reports. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. PMC - NIH. [Link]

  • Chatterley, A. S., et al. (2018). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Bretisilocin (5-Fluoro-MET). Reddit. [Link]

  • Sun, Y., & Song, P. S. (1977). Solvent effects on the fluorescent states of indole derivatives–dipole moments. ResearchGate. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed. [Link]

  • How does pH depend on nature of a solvent? Quora. [Link]

  • Pino-Rios, R., & Solà, M. (2018). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. MDPI. [Link]

  • Bretisilocin. Wikipedia. [Link]

  • Bretisilocin. Wikiwand. [Link]

  • Gallaher, T. C. (1994). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue e-Pubs. [Link]

  • Gallaher, T. C., et al. (1995). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. PubMed - NIH. [Link]

Sources

Optimization

Technical Support Center: Bretisilocin LC-MS/MS Analysis

A Senior Application Scientist's Guide to Navigating and Mitigating Matrix Effects Welcome to the technical support center for the LC-MS/MS analysis of Bretisilocin. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating and Mitigating Matrix Effects

Welcome to the technical support center for the LC-MS/MS analysis of Bretisilocin. This guide is designed for researchers, scientists, and drug development professionals who are working to develop and validate robust bioanalytical methods for this novel tryptamine derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your data.

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, often leading to inaccurate and irreproducible results.[1][2][3] Bretisilocin (5-fluoro-N-methyl-N-ethyltryptamine)[4], being a small molecule often measured in complex biological matrices like plasma or serum, is particularly susceptible to these interferences. This guide provides a structured, in-depth approach to understanding, diagnosing, and overcoming these challenges.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental concepts of matrix effects in the context of Bretisilocin analysis.

Q1: What are "matrix effects" and why are they a concern for Bretisilocin analysis?

A1: Matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components in the sample matrix.[3][5][6] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][7]

For Bretisilocin, which is analyzed in biological fluids, the matrix is a complex mixture of endogenous components like proteins, salts, and, most notably, phospholipids.[8][9] During the electrospray ionization (ESI) process, these matrix components can compete with Bretisilocin for access to the droplet surface or for available charge, thereby suppressing its signal.[10][11] This can lead to underestimation of the true concentration, failed batch runs, and unreliable pharmacokinetic data.[1]

Q2: My calibration curves are linear in solvent, but my quality control (QC) samples in plasma are failing. Could this be a matrix effect?

A2: Yes, this is a classic symptom of matrix effects. A well-behaved calibration curve in a clean solvent demonstrates that your instrument and analyte are performing correctly in an ideal state. However, when you introduce the biological matrix (e.g., plasma), endogenous components can interfere.[3] The failure of QC samples, which are prepared in the same matrix as your study samples, indicates that the matrix is negatively impacting the ionization of Bretisilocin, leading to poor accuracy and precision.[8] Regulatory bodies like the FDA require the evaluation of matrix effects as part of bioanalytical method validation.[1][12][13]

Q3: What are the most common sources of matrix effects in plasma or serum samples?

A3: The most notorious sources of matrix effects in plasma and serum are phospholipids.[14][15][16] These molecules are major components of cell membranes and are highly abundant in biological fluids.[15] Due to their amphipathic nature, they are often co-extracted with analytes of interest during common sample preparation procedures like protein precipitation.[5][14] When they co-elute with Bretisilocin from the LC column, they can cause significant and variable ion suppression.[7][17] Other sources include salts, endogenous metabolites, and dosing vehicles.

Section 2: Troubleshooting Guide - Diagnosing and Quantifying Matrix Effects

If you suspect matrix effects are compromising your Bretisilocin assay, the following protocols will help you diagnose and quantify the issue.

Q4: My Bretisilocin signal is low and inconsistent. How do I definitively prove that matrix effects are the cause?

A4: You need to perform experiments specifically designed to visualize and measure the impact of the matrix. The two most common and effective methods are the Post-Column Infusion (PCI) experiment for qualitative diagnosis and the Post-Extraction Spike experiment for quantitative assessment.[18][19]

Experimental Protocol 1: Identifying Ion Suppression Zones via Post-Column Infusion (PCI)

This experiment helps you visualize at which retention times matrix components are causing suppression.[18][20]

Objective: To create a stable baseline signal of Bretisilocin and observe any dips in this signal upon injection of a blank, extracted matrix sample.

Methodology:

  • Prepare Analyte Solution: Create a solution of Bretisilocin (e.g., 50 ng/mL) in a mobile phase-like solvent.

  • Set up Infusion: Use a syringe pump to deliver the Bretisilocin solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream. A 'T' connector is used to introduce this solution after the analytical column but before the mass spectrometer's ion source.

  • Establish Stable Baseline: Start the LC gradient and the infusion. Allow the Bretisilocin signal (monitoring its specific MRM transition) to stabilize, which will create a consistent, elevated baseline.

  • Inject Blank Matrix: While the infusion is running, inject a blank matrix sample (e.g., human plasma) that has been processed using your current sample preparation method.

  • Monitor the Signal: A significant dip in the stable baseline signal indicates a region where co-eluting matrix components are suppressing the ionization of Bretisilocin.[18] If this dip coincides with the retention time of Bretisilocin in your actual samples, you have confirmed the problem.

Experimental Protocol 2: Quantifying Matrix Effects with a Post-Extraction Spike

This method allows you to put a number on the degree of ion suppression or enhancement.[18][19]

Objective: To compare the signal of Bretisilocin in a clean solution versus its signal when spiked into a pre-extracted blank matrix.

Methodology:

  • Prepare Sample Set A (Neat Solution): Prepare a standard solution of Bretisilocin in a clean reconstitution solvent at a specific concentration (e.g., low and high QC levels). Analyze these and record the average peak area.

  • Prepare Sample Set B (Post-Spike Sample): Take blank matrix samples and process them through your entire sample preparation procedure. After the final step (e.g., after evaporation and before reconstitution), spike the extract with Bretisilocin to achieve the same final concentration as in Set A. Analyze these and record the average peak area.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • The matrix effect can also be expressed as a percentage: %ME = (1 - MF) * 100

Q5: How do I interpret the results from the Post-Extraction Spike experiment?

A5: The calculated Matrix Factor (MF) provides a clear indication of the matrix's impact.

Matrix Factor (MF) Value Interpretation Impact on Bretisilocin Assay
MF = 1 No matrix effectIdeal. The matrix has no impact on ionization.
MF < 1 Ion SuppressionSignal is lost; reported concentrations may be falsely low.
MF > 1 Ion EnhancementSignal is artificially inflated; concentrations may be falsely high.
High Variability in MF Inconsistent Matrix EffectPoor precision and reproducibility across different samples.

According to FDA guidance, the matrix effect should be evaluated using matrix from at least six different sources/lots to assess its variability.[13]

Section 3: Mitigation Strategies - Proven Protocols for a Cleaner Bretisilocin Analysis

Once diagnosed, matrix effects must be mitigated. The most effective strategy is to improve the sample preparation procedure to remove interfering components before they enter the LC-MS system.[16]

Workflow: Selecting an Appropriate Sample Preparation Technique

The choice of sample preparation is a trade-off between cleanliness, recovery, throughput, and cost.[21][22] This workflow can guide your decision.

G cluster_0 Analytical Goal cluster_1 Decision Points cluster_2 Recommended Methods start What is the goal of the Bretisilocin analysis? throughput High Throughput Needed? (e.g., Discovery PK) start->throughput sensitivity Highest Sensitivity Required? (e.g., Regulated Bioanalysis) throughput->sensitivity No ppt Protein Precipitation (PPT) - Fast, cheap - High matrix effects throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) - Cleaner than PPT - More selective sensitivity->lle No spe Solid-Phase Extraction (SPE) - Cleanest extracts - Highest selectivity sensitivity->spe Yes

Caption: Decision workflow for selecting a sample preparation method.

Q6: Can you provide and compare protocols for Protein Precipitation, LLE, and SPE for Bretisilocin?

A6: Certainly. Below are representative protocols and a comparison table. Note that these are starting points and should be optimized for your specific application.

Experimental Protocol 3: Protein Precipitation (PPT)

PPT is the fastest and simplest method but results in the "dirtiest" extract, leaving many phospholipids behind.[5][14]

  • Sample Aliquot: Transfer 100 µL of plasma sample (containing Bretisilocin and a stable isotope-labeled internal standard) into a microcentrifuge tube.

  • Add Precipitation Solvent: Add 300-400 µL of cold acetonitrile (or methanol). The 3:1 or 4:1 ratio of solvent to sample is common.[22]

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.[22]

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or well plate for analysis, possibly after evaporation and reconstitution.

Experimental Protocol 4: Liquid-Liquid Extraction (LLE)

LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[16][21]

  • Sample Aliquot & pH Adjustment: Transfer 100 µL of plasma sample into a glass tube. Adjust the pH to be at least 2 units above the pKa of Bretisilocin (as a tryptamine, it is basic) using a weak base like ammonium hydroxide to ensure it is in its neutral, extractable form.[16]

  • Add Extraction Solvent: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex/Mix: Vortex for 2-5 minutes to facilitate extraction.

  • Centrifuge: Centrifuge at low speed (e.g., 2,000 g) for 5 minutes to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate and Reconstitute: Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the residue in mobile phase.

Experimental Protocol 5: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for analyte concentration, making it ideal for high-sensitivity assays.[23][24][25] A mixed-mode cation-exchange (MCX) sorbent would be a logical starting point for a basic compound like Bretisilocin.

  • Condition: Condition an MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of a weak acid (e.g., 2% formic acid in water).

  • Load: Load the plasma sample (pre-treated with an acid to ensure Bretisilocin is charged).

  • Wash 1 (Polar Interferences): Wash with 1 mL of 2% formic acid in water.

  • Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol to remove lipids.

  • Elute: Elute Bretisilocin using 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase.

Data Summary: Comparison of Sample Preparation Techniques
Performance Metric Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Effect Reduction Poor[5][21]Good[22]Excellent[24][26]
Analyte Recovery Generally GoodVariable, solvent-dependentHigh and reproducible
Selectivity Low[22]ModerateHigh
Throughput High[22]Low to ModerateModerate (amenable to automation)
Method Development Time MinimalModerateSignificant
Best For... High-throughput discovery, where some matrix effect can be tolerated.Assays needing cleaner extracts than PPT without the complexity of SPE.Regulated bioanalysis, high-sensitivity assays requiring minimal matrix effects.

Q7: I've heard about specific phospholipid removal products. Are they effective?

A7: Yes, they are highly effective and offer a great balance of speed and cleanliness. Products like HybridSPE® or Ostro™ plates combine the simplicity of protein precipitation with a filtration step that specifically captures phospholipids.[15] The workflow is nearly identical to PPT, but the resulting supernatant that passes through the plate is significantly cleaner with respect to phospholipids.[7][14] This approach can dramatically reduce ion suppression while maintaining high throughput.[23]

Q8: How does a Stable Isotope Labeled (SIL) Internal Standard help, and why is it considered the gold standard?

A8: An internal standard (IS) is a compound added to every sample at a known concentration to correct for variability.[27] A Stable Isotope Labeled (SIL) internal standard, such as deuterium- or ¹³C-labeled Bretisilocin, is the ideal choice.[28][29]

Causality: A SIL-IS is chemically identical to the analyte (Bretisilocin) and therefore has the same chromatographic retention time, extraction recovery, and ionization behavior.[29][30] Because it co-elutes and behaves identically in the ion source, any ion suppression or enhancement that affects Bretisilocin will affect the SIL-IS to the exact same degree.[27][30] By calculating the peak area ratio of the analyte to the IS, the variability from the matrix effect is effectively cancelled out, leading to highly accurate and precise quantification.[31] This is why regulatory agencies consider SIL internal standards to be the gold standard for quantitative bioanalysis.[31]

References
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). Chromatography Online. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2011). Spectroscopy Online. [Link]

  • Sample Prep Tech Tip: Phospholipid Removal. (n.d.). Phenomenex. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2021). LCGC International. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Restek. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). FDA. [Link]

  • Bioanalytical Method Validation. (2001). FDA. [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. [Link]

  • Maximize Your Workflow by Improving the Cleanup of Biological Samples for LC-MS. (n.d.). Biotage. [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Bretisilocin. (n.d.). Wikipedia. [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). NIH. [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020). PubMed. [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). ResearchGate. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2003). PubMed. [Link]

  • Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd. [Link]

  • Sample preparation – is it possible to have too much?. (2017). European Pharmaceutical Review. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). NIH. [Link]

  • Stable Isotope-labeled Standards. (n.d.). Amerigo Scientific. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluid. (2014). Semantic Scholar. [Link]

  • Reducing matrix effect. (2016). YouTube. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2003). ResearchGate. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC International. [Link]

  • How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. (2014). ResearchGate. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). PubMed. [Link]

Sources

Troubleshooting

"troubleshooting guide for in vivo microdialysis experiments"

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for in vivo microdialysis. This guide is designed to provide field-proven insights and syste...

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for in vivo microdialysis. This guide is designed to provide field-proven insights and systematic solutions to common challenges encountered during microdialysis experiments. As a technique that interfaces with complex biological systems, microdialysis requires careful attention to detail at every step. This resource is structured in a question-and-answer format to directly address the specific issues you may face, from initial setup to final data analysis.

Section 1: Probe Integrity and Pre-Experiment Setup

This section addresses issues that can arise before the probe is ever implanted, focusing on ensuring your equipment is functioning optimally from the start.

Question: I'm not sure if my new probe is working correctly. How can I test its integrity before surgery?

Answer: Performing a pre-experiment quality check on your microdialysis probe is a critical step to prevent wasting time and resources. A compromised probe will invariably lead to failed experiments.

Causality: The semipermeable membrane is the core component of the probe, and it is exceptionally delicate.[1] Even microscopic tears or blockages can prevent proper dialysis or lead to fluid loss into the surrounding tissue, making data unreliable.

Step-by-Step Probe Integrity Test:

  • Visual Inspection: Gently examine the probe membrane under a magnifying glass or a low-power microscope. Look for any visible signs of damage, such as twists, kinks, or tears.

  • Leak Test: This is the most crucial step.

    • Fill a 1 mL syringe with distilled water or filtered perfusion buffer.[2][3]

    • Connect the syringe to the probe's outlet tubing.[2][3]

    • Gently depress the plunger to infuse liquid into the probe. The liquid should flow smoothly and exit from the inlet port.

    • While infusing, observe the membrane surface closely. There should be no visible leakage or beads of water forming on the membrane surface.[2][3]

  • Patency Test (Flow Test):

    • Connect the syringe to the probe's inlet tubing, as you would during an experiment.

    • Infuse liquid and confirm that it flows freely from the outlet tubing without requiring excessive pressure. This ensures there are no internal blockages.

Question: What is probe "activation," and why is it necessary?

Answer: Probe activation, or wetting, is the process of treating the membrane to ensure it is fully permeable to water and the analytes of interest. Most microdialysis membranes are hydrophobic to some degree and require a wetting agent to displace air from the pores and ensure proper diffusional exchange.

Causality: An improperly wetted membrane will have a significantly reduced surface area available for diffusion, leading to poor and inconsistent analyte recovery.

Recommended Activation Protocol:

  • Briefly submerge the probe's membrane in a 70-100% ethanol solution for a few seconds.[2][3]

  • Immediately flush the probe with distilled water or perfusion buffer, as performed in the integrity test.[2][3] This removes the ethanol and fills the now-wettable pores with the aqueous solution.

  • The probe should be kept wet with perfusion buffer until implantation. Do not allow the membrane to dry out after activation.

Section 2: Surgical Implantation and Tissue Response

The surgical procedure and the brain's reaction to the probe are major sources of experimental variability.

Question: My guide cannula came loose a day after surgery. How can I prevent this?

Answer: A stable and secure guide cannula is non-negotiable for chronic microdialysis studies. Loosening is almost always due to inadequate bonding between the dental cement, the skull, and the anchor screws.

Causality: The skull surface can be slick with periosteum (a connective tissue membrane) and moisture, which prevents strong adhesion of the dental cement. Furthermore, without mechanical anchoring, the forces exerted by a freely moving animal can easily dislodge the headpiece.[1]

Protocol for a Robust Headpiece Implantation:

  • Skull Preparation: After exposing the skull, use a cotton swab to vigorously rub the surface and remove the periosteum. The bone surface should be completely clean and dry. You can use a burr to gently score the skull surface to create a rougher texture for better cement adhesion.

  • Anchor Screws: Use at least two, preferably three, stainless steel anchor screws placed in the skull surrounding the guide cannula site. These screws provide the primary mechanical stability.

  • Cement Application: Apply a small amount of dental cement around the base of the guide cannula and the anchor screws first. Once this initial layer begins to set, build up the rest of the headcap. Ensure the cement fully encases the heads of the screws.

  • Post-Operative Care: House the animal individually for the first few days to prevent other animals from grooming or pulling at the implant.

Question: I'm worried about tissue damage from the probe. How does this affect my results, and can I minimize it?

Answer: This is a critical consideration. The implantation of any device, including a microdialysis probe, is inherently invasive and causes an acute injury to the surrounding tissue.[4][5]

Causality & Consequences:

  • Acute Injury (First hours to days): The initial insertion damages blood vessels and cells, leading to ischemia (reduced blood flow), cell death, and the release of various substances that can artificially elevate baseline concentrations.[4][5][6] For this reason, samples collected in the first several hours post-implantation are often discarded to allow the tissue to stabilize.[2]

  • Foreign Body Response (Days): The brain initiates an inflammatory response. Microglia are activated within minutes, and astrocytes begin to proliferate, eventually forming a glial scar that encapsulates the probe.[4][6] This glial layer can act as an additional diffusion barrier, potentially reducing analyte recovery over the course of a multi-day experiment.[6][7]

Mitigation Strategies:

  • Stabilization Period: Always allow for a post-implantation equilibration or "stabilization" period. The length of this period should be determined empirically for your specific analyte and brain region, but it is typically between 9 and 24 hours.[2]

  • Use of Guide Cannula: For chronic studies, implanting a guide cannula and allowing the animal to fully recover from surgery for 5-7 days before inserting the probe is preferable to implanting the probe itself during the initial surgery.[8][9]

  • Pharmacological Intervention: In some research contexts, anti-inflammatory agents like dexamethasone have been delivered via retrodialysis to mitigate gliosis and ischemia around the probe.[4][6]

  • Probe Size: Use the smallest probe diameter that is appropriate for your target brain region to minimize the extent of the initial penetration injury.[10]

Section 3: Fluidics and Perfusion

Consistent and reliable fluid flow is the engine of a microdialysis experiment. Interruptions or inconsistencies will directly impact your results.

Question: I'm getting no fluid, or a much lower volume than expected, from my outlet tubing. What's wrong?

Answer: This common and frustrating problem can usually be traced to a few key points in the fluidic path. The key is to troubleshoot systematically from the pump to the collection vial.

Causality: The low flow rates used in microdialysis (typically 0.5-2.0 µL/min) mean the system is highly susceptible to blockages, leaks, and backpressure.[2][5]

Below is a troubleshooting workflow to diagnose the issue.

start Problem: No/Low Flow from Outlet check_pump Is the pump running? Is the syringe correctly mounted? start->check_pump check_connections Check ALL connections for leaks: Syringe -> Tubing Tubing -> Swivel Swivel -> Probe check_pump->check_connections  Yes check_tubing Is the tubing kinked or blocked? Are there large air bubbles? check_connections->check_tubing  No Leaks leak_found Leak found. Tighten/replace connection. check_connections->leak_found  Leak Found check_probe Is the probe itself blocked? (Disconnect from animal and test flow) check_tubing->check_probe  No Blockage/Bubbles issue_resolved Issue Resolved check_tubing->issue_resolved  Blockage/Bubble Cleared probe_blocked Probe is blocked. Replace with a new probe. check_probe->probe_blocked  Yes, Blocked check_probe->issue_resolved  No, Probe is Fine (Re-check system) probe_blocked->issue_resolved leak_found->issue_resolved

Caption: Decision tree for troubleshooting fluid flow issues.

Question: Why are air bubbles a problem, and how do I get rid of them?

Answer: Air bubbles are highly problematic in a microdialysis system for two main reasons.

Causality:

  • Compressibility: Air is compressible, unlike the perfusion fluid. A bubble in the line will compress and expand with pressure changes, leading to inconsistent and non-laminar flow at the probe tip. This directly impacts the stability of the concentration gradient and, therefore, analyte recovery.

  • Membrane De-wetting: If a large air bubble enters the probe itself, it can displace the fluid from the membrane pores, effectively "de-wetting" the surface and stopping diffusional exchange in that area.[2]

Prevention and Solution:

  • Degas Your Perfusate: While not always necessary, if you continually have bubble problems, degassing your artificial cerebrospinal fluid (aCSF) or other perfusate by sonication or vacuum can help.

  • Careful Assembly: When filling the tubing, ensure you run the pump at a high flow rate (e.g., 10-20 µL/min) initially to force out all air.[2] Visually inspect the entire fluid path against a dark background to spot any bubbles before connecting the probe.

  • Removing Bubbles: If a bubble appears, you can try to dislodge it by tapping the tubing. If it is persistent, you may need to disconnect the line and re-flush at a high flow rate.

Section 4: Analyte Recovery and Calibration

This is the heart of microdialysis troubleshooting. Low or variable recovery is the most frequent challenge researchers face.

Question: My analyte concentration is much lower than I expected. Why is my recovery so low?

Answer: Low recovery is a multifaceted issue. "Recovery" refers to the efficiency of analyte extraction from the tissue into the dialysate. It is never 100% because the system is dynamic and does not reach full equilibrium.[11][12] The ratio of the dialysate concentration to the true interstitial fluid concentration is the "relative recovery".[11]

Causality: Analyte recovery is governed by a complex interplay of physical, chemical, and biological factors. Understanding these factors is key to optimizing your experiment.

FactorScientific PrincipleRecommendation / Troubleshooting Step
Flow Rate Slower flow rates increase the residence time of the perfusate within the probe, allowing more time for diffusion to occur, thus increasing relative recovery.[11][13][14]This is the first variable to check. Decrease the flow rate (e.g., from 2 µL/min to 1 µL/min or 0.5 µL/min). Be aware this will reduce the temporal resolution and sample volume.[13]
Probe Membrane Recovery depends on the membrane's surface area (length and diameter) and its molecular weight cut-off (MWCO).[11][15]Ensure your probe has sufficient membrane length for your target structure. Verify that the MWCO is at least 3-4 times larger than the molecular weight of your analyte.[13]
Analyte Properties Highly lipophilic (hydrophobic) or "sticky" compounds can adsorb non-specifically to the probe membrane, tubing, and collection vials, reducing the amount available for analysis.[16][17]Add a small amount of a carrier protein (e.g., 0.1% BSA) or a cyclodextrin to the perfusate to reduce non-specific binding.[16] Test different tubing materials (e.g., FEP tubing is often better for hydrophobic drugs).[16]
Tissue Factors The brain's extracellular space has a higher tortuosity (a more complex diffusion path) than a simple solution, which slows diffusion and lowers recovery compared to in vitro tests.[18] Active biological processes like cellular uptake or enzymatic degradation also remove the analyte from the vicinity of the probe.[19]You cannot change tissue tortuosity, but you must account for it. Never assume your in vivo recovery is the same as your in vitro recovery. [18][20] If analyte uptake is a factor, co-administering an uptake inhibitor can be both a therapeutic test and a way to increase recovery.
Calibration Without proper calibration, you are only measuring relative changes, not estimating the true extracellular concentration. The probe's efficiency (in vivo recovery) can change during an experiment or differ between animals.[18][21]Perform an in vivo calibration. This is crucial for quantitative studies. See the next question for methods.

Question: How do I properly calibrate my probe in vivo to get quantitative data?

Answer: In vitro recovery tests (placing the probe in a beaker of standard solution) are useful for quality control but are not a reliable way to determine in vivo performance because they don't account for complex tissue factors.[18][20] For quantitative results, an in vivo calibration is essential.

Calibration MethodPrincipleAdvantagesDisadvantages
No-Net-Flux (NNF) The probe is perfused with several different, known concentrations of the analyte. By plotting the difference between the concentration going in (Cin) and the concentration coming out (Cout) against Cin, one can extrapolate to the point of "no net flux" (where Cin = Cout), which represents the true extracellular concentration.[18][19]Considered a gold standard for determining absolute extracellular concentrations.Requires a steady-state concentration of the analyte in the tissue. It is time-consuming and can perturb the system by adding analyte.[19]
Retrodialysis (Delivery) A calibrator substance (ideally a stable-isotope labeled version of your analyte) is included in the perfusate at a known concentration. The rate at which this calibrator is lost from the probe as it diffuses into the tissue is assumed to be equal to the rate at which the endogenous analyte is recovered by the probe.[19][21][22]Can be performed continuously throughout the experiment, allowing you to track changes in recovery over time.[22] Much faster than NNF.The primary assumption (loss = recovery) may not hold true for all compounds or under all physiological conditions.
Zero-Flow / Flow-Rate Extrapolation The probe is perfused at several different slow flow rates. The resulting dialysate concentrations are plotted against the flow rate, and the curve is extrapolated back to a theoretical zero flow, which represents 100% recovery.[2][23]Conceptually simple and does not require adding analyte to the perfusate.Requires long collection times at each flow rate to get sufficient volume and is only practical if the baseline concentration is stable.[19]
Section 5: Data Quality and Interpretation

Even with good recovery, data can be compromised by instability and variability.

Question: My baseline is drifting or is very unstable for the first few hours of collection. What should I do?

Answer: This is an expected phenomenon and is directly related to the acute tissue injury caused by probe implantation.

Causality: As discussed in Section 2, the initial trauma causes a non-specific release of many neurochemicals and disrupts the normal tissue environment.[2][4] The system requires time to reach a new, stable steady-state.

Solution:

  • Implement a Stabilization Period: Do not begin your experimental manipulation or baseline collection until the analyte levels have stabilized. This typically requires a minimum of 2-4 hours, but for some analytes, it can be as long as 18-24 hours.[2]

  • Define Your Baseline: A stable baseline should be established by collecting at least 3-5 consecutive samples with less than 10-15% variation before initiating any experimental treatment.

The diagram below illustrates the logical workflow for investigating poor analyte recovery, a central challenge in microdialysis.

cluster_0 Step 1: Check Basic System Parameters cluster_1 Step 2: Optimize Recovery Parameters cluster_2 Step 3: Evaluate Biological & Advanced Factors start Problem: Low Analyte Recovery check_flow Is the flow rate correct and stable? (Verify pump and check for leaks/bubbles) start->check_flow check_collection Is sample collection and storage adequate? (Evaporation? Degradation?) check_flow->check_collection check_analysis Is the analytical method sensitive enough? (Check LC-MS/HPLC performance) check_collection->check_analysis optimize_flow Decrease the flow rate to increase residence time check_analysis->optimize_flow If basics are OK check_probe_specs Is the probe MWCO and length appropriate for the analyte? optimize_flow->check_probe_specs check_analyte_props Is the analyte hydrophobic? (Consider adding BSA/cyclodextrin) check_probe_specs->check_analyte_props in_vivo_cal Perform in vivo calibration (Retrodialysis or NNF) check_analyte_props->in_vivo_cal If optimization is insufficient check_gliosis Is this a long-term experiment? (Consider glial scarring as a factor) in_vivo_cal->check_gliosis check_metabolism Is the analyte rapidly metabolized or taken up by cells near the probe? check_gliosis->check_metabolism end_node Optimized Experiment check_metabolism->end_node

Caption: Workflow for systematically troubleshooting low analyte recovery.

References
  • Yamada, K., & Holth, J. K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments. [Link]

  • Pommier, B., et al. (2019). Pharmacological Mitigation of Tissue Damage During Brain Microdialysis. ACS Chemical Neuroscience. [Link]

  • Wang, Y. (1996). Calibration of microdialysis sampling in diverse physiological systems. ProQuest Dissertations Publishing. [Link]

  • Bungay, P. M., et al. (1994). Probe calibration in transient microdialysis in vivo. Pharmaceutical Research. [Link]

  • de Lange, E. C., et al. (2000). Methodological issues in microdialysis sampling for pharmacokinetic studies. Advanced Drug Delivery Reviews. [Link]

  • Justice, J. B. Jr. (2000). Overview of Microdialysis. Current Protocols in Neuroscience. [Link]

  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Moghaddam, B., & Kiyatkin, E. (2008). Overview of Brain Microdialysis. Current Protocols in Neuroscience. [Link]

  • Song, P., et al. (2013). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. Analytical Chemistry. [Link]

  • Jaquins-Gerstl, A., & Michael, A. C. (2015). The effect of dexamethasone on gliosis, ischemia, and dopamine extraction during microdialysis sampling in brain tissue. Analytical and Bioanalytical Chemistry. [Link]

  • Potharazu, A. V., et al. (2013). Modulation of the Foreign Body Reaction for Implants in the Subcutaneous Space: Microdialysis Probes as Localized Drug Delivery/Sampling Devices. Journal of Diabetes Science and Technology. [Link]

  • Li, Y., et al. (2014). Microfluidic Chip for High Efficiency Electrophoretic Analysis of Segmented Flow from a Microdialysis Probe and in Vivo Chemical Monitoring. Analytical Chemistry. [Link]

  • ResearchGate. (2017). So many problems in doing microdialysis. [Link]

  • CMA Microdialysis. Microdialysis Education. [Link]

  • Cirrito, J. R., et al. (2003). In Vivo Assessment of Brain Interstitial Fluid with Microdialysis Reveals Plaque-Associated Changes in Amyloid-ß Metabolism. Journal of Neuroscience. [Link]

  • Mou, X., et al. (2007). Effects of Long Term Implantation on in vivo Chemical Sampling Calibration into Microdialysis Probes. Society for Biomaterials. [Link]

  • Neuhaus, W., et al. (2024). Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates. Pharmaceutics. [Link]

  • Gerstl, A. J., & Michael, A. C. (2013). A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue. Journal of Neuroscience Methods. [Link]

  • CMA Microdialysis. FAQ - Technical Resources. [Link]

  • JoVE. (2018). In Vivo Microdialysis for Brain Analysis. [Link]

  • Wikipedia. Microdialysis. [Link]

  • Van Eeckhaut, A., et al. (2015). Challenges for the in vivo quantification of brain neuropeptides using microdialysis sampling and LC-MS. Bioanalysis. [Link]

  • Lönnroth, P., et al. (1989). Effects of Different Semipermeable Membranes on In Vitro and In Vivo Performance of Microdialysis Probes. Journal of Neurochemistry. [Link]

  • Lee, H., et al. (2015). Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane. Analytical Chemistry. [Link]

  • Amuza Inc. (2015). Microdialysis - In Vivo System for Neurotransmitter Recovery. [Link]

  • University of Arkansas ScholarWorks. (2014). Increased Microdialysis Recovery of Large Molecular Weight Analytes via Ultrafiltration. [Link]

  • Al-Atrache, Z., et al. (2021). Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. bioRxiv. [Link]

  • Song, P., et al. (2013). In vivo calibration of microdialysis using infusion of stable-isotope labeled neurotransmitters. Analytical Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Dosage of Bretisilocin for Preclinical Studies

Welcome to the technical support center for the preclinical application of Bretisilocin (GM-2505). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preclinical application of Bretisilocin (GM-2505). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the dosage of Bretisilocin in your preclinical studies. Our goal is to equip you with the necessary information to conduct robust and reproducible experiments, ensuring the scientific integrity of your findings.

Introduction to Bretisilocin (GM-2505)

Bretisilocin is a novel, short-acting psychedelic compound under development for the treatment of major depressive disorder (MDD).[1][2] It functions as a potent agonist of the serotonin 5-HT2A receptor and also acts as a serotonin releasing agent.[1][3][4][5] Clinical studies have shown that Bretisilocin can induce rapid and sustained antidepressant effects.[2][3][5][6] A key feature of Bretisilocin is its relatively short duration of psychoactive effects, lasting approximately 60 to 90 minutes, with an elimination half-life of about 45 minutes in humans.[1][3] This presents a practical advantage for clinical administration and monitoring.[7][8]

For preclinical researchers, this unique profile offers both opportunities and challenges. This guide will walk you through the critical aspects of designing and executing your preclinical dosing studies with Bretisilocin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Bretisilocin that I should be aware of in my preclinical model?

A1: Bretisilocin has a dual mechanism of action: it is a potent 5-HT2A receptor agonist and a serotonin releaser.[1][3][4][5] This is crucial for your study design as the observed effects will be a composite of these two actions. Your preclinical model should ideally be able to distinguish between these effects if that is a goal of your research. For example, you could use 5-HT2A receptor antagonists to block that component of Bretisilocin's action.

Q2: I'm starting my first in vivo experiment with Bretisilocin. How do I determine a starting dose for my animal model?

A2: Determining the initial dose for in vivo studies requires a careful approach.[9] Since clinical data is available for Bretisilocin, you can use allometric scaling to estimate a starting dose in your animal model. However, it is highly recommended to perform a dose-ranging pilot study to determine the optimal dose for your specific experimental conditions and animal strain.[9][10] Start with a low dose and escalate in different cohorts to establish a dose-response curve and identify the maximum tolerated dose (MTD).[9] A typical dose-ranging study in mice might involve groups receiving 1, 3, 10, and 30 mg/kg.[10]

Q3: Bretisilocin is administered intravenously in humans. What administration routes are suitable for preclinical studies?

A3: Intravenous (IV) administration is the most direct route and will provide pharmacokinetic data most comparable to the clinical setting.[1] However, for ease of administration in some preclinical models, especially in rodents, intraperitoneal (IP) or subcutaneous (SC) injections are often used. Be aware that the bioavailability and metabolism of Bretisilocin may differ with these routes, so it is essential to characterize the pharmacokinetics for the route you choose.[10]

Q4: I'm observing high variability in the behavioral responses of my animals. What could be the cause?

A4: High variability can stem from several factors. First, ensure your formulation of Bretisilocin is homogenous and stable. Problems with solubility can lead to inconsistent dosing. Second, the psychedelic-like effects of Bretisilocin can be influenced by the environment. Maintain consistent and low-stress housing and testing conditions for all animals. Finally, consider the sex and age of your animals, as these can influence drug metabolism and behavioral responses.

Q5: Are there any known off-target effects of Bretisilocin I should be concerned about?

A5: Bretisilocin is a potent and well-balanced 5-HT2A and 5-HT2C receptor agonist and a 5-HT2B receptor partial agonist or antagonist.[1] It has weaker activity as a serotonin reuptake inhibitor.[1] While its primary targets are well-defined, it's good practice in preclinical toxicology studies to assess a broader panel of receptors and enzymes to identify any potential off-target liabilities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility of Bretisilocin in Aqueous Buffers Bretisilocin, like many tryptamines, may have limited solubility in neutral aqueous solutions.Prepare stock solutions in an organic solvent like DMSO and then dilute into the final vehicle.[11] For in vivo use, a vehicle containing a solubilizing agent such as PEG300, Tween-80, or SBE-β-CD may be necessary.[11] Always perform a visual inspection for precipitation before administration.
Inconsistent Pharmacokinetic (PK) Profile This could be due to issues with the administration technique (e.g., improper IV injection), or variability in animal metabolism.Ensure all personnel are proficient in the chosen administration technique. For IV injections, use a catheter for accuracy. Consider using a more homogenous animal population (in terms of age and weight).
Unexpected Adverse Events or Toxicity in Animals The dose may be too high, or the formulation may be causing irritation.Immediately stop dosing and perform a necropsy to investigate the cause. Re-evaluate your dose-ranging study and consider a slower dose escalation. If using a vehicle with solubilizing agents, run a vehicle-only control group to rule out vehicle-related toxicity.
Lack of Expected Behavioral Effect (e.g., Head-Twitch Response) The dose may be too low, or the animal model may not be sensitive to this specific effect. The observation period might be too short given the drug's half-life.Confirm your dosing calculations and formulation concentration. If possible, try a different, more sensitive strain of mice (e.g., C57BL/6J are commonly used for head-twitch studies). Ensure your observation window aligns with the peak plasma concentration of Bretisilocin.

Experimental Protocols

Protocol 1: Preparation of Bretisilocin for In Vivo Administration

This protocol provides a method for preparing Bretisilocin for intravenous administration in rodents.

Materials:

  • Bretisilocin powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare a 10 mg/mL stock solution of Bretisilocin in DMSO. Carefully weigh the Bretisilocin powder and add the appropriate volume of DMSO. Vortex until fully dissolved. Note: Gentle heating or sonication can aid dissolution.[11]

  • Prepare the vehicle solution. In a sterile vial, combine the following in the specified order, mixing thoroughly after each addition:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Prepare the final dosing solution. For a final concentration of 1 mg/mL, add 100 µL of the 10 mg/mL Bretisilocin stock solution to 900 µL of the vehicle solution. Mix thoroughly.

  • Final concentration check. Before administration, visually inspect the solution for any precipitation. The final solution should be clear.[11]

Protocol 2: Rodent Dose-Ranging and Maximum Tolerated Dose (MTD) Study

This protocol outlines a dose-ranging study to determine the MTD of Bretisilocin in mice.

Animal Model:

  • Male C57BL/6J mice, 8-10 weeks old

Groups:

  • Group 1: Vehicle control (n=5)

  • Group 2: 1 mg/kg Bretisilocin (n=5)

  • Group 3: 3 mg/kg Bretisilocin (n=5)

  • Group 4: 10 mg/kg Bretisilocin (n=5)

  • Group 5: 30 mg/kg Bretisilocin (n=5)

Procedure:

  • Acclimatization. Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Baseline measurements. Record the body weight of each animal before dosing.

  • Dosing. Administer the assigned dose of Bretisilocin or vehicle via the chosen route (e.g., intravenous).

  • Observation. Continuously monitor the animals for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in posture, activity, breathing). Record observations at regular intervals.

  • Follow-up. Record body weights and clinical signs daily for 14 days.

  • MTD determination. The MTD is defined as the highest dose that does not cause mortality or more than a 20% reduction in body weight.[12]

Data Presentation

Table 1: Key Pharmacological Properties of Bretisilocin
Parameter Value Reference
Mechanism of Action 5-HT2A Receptor Agonist, Serotonin Releaser[1][3][4][5]
Molecular Formula C13H17FN2[7][13]
Molecular Weight 220.29 g/mol [11][13]
Clinical Route of Administration Intravenous[1][3]
Elimination Half-Life (Human) ~45 minutes[1][3]
Duration of Psychoactive Effects (Human) 60-90 minutes[1][3]
Optimal Dose Range (Human) 10-15 mg[1]

Visualizations

Diagram 1: Bretisilocin's Dual Mechanism of Action

Bretisilocin_Mechanism Bretisilocin Bretisilocin HT2A 5-HT2A Receptor Bretisilocin->HT2A Agonist SERT Serotonin Transporter (SERT) Bretisilocin->SERT Releaser PostsynapticNeuron Postsynaptic Neuron HT2A->PostsynapticNeuron Signal Transduction Serotonin Serotonin (5-HT) SERT->Serotonin Increases Synaptic 5-HT SynapticVesicle Synaptic Vesicle

Caption: Dual mechanism of Bretisilocin.

Diagram 2: Preclinical Dosing Optimization Workflow

Dosing_Workflow cluster_0 Phase 1: Dose-Ranging cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Efficacy Testing DoseRange Dose-Ranging Study (e.g., 1, 3, 10, 30 mg/kg) MTD Determine Maximum Tolerated Dose (MTD) DoseRange->MTD PK_Study PK Study at Non-toxic Doses MTD->PK_Study Inform Dose Selection PK_Parameters Determine Cmax, Tmax, T1/2, AUC PK_Study->PK_Parameters Efficacy_Study Efficacy Study with Selected Doses PK_Parameters->Efficacy_Study Guide Dosing Regimen Dose_Response Establish Dose-Response Relationship Efficacy_Study->Dose_Response Optimal_Dose Optimal Preclinical Dose Dose_Response->Optimal_Dose Identify

Caption: Workflow for preclinical dose optimization.

References

  • Bretisilocin - Wikipedia. [Link]

  • Bretisilocin - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

  • What is Preclinical Development? All You Need To Know - HyCON Labs. [Link]

  • Preclinical Phase Of The Drug Development Process - An Overview - Fios Genomics. [Link]

  • Preclinical Studies in Drug Development | PPD. [Link]

  • Preclinical Studies in Drug Development - STXBP1 Foundation. [Link]

  • The phases of preclinical and clinical trials. [Link]

  • Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences Dose Optimization in Drug Development: Achieving Therapeutic Efficacy and Safety - UTN. [Link]

  • GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder. [Link]

  • AbbVie Enters Psychedelic Market With Bretisilocin Acquisition - Pharmaceutical Online. [Link]

  • Weekly Rundown: In $1B deal, AbbVie buys psychedelic depression drug from Gilgamesh. [Link]

  • Could a short-acting psychedelic transform depression treatment? - Drug Discovery News. [Link]

  • AbbVie to Aquire Bretisilocin for Major Depressive Disorder - Pharma Advancement. [Link]

  • FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials - AACR Journals. [Link]

  • Psychedelics Break Out Of The Fringe Under RFK Jr's 2025 Reset — But Did MNMD Or CMPS Own The Year? - Stocktwits. [Link]

  • The Importance of Dose Optimization Prior to Initiation of a Registration Trial. [Link]

  • Dose optimization during drug development: whether and when to optimize - PMC - NIH. [Link]

  • How to calculate a right dose for in vivo study? - ResearchGate. [Link]

  • A framework to guide dose & regimen strategy for clinical drug development - PMC - NIH. [Link]

  • Gilgamesh's Next-Gen Psychedelic GM-2505 Prints Impressive Results in Phase 2a Major Depressive Disorder Study. [Link]

  • BRETISILOCIN - precisionFDA. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design - YouTube. [Link]

  • Bretisilocin | C13H17FN2 | CID 156836209 - PubChem - NIH. [Link]

Sources

Troubleshooting

"purification of Bretisilocin from reaction byproducts"

Technical Support Center: Purification of Bretisilocin A Note from the Senior Application Scientist: The compound "Bretisilocin" is not currently described in public scientific literature or chemical databases. To provid...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Bretisilocin

A Note from the Senior Application Scientist: The compound "Bretisilocin" is not currently described in public scientific literature or chemical databases. To provide a scientifically rigorous and practical guide, this document addresses the purification of a representative, hypothetical molecule: Bretisilocin, a synthetic cyclic peptide featuring a tert-Butyldimethylsilyl (TBDMS) ether protecting group. This structure presents common and instructive challenges encountered during the purification of complex synthetic peptides, making it an excellent model for this technical guide. The principles and troubleshooting steps outlined here are broadly applicable to researchers in peptide chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction byproducts I should expect from a Solid-Phase Peptide Synthesis (SPPS) of Bretisilocin?

During SPPS, the stepwise addition of amino acids, while efficient, is never perfect.[1][2] Incomplete reactions at each step lead to a variety of closely related impurities that can be challenging to separate from the target peptide.[1]

Common Impurities in SPPS:

  • Deletion Sequences: Failure of an amino acid to couple to the growing peptide chain results in a sequence missing one or more residues. These are often the most common and difficult-to-separate byproducts.

  • Truncated Sequences: Failure of the synthesis to proceed to the full length, often due to aggregation or steric hindrance, results in shorter peptide chains.

  • Incompletely Deprotected Peptides: Residual protecting groups on amino acid side chains (e.g., Boc, tBu) that are not fully removed during the final cleavage step.[1]

  • Byproducts from Protecting Groups: Reactive species generated during the cleavage of protecting groups can modify the peptide. For instance, cations from tBu-based groups can lead to side-reactions with sensitive residues like Tryptophan or Methionine.[3]

  • Racemization/Epimerization: The chirality of an amino acid can be compromised during activation, leading to diastereomeric impurities.

Q2: What is the recommended starting strategy for purifying crude Bretisilocin?

The industry-standard and most effective method for purifying synthetic peptides like Bretisilocin is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2][4] This technique separates molecules based on their hydrophobicity.

Recommended Starting Conditions:

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC).[5]

  • Stationary Phase (Column): A C18-modified silica column is the workhorse for peptide purification.[1] For peptides and proteins, a wide-pore (300 Å) silica is recommended to allow the molecule to fully interact with the stationary phase.[6][7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[2]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[2]

  • Detection: UV absorbance at 210-220 nm, which detects the peptide backbone.[1]

The TFA serves as an ion-pairing agent.[8][9][10] It protonates acidic residues and forms an ion pair with basic residues, effectively neutralizing charges on the peptide. This minimizes unwanted secondary interactions with the silica support and results in sharper peaks and better separation.[2][10]

Q3: My Bretisilocin seems unstable during purification, showing a new peak and mass loss. What could be the cause?

The likely culprit is the acid-lability of the tert-Butyldimethylsilyl (TBDMS) ether protecting group on your Bretisilocin molecule. Silyl ethers are known to be sensitive to acidic conditions.[11][12][13] The standard mobile phase containing 0.1% TFA creates a low pH environment (pH ≈ 2) that can slowly cleave the TBDMS group, leading to the formation of the deprotected (and more polar) peptide.

Mitigation Strategies:

  • Use a Weaker Acid: Replace 0.1% TFA (pKa ~0.23) with 0.1% Formic Acid (pKa ~3.75).[2][9] This raises the mobile phase pH sufficiently to enhance the stability of many acid-sensitive groups while still providing good chromatography.

  • Work at Low Temperatures: Perform the purification at a reduced temperature (e.g., 4-10 °C). Chemical reactions, including hydrolysis, are significantly slowed at lower temperatures.[14]

  • Minimize Time in Acid: Do not let the crude peptide sit in the acidic mobile phase for extended periods before injection. Prepare the sample just before purification.

Troubleshooting Guides

Problem 1: Poor Resolution - My Bretisilocin peak is co-eluting with a major byproduct.

This is a common challenge, especially when trying to separate a full-length peptide from a single deletion sequence byproduct.[15] The hydrophobicity difference can be minimal, requiring careful method optimization.

The gradient is too steep, or the selectivity of the current chromatographic system is insufficient to resolve two closely related compounds.

  • Flatten the Gradient: The rate at which the concentration of acetonitrile (Solvent B) increases is the most powerful tool for improving resolution.[6][16]

    • Initial Run: Start with a broad, fast scouting gradient (e.g., 5% to 95% ACN in 20 minutes) to determine the approximate ACN concentration where your peptide elutes.

    • Optimization: Design a much shallower gradient around the elution point. If Bretisilocin elutes at ~35% ACN, try a gradient of 25% to 45% ACN over 40-60 minutes. A slope of 0.25% to 0.5% B per minute can significantly improve the resolution of closely eluting peptides.[6][17]

  • Change the Organic Modifier: While acetonitrile is standard, sometimes changing the organic solvent can alter selectivity. Try substituting ACN with methanol. The different solvent properties can change how the peptide and byproducts interact with the C18 stationary phase.

  • Alter the Mobile Phase pH: Changing the pH affects the ionization state of acidic and basic amino acid side chains, which can dramatically alter peptide retention and selectivity.[18]

    • Alternative System: If using a TFA-based system (pH 2), try a buffered system at a different pH, such as ammonium formate at pH 6.8. Note: This requires a column stable at mid-range pH and will significantly impact the stability of the TBDMS group.

  • Evaluate a Different Stationary Phase: If optimizing the mobile phase is insufficient, the column chemistry may be the limiting factor.

    • C8 Column: A C8 column is less hydrophobic than a C18. This can sometimes provide a different elution order and improved separation for certain peptides.[19]

    • Phenyl-Hexyl Column: This phase offers different selectivity through π-π interactions with aromatic residues in the peptide.

G start Problem: Poor Peak Resolution step1 Decrease Gradient Slope (e.g., from 1%/min to 0.25%/min) start->step1 q1 Resolution Improved? step1->q1 step2 Change Organic Modifier (Acetonitrile -> Methanol) q1->step2 No end_ok Resolution Achieved q1->end_ok Yes q2 Selectivity Changed? step2->q2 step3 Change Stationary Phase (C18 -> C8 or Phenyl-Hexyl) q2->step3 No q2->end_ok Yes end_consult Consult Specialist/ Consider 2D-LC step3->end_consult

Caption: A decision tree for systematically troubleshooting poor peak resolution in RP-HPLC.

Problem 2: My Bretisilocin peak is broad and tailing.

Peak tailing reduces resolution, makes accurate quantification difficult, and leads to lower purity fractions.

Peak tailing is often caused by secondary interactions between the peptide and the stationary phase, or by mass overload of the column.[2]

  • Silanol Interactions: Free silanol groups (-Si-OH) on the silica surface can interact with basic residues (Lys, Arg, His) on the peptide, causing tailing.[2]

  • Column Overload: Injecting too much sample for the column's capacity.

  • Sample Solvent Effects: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[20]

  • Ensure Proper Ion Pairing: The concentration of TFA is critical. Using less than 0.1% can lead to incomplete masking of silanol groups. Ensure your mobile phases are accurately prepared.[6]

  • Use a More Hydrophobic Ion-Pairing Agent: For very basic peptides, a stronger ion-pairing agent like Heptafluorobutyric Acid (HFBA) can improve peak shape.[8][21] HFBA forms a more stable, hydrophobic pair with basic residues, enhancing retention and reducing tailing. Note: HFBA is difficult to remove from the final product and can cause significant ion suppression in mass spectrometry.

  • Reduce Sample Load: Perform a loading study. Systematically reduce the amount of crude peptide injected onto the column by 50% for each run until the peak shape improves.

  • Match Sample Solvent to Mobile Phase: Dissolve the crude Bretisilocin in a solvent that is as weak or weaker than the starting mobile phase conditions (e.g., 5% ACN in water with 0.1% TFA). Avoid dissolving the sample in 100% organic solvent.[20]

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.[14] Caution: This may accelerate the degradation of the TBDMS group.

Data & Protocols

Table 1: Comparison of Silyl Ether Protecting Group Stability

This table provides a relative comparison of the stability of common silyl ether protecting groups, which is critical when designing a synthesis and purification strategy.

Protecting GroupAbbreviationRelative Acid StabilityRelative Base StabilityCleavage Conditions
TrimethylsilylTMS1~1Mild acid (AcOH), K₂CO₃/MeOH[12][22]
TriethylsilylTES64~100Dilute acid, TBAF[12]
tert-Butyldimethylsilyl TBDMS/TBS 20,000 ~20,000 AcOH/H₂O, TBAF [12][13]
TriisopropylsilylTIPS700,000~100,000Stronger acid, TBAF[12][22]
tert-ButyldiphenylsilylTBDPS5,000,000~100,000Stronger acid, TBAF[12]

Relative stability values are approximate and can vary based on substrate and reaction conditions.

Protocol: General Purification Workflow for Bretisilocin

This protocol outlines the standard steps from crude sample preparation to obtaining the purified peptide.

  • Crude Sample Preparation:

    • Dissolve the lyophilized crude Bretisilocin in the minimum volume of Mobile Phase A (0.1% TFA in H₂O).

    • If solubility is an issue, add the minimum amount of ACN required to fully dissolve the sample.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Column Equilibration:

    • Equilibrate the preparative C18 column with at least 5-10 column volumes of the starting mobile phase conditions (e.g., 95% A / 5% B) until the baseline is stable.

  • Gradient Elution:

    • Inject the filtered sample onto the equilibrated column.

    • Run the optimized shallow gradient (e.g., 25-45% B over 40 minutes).

    • Monitor the elution profile at 210 nm or 220 nm.

  • Fraction Collection:

    • Collect fractions across the main peak. The size of the fractions will depend on the peak width and flow rate.

  • Purity Analysis:

    • Analyze each collected fraction using a rapid analytical HPLC method to determine its purity.

  • Pooling and Lyophilization:

    • Combine the fractions that meet the desired purity specification (>95%, >98%, etc.).

    • Freeze the pooled solution and lyophilize to remove the mobile phase solvents, yielding the purified peptide as a fluffy white powder.

G cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification crude Crude Bretisilocin dissolve Dissolve in Mobile Phase A crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject gradient Run Optimized Gradient inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool High-Purity Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final Pure Bretisilocin (>98%) lyophilize->final

Caption: Standard workflow for the purification of synthetic peptides via RP-HPLC.

References

  • 18 (Source: Phenomenex)

  • 8 (Source: PubMed)

  • 14 (Source: NIH)

  • 9 (Source: Thermo Fisher Scientific)

  • 15 (Source: Downstream Column)

  • 6 (Source: ACE HPLC)

  • 17 (Source: Biotage)

  • 23 (Source: NIH)

  • 16 (Source: ResearchGate)

  • 10 (Source: Technology Networks)

  • 4 (Source: RSC Publishing)

  • 21 (Source: LCGC)

  • 24 (Source: University of Windsor)

  • (Source: Waters Corporation)

  • 1 (Source: Bachem)

  • 11 (Source: University of Windsor)

  • 12 (Source: BenchChem)

  • 2 (Source: Agilent)

  • 25 (Source: NIH)

  • 3 (Source: AAPPTec)

  • (Source: Sigma-Aldrich)

  • 22 (Source: Gelest Technical Library)

  • 26 (Source: Wikipedia)

  • 19 (Source: ResearchGate)

  • 27 (Source: Royal Society of Chemistry)

  • 13 (Source: Organic Chemistry Portal)

  • 20 (Source: MilliporeSigma)

  • 28 (Source: Thermo Fisher Scientific)

  • 5 (Source: PubMed Central)

Sources

Optimization

Technical Support Center: High-Resolution HPLC Separation of Tryptamines

Welcome to the technical support center for the chromatographic analysis of tryptamines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of tryptamines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to enhance the resolution and overall quality of your High-Performance Liquid Chromatography (HPLC) analyses.

Introduction: The Challenge of Tryptamine Separation

Tryptamines are a class of monoamine alkaloids containing an indole ring structure. Many are biologically active as neurotransmitters and hallucinogens. Their analysis is crucial in neuroscience, pharmacology, and forensic science. However, their inherent basicity and polarity present unique challenges in achieving optimal separation by HPLC. Common issues include poor peak shape (tailing), inadequate resolution between structurally similar analogs, and inconsistent retention times.

This guide provides a structured approach to troubleshooting and method optimization, grounded in the fundamental principles of chromatography.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the HPLC analysis of tryptamines and related compounds in a direct question-and-answer format.

Q1: Why am I observing poor resolution or complete co-elution of my tryptamine analytes?

Poor resolution is a frequent challenge that can originate from several factors related to your column, mobile phase, or overall method parameters.[1][2]

  • Inappropriate Mobile Phase Composition: The pH and organic solvent strength of your mobile phase are critical for achieving selectivity between tryptamine analogs.[2] For basic compounds like tryptamines, even minor pH adjustments can significantly alter retention and resolution.[3][4]

  • Suboptimal Stationary Phase: A standard C18 column may not always provide the best selectivity for polar tryptamines. The choice of stationary phase chemistry is a crucial factor in method development.

  • Column Degradation: Over time, HPLC columns can lose efficiency due to contamination or degradation of the stationary phase, leading to broader peaks and loss of resolution.[1][2]

  • Isocratic Elution Limitations: For complex mixtures of tryptamines with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not provide sufficient resolving power.[5][6][7]

Troubleshooting Workflow for Poor Resolution

Troubleshooting_Poor_Resolution Start Poor Resolution Observed Check_Mobile_Phase Step 1: Evaluate Mobile Phase Start->Check_Mobile_Phase Adjust_pH Adjust pH (2.5-3.5 or 9-10.5) Is resolution improved? Check_Mobile_Phase->Adjust_pH Optimize_Organic Optimize Organic Modifier % (Acetonitrile vs. Methanol) Is resolution improved? Adjust_pH->Optimize_Organic No Success Resolution Achieved Adjust_pH->Success Yes Consider_Gradient Step 2: Implement Gradient Elution Optimize_Organic->Consider_Gradient No Optimize_Organic->Success Yes Gradient_Success Is resolution improved? Consider_Gradient->Gradient_Success Evaluate_Column Step 3: Evaluate Stationary Phase Gradient_Success->Evaluate_Column No Gradient_Success->Success Yes New_Column Try a new column of the same type Evaluate_Column->New_Column Different_Chemistry Consider alternative chemistry (e.g., Phenyl-Hexyl, Biphenyl, HILIC) New_Column->Different_Chemistry No Improvement New_Column->Success Resolution Improved Different_Chemistry->Success Resolution Improved Contact_Support Consult Technical Support Different_Chemistry->Contact_Support No Improvement

Caption: A logical workflow for troubleshooting poor resolution in tryptamine HPLC analysis.

Q2: My tryptamine peaks are tailing or have a broad, asymmetrical shape. What is the cause and how can I fix it?

Peak tailing is arguably the most common issue when analyzing basic compounds like tryptamines.[8] It is primarily caused by secondary interactions between the analyte and the stationary phase.

  • Causality - Silanol Interactions: Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface. At a mid-range pH, these silanols can be ionized (SiO-) and interact strongly with the protonated basic amine group of tryptamines. This secondary ionic interaction, in addition to the primary hydrophobic interaction, leads to peak tailing.[8][9][10]

Solutions for Peak Tailing:

  • Lower Mobile Phase pH: By reducing the mobile phase pH to between 2.5 and 3.5 using an acidifier like formic acid or trifluoroacetic acid (TFA), you protonate the silanol groups (Si-OH), minimizing their ionic interaction with the positively charged tryptamine analytes.[1][11]

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" or use proprietary bonding to shield the residual silanols. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.[8]

  • Increase Buffer Concentration: A higher concentration of buffer ions can help to saturate the active sites on the stationary phase, reducing their availability for secondary interactions with the analyte.[9]

  • Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, improving the peak shape of the tryptamine.

  • Work at High pH: An alternative is to use a high pH mobile phase (e.g., pH 9-10.5) with a pH-stable column. At high pH, the tryptamine is in its neutral form, and the silanol groups are fully deprotonated. This eliminates the undesirable ionic interactions.

Q3: Should I use isocratic or gradient elution for my tryptamine separation?

The choice between isocratic and gradient elution depends on the complexity of your sample.[6][7]

  • Isocratic Elution: This method uses a constant mobile phase composition. It is simpler, requires less sophisticated equipment, and is often faster for re-equilibration between runs.[5] It is suitable for simple mixtures with a few components of similar polarity.

  • Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent.[6][12] For complex samples containing tryptamines with a wide range of hydrophobicities, a gradient elution is almost always superior. It improves peak resolution, increases peak height (sensitivity), and reduces analysis time for strongly retained compounds.[6][12]

Elution ModeProsConsBest For
Isocratic Simple, reproducible, stable baseline, faster re-equilibration.[5][6]Poor resolution for complex mixtures, peak broadening for late-eluting compounds.[12]Simple mixtures, QC/QA applications.
Gradient Better resolution for complex mixtures, sharper peaks, shorter run times for strongly retained compounds.[6][12]Requires a gradient pump, potential for baseline drift, requires column re-equilibration.[5]Complex mixtures, method development, samples with a wide polarity range.[5][6]

Part 2: Advanced Separation Strategies & Protocols

For particularly challenging separations, a more advanced approach to method development may be necessary.

Strategy 1: Reversed-Phase (RP-HPLC) Optimization

This is the most common starting point for tryptamine analysis.

  • Column Selection: While C18 is a workhorse, consider alternative reversed-phase chemistries for different selectivity. Phenyl-Hexyl or Biphenyl phases can offer unique π-π interactions with the indole ring of tryptamines, leading to improved resolution.[13][14]

  • Mobile Phase Optimization:

    • pH Control: The pH of the mobile phase is the most critical parameter for controlling the retention and peak shape of tryptamines.[3][4][15] Tryptamines are basic, and their ionization state is pH-dependent.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile typically provides better peak shapes and lower backpressure. Changing the organic modifier can alter the selectivity of the separation.[16]

pH_Effect_on_Tryptamine Low_pH Low pH (e.g., 2.7) Mobile Phase Tryptamine_Low_pH Tryptamine is Protonated (Positively Charged) Low_pH->Tryptamine_Low_pH Silanol_Low_pH Silanols are Protonated (Neutral) Low_pH->Silanol_Low_pH Result_Low_pH Good Peak Shape (Reduced Secondary Interactions) Tryptamine_Low_pH->Result_Low_pH Silanol_Low_pH->Result_Low_pH High_pH High pH (e.g., 10) Mobile Phase Tryptamine_High_pH Tryptamine is Neutral High_pH->Tryptamine_High_pH Silanol_High_pH Silanols are Deprotonated (Negatively Charged) High_pH->Silanol_High_pH Result_High_pH Good Peak Shape (No Ionic Interaction) Tryptamine_High_pH->Result_High_pH Silanol_High_pH->Result_High_pH

Caption: The effect of mobile phase pH on the ionization state of tryptamine and silanol groups.

Protocol 1: General Purpose RP-HPLC Method for Tryptamines
  • Column: Base-deactivated C18, 2.7-5 µm, e.g., 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar tryptamines and their metabolites (e.g., serotonin, tryptophan), which may have poor retention in reversed-phase, HILIC is an excellent alternative.[1]

  • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent. It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface.[1]

Protocol 2: HILIC Method for Polar Tryptamines
  • Column: HILIC stationary phase (e.g., amide), <3 µm, e.g., 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water[1]

  • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water[1]

  • Gradient: Start at a high concentration of A (e.g., 95-100%) and increase the percentage of B to elute the compounds.[1]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

Part 3: General Maintenance and Best Practices

  • Sample Preparation: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase to avoid peak distortion.[9][11]

  • Column Washing: Regularly flush your column with a strong organic solvent to remove strongly retained contaminants. A generic flushing sequence for a C18 column is water, followed by isopropanol, then re-equilibration with your mobile phase.[8]

  • Mobile Phase Preparation: Always filter and degas your mobile phases to prevent particulate matter from clogging the system and to avoid bubble formation in the pump and detector.[2]

References

  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. (2024, August 16). LCGC International. Retrieved from [Link]

  • When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage. Retrieved from [Link]

  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Approaches to Improve Peak Shape for Basic Analytes. (n.d.). HALO Columns. Retrieved from [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex. Retrieved from [Link]

  • Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences. Retrieved from [Link]

  • Ncube, S., Poliwoda, A., Cukrowska, E., Wieczorek, P., & Chimuka, L. (2016). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry, 69, 181-188. Retrieved from [Link]

  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. (n.d.). ProQuest. Retrieved from [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. Retrieved from [Link]

  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025, October 8). PharmaGuru. Retrieved from [Link]

  • Comparison of the separation of nine tryptamine standards based on gas chromatography, high performance liquid chromatography and capillary electrophoresis methods. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). The Pharma Guide. Retrieved from [Link]

  • High performance liquid chromatography method for determining tryptamine content. (n.d.). Google Patents.
  • Separation of Tryptamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • For HPLC, what different mobile phases are best to start with for methods development? (2018, October 17). ResearchGate. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved from [Link]

  • Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues. (n.d.). CHROMacademy. Retrieved from [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]

  • Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek. Retrieved from [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Gilson. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

Sources

Troubleshooting

"addressing poor solubility of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine"

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for addressing the poor solubility of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (CAS No: 343-90-8)[1][2].

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for addressing the poor solubility of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (CAS No: 343-90-8)[1][2]. This indole derivative, also known as 5-Fluorogramine, presents solubility challenges that can impede experimental reproducibility and downstream applications. This resource offers a structured approach to overcoming these issues, grounded in established physicochemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine not dissolving in aqueous buffers?

A1: The limited aqueous solubility of this compound is expected due to its chemical structure. The indole ring system is largely non-polar, and while the dimethylaminomethyl group provides a site for protonation, the overall molecule remains hydrophobic. Tryptamine and its derivatives are generally sparingly soluble in water and aqueous buffers.[3][4][5]

Q2: I've tried using DMSO as a co-solvent, but the compound precipitates when I dilute it into my aqueous experimental medium. What is happening?

A2: This is a common issue known as "precipitation upon dilution." While the compound may be soluble in a high concentration of an organic co-solvent like DMSO, its solubility dramatically decreases when the percentage of the aqueous phase increases. This is because the overall polarity of the solvent system changes, and the compound crashes out of the solution.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can temporarily increase the solubility of many compounds. However, for indole derivatives, prolonged or excessive heating should be avoided as it can lead to degradation. It is crucial to assess the thermal stability of the compound before employing heat. Any solution prepared with heat should be allowed to cool to room temperature to ensure the compound remains in solution, as it may precipitate upon cooling.

Q4: Are there any recommended starting solvents for this compound?

A4: Based on the properties of similar tryptamine structures, polar organic solvents are the most suitable starting point.[6] These include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[3] The choice of solvent will depend on the compatibility with your specific experimental system.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic workflow for addressing the poor solubility of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine.

G cluster_0 Solubility Troubleshooting Workflow start Start: Poorly Soluble Compound solvent_selection Step 1: Solvent Selection (Organic Co-solvents) start->solvent_selection ph_adjustment Step 2: pH Adjustment (Acidification) solvent_selection->ph_adjustment If precipitation occurs upon dilution success Result: Soluble Stock Solution solvent_selection->success If direct use is possible salt_formation Step 3: Salt Formation (e.g., HCl salt) ph_adjustment->salt_formation If pH adjustment is insufficient ph_adjustment->success If successful excipients Step 4: Use of Solubilizing Excipients salt_formation->excipients For further enhancement or specific formulations salt_formation->success If successful excipients->success failure Re-evaluate Approach

Caption: Troubleshooting workflow for solubilizing 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine.

Step 1: Co-Solvent System Optimization

The use of co-solvents is a primary and effective technique to enhance the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[7][8]

Protocol 1: Preparation of a Stock Solution using a Co-solvent

  • Weighing: Accurately weigh the desired amount of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine in a suitable vial.

  • Initial Dissolution: Add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to completely dissolve the compound. Gentle vortexing or sonication can be applied to aid dissolution.

  • Dilution: For aqueous applications, slowly add the aqueous buffer to the organic stock solution while vortexing. It is critical to add the aqueous phase to the organic phase to minimize immediate precipitation.

  • Observation: Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, proceed to the next troubleshooting step.

Table 1: Solubility of Tryptamine (a related compound) in Common Organic Solvents

SolventApproximate Solubility (mg/mL)Reference
Ethanol10[3]
DMSO11[3]
DMF5[3]

Note: This data is for the parent compound, tryptamine. The fluoro-substituted derivative's solubility may vary but is expected to follow a similar trend.

Step 2: pH Adjustment

The presence of a tertiary amine in the structure of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine makes its solubility highly dependent on pH.[] By lowering the pH, the amine group becomes protonated, forming a more polar and, therefore, more water-soluble salt.[10]

Protocol 2: Solubilization via pH Adjustment

  • Initial Suspension: Suspend the weighed compound in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.

  • Dissolution Point: Continue adding acid until the compound fully dissolves. Record the final pH.

  • Final pH Adjustment: If necessary for your experiment, you can carefully adjust the pH back towards the desired value with a dilute base (e.g., 0.1 M NaOH). Be aware that the compound may precipitate if the pH is raised too high.

G cluster_0 Effect of pH on Solubility R-N(CH3)2 Non-ionized (Poorly Soluble) R-NH(CH3)2+ Ionized (More Soluble) R-N(CH3)2->R-NH(CH3)2+ Acidification (Lower pH) R-NH(CH3)2+->R-N(CH3)2 Basification (Higher pH) H+ H+ OH- OH-

Caption: Ionization of the tertiary amine at lower pH increases aqueous solubility.

Step 3: Salt Formation

For long-term storage and improved handling, preparing a salt form of the compound is a highly effective strategy.[11][12] Salt formation significantly increases the aqueous solubility and dissolution rate of basic drugs.[13]

Protocol 3: Preparation of the Hydrochloride (HCl) Salt

  • Dissolution: Dissolve the free base of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine in a suitable anhydrous organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidification: Slowly bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected salt with a small amount of the anhydrous solvent to remove any unreacted starting material.

  • Drying: Dry the salt under a vacuum to remove residual solvent. The resulting salt should be a stable, more water-soluble powder.

Step 4: Use of Solubilizing Excipients

In cases where the above methods are not sufficient or for specific formulation needs, the use of solubilizing excipients can be explored.[14][15][16]

  • Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[17]

References

  • Babu, N. & Nangia, A. (2011). Salt formation to improve drug solubility. PubMed. [Link]

  • Sharma, D. et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Kumar, S. & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Patel, J. N. et al. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Parmar, K. et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Jain, S. et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Williams, H. D., & Yau, M. K. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber. [Link]

  • Solubility of Things. (n.d.). Tryptamine | Solubility of Things. [Link]

  • CD Formulation. (n.d.). Solubilizer Excipients. [Link]

  • Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • ResearchGate. (n.d.). Commonly used solubilizer excipients based on its functions. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]

  • PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. [Link]

  • Google Patents. (n.d.). US2943093A - Process of purifying tryptamine com-.
  • Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. [Link]

  • PubChem. (n.d.). 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Wikipedia. (n.d.). 5-Fluoro-DMT. [Link]

  • Al-kassas, R. et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. [Link]

  • Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. [Link]

  • Journal of Photochemistry and Photobiology. (2025). Solvent effects on the fluorescent states of indole derivatives–dipole moments. [Link]

  • ACS Publications. (n.d.). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. [Link]

  • Molecules. (2014). Biomedical Importance of Indoles. PMC - NIH. [Link]

  • Carl ROTH. (n.d.). 1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, 2 g. [Link]

  • Acros Pharmatech. (n.d.). 1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine. [Link]

  • Journal of Solution Chemistry. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • ResearchGate. (n.d.). Amine buffers for pH control. [Link]

  • PubChem. (n.d.). Bretisilocin. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Synthesis of 5-Substituted Tryptamines

Welcome to the technical support center for the synthesis of 5-substituted tryptamines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-substituted tryptamines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of tryptamine synthesis. The indole nucleus, while a cornerstone of many biologically active molecules, presents unique challenges in achieving clean, high-yield reactions.

This document moves beyond simple protocols to explain the causality behind common side reactions and provide field-proven strategies for their mitigation. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 5-substituted tryptamines, organized by reaction type and observed problems.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[1][2] However, its reliance on strong acids and high temperatures can lead to several side reactions.[3]

Q1: My Fischer indole reaction is producing a significant amount of tar-like polymers and my yield is very low. What is causing this and how can I fix it?

A1: This is a classic issue in Fischer syntheses, typically caused by overly harsh reaction conditions.[3]

  • Causality: Strong acids (e.g., H₂SO₄, polyphosphoric acid) and high temperatures can promote acid-catalyzed polymerization of the starting materials, intermediates, or the final indole product. The electron-rich indole ring is susceptible to electrophilic attack, and under harsh conditions, it can react with itself or other electrophiles in the mixture, leading to intractable tars.[3]

  • Troubleshooting & Optimization:

    • Catalyst Choice: The strength of the acid catalyst is critical. If you are using a strong Brønsted acid like H₂SO₄, consider switching to a milder one like p-toluenesulfonic acid (pTSA) or a Lewis acid such as ZnCl₂ or BF₃·OEt₂.[3] Polyphosphoric acid (PPA) is often effective for less reactive substrates but should be used judiciously.[3]

    • Temperature Control: High temperatures accelerate side reactions. Determine the lowest effective temperature for your specific substrate. Start with milder conditions and gradually increase the heat while monitoring the reaction by TLC.[3]

    • Solvent & Concentration: Running the reaction at a higher dilution can sometimes minimize intermolecular side reactions that lead to polymers.

    • Microwave Chemistry: Consider using microwave-assisted synthesis. This technique can provide rapid, uniform heating, often leading to shorter reaction times and higher yields by minimizing the time the product is exposed to harsh conditions.[3]

Q2: I'm attempting to synthesize a tryptamine from an unsymmetrical ketone and I'm getting a mixture of two different indole regioisomers. How can I control the selectivity?

A2: The formation of regioisomers is governed by the relative stability of the intermediate enamines formed from the unsymmetrical ketone.[4]

  • Causality: The reaction proceeds through a phenylhydrazone that tautomerizes to an ene-hydrazine. For an unsymmetrical ketone, two different ene-hydrazine isomers can form, leading to two different indole products after the[5][5]-sigmatropic rearrangement and cyclization. The ratio is influenced by both steric and electronic factors, as well as the acidity of the catalyst.[4]

  • Troubleshooting & Optimization:

    • Steric Hindrance: Generally, the reaction will favor the pathway that proceeds through the less sterically hindered ene-hydrazine intermediate. Analyze your ketone to predict the likely major product.

    • Catalyst Acidity: Weaker acids tend to favor the formation of the product from the less-substituted (kinetic) enamine, while stronger acids often favor the product from the more-substituted (thermodynamic) enamine.[4] Experimenting with different acid catalysts can significantly alter the product ratio.

    • Japp-Klingemann Reaction: To circumvent this issue entirely, consider using the Japp-Klingemann reaction to prepare the required hydrazone.[6][7] This method couples a diazonium salt with a β-keto-ester, which, after hydrolysis and decarboxylation, provides a single, unambiguous hydrazone precursor for the Fischer cyclization.[6][8] This approach offers superior control over regiochemistry.[8]

Side-Chain and Ring Functionalization

Modifying the indole ring or the side chain often involves electrophilic substitution or transition-metal-catalyzed coupling, each with its own set of potential side reactions.

Q3: I am trying to N-alkylate my indole, but I am getting a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity for N-alkylation?

A3: The regioselectivity of indole alkylation is a well-known challenge, highly dependent on the reaction conditions and the nature of the electrophile.[9]

  • Causality: The indole anion (indolide) is an ambident nucleophile, with reactivity at both the N1 and C3 positions. The N1 position is the site of the formal negative charge, but the C3 position is often highly nucleophilic as well. The outcome of the reaction is a delicate balance between these two reactive sites.[9]

  • Troubleshooting & Optimization:

    • Base and Solvent: For selective N-alkylation with alkyl halides, classic conditions involve using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[9] This combination strongly favors the formation of the N-anion, leading to N-alkylation.[9]

    • Counter-ion Effect: The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the N/C selectivity. In general, more dissociating conditions (polar aprotic solvents, larger counter-ions) favor N-alkylation.

    • Modern Catalytic Methods: For more complex alkylations, consider modern transition-metal-catalyzed "borrowing hydrogen" reactions. These methods can use alcohols as alkylating agents and selectivity can sometimes be tuned.[10][11][12] For instance, certain iron catalysts can be directed towards N-alkylation by changing the solvent and reaction setup.[12]

Q4: My Heck coupling reaction to introduce a substituent at the 5-position is giving low yields and some byproducts. What are the common pitfalls?

A4: The Heck reaction is a powerful tool for C-C bond formation on the indole nucleus, but success depends on careful optimization of the catalytic system.

  • Causality: Side reactions in Heck couplings can include catalyst deactivation, homocoupling of the alkene or aryl halide, and isomerization of the product alkene. The electron-rich indole nucleus can also interact with the palladium catalyst in undesired ways.

  • Troubleshooting & Optimization:

    • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Na₂PdCl₄) and ligand is critical. For electron-rich systems like indoles, bulky, electron-rich phosphine ligands such as SPhos are often effective.[13]

    • Solvent System: Aqueous solvent systems (e.g., CH₃CN/H₂O) can be surprisingly effective and facilitate the use of water-soluble ligands and bases, often leading to cleaner reactions.[13]

    • Base: The base (e.g., Na₂CO₃, K₂CO₃, Et₃N) is crucial for regenerating the active Pd(0) catalyst. Ensure the base is sufficiently strong but does not cause degradation of your starting materials.

    • Protecting Group: If the indole N-H is unprotected, it can interfere with the catalytic cycle. Protecting the indole nitrogen with a group like Boc or tosyl can often lead to cleaner and more reproducible results.

Protecting Group and Reduction Strategies

Protecting groups are essential in multi-step syntheses, and their introduction and removal, as well as key transformations like nitro group reductions, must be managed carefully.

Q5: I'm performing a reduction of a 5-nitroindole to a 5-aminoindole, but the product is unstable and decomposes quickly. How can I handle this?

A5: 5-aminoindoles, and aminoindoles in general, are known to be unstable and susceptible to air oxidation.[14][15]

  • Causality: The electron-donating amino group makes the indole ring extremely electron-rich and thus highly prone to oxidation, often resulting in the formation of colored, polymeric materials.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean method but requires careful monitoring to prevent over-reduction.[14] Chemical reductants like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective.

    • Inert Atmosphere: The reduction and any subsequent work-up must be performed under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. Use degassed solvents.

    • In Situ Use: The most effective strategy is to use the 5-aminoindole in situ immediately after its formation without isolation.[15] Telescope the next reaction step directly into the work-up of the reduction.

    • Immediate Protection: If isolation is necessary, protect the amino group immediately after the reaction. For example, acylation to form the more stable amide can be performed directly in the reaction mixture after the reduction is complete.

Q6: What is the best N-protecting group for my indole synthesis, and what are the common issues with deprotection?

A6: The ideal protecting group depends on the subsequent reaction conditions you plan to employ. There is no single "best" group.

  • Causality: An effective protecting group must be stable to the reaction conditions while being removable under conditions that do not harm the final molecule.

  • Troubleshooting & Optimization:

    • Boc (tert-Butoxycarbonyl): Excellent for protecting against many electrophilic reactions and metal-catalyzed couplings. It is easily introduced with Boc₂O and removed under acidic conditions (e.g., TFA in DCM).[16] A common issue is accidental cleavage in reactions that generate acid.

    • Sulfonyl Groups (Tosyl, Phenylsulfonyl): These are very robust, electron-withdrawing groups that significantly decrease the nucleophilicity of the indole ring.[16] They are stable to strong acids and oxidative conditions. However, their removal can be challenging, often requiring harsh reductive conditions (e.g., Mg in MeOH) or strong bases (e.g., NaOH, LiOH).[16][17]

    • Pivaloyl: This bulky group can protect both the N1 and C2 positions due to steric hindrance, which can be useful for directing chemistry to other parts of the molecule.[18] However, it is notoriously difficult to remove, often requiring strong bases like LDA.[18]

Section 2: Key Experimental Protocols & Data

Protocol 1: Fischer Indole Synthesis of 5-Methoxy-DMT

This protocol describes the synthesis of 5-methoxy-N,N-dimethyltryptamine from 4-methoxyphenylhydrazine hydrochloride and 4,4-diethoxy-N,N-dimethylbutylamine.

Workflow Diagram

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification A 4-Methoxyphenylhydrazine HCl C Mix Reactants in Glacial Acetic Acid A->C B 4,4-Diethoxy-N,N-dimethylbutylamine B->C D Heat to 85-90°C (Monitor by TLC) C->D E Cool & Pour onto Ice-Water D->E F Basify with NaOH to pH > 12 E->F G Extract with Ethyl Acetate F->G H Dry (Na₂SO₄) & Concentrate G->H I Column Chromatography (Silica Gel) H->I J 5-MeO-DMT (Final Product) I->J

Caption: Workflow for the Fischer Indole Synthesis of 5-MeO-DMT.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq).

  • Reagent Addition: Add glacial acetic acid as the solvent and catalyst. Begin stirring and add 4,4-diethoxy-N,N-dimethylbutylamine (1.1 eq) dropwise.

  • Cyclization: Heat the reaction mixture to 85-90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 2-4 hours).

  • Work-up: Allow the mixture to cool to room temperature, then pour it slowly into a beaker containing a stirred mixture of ice and water.

  • Basification: Carefully add a 50% aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture is >12. This will neutralize the acid and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure 5-methoxy-N,N-dimethyltryptamine.

Quantitative Data Summary

ParameterRecommended ValueRationale
Stoichiometry Hydrazine (1.0 eq), Acetal (1.1-1.2 eq)A slight excess of the aminobutanal acetal ensures complete consumption of the more valuable hydrazine.
Catalyst/Solvent Glacial Acetic AcidActs as both the acidic catalyst and the solvent, providing moderately acidic conditions suitable for this transformation.
Temperature 85-90 °CBalances reaction rate with minimizing thermal degradation and tar formation.[3]
pH for Work-up >12Ensures the tryptamine product is in its freebase form for efficient extraction into the organic solvent.
Typical Yield 60-75%Represents a typical isolated yield after purification for this class of reaction.
Protocol 2: N-Protection of Indole with Boc Anhydride

This protocol details the protection of the indole nitrogen, a crucial step to prevent side reactions in subsequent transformations.

Troubleshooting Logic Diagram

N_Protection_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions start Start: N-Boc Protection problem_node Incomplete Reaction or Low Yield start->problem_node cause1 Insufficient Base (DMAP) problem_node->cause1 cause2 Low Reaction Temperature problem_node->cause2 cause3 Poor Quality Boc₂O problem_node->cause3 cause4 Steric Hindrance on Indole problem_node->cause4 sol1 Increase DMAP to 0.1 - 0.2 eq cause1->sol1 sol2 Allow reaction to warm to Room Temperature cause2->sol2 sol3 Use fresh or purified Boc₂O cause3->sol3 sol4 Increase reaction time or use stronger base (e.g., NaH) cause4->sol4

Caption: Troubleshooting logic for incomplete N-Boc protection of indoles.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 5-substituted indole (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05-0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor by TLC until the starting indole is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in a solvent like ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The N-Boc-protected indole is often pure enough for the next step, but can be further purified by column chromatography if necessary.

References

  • Benchchem. (n.d.). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline.
  • Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis.
  • Gribble, G. (2019). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Moody, C. J., & Hunt, J. C. A. (1998). A New Protecting-Group Strategy for Indoles. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
  • Kempe, R., et al. (2019). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. ResearchGate. Retrieved from [Link]

  • Kempe, R., et al. (2018). C‐alkylation versus N‐alkylation. Yields relate to isolated products. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Kempe, R., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. Retrieved from [Link]

  • Consensus. (n.d.). What are the adverse effects of 5-hydroxytryptophan (5-HTP)? Retrieved from [Link]

  • Taylor, R. D. (2015). The Pictet-Spengler Reaction. Comprehensive Organic Name Reactions and Reagents.
  • chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Dalpozzo, R. (2016). The mechanism of the Pictet–Spengler reaction. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • Engle, K. M., & Chen, J. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • Pinney, K. G., et al. (2017). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Menéndez, J. C., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]

  • Muszyńska, B., et al. (2021). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. PubMed Central. Retrieved from [Link]

  • Wang, J., et al. (2013). Organocatalytic asymmetric selenofunctionalization of tryptamine for the synthesis of hexahydropyrrolo[2,3-b]indole derivatives. PMC - NIH. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Neidle, S., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. Retrieved from [Link]

  • Medical News Today. (2022). What are the side effects of 5-HTP? Retrieved from [Link]

  • Liang, Y., et al. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC - NIH. Retrieved from [Link]

  • O'Brien, A. G., & Moody, C. J. (2018). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PMC - PubMed Central. Retrieved from [Link]

  • Healthline. (2019). 5-HTP: Side Effects and Dangers. Retrieved from [Link]

  • Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]

  • Verywell Mind. (2023). 5-Hydroxytryptophan (HTP) Side Effects and Benefits. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Retrieved from [Link]

  • ProQuest. (2020). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • ResearchGate. (2009). ChemInform Abstract: Straightforward Selective Preparation of Nitro- and Amino-Indoles from 2-Halonitroanilines and Alkynes. First Synthesis of 7-Amino-5-nitroindoles. Retrieved from [Link]

  • Wang, Q., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. RSC Publishing. Retrieved from [Link]

  • react. (n.d.). Reactions of melatonin and other 1-hydroxyindole derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Validation of a New Analytical Method for a Novel Psychoactive Substance

Welcome to the Technical Support Center for the validation of new analytical methods for novel psychoactive substances (NPS). This resource is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the validation of new analytical methods for novel psychoactive substances (NPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation in a rapidly evolving landscape. The dynamic nature of NPS, with their constantly changing chemical structures, presents significant analytical challenges.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the development of robust, reliable, and defensible analytical methods.

The Ever-Evolving Challenge of NPS Analysis

The proliferation of NPS poses a continuous challenge to forensic and clinical laboratories.[4] These substances are often produced in clandestine labs without quality control, leading to unpredictable compositions and effects.[1] The rapid emergence of new chemical entities means that by the time a specific NPS is identified and characterized, it may have already been replaced by a new analogue.[2] This necessitates flexible and rigorously validated analytical methods to keep pace with the ever-changing drug market.

Key challenges in NPS analysis that this guide will address include:

  • The sheer number and chemical diversity of NPS.[4]

  • The lack of certified reference materials for newly emerged substances.[1]

  • Difficulties in differentiating between structural isomers.[4]

  • Complex sample matrices that can interfere with analysis.[5]

  • The need for rapid and high-throughput assays.[1]

Core Principles of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] For NPS, this means ensuring the method can reliably identify and/or quantify the substance in a given sample. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) provide a comprehensive framework for validation.[6][7][8][9]

The following sections will delve into the critical parameters of method validation, offering practical advice and troubleshooting strategies.

Troubleshooting and FAQs in NPS Method Validation

This section is structured in a question-and-answer format to directly address common issues encountered during the validation of analytical methods for NPS.

Section 1: Selectivity and Specificity

Q1: My method is showing interfering peaks from the matrix. How can I improve selectivity?

A1: Matrix interference is a common problem, especially in biological samples like blood and urine. Here’s a systematic approach to troubleshooting:

  • Optimize Sample Preparation: The goal is to remove interfering components before they reach your analytical instrument.[10]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Experiment with different sorbent chemistries (e.g., reversed-phase, ion-exchange) to find the one that retains your analyte while washing away interferences.

    • Liquid-Liquid Extraction (LLE): Adjusting the pH of your sample and using solvents of varying polarity can selectively extract your analyte of interest.

    • Protein Precipitation (PPT): While a simpler method, it can be less clean. If you are using PPT, ensure complete precipitation and centrifugation to minimize carryover of endogenous material.[11]

  • Refine Chromatographic Conditions:

    • Gradient Optimization: A well-optimized gradient can separate the analyte from co-eluting matrix components. Try a shallower gradient around the elution time of your analyte.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl, biphenyl) to alter selectivity.[12]

    • Mobile Phase Modifiers: Adding or changing the concentration of modifiers like formic acid or ammonium formate can significantly impact peak shape and resolution.

  • Mass Spectrometry (MS) Optimization:

    • Higher Resolution MS: If available, high-resolution mass spectrometry (HRMS) can distinguish between your analyte and interfering compounds with the same nominal mass.[5]

    • MS/MS Transitions: For triple quadrupole instruments, select multiple, highly specific precursor-to-product ion transitions. Ensure that the ratios of these transitions are consistent across standards and samples.

Q2: How do I prove the specificity of my method for a new NPS when there are so many potential isomers?

A2: Differentiating between isomers is a critical challenge in NPS analysis.[4][13] Here's how to establish specificity:

  • Chromatographic Separation: This is the most direct way to distinguish isomers.

    • Chiral Chromatography: If you are dealing with enantiomers, a chiral column is necessary.

    • Orthogonal Techniques: Employing two different analytical techniques that rely on different separation principles (e.g., GC-MS and LC-MS/MS) can provide a higher degree of confidence in your identification. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) recommends the use of multiple uncorrelated techniques.[14]

  • High-Resolution Mass Spectrometry (HRMS): While HRMS cannot separate isomers, it can provide a highly accurate mass measurement, which helps in elucidating the elemental composition of the molecule.[5]

  • Reference Materials: Whenever possible, obtain certified reference materials for all known isomers to confirm their retention times and mass spectra.

Section 2: Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Q3: My calibration curve is not linear. What are the common causes and solutions?

A3: Non-linearity can arise from several factors. Here's a troubleshooting workflow:

A troubleshooting workflow for a non-linear calibration curve.

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. Dilute your highest concentration standards and re-analyze.

  • Sample Preparation Issues: Inconsistent extraction recovery across the calibration range can lead to non-linearity.

  • Matrix Effects: Ion suppression or enhancement can be more pronounced at the lower or upper ends of the calibration curve.[15][16]

  • Adsorption: The analyte may be adsorbing to vials or tubing, particularly at low concentrations. Consider using deactivated vials.

Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my method?

A4: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[17][18]

ParameterDetermination MethodAcceptance Criteria
LOD Signal-to-Noise Ratio (S/N)Typically S/N ≥ 3
Standard Deviation of the Response and the SlopeLOD = 3.3 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.
LOQ Signal-to-Noise Ratio (S/N)Typically S/N ≥ 10
Standard Deviation of the Response and the SlopeLOQ = 10 * (σ / S)
Accuracy and PrecisionThe LOQ should be quantifiable with acceptable accuracy and precision (e.g., within ±20% of the nominal concentration and a coefficient of variation (CV) ≤ 20%).

Table 1: Methods for Determining LOD and LOQ

Section 3: Accuracy and Precision

Q5: My accuracy and precision results are outside the acceptable limits. What should I investigate?

A5: Poor accuracy (bias) and precision (variability) can stem from various sources.

A decision tree for troubleshooting poor accuracy and precision.

  • Systematic Errors (Affecting Accuracy):

    • Incorrect Standard Concentrations: Verify the purity and concentration of your reference materials.

    • Instrument Calibration: Ensure all instruments (balances, pipettes, etc.) are properly calibrated.

    • Consistent Bias: If you observe a consistent positive or negative bias, it could be due to a co-eluting interference that is enhancing or suppressing the signal.

  • Random Errors (Affecting Precision):

    • Inconsistent Sample Preparation: This is a major source of variability. Ensure each step of your sample preparation is performed consistently.

    • Instrument Instability: Fluctuations in pump pressure, column temperature, or MS source conditions can lead to imprecise results.[19]

    • Analyst Technique: Ensure all analysts are following the standard operating procedure (SOP) identically.

Section 4: Stability

Q6: How do I properly assess the stability of a novel psychoactive substance in biological samples?

A6: Stability testing is crucial to ensure that the measured concentration of the NPS reflects the original concentration in the sample.[20] Stability should be evaluated under various conditions that mimic sample handling and storage.[21]

Stability TypeStorage ConditionsPurpose
Freeze-Thaw Stability At least 3 freeze-thaw cyclesTo assess degradation after repeated freezing and thawing of samples.
Short-Term (Bench-Top) Stability Room temperature for a specified period (e.g., 4-24 hours)To determine if the analyte is stable during sample processing.
Long-Term Stability Frozen at a specified temperature (e.g., -20°C or -80°C) for an extended periodTo establish appropriate long-term storage conditions for samples.
Stock Solution Stability Refrigerated or frozen for a defined periodTo determine the stability of the reference standard solutions.

Table 2: Types of Stability Experiments

Troubleshooting Stability Issues:

  • Degradation Products: If you observe a decrease in the analyte concentration over time, try to identify potential degradation products using techniques like HRMS.

  • pH and Temperature: The stability of many NPS can be pH and temperature-dependent.[21] Investigate if adjusting the pH of the sample or storing it at a lower temperature improves stability.

  • Adsorption: The analyte may be adsorbing to the storage container. Using different types of tubes (e.g., polypropylene vs. glass) may help.

Experimental Protocol: Validation of a Hypothetical NPS (NPS-X) in Human Plasma by LC-MS/MS

This section provides a step-by-step methodology for the validation of a new analytical method for a hypothetical NPS, "NPS-X."

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of NPS-X and its stable isotope-labeled internal standard (SIL-IS) in methanol.

  • Prepare a series of working solutions by serially diluting the stock solution to create calibration standards and quality control (QC) samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 10 µL of the SIL-IS working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MS/MS Transitions: Monitor at least two specific transitions for NPS-X and one for the SIL-IS.

4. Validation Experiments:

  • Selectivity: Analyze six blank plasma samples from different sources to check for interferences.

  • Linearity: Prepare and analyze a calibration curve with at least six non-zero concentration levels.

  • LOD and LOQ: Determine by analyzing low-concentration samples and assessing the signal-to-noise ratio.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on at least three different days.

  • Stability: Perform freeze-thaw, short-term, and long-term stability experiments as described in Table 2.

  • Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.[15]

Conclusion

The validation of analytical methods for novel psychoactive substances is a complex but essential process for ensuring the quality and reliability of analytical data. By understanding the core principles of method validation and employing a systematic approach to troubleshooting, researchers can develop robust methods capable of meeting the challenges posed by the ever-changing landscape of NPS. This guide serves as a foundational resource to assist in this critical endeavor.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. [Link]

  • Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. [Link]

  • An Investigation of the Stability of Emerging New Psychoactive Substances - PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Analytical Challenges for Identification of New Psychoactive Substances - BrJAC. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing - PMC. [Link]

  • The dilemma of new psychoactive substances: A growing threat - PMC - NIH. [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • PART III B Methods of Analysis/Drug Identification - SWGDRUG.org. [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - NIH. [Link]

  • Forensic Analysis of Drugs. [Link]

  • SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS RECOMMENDATIONS INCLUDE. [Link]

  • Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review | Revista Brasileira de Criminalística. [Link]

  • Validation of Analytical Methods - Office of Justice Programs. [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - Wiley Analytical Science. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. [Link]

  • Methods for Novel Psychoactive Substance Analysis - R Discovery - Researcher.Life. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. [Link]

  • How to Test for New Psychoactive Substances - Lab Manager Magazine. [Link]

  • LC/MS Troubleshooting Guide - ResearchGate. [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. [Link]

  • 15 Tips and Tricks for LC-MS Troubleshooting - Technology Networks. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Tryptamines: A Comparative Analysis of Bretisilocin and 5-MeO-DMT Receptor Binding Profiles

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of neuropsychopharmacology, the intricate dance between a ligand and its receptor target dictates its therapeutic potentia...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of neuropsychopharmacology, the intricate dance between a ligand and its receptor target dictates its therapeutic potential and physiological effects. This guide offers a deep, comparative analysis of the receptor binding profiles of two notable tryptamines: Bretisilocin (GM-2505), a novel clinical candidate for major depressive disorder, and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a naturally occurring psychedelic with a long history of human use.[1][2][3] Understanding their distinct interactions with serotonin receptors is paramount for researchers seeking to design next-generation therapeutics with optimized efficacy and safety profiles.

At a Glance: Key Differentiators in Receptor Affinity

The fundamental difference in the pharmacodynamic profiles of Bretisilocin and 5-MeO-DMT lies in their preferential affinity for subtypes of the serotonin (5-HT) receptor family. While both are potent serotonergic agents, their selectivity paints two distinct pictures of receptor engagement.

Receptor SubtypeBretisilocin (GM-2505)5-MeO-DMTFunctional Implication
5-HT2A Potent Agonist (Ki: 4.9 nM with [³H]DOI; EC₅₀: 15.0–20.6 nM)Agonist (Ki: >1000 nM)[4]Bretisilocin's high affinity and agonist activity at the 5-HT2A receptor are thought to be central to its psychedelic and potential antidepressant effects.[3][5][6] 5-MeO-DMT's lower affinity suggests a different primary mechanism of action.
5-HT1A Full Agonist (EC₅₀ ~44-fold less potent than at 5-HT2A) or Negligible Activity (Conflicting Reports)High-Affinity Agonist (Ki: < 10 nM)[4][7]5-MeO-DMT's profound effects are believed to be significantly mediated by its potent agonism at the 5-HT1A receptor.[8][9] Bretisilocin's activity at this receptor is less pronounced and subject to some conflicting reports.
5-HT2C Potent Agonist (EC₅₀: 9.5 nM)[10]Agonist[8]Agonism at this receptor can influence mood and appetite, contributing to the overall pharmacological profile.
5-HT2B Antagonist or Partial Agonist (IC₅₀: 5.8 nM)[10]Agonist[8]Antagonism at the 5-HT2B receptor is a desirable safety feature, as chronic agonism has been linked to cardiac valvulopathy.
Serotonin Transporter (SERT) Weak Inhibitor (IC₅₀: 418.9 nM) & Serotonin Releasing Agent (EC₅₀: 8.4–15.7 nM)[10]Weak Inhibitor (IC₅₀: 2,184 nM)[8]Bretisilocin's dual action as a serotonin releaser may contribute to its therapeutic effects, potentially providing more entactogen-like qualities compared to classic psychedelics.[10]

Table 1: Comparative Receptor Binding and Functional Activity. This table summarizes the key receptor interactions of Bretisilocin and 5-MeO-DMT, highlighting their distinct affinities and functional consequences.

The Divergent Paths of Serotonergic Modulation

The data clearly illustrates that Bretisilocin and 5-MeO-DMT, while both tryptamines, operate through fundamentally different primary mechanisms. Bretisilocin emerges as a potent 5-HT2A receptor agonist, a characteristic shared with classic psychedelics like psilocybin and LSD, which is believed to underpin its hallucinogenic and antidepressant properties.[3][6] Its additional activity as a serotonin releasing agent and 5-HT2B antagonist further refines its profile, potentially enhancing its therapeutic index.[10][11]

Conversely, 5-MeO-DMT distinguishes itself with its remarkably high affinity for the 5-HT1A receptor, displaying a 300- to 1000-fold higher selectivity for this subtype over the 5-HT2A receptor.[4][7] This suggests that the profound and rapid-acting psychedelic effects of 5-MeO-DMT are predominantly driven by 5-HT1A activation, a departure from the 5-HT2A-centric model of classic psychedelics.[8]

Receptor_Binding_Profiles cluster_Bretisilocin Bretisilocin (GM-2505) cluster_5MeODMT 5-MeO-DMT B_5HT2A 5-HT2A B_5HT2C 5-HT2C B_5HT2B 5-HT2B B_SERT SERT M_5HT1A 5-HT1A M_5HT2A 5-HT2A M_5HT2C 5-HT2C M_5HT2B 5-HT2B Bretisilocin_node Bretisilocin Bretisilocin_node->B_5HT2A Potent Agonist Bretisilocin_node->B_5HT2C Potent Agonist Bretisilocin_node->B_5HT2B Antagonist/ Partial Agonist Bretisilocin_node->B_SERT Weak Inhibitor/ Releasing Agent FiveMeODMT_node 5-MeO-DMT FiveMeODMT_node->M_5HT1A High-Affinity Agonist FiveMeODMT_node->M_5HT2A Lower Affinity Agonist FiveMeODMT_node->M_5HT2C Agonist FiveMeODMT_node->M_5HT2B Agonist

Figure 1: Comparative Receptor Engagement. A diagram illustrating the primary receptor targets and functional activities of Bretisilocin and 5-MeO-DMT.

Experimental Determination of Receptor Binding Profiles: A Methodological Overview

The quantitative data presented in this guide are derived from well-established in vitro pharmacological assays. Understanding the principles behind these methods is crucial for interpreting the results and designing future experiments.

Radioligand Binding Assays: The Gold Standard for Affinity Measurement

Radioligand binding assays are the cornerstone for determining the affinity of a compound for a specific receptor.[12] These assays rely on the principle of competitive binding between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.[12]

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Harvest cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.[13] Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for the 5-HT2A receptor).

    • Add varying concentrations of the unlabeled test compound (e.g., Bretisilocin or 5-MeO-DMT).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.[12]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start: Cell Culture with Target Receptor membrane_prep Membrane Preparation start->membrane_prep assay_setup Assay Setup: - Membranes - Radioligand - Test Compound membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - IC₅₀ Determination - Ki Calculation counting->analysis end End: Receptor Affinity (Ki) analysis->end Gq_Signaling_Pathway Ligand Agonist (e.g., Bretisilocin) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

Figure 3: Simplified 5-HT2A Gq Signaling Pathway. This diagram outlines the canonical signaling cascade activated by an agonist at the 5-HT2A receptor.

Conclusion: Tailoring Tryptamines for Therapeutic Targets

The comparative analysis of Bretisilocin and 5-MeO-DMT underscores a critical principle in modern drug development: subtle modifications in chemical structure can lead to profound differences in receptor binding profiles and, consequently, in pharmacological effects. Bretisilocin's profile as a potent 5-HT2A agonist with a favorable safety profile (5-HT2B antagonism) and a potential for enhanced therapeutic effects (serotonin release) makes it a promising candidate for major depressive disorder. [3][10][5][6][11][14]5-MeO-DMT, with its primary action at the 5-HT1A receptor, represents a distinct class of serotonergic psychedelics whose therapeutic potential is also being actively explored. [1][2][7][15] For researchers in this field, a thorough understanding of these receptor-level interactions, as determined by rigorous experimental methodologies, is the foundation upon which the next generation of neuropsychiatric therapeutics will be built.

References

  • The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PubMed Central. Available from: [Link]

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PubMed Central. Available from: [Link]

  • The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - Maastricht University. Available from: [Link]

  • Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC - NIH. Available from: [Link]

  • The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - PubMed. Available from: [Link]

  • Bretisilocin - Wikipedia. Available from: [Link]

  • 5-MeO-DMT - Wikipedia. Available from: [Link]

  • Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs - Cell and Regenerative Biology. Available from: [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. Available from: [Link]

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. Available from: [Link]

  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC - NIH. Available from: [Link]

  • 5-MeO-DMT for post-traumatic stress disorder: a real-world longitudinal case study. Available from: [Link]

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed. Available from: [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Available from: [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]

  • 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Available from: [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]

  • Radioligand Binding Assay | Gifford Bioscience. Available from: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC - PubMed Central. Available from: [Link]

  • Bretisilocin - Drug Targets, Indications, Patents - Patsnap Synapse. Available from: [Link]

  • Psychedelics and the Human Receptorome - Research journals - PLOS. Available from: [Link]

  • GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder. Available from: [Link]

  • (PDF) Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - ResearchGate. Available from: [Link]

  • Gilgamesh's Next-Gen Psychedelic GM-2505 Prints Impressive Results in Phase 2a Major Depressive Disorder Study. Available from: [Link]

  • AbbVie to Acquire Gilgamesh Pharmaceuticals' Bretisilocin, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline - Investing News Network. Available from: [Link]

  • AbbVie To Buy Gilgamesh Pharmaceuticals' Bretisilocin Therapy. Available from: [Link]

  • Pipeline. Available from: [Link]

Sources

Comparative

A Preclinical Showdown: Bretisilocin vs. Psilocybin in Models of Depression and Anxiety

An In-Depth Guide for Researchers and Drug Development Professionals The landscape of neuropsychiatric therapeutics is undergoing a significant paradigm shift, with psychedelic compounds re-emerging as promising candidat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The landscape of neuropsychiatric therapeutics is undergoing a significant paradigm shift, with psychedelic compounds re-emerging as promising candidates for treatment-resistant depression and other debilitating mental health disorders. At the forefront of this renaissance are classic psychedelics like psilocybin and novel, next-generation compounds such as Bretisilocin (formerly GM-2505). This guide provides a comprehensive comparison of the preclinical efficacy of Bretisilocin and psilocybin, offering insights into their distinct pharmacological profiles and therapeutic potential based on available experimental data.

Introduction to the Contenders

Psilocybin, the psychoactive component of Psilocybe mushrooms, has a long history of human use and is the subject of extensive clinical and preclinical research.[1][2] Its primary mechanism of action is the agonism of serotonin 2A (5-HT2A) receptors, which is believed to underpin its profound effects on perception, cognition, and mood.[1] Numerous preclinical studies have demonstrated its antidepressant- and anxiolytic-like effects in various rodent models.[2]

Bretisilocin, a novel tryptamine derivative developed by Gilgamesh Pharmaceuticals and recently acquired by AbbVie, represents a new wave of psychedelic-inspired therapeutics.[3][4] It is a potent 5-HT2A receptor agonist and also acts as a serotonin releasing agent.[3] A key differentiating feature of Bretisilocin is its shorter duration of acute psychoactive effects (60-90 minutes) compared to psilocybin (several hours), a characteristic that may offer practical advantages in a clinical setting.[3] While extensive peer-reviewed preclinical data is still emerging, available information indicates that Bretisilocin exhibits antidepressant-like and psychedelic-like effects in animal models.[3]

Comparative Efficacy in Preclinical Models

The following table summarizes the available preclinical data for Bretisilocin and psilocybin across key behavioral assays relevant to depression and psychedelic potential. It is important to note that while there is a wealth of quantitative data for psilocybin, the publicly available preclinical data for Bretisilocin is currently more qualitative.

Behavioral AssayBretisilocin (GM-2505)PsilocybinRationale for Assay Selection
Forced Swim Test (FST) Shows antidepressant-like effects in rodents.[3]Reduces immobility time, indicating an antidepressant-like effect.[2]A widely used model to assess behavioral despair and the efficacy of antidepressant compounds. A reduction in immobility is interpreted as a positive antidepressant-like response.
Tail Suspension Test (TST) Data not publicly available.Reduces immobility time, similar to the FST.Another common behavioral despair model used to screen for antidepressant efficacy. Reduced immobility suggests an antidepressant-like effect.
Head-Twitch Response (HTR) Produces the head-twitch response in rodents.[3]Consistently induces the head-twitch response in a dose-dependent manner.A behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in rodents. The frequency of head twitches often correlates with the psychedelic potency of a compound.
Marble Burying Test Produces anti-obsessional effects in the form of reduced marble burying in rodents.[3]Data not as consistently reported as for other assays.This assay models repetitive and anxiety-like behaviors. A reduction in the number of marbles buried can indicate anxiolytic or anti-compulsive effects.
Locomotor Activity Dose-dependently produces hypolocomotion in rodents, similar to other serotonergic psychedelics.[3]Generally induces a biphasic effect, with low doses sometimes increasing and higher doses decreasing locomotor activity.Assesses the general activity levels of the animal. Changes in locomotion can indicate sedative or stimulant effects of a compound, which is important for interpreting results from other behavioral tests.

Mechanistic Insights: The 5-HT2A Signaling Pathway

Both Bretisilocin and psilocybin exert their primary psychedelic and potential therapeutic effects through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can vary depending on the specific ligand. The canonical pathway involves the coupling of the 5-HT2A receptor to Gq/11 proteins, which leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability, gene expression, and synaptic plasticity, which are thought to be the neurobiological underpinnings of the therapeutic effects of these compounds.

G_q_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound Bretisilocin or Psilocybin Receptor 5-HT2A Receptor Compound->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (Neuronal Excitability, Gene Expression, Synaptic Plasticity) Ca_release->Downstream PKC->Downstream FST_Workflow Day1 Day 1: Habituation PreTest 15-min Pre-Test Swim Day1->PreTest Dry1 Dry and Return to Home Cage PreTest->Dry1 Day2 Day 2: Testing DrugAdmin Administer Compound or Vehicle Day2->DrugAdmin Test 6-min Test Swim DrugAdmin->Test Record Video Record Session Test->Record Analyze Score Immobility (last 4 min) Record->Analyze

Workflow for the Rodent Forced Swim Test (FST).
Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side head movement in rodents that is a reliable behavioral marker of 5-HT2A receptor activation and is used as a preclinical proxy for hallucinogenic potential.

Materials:

  • Observation chambers (e.g., standard mouse cages)

  • Video recording equipment with high temporal resolution

  • Automated HTR detection software or trained human observers

Procedure:

  • Acclimation: Place individual mice in the observation chambers and allow them to acclimate for at least 30 minutes.

  • Drug Administration: Administer Bretisilocin, psilocybin, or vehicle control.

  • Observation Period: Immediately after administration, begin recording the behavior of the mice for a predetermined period (e.g., 30-60 minutes).

  • Data Analysis: Quantify the number of head twitches during the observation period. This can be done manually by trained observers or using automated software that detects the characteristic rapid head movements.

HTR_Workflow Acclimation Acclimate Mouse to Chamber (≥30 min) DrugAdmin Administer Compound or Vehicle Acclimation->DrugAdmin Record Record Behavior (e.g., 30-60 min) DrugAdmin->Record Analyze Quantify Head Twitches Record->Analyze

Workflow for the Rodent Head-Twitch Response (HTR) Assay.

Conclusion and Future Directions

The preclinical data available to date suggest that both Bretisilocin and psilocybin hold significant promise as novel treatments for depression and related disorders. Psilocybin's efficacy is well-documented in a variety of preclinical models, providing a strong foundation for its clinical development. Bretisilocin, while having a more limited publicly available preclinical dataset, has demonstrated antidepressant-like effects and engagement of the 5-HT2A receptor in rodents. Its shorter duration of action presents a compelling practical advantage for clinical implementation.

Future preclinical research should aim to conduct direct, head-to-head comparisons of Bretisilocin and psilocybin across a range of behavioral assays and at varying doses. Such studies will be crucial for elucidating the nuanced differences in their efficacy and pharmacological profiles. Furthermore, exploring the impact of these compounds on neuroplasticity and other molecular markers will provide a deeper understanding of their therapeutic mechanisms. As these and other novel psychedelic compounds advance through the drug development pipeline, a robust and comparative preclinical foundation will be indispensable for guiding clinical trial design and ultimately, for delivering safe and effective treatments to patients in need.

References

  • Bretisilocin. In: Wikipedia. ; 2026. Accessed January 11, 2026. [Link]

  • Erkizia-Santamaría I, Horrillo I, Meana JJ, Ortega JE. Clinical and preclinical evidence of psilocybin as antidepressant. A narrative review. Prog Neuropsychopharmacol Biol Psychiatry. 2025;136:111249. [Link]

  • Clinical and preclinical evidence of psilocybin as antidepressant. A narrative review. Semantic Scholar. Published online January 1, 2025. Accessed January 11, 2026. [Link]

  • The psychedelic psilocybin as an antidepressant: insights from a rodent model to support translational drug development. Research Communities. Published online June 19, 2025. Accessed January 11, 2026. [Link]

  • Clinical and preclinical evidence of psilocybin as antidepressant. A narrative review. ResearchGate. Published online January 2025. Accessed January 11, 2026. [Link]

  • Chafee H. The Therapeutic Efficacy of Psilocybin in a Preclinical Model of Depressive- and Anxiety-Like Symptomology. SciSpace. Published online 2023. Accessed January 11, 2026. [Link]

  • Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD). Cision PR Newswire. Published May 27, 2025. Accessed January 11, 2026. [Link]

  • Taylor NP. Gilgamesh's psychedelic touts 94% remission rate in depression study. Pharmaceutical Technology. Published May 28, 2025. Accessed January 11, 2026. [Link]

  • GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder. South Chesapeake Psychiatry. Published September 9, 2025. Accessed January 11, 2026. [Link]

  • Gilgamesh's Next-Gen Psychedelic GM-2505 Prints Impressive Results in Phase 2a Major Depressive Disorder Study. Proactive. Published May 27, 2025. Accessed January 11, 2026. [Link]

  • Preclinical protocols in rodents for the development of antidepressant drugs. In: From Animal Models to Humans. Translational research toward human health. Azul de Samarcanda Ediciones; 2023:197-216. [Link]

  • Gilgamesh Pharmaceuticals, Inc. Patsnap Synapse. Accessed January 11, 2026. [Link]

  • Gilgamesh Pharmaceuticals Successfully Completes Phase 1 SAD Clinical Trial of GM-2505. Cision PR Newswire. Published November 30, 2023. Accessed January 11, 2026. [Link]

  • AbbVie to Acquire Gilgamesh Pharmaceuticals' Bretisilocin, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline. Cision PR Newswire. Published August 25, 2025. Accessed January 11, 2026. [Link]

  • Preclinical models for evaluating psychedelics in the treatment of major depressive disorder. ResearchGate. Published online 2024. Accessed January 11, 2026. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. 2024;13(4):435-446. [Link]

  • Uthaug MV, Lancelotta R, van Oorsouw K, et al. The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). J Neurochem. 2022;162(1):128-144. [Link]

  • Glatfelter GC, Pottie E, Partilla JS, et al. Psychedelic-like Activity of Norpsilocin Analogues. ACS Chem Neurosci. 2024;15(3):560-570. [Link]

  • A novel psychedelic 5-HT2A receptor agonist GM-2505: The pharmacokinetic, safety, and pharmacodynamic profile from a randomized trial healthy volunteer. J Psychopharmacol. 2025;39(10):1177-1187. [Link]

Sources

Validation

A Head-to-Head Pharmacokinetic Comparison of 5-Fluoro-MET and DMT for Researchers and Clinicians

An In-Depth Guide to Understanding the Absorption, Distribution, Metabolism, and Excretion of Two Promising Psychedelic Compounds Introduction The landscape of neuropsychiatric drug development is undergoing a significan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Understanding the Absorption, Distribution, Metabolism, and Excretion of Two Promising Psychedelic Compounds

Introduction

The landscape of neuropsychiatric drug development is undergoing a significant transformation, with renewed interest in the therapeutic potential of psychedelic compounds. Among these, N,N-Dimethyltryptamine (DMT) has long been a subject of fascination due to its profound and rapid-acting effects on consciousness. More recently, novel tryptamine analogs are being engineered to refine the psychedelic experience for clinical applications. One such molecule is 5-Fluoro-MET (Bretisilocin, GM-2505), a fluorinated analog of methylethyltryptamine, which is currently in clinical development for the treatment of major depressive disorder.[1][2] This guide provides a detailed head-to-head comparison of the pharmacokinetics of 5-Fluoro-MET and DMT, offering a critical resource for researchers, scientists, and drug development professionals. Understanding the distinct pharmacokinetic profiles of these two compounds is paramount for designing robust clinical trials, optimizing dosing regimens, and ensuring patient safety.

The Rationale for a Head-to-Head Comparison

DMT, while a powerful research tool, presents challenges for therapeutic use due to its very short duration of action and intense, often overwhelming, subjective effects.[3] 5-Fluoro-MET has been developed with the intention of creating a psychedelic experience with a more clinically manageable duration, intermediate between the fleeting effects of DMT and the prolonged experience of psilocybin.[1][2] This guide will dissect the available pharmacokinetic data to illuminate how the structural modification of fluorination impacts the body's handling of the tryptamine scaffold, leading to these differing clinical profiles.

Pharmacokinetic Profiles: 5-Fluoro-MET vs. DMT

The journey of a drug through the body can be described by four key processes: absorption, distribution, metabolism, and excretion (ADME). The following sections compare these pharmacokinetic phases for 5-Fluoro-MET and DMT, based on available clinical and preclinical data.

Absorption and Route of Administration

Both 5-Fluoro-MET and DMT are administered intravenously in most clinical research settings to ensure complete bioavailability and precise control over plasma concentrations.[1][4]

  • 5-Fluoro-MET (Bretisilocin/GM-2505): In its clinical trials for major depressive disorder, 5-Fluoro-MET is administered via intravenous infusion.[4][5] This route of administration leads to a rapid onset of effects, with peak plasma concentrations and subjective experiences occurring within 10 to 20 minutes.[2]

  • DMT: When administered intravenously, DMT also has a very rapid onset of action.[3] However, DMT is orally inactive unless co-administered with a monoamine oxidase inhibitor (MAOI) due to extensive first-pass metabolism. Inhalation (smoking) is another common route for non-clinical use, which also provides a rapid onset of effects.

Distribution

The distribution of a drug throughout the body influences its concentration at the site of action and its overall duration of effect.

  • 5-Fluoro-MET (Bretisilocin/GM-2505): Specific data on the volume of distribution (Vd) for 5-Fluoro-MET is not yet publicly available from its clinical trials. However, as a tryptamine derivative, it is expected to be lipophilic and distribute into the central nervous system (CNS) to exert its psychoactive effects. The clinical trial registration for GM-2505 indicates that the volume of distribution at steady state (Vss) and the volume of distribution during the terminal phase (Vz) are being measured.[6]

  • DMT: DMT is known to readily cross the blood-brain barrier and distribute to the brain and other tissues. Its lipophilicity facilitates this rapid CNS penetration.

Metabolism: The Key Differentiator

The metabolic pathway of a drug is a critical determinant of its half-life and duration of action. Herein lies a significant, though not yet fully elucidated, difference between 5-Fluoro-MET and DMT.

  • 5-Fluoro-MET (Bretisilocin/GM-2505): Detailed metabolic pathways for 5-Fluoro-MET have not been published. However, it is hypothesized that the fluorine substitution at the 5-position of the indole ring may alter its susceptibility to metabolism by monoamine oxidase (MAO), the primary enzyme responsible for DMT degradation. Fluorination can block metabolic sites or alter the electronic properties of the molecule, potentially slowing its breakdown. The metabolism of other 5-methoxy-substituted tryptamines is known to involve O-demethylation, hydroxylation, and N-dealkylation, often mediated by cytochrome P450 (CYP) enzymes.[7] It is plausible that 5-Fluoro-MET undergoes similar transformations. Further in vitro studies with human liver microsomes and recombinant CYP enzymes are needed to definitively identify the metabolic enzymes and major metabolites of 5-Fluoro-MET.

  • DMT: The metabolism of DMT is well-characterized. It is primarily metabolized by monoamine oxidase A (MAO-A) through oxidative deamination to form indole-3-acetic acid (IAA). To a lesser extent, DMT is also metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19. Another metabolic pathway involves N-oxidation to DMT-N-oxide. The rapid action of MAO-A is the principal reason for DMT's short half-life.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for 5-Fluoro-MET and DMT based on available data from intravenous administration studies in humans.

Pharmacokinetic Parameter5-Fluoro-MET (Bretisilocin/GM-2505)DMT
Route of Administration Intravenous Infusion[4]Intravenous Bolus/Infusion
Time to Peak (Tmax) 10-20 minutes[2]~10 minutes[8]
Elimination Half-life (t½) 40-50 minutes[1][9]9-12 minutes[8]
Cmax and AUC Increase dose-proportionally[1]Generally dose-proportional
Primary Metabolic Enzymes Not yet fully elucidated; likely involves CYP enzymesMAO-A, CYP2D6, CYP2C19
Major Metabolites Not yet identifiedIndole-3-acetic acid (IAA), DMT-N-oxide

Experimental Protocols

A crucial aspect of pharmacokinetic research is the methodology used to obtain reliable and reproducible data. Below are generalized protocols for key experiments in the pharmacokinetic characterization of novel tryptamines, based on established practices in the field.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of a test compound (e.g., 5-Fluoro-MET) in human liver microsomes and identify the primary metabolizing enzymes.

Methodology:

  • Incubation: The test compound is incubated with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes).

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Enzyme Phenotyping (Optional): To identify the specific CYP enzymes involved, the incubation is repeated in the presence of selective chemical inhibitors for major CYP isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Protocol 2: Quantification of Tryptamines in Human Plasma

Objective: To accurately measure the concentration of a tryptamine (e.g., 5-Fluoro-MET or DMT) and its metabolites in plasma samples from clinical trial participants.

Methodology:

  • Sample Collection: Blood samples are collected from participants at predefined time points into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • Sample Preparation (Protein Precipitation): A simple and common method for sample clean-up is protein precipitation. A known volume of cold acetonitrile is added to the plasma sample to precipitate proteins.

  • Internal Standard: A stable isotope-labeled internal standard (e.g., 5-Fluoro-MET-d4) is added to the sample to correct for variations in sample processing and instrument response.

  • Centrifugation and Evaporation: The mixture is vortexed and centrifuged. The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

  • LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system for separation and quantification of the analyte(s) of interest. A validated chromatographic method is essential for separating the parent drug from its metabolites and endogenous matrix components.

  • Data Analysis: The concentration of the analyte in the plasma sample is determined by comparing its peak area ratio to the internal standard against a calibration curve prepared in a blank matrix.

Visualizing the Pharmacokinetic Pathways

The following diagrams illustrate the key concepts discussed in this guide.

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) MAO_A Monoamine Oxidase A (MAO-A) DMT->MAO_A Oxidative Deamination CYP2D6_2C19 CYP2D6, CYP2C19 DMT->CYP2D6_2C19 Hydroxylation N_Oxidation N-Oxidation DMT->N_Oxidation IAA Indole-3-acetic acid (IAA) MAO_A->IAA Hydroxylated_Metabolites Hydroxylated Metabolites CYP2D6_2C19->Hydroxylated_Metabolites DMT_NO DMT-N-oxide N_Oxidation->DMT_NO caption Figure 1: Metabolic Pathways of DMT.

Caption: Figure 1: Metabolic Pathways of DMT.

Pharmacokinetic_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Sampling Blood Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Internal_Standard_Addition Internal Standard Addition Protein_Precipitation->Internal_Standard_Addition Centrifugation_Evaporation Centrifugation & Evaporation Internal_Standard_Addition->Centrifugation_Evaporation Reconstitution Reconstitution Centrifugation_Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing caption Figure 2: Workflow for Tryptamine Quantification in Plasma.

Caption: Figure 2: Workflow for Tryptamine Quantification in Plasma.

Conclusion and Future Directions

The head-to-head comparison of 5-Fluoro-MET and DMT pharmacokinetics reveals a significant divergence in their temporal profiles, primarily driven by differences in their metabolic stability. The longer half-life of 5-Fluoro-MET (40-50 minutes) compared to DMT (9-12 minutes) translates to a more prolonged and potentially more therapeutically manageable psychedelic experience.[1][8][9] This extended duration may allow for more profound psychological exploration within a clinical setting without the extended commitment required for longer-acting psychedelics like psilocybin.

While the initial pharmacokinetic data for 5-Fluoro-MET is promising, further research is essential to fully characterize its ADME profile. Key areas for future investigation include:

  • Metabolite Identification and Profiling: Comprehensive studies are needed to identify the major metabolites of 5-Fluoro-MET and the enzymes responsible for their formation. This will be crucial for understanding potential drug-drug interactions and inter-individual variability in response.

  • Pharmacogenetics: Investigating the influence of genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6) on the pharmacokinetics of 5-Fluoro-MET will be important for personalized medicine approaches.

  • Detailed Distribution Studies: Elucidating the brain-to-plasma concentration ratio and regional brain distribution of 5-Fluoro-MET will provide a deeper understanding of its target engagement and relationship between plasma concentrations and psychoactive effects.

As 5-Fluoro-MET and other novel psychedelic compounds progress through clinical development, a thorough understanding of their pharmacokinetics will be indispensable for unlocking their full therapeutic potential in a safe and effective manner. This guide serves as a foundational resource for the scientific community engaged in this exciting and rapidly evolving field of research.

References

  • A novel psychedelic 5-HT2A receptor agonist GM-2505: The pharmacokinetic, safety, and pharmacodynamic profile from a randomized trial healthy volunteer. Journal of Psychopharmacology. Available at: [Link]

  • A study on the safety, tolerability, and effects of GM-2505. ISRCTN Registry. Available at: [Link]

  • A novel psychedelic 5-HT2A receptor agonist GM-2505: The pharmacokinetic, safety, and pharmacodynamic profile from a randomized trial healthy volunteer. ResearchGate. Available at: [Link]

  • Bretisilocin. Wikipedia. Available at: [Link]

  • A Phase 2a Study of Two Repeated Doses of GM-2505 at a 2-Week Interval in Patients with MDD. NIHR. Available at: [Link]

  • Gilgamesh Pharmaceuticals Successfully Completes Phase 1 SAD Clinical Trial of GM-2505. PR Newswire. Available at: [Link]

  • GM-2505 by Gilgamesh Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval. Pharmaceutical Technology. Available at: [Link]

  • Pharmacokinetics of N,N-dimethyltryptamine in Humans. ResearchGate. Available at: [Link]

  • Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. Drug Testing and Analysis. Available at: [Link]

  • A study on the safety, tolerability, and effects of GM-2505. ISRCTN. Available at: [Link]

  • Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD). PR Newswire. Available at: [Link]

  • 5-Fluoro-DMT. Wikipedia. Available at: [Link]

  • GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder. South Chesapeake Psychiatry. Available at: [Link]

  • Gilgamesh links psychedelic to 94% remission rate in midphase depression trial. Fierce Biotech. Available at: [Link]

  • Bretisilocin. Patsnap Synapse. Available at: [Link]

  • A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability. ResearchGate. Available at: [Link]

  • A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability. Forensic Science International. Available at: [Link]

  • Quantitation of psilocin in human plasma by high-performance liquid chromatography and electrochemical detection: comparison of. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Metabolic pathways for N,N-dimethyltryptamine (DMT) in humans. ResearchGate. Available at: [Link]

  • THE RELATIONSHIP BETWEEN THE METABOLIC FATE AND PHARMACOLOGICAL ACTION OF 5-METHOXY-N-METHYLTRYPTAMINE. Biochemical Pharmacology. Available at: [Link]

  • Neuropharmacology of N,N-Dimethyltryptamine. Frontiers in Neuroscience. Available at: [Link]

  • In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology. Available at: [Link]

  • Quantitation of psilocin in human plasma by high-performance liquid chromatography and electrochemical detection: comparison of liquid-liquid extraction with automated on-line solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, PX-3 and a comparison of their clearance rates in human liver microsomes. The Research Repository @ WVU. Available at: [Link]

  • Quantification of psilocin in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Forensic Sciences. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Navigating Bretisilocin Cross-Reactivity in Tryptamine Immunoassays

Introduction: The Analytical Challenge of Novel Psychedelic Compounds The resurgence of psychedelic research has introduced a new wave of novel chemical entities into the drug development pipeline. One such compound is B...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Novel Psychedelic Compounds

The resurgence of psychedelic research has introduced a new wave of novel chemical entities into the drug development pipeline. One such compound is Bretisilocin (GM-2505), a potent and selective 5-HT2A receptor agonist with therapeutic potential for major depressive disorder.[1][2] As Bretisilocin and its metabolites are characterized, it is imperative for the scientific community to understand how these new molecules interact with established analytical methods.

Immunoassays are a widely adopted first-line screening tool for tryptamines, offering a rapid and high-throughput method for detecting this class of compounds in various biological matrices. However, the specificity of these assays is paramount. This guide provides a comprehensive analysis of the potential cross-reactivity of Bretisilocin in immunoassays designed for the detection of classical tryptamines like psilocin and N,N-Dimethyltryptamine (DMT). We will delve into the structural basis for this cross-reactivity, provide a detailed experimental protocol for its evaluation, and discuss the implications for researchers in both preclinical and clinical settings.

The Molecular Basis of Immunoassay Cross-Reactivity

Immunoassays function on the principle of specific antibody-antigen binding. In the context of small molecules like tryptamines, a competitive immunoassay format is most commonly employed.[3][4][5] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Cross-reactivity occurs when an antibody, raised against a specific target analyte, also binds to other structurally similar molecules.[6][7] This can lead to false-positive results or an overestimation of the target analyte's concentration.[7] The degree of cross-reactivity is dependent on the structural homology between the target analyte and the cross-reacting molecule. All tryptamines share a core indole ring structure with an ethylamine side chain, making them susceptible to cross-reactivity in immunoassays.[8][9]

Structural Comparison: Bretisilocin vs. Classical Tryptamines

To understand the potential for cross-reactivity, a structural comparison is essential. Bretisilocin, also known as 5-fluoro-N-methyl-N-ethyltryptamine (5F-MET), is a derivative of methylethyltryptamine (MET).[10]

  • Tryptamine Core: All listed molecules share the fundamental tryptamine backbone, which is an indole ring attached to an ethylamine group.[8][11][12]

  • N-Alkyl Substitutions: Psilocin and DMT both have two methyl groups attached to the terminal amine. Bretisilocin has one methyl and one ethyl group.[10] This slight difference in alkyl chain length can influence antibody binding.

  • Indole Ring Substitutions: Psilocin is hydroxylated at the 4-position of the indole ring.[13][14] Bretisilocin is fluorinated at the 5-position.[10][15][16] The position and nature of this substitution are critical determinants of antibody recognition.

The structural similarities, particularly the shared tryptamine core and N-alkyl substitutions, provide a strong rationale for investigating the cross-reactivity of Bretisilocin in tryptamine immunoassays.

Caption: Structural relationships of Psilocin, DMT, and Bretisilocin to the core tryptamine structure.

Experimental Protocol for Assessing Cross-Reactivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying cross-reactivity.[3][5][17] The following protocol outlines a systematic approach to determine the percentage cross-reactivity of Bretisilocin with a psilocin-specific immunoassay.

Principle of the Assay

This is a competitive immunoassay where free psilocin in a sample competes with a psilocin-enzyme conjugate for binding to a limited number of anti-psilocin antibody sites coated on a microplate. Bretisilocin, if it cross-reacts, will also compete for these binding sites, leading to a decrease in the signal.

Competitive_ELISA_Workflow cluster_reagents Reagents cluster_plate Assay Plate cluster_steps Workflow Sample Sample (Psilocin or Bretisilocin) Incubate Incubate Sample/ Conjugate in Well Sample->Incubate Antibody Anti-Psilocin Antibody Conjugate Psilocin-HRP Conjugate Conjugate->Incubate Plate Antibody-Coated Microplate Well Plate->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Substrate Add TMB Substrate Wash->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Decision_Workflow Start Initial Positive Result on Tryptamine Immunoassay Decision1 Is Bretisilocin Presence Suspected in Sample? Start->Decision1 Confirm Perform Confirmatory Analysis (e.g., LC-MS/MS) Decision1->Confirm Yes ReportPresumptive Report as Presumptive Positive for Target Tryptamine Decision1->ReportPresumptive No ReportConfirmed Report Confirmed Result (Quantify both compounds if needed) Confirm->ReportConfirmed Positive ReportNegative If LC-MS/MS is Negative, Report as Negative Confirm->ReportNegative Negative

Sources

Validation

A Comparative Analysis of In Vitro Potency: Bretisilocin and Other Key 5-HT2A Receptor Agonists

Prepared by: Gemini, Senior Application Scientist This guide provides an in-depth comparison of the in vitro potency and functional activity of Bretisilocin (also known as GM-2505), a novel investigational compound, agai...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth comparison of the in vitro potency and functional activity of Bretisilocin (also known as GM-2505), a novel investigational compound, against a panel of well-characterized serotonin 2A (5-HT2A) receptor agonists. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for classic psychedelic drugs and a significant focus for the development of new therapeutics for neuropsychiatric conditions like major depressive disorder (MDD).[1][2] Understanding the nuanced pharmacology of how different ligands engage this receptor is paramount for advancing drug discovery.

This document is intended for researchers, scientists, and drug development professionals. It will dissect the methodologies used to assess agonist activity, present comparative data, and explore the concept of functional selectivity, which is crucial for distinguishing the molecular signatures of different 5-HT2A agonists.

The 5-HT2A Receptor: A Complex Signaling Hub

The 5-HT2A receptor is predominantly coupled to the Gq/11 signaling pathway.[3] Canonical activation by an agonist initiates a cascade involving the stimulation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4] This results in the release of calcium (Ca2+) from intracellular stores, a key event that can be readily measured in vitro.[4][5]

However, the 5-HT2A receptor's signaling repertoire is not limited to the Gq pathway. Like many GPCRs, it can also engage β-arrestin proteins. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades independent of G proteins.[6][7] The relative efficacy of an agonist to activate the Gq pathway versus the β-arrestin pathway—a concept known as "functional selectivity" or "biased agonism"—is emerging as a critical determinant of its pharmacological and behavioral effects.[6][7][8] Specifically, robust Gq signaling efficacy, rather than β-arrestin2 recruitment, appears to predict the psychedelic potential of a compound.[6][7][9]

5-HT2A_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling Agonist 5-HT2A Agonist (e.g., Bretisilocin) Receptor 5-HT2A Receptor Agonist->Receptor Binding Gq Gαq/11 Receptor->Gq Activation BetaArrestin β-Arrestin Receptor->BetaArrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Internalization Receptor Internalization & Downstream Signaling BetaArrestin->Internalization Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC PKC Activation DAG->PKC

Caption: 5-HT2A Receptor Signaling Cascades.

Comparative In Vitro Pharmacology

To provide a clear comparison, Bretisilocin is evaluated alongside several key 5-HT2A agonists with diverse pharmacological profiles:

  • Serotonin (5-HT): The endogenous agonist, serving as the benchmark for efficacy.

  • LSD (Lysergic acid diethylamide): A classic, high-potency psychedelic.

  • Psilocin: The active metabolite of psilocybin, another classic psychedelic.

  • DOI ((±)-2,5-Dimethoxy-4-iodoamphetamine): A potent and well-studied synthetic psychedelic agonist.

  • Lisuride: A non-hallucinogenic ergot derivative that is a potent 5-HT2A agonist, making it an excellent tool to probe the mechanisms differentiating psychedelic from non-psychedelic effects.[8][10][11]

The following table summarizes key in vitro potency and efficacy parameters gathered from the literature. It is important to note that absolute values can vary between studies due to different experimental conditions (e.g., cell lines, assay formats). Therefore, the relative potencies and efficacies provide the most insightful comparison.

CompoundBinding Affinity (Ki, nM)Gq Pathway Potency (EC50, nM)Gq Pathway Efficacy (% of 5-HT Emax)β-Arrestin2 Potency (EC50, nM)β-Arrestin2 Efficacy (% of 5-HT Emax)
Bretisilocin 4.9–191¹Data not publicly availableHigh (87.6%)²Data not publicly availableData not publicly available
Serotonin (5-HT) ~13047[12]100% (Reference)3[13]100% (Reference)
LSD 2.9–117.2 (5-HT2A)[11]Partial (~60-80%)[14]~20Partial to Full
Psilocin 120–173[15]~10-50Partial (~60-85%)[14]~50-100Partial
DOI 0.7–39.3[12]Full (~100%)~10-30Full
Lisuride 1.4–417 (5-HT2A)[11]Very Low / Partial[14][16]~100-500Very Low / Partial[14]

¹The wide range for Bretisilocin's Ki value is due to the use of different radioligands in binding assays ([³H]DOI vs. [³H]ketanserin), which can significantly influence results.[17] ²Efficacy of Bretisilocin at the 5-HT2A receptor was shown to be significantly higher than its parent compound, MET.[17]

Methodologies for Assessing In Vitro Potency

The data presented are derived from a suite of standard in vitro pharmacological assays. The choice of assay is critical as each interrogates a specific point in the receptor activation and signaling cascade.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

  • Principle: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (e.g., [³H]ketanserin or [³H]DOI) that is known to bind to the receptor. A lower Ki value signifies a higher binding affinity.

  • Workflow:

    • Preparation: Cell membranes expressing the 5-HT2A receptor are prepared.

    • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

    • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

    • Analysis: Data are used to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand), which is then converted to the Ki value using the Cheng-Prusoff equation.

Gq Pathway Functional Assays

These assays measure the functional consequence of Gq pathway activation.

  • Objective: To measure the potency (EC50) and efficacy (Emax) of an agonist by quantifying the increase in intracellular calcium concentration.[5][13]

  • Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding activates the Gq-PLC-IP3 pathway, causing Ca2+ release from the endoplasmic reticulum and a detectable increase in fluorescence.

  • Detailed Protocol:

    • Cell Culture: CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor are seeded into 96-well or 384-well black, clear-bottom microplates.[12][14]

    • Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.

    • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test agonist.

    • Data Acquisition: Fluorescence intensity is monitored in real-time immediately following compound addition.

    • Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which EC50 and Emax values are determined.

  • Objective: An alternative method to quantify Gq activation by measuring the accumulation of the IP3 metabolite, inositol monophosphate (IP1).[12]

  • Causality: IP1 is a stable downstream product in the phosphoinositide cascade. Measuring its accumulation provides a more integrated signal over time compared to the transient nature of calcium flux, making it suitable for longer incubation periods.[18] This can be advantageous for detecting signals from slow-acting compounds or for mitigating issues related to signal desensitization.

  • Principle: This is typically a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay. Cells are incubated with the agonist, then lysed. A detection solution containing an IP1-d2 acceptor and an anti-IP1-cryptate donor is added. In the absence of cellular IP1, the two fluorophores are in close proximity, generating a high FRET signal. Cellular IP1 produced upon receptor activation competes for binding, reducing the FRET signal.

β-Arrestin Recruitment Assay
  • Objective: To measure the potency and efficacy of an agonist to induce the interaction between the 5-HT2A receptor and β-arrestin2.

  • Principle: Several technologies can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., Tango, NanoBiT). In a NanoBiT assay, for example, the 5-HT2A receptor is tagged with one subunit of a luciferase enzyme (e.g., LgBiT) and β-arrestin is tagged with the complementary subunit (e.g., SmBiT). Agonist-induced recruitment of β-arrestin to the receptor brings the two subunits together, reconstituting a functional enzyme and generating a luminescent signal.

  • Workflow: Similar to the calcium assay, cells co-expressing the tagged proteins are plated, incubated with the agonist, and the resulting luminescent signal is read over time.

Experimental_Workflow cluster_prep Assay Preparation cluster_exec Execution & Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Seed 5-HT2A expressing cells in microplate Dye_Loading 2. Load cells with fluorescent dye (Ca²⁺ Assay) or use tagged proteins (β-Arrestin) Cell_Culture->Dye_Loading Compound_Addition 3. Add serial dilutions of test agonist Dye_Loading->Compound_Addition Read_Plate 4. Measure signal (Fluorescence / Luminescence) in a plate reader Compound_Addition->Read_Plate Dose_Response 5. Plot Response vs. Log[Agonist] Read_Plate->Dose_Response Curve_Fit 6. Fit sigmoidal curve to determine EC50 & Emax Dose_Response->Curve_Fit

Caption: General workflow for in vitro functional assays.

Discussion: Interpreting the Data

The available data positions Bretisilocin as a potent 5-HT2A receptor agonist. Its high binding affinity (Ki of 4.9 nM with [³H]DOI) is comparable to that of LSD, suggesting strong interaction with the receptor binding pocket.[17] Furthermore, its high efficacy in Gq signaling (87.6% relative to 5-HT) is notable and differentiates it from many classic psychedelics like LSD and psilocin, which often act as partial agonists in this pathway.[14][17]

The critical comparison arises when considering functional selectivity. While specific β-arrestin recruitment data for Bretisilocin is not yet widely published, the distinction between psychedelic and non-psychedelic agonists provides a framework for interpretation. Lisuride, a non-psychedelic, exhibits very low efficacy at both Gq and β-arrestin pathways.[11][14][16] In contrast, classic psychedelics are potent Gq activators.[10][14] Recent studies suggest that a high Gq signaling efficacy is a key predictor of psychedelic potential, as measured by the head-twitch response (HTR) in mice, a preclinical proxy for hallucinogenic activity.[6][7][19]

Bretisilocin's dual mechanism as both a potent 5-HT2A agonist and a serotonin releasing agent complicates direct comparisons based solely on receptor-level in vitro data.[17][20][21] The serotonin-releasing component would synergistically enhance activation of 5-HT2A receptors in vivo, a factor not captured in these isolated cell-based assays. However, its high intrinsic efficacy at the receptor itself is a key pharmacological feature.

Conclusion

Bretisilocin is a high-affinity, high-efficacy 5-HT2A receptor agonist. Its in vitro profile, characterized by potent binding and robust activation of the canonical Gq signaling pathway, places it among the more potent agonists studied. This contrasts with some classic psychedelics that are partial agonists and starkly differs from non-psychedelic agonists like lisuride, which have very low efficacy.

The comprehensive characterization of a compound's activity across multiple signaling pathways (Gq, β-arrestin) is essential for modern drug development. These in vitro assays provide the foundational data needed to build a molecular-level understanding of a drug's mechanism of action. For Bretisilocin and other next-generation neuropsychiatric drugs, this detailed pharmacological fingerprint is crucial for predicting clinical effects and for rationally designing molecules with improved therapeutic indices.

References

  • González-Maeso, J., Weisstaub, N., Zhou, M., Chan, P., Ivic, L., Ang, R., Lira, A., Bradley-Moore, M., Ge, Y., Zhou, T., Sealfon, S., & Gingrich, J. (2007). Hallucinogens Recruit Specific Cortical 5-HT(2A) Receptor-Mediated Signaling Pathways to Elicit Behavioral Effects in Mice. Neuron, 53(3), 439-452.
  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved January 11, 2026, from [Link].

  • Kim, K., Che, T., Pan, J., Pat, J., & Roth, B. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Bhattacharyya, S., Raote, I., & Bhattacharya, A. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology (pp. 123-148). CRC Press/Taylor & Francis.
  • Kim, K., Che, T., Pan, J., Pat, J., & Roth, B. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv.
  • Wikipedia. (n.d.). Bretisilocin. Retrieved January 11, 2026, from [Link].

  • Patsnap. (n.d.). Bretisilocin - Drug Targets, Indications, Patents. Synapse. Retrieved January 11, 2026, from [Link].

  • De Gregorio, D., & Posa, L. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.
  • Schmitz, G., Jain, M., Slocum, S., & Roth, B. (2022). 5-HT2A SNPs Alter the Pharmacological Signaling of Potentially Therapeutic Psychedelics. ACS Chemical Neuroscience, 13(16), 2386-2398.
  • ResearchGate. (n.d.). 5-HT2A-Gq signaling predicts psychedelic potential A–G Activity in the.... Retrieved January 11, 2026, from [Link].

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved January 11, 2026, from [Link].

  • Chambers, J., Rickli, A., & Liechti, M. (2024).
  • Cunningham, J., & Anastasio, N. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Neuroscience, 527, 1-13.
  • Egan, C., Grinde, E., & Dupre, A. (1998). Agonist activity of LSD and lisuride at cloned 5HT 2A and 5HT 2C receptors. Psychopharmacology, 136(4), 409-414.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved January 11, 2026, from [Link].

  • Lansu, K., Pan, J., & Roth, B. (2025). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry.
  • South Chesapeake Psychiatry. (2025). GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder. Retrieved January 11, 2026, from [Link].

  • Chambers, J., Rickli, A., & Liechti, M. (2024). Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. British Journal of Pharmacology.
  • SB Drug Discovery. (n.d.). Comparison of hallucinogenic versus non-hallucinogenic psychedelics on 5HT2A receptors. Retrieved January 11, 2026, from [Link].

  • Anderson, K. (2025). AbbVie Enters Psychedelic Market With Bretisilocin Acquisition. Pharmaceutical Online.
  • Rodriguiz, R., Wetsel, W., & Roth, B. (2023). The G protein biased serotonin 5-HT 2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice. Neuropsychopharmacology, 48(7), 1083-1093.
  • Rodriguiz, R., Wetsel, W., & Roth, B. (2023). The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice. bioRxiv.
  • Pharma Advancement. (2025). AbbVie to Aquire Bretisilocin for Major Depressive Disorder. Retrieved January 11, 2026, from [Link].

  • Kim, K., Che, T., Pan, J., Pat, J., & Roth, B. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv.
  • Kim, K., Che, T., Pan, J., Pat, J., & Roth, B. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • de la Fuente Revenga, M., & Callado, L. (2022). Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice.

Sources

Comparative

A Comparative Analysis of the Antidepressant Effects of GM-2505 and Ketamine: A Guide for Researchers

Introduction: The Pressing Need for Rapid-Acting Antidepressants Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients failing to achieve remission with conv...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Rapid-Acting Antidepressants

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients failing to achieve remission with conventional antidepressant therapies.[1] The delayed onset of action of traditional antidepressants, often taking weeks to months to manifest therapeutic effects, further complicates treatment, particularly in individuals with severe and treatment-resistant depression (TRD).[1] This therapeutic lag has fueled the search for novel, rapid-acting antidepressants. Among the most promising are ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, and GM-2505, a novel 5-HT2A receptor agonist and serotonin releaser.

This guide provides a comprehensive comparative analysis of GM-2505 and ketamine, focusing on their distinct mechanisms of action, clinical efficacy, safety profiles, and the preclinical data that underpin their development. It is important to note that while both compounds show promise, there is a lack of direct head-to-head clinical trials. Therefore, this comparison is based on data from separate clinical and preclinical studies.

Pharmacodynamic and Mechanistic Profiles: Two Distinct Pathways to Antidepressant Effects

The antidepressant effects of GM-2505 and ketamine are believed to be mediated by distinct molecular pathways, both ultimately converging on the enhancement of neuroplasticity.

GM-2505: A Dual-Action Serotonergic Modulator

GM-2505 is a novel tryptamine derivative with a unique dual mechanism of action: it acts as a potent agonist at the serotonin 2A (5-HT2A) receptor and also promotes the release of serotonin.[2][3][4][5] This dual action is hypothesized to produce a robust and rapid antidepressant effect. The agonism of the 5-HT2A receptor, a key target of classic psychedelic compounds, is thought to induce a cascade of intracellular signaling events that promote synaptic plasticity. The serotonin-releasing properties of GM-2505 may further enhance serotonergic neurotransmission, contributing to its therapeutic effects.[3][5]

GM2505_Pathway GM2505 GM-2505 Receptor 5-HT2A Receptor GM2505->Receptor Agonism Serotonin Serotonin Release GM2505->Serotonin Signaling Intracellular Signaling Cascade Receptor->Signaling Serotonin->Signaling Plasticity Synaptic Plasticity (e.g., ↑ Spine Density) Signaling->Plasticity Antidepressant Antidepressant Effects Plasticity->Antidepressant

Caption: Putative signaling pathway of GM-2505.

Ketamine: An NMDA Receptor Antagonist Driving a Glutamate Surge

Ketamine's antidepressant mechanism is primarily attributed to its non-competitive antagonism of the NMDA receptor.[6] This action is thought to preferentially occur on NMDA receptors located on inhibitory GABAergic interneurons. The blockade of these receptors leads to a disinhibition of glutamatergic neurons, resulting in a surge of glutamate in the prefrontal cortex.[6][7] This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a cascade of downstream signaling events.[6][7] Key among these are the activation of the brain-derived neurotrophic factor (BDNF) signaling pathway and the mammalian target of rapamycin (mTOR) pathway.[6][7][8] This signaling cascade ultimately leads to increased synaptogenesis and the restoration of synaptic connections that are often diminished in depression.[6][7]

Ketamine_Pathway Ketamine Ketamine NMDAR NMDA Receptor (on GABA Interneuron) Ketamine->NMDAR Antagonism GABA ↓ GABA Release NMDAR->GABA Inhibition Glutamate ↑ Glutamate Surge GABA->Glutamate Disinhibition AMPAR AMPA Receptor Activation Glutamate->AMPAR BDNF_mTOR ↑ BDNF & mTOR Signaling AMPAR->BDNF_mTOR Synaptogenesis ↑ Synaptogenesis BDNF_mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Ketamine's NMDA receptor-mediated signaling pathway.

Comparative Mechanistic Summary
FeatureGM-2505Ketamine
Primary Target 5-HT2A ReceptorNMDA Receptor
Primary Neurotransmitter System SerotonergicGlutamatergic
Initial Effect 5-HT2A Agonism & Serotonin ReleaseNMDA Receptor Blockade
Key Downstream Mediators Intracellular signaling cascades (less defined)BDNF, mTOR
Proposed Final Common Pathway Enhanced Synaptic PlasticityEnhanced Synaptic Plasticity

Clinical Efficacy and Safety: A Head-to-Head Comparison of Trial Data

While direct comparative trials are lacking, data from separate clinical studies provide insights into the efficacy and safety of GM-2505 and ketamine.

GM-2505: Rapid and Durable Antidepressant Effects in MDD

A Phase 2a randomized, double-blind study in 40 patients with moderate-to-severe MDD demonstrated the rapid and robust antidepressant effects of GM-2505.[4][9]

  • Rapid Onset: A significant reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score was observed within 24 hours of a single intravenous infusion.[4][9]

  • Robust Efficacy: At day 14, patients who received a 10 mg dose of GM-2505 showed a mean reduction of 21.6 points in their MADRS score, with 70% achieving remission (MADRS score ≤ 10).[4][9]

  • Durable Response: Following a second dose on day 15, the high-dose group exhibited a -28.0 point change from baseline at day 29, with a remarkable 94% remission rate.[4][9] These effects were sustained for up to 74 days without additional treatment.[4][9]

  • Safety and Tolerability: GM-2505 was well-tolerated, with no serious adverse events reported.[5][9] Most side effects were mild and resolved within two hours of dosing.[5][9] The short duration of psychoactive effects (60-90 minutes) makes it suitable for an in-clinic treatment model.[10]

Ketamine: A Paradigm Shift in Treating Refractory Depression

Numerous studies have established the rapid antidepressant effects of intravenous ketamine in patients with treatment-resistant depression.

  • Rapid Symptom Reduction: A single sub-anesthetic dose of ketamine has been shown to produce significant antidepressant effects within hours.

  • Efficacy in TRD: In a two-site randomized controlled trial, ketamine demonstrated a significantly greater improvement in MADRS scores at 24 hours compared to an active placebo (midazolam).[11][12] The response rate for the ketamine group was 64%, compared to 28% for the midazolam group.[11][12]

  • Response and Remission: Another study reported that after three infusions of ketamine, 52% of participants with severe depression achieved remission, and 67% had a positive response.[13][14]

  • Side Effects: Common side effects of ketamine include dissociation (feeling disconnected from reality), dizziness, blurred vision, and a temporary increase in blood pressure and heart rate.[15] These effects are generally transient and resolve within a few hours.[15]

Comparative Clinical Data
ParameterGM-2505 (Phase 2a)Ketamine (Representative Studies)
Patient Population Moderate-to-severe MDDTreatment-Resistant Depression
Administration Intravenous InfusionIntravenous Infusion
MADRS Change from Baseline -18.5 at 24h; -21.6 at Day 14; -28.0 at Day 29[4][9]Significant reduction at 24h; -7.95 point difference vs. midazolam at 24h[11][12]
Remission Rate 70% at Day 14; 94% at Day 29[4][9]~52-64% in various studies[11][12][13][14]
Onset of Action Within 24 hours[4][9]Within hours
Duration of Effect Sustained up to 74 days after two doses[4][9]Variable, often requires repeated infusions to maintain effect
Key Side Effects Mild and transient, resolving within 2 hours[5][9]Dissociation, dizziness, increased blood pressure, nausea[15]

Preclinical Antidepressant-like Activity: Supporting Experimental Data & Protocols

Preclinical animal models are crucial for the initial screening and characterization of potential antidepressant compounds. Standard behavioral assays are used to assess antidepressant-like efficacy.

Forced Swim Test (FST)

The FST is a widely used model to assess behavioral despair in rodents. A reduction in immobility time is indicative of an antidepressant-like effect.[3][16][17][18]

Experimental Protocol:

  • Mice are individually placed in a transparent cylinder filled with water (25°C) from which they cannot escape.[3][16][17]

  • The total duration of the test is typically 6 minutes.[3][16]

  • The last 4 minutes of the session are video-recorded and scored for immobility time (the time the mouse spends floating without making any escape-oriented movements).[3]

  • A decrease in immobility time in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.[18]

FST_Workflow Start Acclimatize Mouse to Testing Room Administer Administer GM-2505, Ketamine, or Vehicle Start->Administer Swim Place Mouse in Water Cylinder (6 min) Administer->Swim Record Record Behavior (last 4 min) Swim->Record Analyze Score Immobility Time Record->Analyze Compare Compare Immobility Between Groups Analyze->Compare

Caption: Experimental workflow for the Forced Swim Test.

Ketamine in the FST: Studies have shown that ketamine can decrease immobility time in the FST, but its effects can be influenced by factors such as dose, timing of administration, and stress levels of the animals.[11][19]

Expected Outcome for GM-2505: Based on its proposed antidepressant mechanism, it is hypothesized that GM-2505 would also reduce immobility time in the FST.

Tail Suspension Test (TST)

Similar to the FST, the TST is a measure of behavioral despair.[8][19][20]

Experimental Protocol:

  • Mice are suspended by their tails from a horizontal bar using adhesive tape.[19][20]

  • The duration of the test is typically 6 minutes.[8][19][20]

  • The entire session is recorded, and the total time the mouse remains immobile is quantified.[19][20]

  • A reduction in immobility time is indicative of an antidepressant-like effect.

TST_Workflow Start Acclimatize Mouse to Testing Room Administer Administer GM-2505, Ketamine, or Vehicle Start->Administer Suspend Suspend Mouse by Tail (6 min) Administer->Suspend Record Record Behavior Suspend->Record Analyze Score Immobility Time Record->Analyze Compare Compare Immobility Between Groups Analyze->Compare

Caption: Experimental workflow for the Tail Suspension Test.

Ketamine in the TST: Ketamine has been shown to decrease immobility time in the TST, further supporting its antidepressant-like profile.

Expected Outcome for GM-2505: It is anticipated that GM-2505 would also decrease immobility in the TST.

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression, which is the reduced ability to experience pleasure.[2][7][15]

Experimental Protocol:

  • Mice are habituated to drinking from two bottles in their home cage.[7][15]

  • Following habituation, mice are given a choice between a bottle of water and a bottle of sucrose solution (e.g., 1%).[7][15]

  • The consumption of each liquid is measured over a set period (e.g., 24-48 hours).[15]

  • Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total liquid intake.[2][15]

  • An increase in sucrose preference in stressed or "depressed" animals following drug treatment indicates an anti-anhedonic effect.[15]

SPT_Workflow Start Habituate Mouse to Two-Bottle Choice Administer Administer GM-2505, Ketamine, or Vehicle Start->Administer Test Present Water and Sucrose Solution Administer->Test Measure Measure Consumption (e.g., 24-48h) Test->Measure Calculate Calculate Sucrose Preference Measure->Calculate Compare Compare Preference Between Groups Calculate->Compare

Caption: Experimental workflow for the Sucrose Preference Test.

Ketamine in the SPT: Studies have demonstrated that ketamine can reverse stress-induced deficits in sucrose preference, indicating its anti-anhedonic properties.[2][7]

Expected Outcome for GM-2505: Given its potent antidepressant effects in clinical trials, it is expected that GM-2505 would increase sucrose preference in animal models of depression.

Comparative Analysis and Future Directions

GM-2505 and ketamine represent two innovative and mechanistically distinct approaches to rapid-acting antidepressant therapy.

  • Mechanism: GM-2505's dual serotonergic action contrasts with ketamine's glutamatergic modulation. This difference may have implications for patient response and side-effect profiles.

  • Efficacy: Both compounds demonstrate rapid and robust antidepressant effects. The remission rates reported for GM-2505 in its Phase 2a trial are particularly noteworthy, although direct comparisons with ketamine are not yet possible.

  • Durability: A key potential advantage of GM-2505 is its long-lasting effect after a limited number of administrations, potentially reducing the treatment burden compared to the more frequent infusions often required to maintain ketamine's efficacy.

  • Safety and Tolerability: GM-2505 appears to have a favorable acute safety profile with mild and transient side effects. While ketamine is also generally well-tolerated in a clinical setting, its dissociative effects can be a concern for some patients.

  • Clinical Application: The short duration of GM-2505's acute effects aligns well with the existing in-clinic treatment model established for esketamine, the S-enantiomer of ketamine.[4][5]

Future Directions: The promising results for GM-2505 warrant further investigation in larger, pivotal clinical trials. The most critical next step for the field will be a head-to-head comparative trial of GM-2505 and ketamine. Such a study would provide definitive evidence on their relative efficacy, safety, and durability, ultimately guiding clinicians in selecting the most appropriate rapid-acting antidepressant for individual patients. Further research into the detailed molecular mechanisms of GM-2505 will also be crucial for a complete understanding of its therapeutic actions.

References

  • Axis Integrated Mental Health. (2025, August 8). What are the Side Effects of Ketamine in Depression? Axis Integrated Mental Health. [Link]

  • Lener, M. S., Kadriu, B., & Zarate, C. A., Jr. (2017). Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants. Depression and anxiety, 34(2), 133–140. [Link]

  • PR Newswire. (2025, May 27). Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD). PR Newswire. [Link]

  • Patient Care Online. (2025, May 27). Novel 5-HT2A Agonist GM-2505 Achieves 94% Remission Rate in Phase 2a MDD Trial, With Rapid and Durable Efficacy. Patient Care Online. [Link]

  • Murrough, J. W., Iosifescu, D. V., Chang, L. C., Al Jurdi, R. K., Green, C. E., Perez, A. M., ... & Mathew, S. J. (2013). Antidepressant efficacy of ketamine in treatment-resistant major depression: a two-site randomized controlled trial. American Journal of Psychiatry, 170(10), 1134-1142. [Link]

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments: JoVE, (59), e3769. [Link]

  • Michigan Medicine - University of Michigan. (2024, February 8). Ketamine's promise for severe depression grows, but major questions remain. Michigan Medicine. [Link]

  • Autry, A. E., Adachi, M., Nosyreva, E., Na, E. S., Los, M. F., Cheng, P. F., ... & Monteggia, L. M. (2011). NMDA receptor blockade at rest triggers rapid behavioural antidepressant responses. Nature, 475(7354), 91-95. [Link]

  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The mouse forced swim test. Journal of visualized experiments: JoVE, (58), e3638. [Link]

  • Dr. Oracle. (2025, September 17). What is the mechanism of action of Ketamine (ketamine) for treating depression? Dr. Oracle. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (97), e52587. [Link]

  • Drug Topics. (2024, February 12). Ketamine Infusions Effective, Safe for Patients With Treatment-Resistant Depression. Drug Topics. [Link]

  • Castagne, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Current protocols in pharmacology, Chapter 5, Unit-5. [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Murrough, J. W., Iosifescu, D. V., Chang, L. C., Al Jurdi, R. K., Green, C. E., Perez, A. M., ... & Mathew, S. J. (2013). Antidepressant efficacy of ketamine in treatment-resistant major depression: a two-site randomized controlled trial. The American journal of psychiatry, 170(10), 1134–1142. [Link]

  • Kraus, C., Wasserman, D., Henter, I. D., Acevedo-Diaz, E., Kadriu, B., & Zarate, C. A., Jr. (2022). Ketamine treatment for depression: a review. Focus (American Psychiatric Publishing), 20(2), 136–148. [Link]

  • Klaris, L. (2024, February 22). Ketamine Therapy for Depression Treatment: Key Scientific Studies Over the Past Two Decades. Klarisana. [Link]

  • Shiroma, P. R., Thuras, P., Wels, J., Albott, C. S., Erbes, C., Tye, S., & Lim, K. O. (2020). A randomized, double-blind, active placebo-controlled study of efficacy, safety, and durability of repeated vs single subanesthetic ketamine for treatment-resistant depression. Translational psychiatry, 10(1), 216. [Link]

  • JoVE. (2022, February 19). The Tail Suspension Test. YouTube. [Link]

  • Liu, M. Y., Yin, C. Y., Zhu, L. J., Zhu, X. H., Xu, C., Luo, C. X., ... & Zhou, Q. G. (2018). Sucrose preference test for measurement of stress-induced anhedonia in mice. Nature protocols, 13(7), 1686–1698. [Link]

  • Eagle, A. L., Robison, A. J., & Mazei-Robison, M. S. (2016). Sucrose Preference Test to Measure Stress-induced Anhedonia. Bio-protocol, 6(19), e1958. [Link]

  • The Harvard Gazette. (2025, September 25). First study to compare two ketamine therapies for patients with severe depression. The Harvard Gazette. [Link]

  • Taylor, M. (2025, May 27). Gilgamesh links psychedelic to 94% remission rate in midphase depression trial. Fierce Biotech. [Link]

  • Gelb, M., Pathak, P., Benson, C., Car-Horowitz, M., Posner, J., O'Brien, C., ... & Gwin, K. (2023). Patient preferences for ketamine-based antidepressant treatments in treatment-resistant depression: Results from a clinical trial and panel. Journal of Affective Disorders, 339, 512-520. [Link]

  • PR Newswire. (2025, May 27). Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD). PR Newswire. [Link]

  • Clinical Trials Arena. (2025, May 28). Gilgamesh’s psychedelic touts 94% remission rate in depression study. Clinical Trials Arena. [Link]

  • Patient Care Online. (2025, May 27). Novel 5-HT2A Agonist GM-2505 Achieves 94% Remission Rate in Phase 2a MDD Trial, With Rapid and Durable Efficacy. Patient Care Online. [Link]

  • ClinicalTrials.gov. (2024, March 7). A Phase 2a Study to Evaluate the Safety and Tolerability of GM-2505 in Patients With MDD. ClinicalTrials.gov. [Link]

  • Mass General Brigham. (2023, May 24). Study Finds Ketamine is at Least as Effective as ECT for Treating Major Depression. Mass General Brigham. [Link]

  • Bahji, A., Vazquez, G. H., & Zarate, C. A., Jr. (2021). Comparative efficacy of racemic ketamine and esketamine for depression: a systematic review and meta-analysis. Journal of affective disorders, 278, 542–555. [Link]

  • Kurt, H. G., Altinay, M., & Anand, A. (2020). Comparative Efficacy of Ketamine in Treatment-Resistant Depression. Psychiatric annals, 50(2), 62–67. [Link]

  • Al-Harbi, K. S. (2024). A Comparison of the Efficacy and Adverse Effects of Ketamine and Electroconvulsive Therapy in the Management of Treatment-Resistant Depression: A Systematic Review. Cureus, 16(3), e55609. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of Bretisilocin: A Modern Approach Versus Established Methods

Introduction Bretisilocin (5-fluoro-N-methyl-N-ethyltryptamine), a novel serotonergic psychedelic, is currently under investigation as a promising therapeutic for major depressive disorder.[1] As this compound progresses...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bretisilocin (5-fluoro-N-methyl-N-ethyltryptamine), a novel serotonergic psychedelic, is currently under investigation as a promising therapeutic for major depressive disorder.[1] As this compound progresses through clinical trials, the development of efficient, scalable, and cost-effective synthetic routes is paramount. This guide provides a comprehensive benchmark analysis of a novel, convergent synthesis of Bretisilocin against two established methods: a classical linear approach representative of patented procedures and the well-established Speeter-Anthony tryptamine synthesis.

Our analysis moves beyond a mere recitation of steps, delving into the strategic rationale behind each route's design. We will explore the advantages and disadvantages of convergent versus linear strategies, the impact of modern catalytic methods on efficiency, and the practical considerations of cost, safety, and scalability. This guide is intended for researchers, process chemists, and drug development professionals seeking a detailed, data-driven comparison to inform their own synthetic strategies.

The Synthetic Routes: An Overview

We will compare three distinct pathways to Bretisilocin:

  • Route A: A Novel Convergent Synthesis via Larock Indole Synthesis. This modern approach constructs the core indole structure with the side-chain precursor already in place, offering potential for high efficiency and modularity.

  • Route B: The Patented Approach (Representative Linear Synthesis). This route is based on methodologies described in patents for halogenated tryptamines, such as U.S. Patent No. 12,138,276, which covers 5-fluoro-MET.[2][3][4] It follows a more traditional, linear sequence involving the synthesis of the 5-fluoroindole core followed by the installation of the ethylamine side chain.

  • Route C: The Classic Speeter-Anthony Synthesis. A cornerstone of tryptamine synthesis since 1954, this reliable, multi-step method begins with the commercially available 5-fluoroindole.[5]

The overall strategies are depicted in the workflow diagram below.

cluster_A Route A: Novel Convergent Synthesis cluster_B Route B: Patented Approach (Linear) cluster_C Route C: Classic Speeter-Anthony Synthesis A1 o-Bromo-p-fluoroaniline A3 Larock Indole Synthesis A1->A3 A2 N-methyl-N-ethyl-but-3-yn-1-amine A2->A3 A4 Bretisilocin A3->A4 B1 4-Fluorophenylhydrazine B3 Fischer Indole Synthesis B1->B3 B2 Aldehyde/Ketone Precursor B2->B3 B4 5-Fluoroindole Intermediate B3->B4 B5 Side-chain Installation B4->B5 B6 Bretisilocin B5->B6 C1 5-Fluoroindole C3 Indole-3-glyoxylyl chloride C1->C3 Step 1 C2 Oxalyl Chloride C2->C3 C5 Glyoxylamide Intermediate C3->C5 Step 2 C4 N-methyl-N-ethylamine C4->C5 C7 Bretisilocin C5->C7 Step 3 C6 Reduction (LiAlH4) C6->C7 A1 o-Bromo-p-fluoroaniline plus1 + A1->plus1 A2 N-methyl-N-ethyl-but-3-yn-1-amine plus1->A2 arrow1 Pd(OAc)2, XPhos K2CO3, Toluene, 110 °C A2->arrow1 A3 Bretisilocin arrow1->A3

Caption: The convergent Larock indole synthesis for Bretisilocin.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask is added palladium(II) acetate (2 mol%), XPhos (4 mol%), and potassium carbonate (2.5 equivalents). The flask is evacuated and backfilled with argon.

  • Reagent Addition: Anhydrous toluene is added, followed by o-bromo-p-fluoroaniline (1 equivalent) and N-methyl-N-ethyl-but-3-yn-1-amine (1.2 equivalents).

  • Reaction: The mixture is heated to 110 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the aniline.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Bretisilocin.

Route B: The Patented Approach (Representative Linear Synthesis)

This route is representative of the methodologies found in the patent literature for tryptamine analogues. It typically begins with a classic indole formation, such as the Fischer indole synthesis, followed by the installation of the side chain. [6][7][8] Rationale: The Fischer indole synthesis is a robust and well-understood method for creating the indole nucleus from a phenylhydrazine and a ketone or aldehyde. [9]This linear approach is often favored in initial discovery efforts due to its reliability and the commercial availability of a wide range of starting materials.

cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Amination B1 4-Fluorophenylhydrazine B4 3-(2-Chloroethyl)-5-fluoroindole B1->B4 B2 4-Chlorobutanal B2->B4 B3 Acid Catalyst (e.g., PPA) B3->B4 B6 Bretisilocin B4->B6 B5 N-methyl-N-ethylamine B5->B6

Caption: A representative two-step linear synthesis of Bretisilocin.

Experimental Protocol:

  • Fischer Indole Synthesis:

    • 4-Fluorophenylhydrazine (1 equivalent) and 4-chlorobutanal diethyl acetal (1.1 equivalents) are stirred in polyphosphoric acid (PPA) at 80-100 °C for 2-4 hours.

    • The reaction mixture is cooled and carefully poured onto ice, then neutralized with a strong base (e.g., NaOH).

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude 3-(2-chloroethyl)-5-fluoroindole is purified by column chromatography.

  • Amination:

    • The purified 3-(2-chloroethyl)-5-fluoroindole (1 equivalent) is dissolved in a polar aprotic solvent like acetonitrile.

    • N-methyl-N-ethylamine (3-5 equivalents) and a non-nucleophilic base such as potassium carbonate (2 equivalents) are added.

    • The mixture is heated to reflux and stirred for 12-24 hours until the starting material is consumed.

    • After cooling, the solids are filtered off, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed, dried, and concentrated. The crude Bretisilocin is then purified by column chromatography.

Route C: The Classic Speeter-Anthony Synthesis

This three-step sequence is a reliable and widely used method for preparing a variety of tryptamines. [5]It begins with a commercially available indole, in this case, 5-fluoroindole.

Rationale: The Speeter-Anthony synthesis is highly predictable and generally provides good yields for each step. [10]The use of oxalyl chloride to form the highly reactive indole-3-glyoxylyl chloride, followed by amidation and subsequent reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), is a well-trodden path in tryptamine chemistry. [11][12]

C1 5-Fluoroindole arrow1 1. Oxalyl Chloride, Et2O C1->arrow1 C2 Indole-3-glyoxylyl chloride arrow1->C2 arrow2 2. N-methyl-N-ethylamine C2->arrow2 C3 Glyoxylamide arrow2->C3 arrow3 3. LiAlH4, THF C3->arrow3 C4 Bretisilocin arrow3->C4

Caption: The three-step Speeter-Anthony synthesis of Bretisilocin.

Experimental Protocol:

  • Formation of the Glyoxylyl Chloride:

    • To a solution of 5-fluoroindole (1 equivalent) in anhydrous diethyl ether at 0 °C is added oxalyl chloride (1.1 equivalents) dropwise.

    • The reaction is stirred at 0 °C for 1 hour and then at room temperature for an additional hour. The resulting precipitate, the indole-3-glyoxylyl chloride, is filtered, washed with cold ether, and dried under vacuum.

  • Amidation:

    • The crude glyoxylyl chloride is suspended in a suitable solvent like dichloromethane, and the solution is cooled to 0 °C.

    • A solution of N-methyl-N-ethylamine (2.5 equivalents) in the same solvent is added dropwise.

    • The reaction is stirred for 2-3 hours, allowing it to warm to room temperature. The mixture is then washed with dilute acid, water, and brine, then dried and concentrated to yield the crude glyoxylamide.

  • Reduction:

    • To a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of the crude glyoxylamide in THF dropwise.

    • The reaction mixture is then heated to reflux for 4-6 hours.

    • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting solids are filtered off, and the filtrate is concentrated. The crude Bretisilocin is purified by column chromatography.

Cost Analysis of Starting Materials

A significant factor in selecting a synthetic route for large-scale production is the cost of the starting materials and reagents. The following table provides an estimated cost analysis based on current bulk pricing from major chemical suppliers.

ReagentRoute ARoute BRoute C
5-Fluoroindole--~$2-4/g [13][14][15][16][17]
o-Bromo-p-fluoroaniline~$3-5/g--
4-Fluorophenylhydrazine-~$1-2/g-
N-methyl-N-ethyl-but-3-yn-1-amine~$15-20/g (custom synthesis)--
4-Chlorobutanal precursor-~$1-2/g-
Oxalyl Chloride--~$0.5-1/g [11][18][19][20]
N-methyl-N-ethylamine-~$1-2/g~$1-2/g [21][22][23][24]
Lithium Aluminum Hydride--~$0.5-1/g [1][25][26][27][28]
Palladium(II) Acetate~$60-70/g [29][30][31][32][33]--
XPhos Ligand~$50-60/g [34][35][36][37]--
Estimated Total Reagent Cost per Gram of Product

$
$

(Note: Costs are estimates and can vary significantly based on supplier, purity, and scale.)

Conclusion and Future Outlook

This comparative guide demonstrates that while the classic Speeter-Anthony and linear Fischer indole-based syntheses are reliable and cost-effective for producing Bretisilocin on a laboratory scale, a modern convergent approach using the Larock indole synthesis offers significant advantages in terms of efficiency and overall yield.

  • Route A (Novel Convergent) is the most elegant and efficient on paper, with the highest potential overall yield in the fewest steps. While the initial investment in the palladium catalyst and specialized alkyne is higher, the increased throughput and reduced waste could make it the most economically viable option for large-scale manufacturing.

  • Route B (Patented Approach) represents a solid, traditional approach. Its linearity, however, makes it susceptible to lower overall yields, and the use of strong acids like PPA can pose challenges for scale-up and waste disposal.

  • Route C (Classic Speeter-Anthony) remains a highly valuable and robust method. Its primary drawbacks are the use of hazardous reagents like oxalyl chloride and LiAlH₄, which require careful handling and specialized equipment, particularly at scale.

For academic and early-stage research, the low cost of starting materials for Routes B and C makes them attractive options. However, for process development and commercial production, the high efficiency and convergence of Route A present a compelling case for further optimization and implementation. Future research should focus on developing more cost-effective catalysts for the Larock synthesis and optimizing reaction conditions to further enhance the appeal of this modern synthetic strategy.

References

  • Fischer, E.; Jourdan, F. Ueber Die Hydrazine Der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883, 16 (2), 2241–2245.
  • Oxalyl Chloride - Oxalyl Dichloride Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

  • Bretisilocin - Wikipedia. [Link]

  • 5-Fluoroindole. Synthonix, Inc. [Link]

  • 5 Fluoroindole 98%. Cenmed. [Link]

  • Palladium Acetate - Palladium Diacetate Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

  • Oxalyl Chloride, Reagent. The Lab Depot. [Link]

  • XPhos, 97% | 638064-1G | SIGMA-ALDRICH | SLS - Lab Supplies. [Link]

  • XPhos Pd G2 | Krackeler Scientific, Inc. [Link]

  • The Speeter-Anthony Tryptamine Synthesis. [www.rhodium.ws]. [Link]

  • Enveric Biosciences Announces New U.S. Patents Supporting EVM301 Series and EVM201 Series Compounds. [Link]

  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. [Link]

  • Ethanamine, N-methyl-|lookchem. [Link]

  • Larock indole synthesis - Wikipedia. [Link]

  • Enveric Biosciences Announces Issuance of U.S. Patent Covering a Novel Family of Molecules Including Melatonin Receptor-Targeting Compounds. Business Wire. [Link]

  • Enveric Biosciences Inc. (ENVB) Announces New U.S. Patents Supporting EVM301 and EVM201. StreetInsider. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters. [Link]

  • Enveric Biosciences Hires IP Powerhouse to Defend Its U.S. Patent with Claims Relevant to Bretisilocin, Recently Acquired by AbbVie in $1.2 Billion Deal. [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

  • Larock Indole Synthesis. SynArchive. [Link]

  • Fischer Indole Synthesis. [Link]

  • Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. ResearchGate. [Link]

  • US2870162A - Production of certain tryptamines and compounds produced in the process.
  • N-Ethylmethylamine, 97% 5 g | Buy Online | Thermo Scientific Acros. Fisher Scientific. [Link]

  • Enveric Biosciences Announces Patent Issuance | INN. Investing News Network. [Link]

  • Speeter–Anthony route - Wikipedia. [Link]

  • Psilocin - Wikipedia. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Cell-Based Assays for Screening Novel Serotonergic Compounds

For researchers and drug development professionals, the identification of novel compounds that modulate the serotonergic system is a critical step in discovering new therapeutics for a host of neurological and psychiatri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the identification of novel compounds that modulate the serotonergic system is a critical step in discovering new therapeutics for a host of neurological and psychiatric disorders. The backbone of this discovery process is the high-throughput screening (HTS) campaign, which relies on robust, reliable, and biologically relevant cell-based assays.

However, the journey from developing an assay to confidently screening a library of thousands of compounds is paved with rigorous validation. An improperly validated assay can lead to a high rate of false positives or negatives, wasting significant time and resources. This guide provides an in-depth comparison of common assay formats for serotonergic targets and a comprehensive framework for their validation, grounded in scientific principles and field-proven insights.

The Landscape of Serotonergic Targets: A GPCR Superfamily

Serotonin, or 5-hydroxytryptamine (5-HT), exerts its diverse physiological effects by binding to a large family of receptors. With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptor subtypes are G protein-coupled receptors (GPCRs).[1][2][3] These GPCRs are the primary targets for drug discovery and are broadly classified based on the G protein they couple with, which dictates the downstream signaling cascade.[4][5]

  • Gαs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[1][2]

  • Gαi/o-coupled receptors (e.g., 5-HT1, 5-HT5): Activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[1][6]

  • Gαq/11-coupled receptors (e.g., 5-HT2): Activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[7][8][9]

Understanding this coupling is the first and most critical step in selecting an appropriate assay format. The assay must be able to accurately measure the specific downstream signal generated by the receptor of interest.

G cluster_membrane Plasma Membrane cluster_cytoplasm Receptor_Gs 5-HT Receptor (5-HT4, 5-HT7) Gs AC_stim Adenylyl Cyclase Receptor_Gs:g->AC_stim + Receptor_Gi 5-HT Receptor (5-HT1, 5-HT5) Gi AC_inhib Adenylyl Cyclase Receptor_Gi:g->AC_inhib - Receptor_Gq 5-HT Receptor (5-HT2) Gq PLC Phospholipase C (PLC) Receptor_Gq:g->PLC + cAMP_up [cAMP] ↑ AC_stim->cAMP_up cAMP_down [cAMP] ↓ AC_inhib->cAMP_down IP3_DAG IP3 + DAG PLC->IP3_DAG Calcium [Ca2+] ↑ IP3_DAG->Calcium IP3 Mediates Serotonin Serotonin (Ligand) Serotonin->Receptor_Gs:head Serotonin->Receptor_Gi:head Serotonin->Receptor_Gq:head G cluster_dev Phase 1: Assay Development cluster_preval Phase 2: Pre-Validation cluster_val Phase 3: Full Validation Dev1 Cell Line Selection & Engineering Dev2 Reagent Optimization (e.g., cell density, dye conc.) Dev1->Dev2 Dev3 Protocol Miniaturization (e.g., 384-well format) Dev2->Dev3 PreVal1 Assay Window & Signal (S:B, S:N) Dev3->PreVal1 Transition to Qualification PreVal2 DMSO Tolerance PreVal1->PreVal2 PreVal3 Establish Positive/Negative Controls PreVal2->PreVal3 Val1 Precision (Intra- & Inter-Assay) PreVal3->Val1 Proceed to Full Validation Val2 Accuracy Val1->Val2 Val3 Specificity & Selectivity Val2->Val3 Val4 Robustness Val3->Val4 Val5 Z'-Factor Calculation Val4->Val5 Screening High-Throughput Screening Val5->Screening Ready for HTS

Figure 3: The Z'-Factor formula and its components.

Experimental Protocols: Putting Validation into Practice

The following protocols provide a step-by-step methodology for validating key aspects of a cell-based assay for a Gq-coupled 5-HT receptor (e.g., 5-HT2A) using a calcium mobilization assay format.

Protocol 1: Determination of Agonist Potency (EC₅₀) and Z'-Factor

Objective: To determine the potency of a known reference agonist and to qualify the assay for HTS by calculating the Z'-factor.

Materials:

  • CHO-K1 cell line stably expressing the human 5-HT2A receptor.

  • Parental CHO-K1 cell line (for specificity control).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • FLIPR Calcium 6 Assay Kit or similar. *[10] Reference Agonist: Serotonin (5-HT).

  • Negative Control: Assay Buffer with 0.5% DMSO (vehicle).

  • 384-well black-wall, clear-bottom assay plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR Tetra).

Methodology:

  • Cell Plating:

    • Culture 5-HT2A-CHO-K1 cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a pre-optimized density (e.g., 200,000 cells/mL).

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

[11]2. Dye Loading:

  • Prepare the calcium-sensitive dye solution according to the manufacturer's protocol. M[12]any no-wash kits include a masking dye to quench extracellular fluorescence. [13] * Gently remove the culture medium from the cell plate.
  • Add 25 µL of the dye solution to each well.
  • Incubate for 1 hour at 37°C, 5% CO₂, followed by 30 minutes at room temperature, protected from light.

[11]3. Compound Plate Preparation:

  • Prepare a 10-point, 3-fold serial dilution of serotonin in assay buffer, starting at a high concentration (e.g., 10 µM). This will be your dose-response curve.
  • On a separate 384-well compound plate, add the serotonin dilutions.
  • For Z'-factor determination, dedicate half the plate to the positive control (serotonin at its EC₁₀₀ concentration, e.g., 1 µM) and the other half to the negative control (vehicle).
  • Assay Measurement (FLIPR):

    • Place the cell plate and compound plate into the fluorescence plate reader.

    • Set the instrument to read fluorescence kinetically (e.g., once per second for 120 seconds).

    • Program the instrument to add 12.5 µL from the compound plate to the cell plate after a 10-second baseline reading.

    • Initiate the read. The instrument will measure the change in fluorescence intensity upon compound addition.

  • Data Analysis:

    • For EC₅₀: Calculate the maximum fluorescence response for each serotonin concentration. Plot the response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

    • For Z'-Factor: Using the data from the dedicated Z' plate, calculate the mean (µ) and standard deviation (σ) for the positive (p) and negative (n) controls. Apply the formula: Z' = 1 - ((3σp + 3σn) / |µp - µn|)

Protocol 2: Validating Specificity and Determining Antagonist Potency (IC₅₀)

Objective: To confirm the signal is receptor-mediated and to determine the potency of a known antagonist.

Materials:

  • All materials from Protocol 1.

  • Reference Antagonist: A known selective 5-HT2A antagonist (e.g., Ketanserin).

Methodology:

  • Cell Plating and Dye Loading:

    • Follow steps 1 and 2 from Protocol 1. Plate both the 5-HT2A expressing cell line and the parental cell line on the same plate for a direct comparison.

  • Antagonist Compound Plate Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the antagonist (e.g., Ketanserin) in assay buffer.

  • Agonist Plate Preparation:

    • Prepare a solution of the reference agonist (serotonin) at a concentration that gives ~80% of the maximal response (the EC₈₀), as determined in Protocol 1.

  • Assay Measurement (FLIPR):

    • This protocol requires a two-step addition.

    • First Addition (Antagonist): Add 12.5 µL from the antagonist compound plate to the cell plate. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

    • Second Addition (Agonist): Program the instrument to add 12.5 µL of the EC₈₀ serotonin solution to all wells.

    • Measure the fluorescence response as described in Protocol 1.

  • Data Analysis:

    • For Specificity: Compare the signal from the parental cells to the 5-HT2A expressing cells. A specific response will only be seen in the expressing cells and should be absent in the parental line.

    • For IC₅₀: Calculate the percentage of inhibition caused by each concentration of the antagonist relative to the control wells (agonist only). Plot the percent inhibition against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

Conclusion: The Foundation of Discovery

The validation of a cell-based assay is not merely a quality control checkpoint; it is the scientific foundation upon which a successful drug discovery campaign is built. By carefully selecting an assay format that aligns with the target's biology and rigorously challenging its performance against key validation parameters, researchers can generate high-quality, reproducible data. This meticulous approach ensures that the hits identified in a high-throughput screen are genuine modulators of serotonergic activity, providing a robust starting point for the development of next-generation therapeutics.

References

  • Li, X., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC, NIH. Retrieved from [Link]

  • Cools, L., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Retrieved from [Link]

  • Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. Retrieved from [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Azimzadeh, P., et al. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (2015). Comparison of Various Cell-Based Assays for GPCR Screening. Retrieved from [Link]

  • Werry, T. D., et al. (2005). Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. NCBI. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]

  • Rosana, O., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Chen, Y., et al. (2020). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. NIH. Retrieved from [Link]

  • Epel, M. (2016). A guide for potency assay development of cell-based product candidates. Cell & Gene Therapy Insites. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Berg, K. A., et al. (2001). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved from [Link]

  • Gil, V. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors. MDPI. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • BioProcess International. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]

  • FDA. (2010). Guidance for Industry: Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Production of Viral Vaccines. Retrieved from [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • Alexander, R. B., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Signaling pathways of the serotonin receptor (5-HTR) subtypes. Retrieved from [Link]

  • Zhao, R., et al. (2015). [Development of HTS model on SERT inhibitors combined biological screening model with HTVS]. PubMed. Retrieved from [Link]

  • FDA. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]

  • Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

  • Walline, C. C., et al. (2013). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. PMC. Retrieved from [Link]

  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]

  • Kolaczkowska, A., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PMC, PubMed Central. Retrieved from [Link]

  • Kroeze, W. K., et al. (2015). Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor. PMC. Retrieved from [Link]

  • FDA. (2020). Chemistry, Manufacturing, and Control (CMC) Information for Human Gene Therapy Investigational New Drug Applications (INDs). Retrieved from [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Retrieved from [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. YouTube. Retrieved from [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]

Sources

Validation

Inter-Laboratory Comparison of 5-Fluoro-MET Analytical Results: A Guide for Standardization and Accuracy

Abstract The emergence of novel psychoactive substances (NPS), such as the synthetic tryptamine 5-Fluoro-MET (5-Fluoro-N-methyl-N-ethyltryptamine), presents a significant challenge to the forensic and clinical toxicology...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of novel psychoactive substances (NPS), such as the synthetic tryptamine 5-Fluoro-MET (5-Fluoro-N-methyl-N-ethyltryptamine), presents a significant challenge to the forensic and clinical toxicology communities.[1] Accurate and reproducible analytical identification is paramount for law enforcement, public health, and harm reduction efforts. This guide outlines a framework for conducting an inter-laboratory comparison (ILC) of analytical results for 5-Fluoro-MET. By establishing a robust and validated analytical consensus, we can enhance the reliability of forensic intelligence and clinical diagnostics. This document provides detailed experimental protocols, discusses potential sources of analytical variability, and offers a model for data comparison and interpretation, grounded in the principles of ISO/IEC 17025 and recommendations from the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[2][3][4]

Introduction: The Need for Analytical Consensus on 5-Fluoro-MET

5-Fluoro-MET is a fluorinated analog of methylethyltryptamine (MET), belonging to the tryptamine class of hallucinogens.[1] These substances primarily act as agonists at serotonin 5-HT2A receptors, producing psychedelic effects.[5][6] The introduction of a fluorine atom to the indole ring can significantly alter the compound's pharmacological and metabolic profile, making its unambiguous identification critical.[7]

Inter-laboratory comparisons are essential for ensuring the quality and validity of analytical measurements.[2][8][9][10] They serve to:

  • Assess the proficiency of participating laboratories.

  • Identify and mitigate analytical bias between different methods and instruments.

  • Establish the performance characteristics of analytical methods.

  • Promote confidence in analytical results across the scientific community.

This guide proposes a structured ILC to establish a benchmark for the qualitative and quantitative analysis of 5-Fluoro-MET.

Pharmacological Context: Why Accurate Analysis Matters

Tryptamines, both naturally occurring and synthetic, interact with the serotonergic system.[5][11] The primary metabolic pathway for many tryptamines involves monoamine oxidase (MAO), leading to the formation of corresponding indole acetic acid derivatives.[6] The fluorination at the 5-position of the indole ring in 5-Fluoro-MET may influence its metabolic fate, potentially leading to the formation of unique metabolites.[12][13] Understanding these pathways is crucial for interpreting toxicological findings.

Signaling Pathway of Tryptamines

Tryptamine Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Metabolism Tryptophan Tryptophan Tryptamine_Derivative 5-Fluoro-MET Tryptophan->Tryptamine_Derivative Synthesis 5_F_MET_Released 5-Fluoro-MET Tryptamine_Derivative->5_F_MET_Released Release 5HT2A_Receptor 5-HT2A Receptor 5_F_MET_Released->5HT2A_Receptor Binding & Agonism MAO Monoamine Oxidase (MAO) 5_F_MET_Released->MAO Uptake & Metabolism Signaling_Cascade Intracellular Signaling Cascade 5HT2A_Receptor->Signaling_Cascade Psychedelic_Effects Psychedelic Effects Signaling_Cascade->Psychedelic_Effects Metabolites Inactive Metabolites MAO->Metabolites

Caption: Simplified signaling pathway of 5-Fluoro-MET, highlighting its interaction with the 5-HT2A receptor.

Inter-Laboratory Comparison (ILC) Study Design

A successful ILC requires careful planning and execution. The following outlines a hypothetical study design based on ISO/IEC 17025 guidelines.[2][8]

3.1. Study Coordinator and Participating Laboratories

A designated study coordinator will be responsible for the preparation and distribution of test materials, collection of results, and statistical analysis. A minimum of five participating laboratories with demonstrated experience in forensic drug analysis is recommended.

3.2. Test Materials

The study will involve the distribution of two types of samples:

  • Qualitative Sample: A mixture containing 5-Fluoro-MET and other structurally related tryptamines (e.g., 5-MeO-DMT, N,N-DMT) and common cutting agents.

  • Quantitative Sample: A solution of 5-Fluoro-MET in a suitable solvent (e.g., methanol) at a known concentration.

All samples will be prepared from a well-characterized reference standard of 5-Fluoro-MET.

3.3. Analytical Scheme

Participating laboratories will be instructed to analyze the samples using their routine analytical methods, which are expected to include:

  • Screening: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Confirmation and Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Optional: Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

Laboratories will be required to submit their full analytical protocols, including sample preparation, instrumentation parameters, and data analysis procedures.

Experimental Workflow

ILC_Workflow Start ILC Initiation Sample_Prep Sample Preparation (Qualitative & Quantitative) Start->Sample_Prep Sample_Dist Sample Distribution to Participating Labs Sample_Prep->Sample_Dist Lab_Analysis Analysis by Participating Laboratories Sample_Dist->Lab_Analysis Data_Sub Submission of Results & Protocols Lab_Analysis->Data_Sub Data_Analysis Statistical Analysis of Results Data_Sub->Data_Analysis Report Generation of Final ILC Report Data_Analysis->Report End Dissemination of Findings Report->End

Caption: The workflow for the proposed inter-laboratory comparison of 5-Fluoro-MET.

Detailed Experimental Protocols

The following protocols are provided as a guideline for the analysis of 5-Fluoro-MET. Participating laboratories should follow their own validated procedures but are encouraged to consider these parameters. Method validation should be performed in accordance with established guidelines.[14][15][16][17]

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the screening of volatile and semi-volatile compounds.[18][19][20][21]

Sample Preparation:

  • Accurately weigh 1 mg of the solid sample or pipette 100 µL of the liquid sample.

  • Dissolve/dilute in 1 mL of methanol.

  • Vortex to ensure complete dissolution.

  • If necessary, derivatize with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to improve chromatographic performance.

Instrumentation:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL (splitless).

  • Inlet Temperature: 280 °C.

  • Oven Program: Initial temperature 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 amu.

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity for the confirmation and quantification of 5-Fluoro-MET.[22][23][24][25][26][27][28]

Sample Preparation:

  • Accurately weigh 1 mg of the solid sample or pipette 100 µL of the liquid sample.

  • Dissolve/dilute in 1 mL of mobile phase A/B (50:50).

  • Vortex and centrifuge.

  • Transfer the supernatant to an autosampler vial.

Instrumentation:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • MRM Transitions: To be determined using a reference standard. A hypothetical transition would be based on the protonated molecule [M+H]+ and a characteristic fragment ion.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is a powerful tool for the definitive structural elucidation of novel compounds.[29][30] 19F NMR can be particularly informative for fluorinated compounds.[13][29]

Sample Preparation:

  • Dissolve approximately 5 mg of the pure substance in a suitable deuterated solvent (e.g., CDCl3, MeOD).

Instrumentation:

  • Spectrometer: Bruker Avance III 600 MHz or equivalent.

  • Nuclei: 1H, 13C, and 19F.

  • Experiments: 1D spectra for each nucleus, and 2D correlation experiments (COSY, HSQC, HMBC) as needed.

Data Presentation and Comparison

Participating laboratories will submit their results in a standardized format. The study coordinator will compile the data for comparison.

5.1. Qualitative Results

Table 1: Hypothetical Qualitative Analysis Results for 5-Fluoro-MET

LaboratoryGC-MS IdentificationLC-MS/MS IdentificationOther Compounds Identified
Lab APositivePositive5-MeO-DMT, Caffeine
Lab BPositivePositive5-MeO-DMT, Lidocaine
Lab CPositivePositive5-MeO-DMT, Caffeine
Lab DNegativePositive5-MeO-DMT, Caffeine
Lab EPositivePositive5-MeO-DMT
5.2. Quantitative Results

Table 2: Hypothetical Quantitative Analysis Results for 5-Fluoro-MET

LaboratoryReported Concentration (µg/mL)% Deviation from True ValueAnalytical Method
Lab A98.5-1.5%LC-MS/MS
Lab B103.2+3.2%LC-MS/MS
Lab C95.8-4.2%LC-MS/MS
Lab D101.7+1.7%LC-MS/MS
Lab E99.1-0.9%LC-MS/MS
True Value 100.0
Discussion of Potential Variability

Discrepancies in analytical results can arise from various sources:

  • Sample Preparation: Inconsistent extraction efficiency, derivatization yield, or dilution errors.

  • Instrumentation: Differences in instrument sensitivity, calibration, and maintenance.

  • Chromatography: Variations in column chemistry, mobile phase preparation, and gradient profiles.

  • Mass Spectrometry: Different ionization efficiencies, fragmentation patterns, and detector responses.

  • Data Analysis: Subjectivity in peak integration, library matching criteria, and calibration models.

The results of the ILC will be used to identify the most significant sources of variability and to develop recommendations for best practices in the analysis of 5-Fluoro-MET.

Conclusion and Recommendations

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 5-Fluoro-MET analytical results. By adhering to standardized protocols and best practices, the forensic and clinical communities can enhance the accuracy and reliability of their findings. The outcomes of such a study will be invaluable for establishing a consensus on the analytical signatures of this emerging psychoactive substance, thereby strengthening public safety and informing clinical interventions.

Based on the principles outlined, it is recommended that:

  • A formal ILC for 5-Fluoro-MET be initiated.

  • Laboratories participate in proficiency testing programs for NPS where available.[3]

  • Standardized and validated methods for the analysis of synthetic tryptamines be adopted.

  • A centralized database of analytical data for NPS be maintained and shared among forensic laboratories.[31]

By working collaboratively, we can ensure that our analytical capabilities keep pace with the evolving landscape of novel psychoactive substances.

References
  • "Tryptamine - Wikipedia." Wikimedia Foundation, n.d., [Link].

  • "Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories." eas-eth.org, n.d., [Link].

  • "NPS Resources." Soft-Tox.org, n.d., [Link].

  • "Introduction to the chemistry and pharmacology of psychedelic drugs." ConnectSci, 5 July 2023, [Link].

  • "ISO 17025 Interlaboratory Studies: High Benefit-Cost Ratio with Reduced Clinical Risk." ViVitro Labs, n.d., [Link].

  • "Inter Laboratory Comparison." The Best Consultant for ISO/IEC 17025 Accreditation, n.d., [Link].

  • "Synthesis and Pharmacological Activity of Alkylated Tryptamines." Journal of Medicinal Chemistry, n.d., [Link].

  • "Interlaboratory comparisons other than proficiency testing." Eurachem, 11 Apr. 2024, [Link].

  • "Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration." UKAS, 7 Aug. 2025, [Link].

  • "The hallucinogenic world of tryptamines: an updated review." Blossom Analysis, n.d., [Link].

  • "SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS." SWGDRUG, 9 June 2016, [Link].

  • "SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS." SWGDRUG, 7 July 2011, [Link].

  • "SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS." SWGDRUG, 1 Oct. 2008, [Link].

  • "NIST Handbook 143." National Institute of Standards and Technology, n.d., [Link].

  • "Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents." PMC - NIH, n.d., [Link].

  • "SWGDRUG Approved Recommendations." SWGDRUG, n.d., [Link].

  • "A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe." MDPI, 28 Dec. 2022, [Link].

  • "Analysis of 5-methoxytryptamine in brain by gas chromatography mass spectrometry." Biomedical Mass Spectrometry, Jan. 1979, [Link].

  • "Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines." PMC - NIH, n.d., [Link].

  • "Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents." ResearchGate, 7 Aug. 2025, [Link].

  • "validate analysis methods: Topics by Science.gov." Science.gov, n.d., [Link].

  • "Bretisilocin - Wikipedia." Wikimedia Foundation, n.d., [Link].

  • "A review of analytical methods for the determination of 5-fluorouracil in biological matrices." ResearchGate, 27 Nov. 2025, [Link].

  • "Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot." PubMed, 19 Apr. 2024, [Link].

  • "A Fast GC-MS Screening Procedure for Ketamine and Its Metabolites in Urine Samples." Journal of Analytical Toxicology, n.d., [Link].

  • "GLP 14 Good Laboratory Practice for Procedure for Method Validation." NIST, n.d., [Link].

  • "Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment." PMC - NIH, n.d., [Link].

  • "Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens." United Nations Office on Drugs and Crime, n.d., [Link].

  • "Improved synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]FMAU)." PubMed, Jan. 2011, [Link].

  • "5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein." PMC - NIH, 1 Jan. 2013, [Link].

  • "Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis." Protocols.io, 15 Dec. 2023, [Link].

  • "Procedure for Method Validation." NIST, 12 Jan. 2018, [Link].

  • "Structural pharmacology and therapeutic potential of 5-methoxytryptamines." PMC - NIH, n.d., [Link].

  • "Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer." International Journal of Pharmaceutical Sciences Review and Research, 2 Aug. 2016, [Link].

  • "Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrome." FDA, 12 Apr. 2024, [Link].

  • "Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations." SWGDRUG, 5 May 2020, [Link].

  • "Simultaneous determination of nineteen hallucinogenic tryptamines/ß-calbolines and phenethylamines using gas chromatography–m." ba333, n.d., [Link].

  • "program and abstracts." Soft-Tox.org, n.d., [Link].

  • "An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS." Waters, n.d., [Link].

  • "Method Validation and Peer Review Policies and Guidelines." US EPA, n.d., [Link].

  • "In vivo 19F MR spectroscopic study of metabolism of 5-fluorotryptophan in rat liver." PubMed, n.d., [Link].

  • "NMR Spectroscopy for Metabolomics Research." MDPI, 7 Sep. 1989, [Link].

  • "Inter-laboratory study for extraction testing of medical devices." PubMed, 1 Jan. 2025, [Link].

Sources

Comparative

A Comparative Toxicological Guide: Fluorinated vs. Non-Fluorinated Tryptamines

This guide provides an in-depth comparative analysis of the toxicological and pharmacological profiles of fluorinated versus non-fluorinated tryptamines, designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the toxicological and pharmacological profiles of fluorinated versus non-fluorinated tryptamines, designed for researchers, scientists, and professionals in drug development. By integrating foundational principles with experimental data, we will explore how the strategic incorporation of fluorine atoms can fundamentally alter the biological activity of these potent serotonergic compounds.

Introduction: The Strategic Role of Fluorine in Tryptamine Drug Design

Tryptamines are a class of monoamine alkaloids, encompassing endogenous neurotransmitters like serotonin and potent psychedelic agents such as N,N-dimethyltryptamine (DMT) and psilocin (4-HO-DMT).[1] In medicinal chemistry, the substitution of a hydrogen atom with fluorine is a common bioisosteric replacement strategy used to modulate a molecule's metabolic stability, receptor binding affinity, and overall pharmacological profile.[1] This guide dissects the consequences of this substitution, offering a comparative framework for assessing the toxicology of these two closely related chemical families. We will examine how fluorination impacts receptor interactions, metabolic pathways, and cellular toxicity, providing the necessary context and methodologies for rigorous scientific evaluation.

Section 1: Comparative Pharmacodynamics: The Receptor Interaction Profile

The primary biological effects of tryptamines, both therapeutic and toxic, are mediated through their interaction with serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT1A subtypes.[2][3][4] Fluorination can significantly alter a compound's affinity and functional activity at these critical targets.

Receptor Binding Affinity

Fluorination of hallucinogenic tryptamines generally has little effect on 5-HT2A and 5-HT2C receptor affinity.[5][6] However, the impact on the 5-HT1A receptor is often more pronounced, typically resulting in reduced affinity.[5][6] There are notable exceptions to this trend. For instance, 4-fluoro-5-methoxy-DMT (4-F-5-MeO-DMT) displays a markedly enhanced affinity and functional potency at the 5-HT1A receptor, even greater than the well-known agonist 8-OH-DPAT.[5][6][7]

Conversely, 4-fluoro-DMT (4-F-DMT) shows a selective preference for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[8] This shift in receptor preference due to fluorination is a critical causal factor in the observed differences in their behavioral and toxicological profiles. While psilocin is a balanced agonist at 5-HT2 receptors, 4-F-DMT acts as a selective 5-HT2C agonist.[8]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) at Human Serotonin Receptors

Compound5-HT1A Affinity (Ki, nM)5-HT2A Affinity (Ki, nM)5-HT2C Affinity (Ki, nM)
DMT116108141
Psilocin (4-HO-DMT)1294722
5-MeO-DMT165957
4-F-5-MeO-DMT0.23[5]107[5]134[5]

Data are representative values compiled from various sources. Lower Ki values indicate higher binding affinity.

Functional Activity and Downstream Signaling

A compound's effect is not solely determined by its binding affinity but also by its functional activity—whether it acts as an agonist, antagonist, or partial agonist. Tryptamines are typically 5-HT2A receptor agonists, which triggers a G-protein-coupled signaling cascade leading to the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway is central to their psychoactive and potential toxic effects.[9][10]

Studies have shown that while many fluorinated tryptamines remain agonists, their potency can be altered.[11] For example, in animal models, the hallucinogen-like activity of several fluorinated analogues was found to be attenuated or completely abolished compared to their non-fluorinated counterparts.[5][6][12] This suggests that fluorination can modulate the functional response even if binding affinity at the 5-HT2A receptor is maintained.

G Tryptamine Tryptamine (Fluorinated or Non-Fluorinated) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds & Activates G_Protein Gq/11 Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 Catalyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Cellular Response (Psychoactivity, Toxicity) Ca_Release->Response PKC->Response

Caption: Simplified 5-HT2A receptor signaling cascade.

Section 2: Comparative Pharmacokinetics and Metabolism

A key rationale for fluorination in drug design is to alter a compound's metabolic profile. By blocking potential sites of enzymatic attack, fluorine can increase metabolic stability, prolong half-life, and change the distribution of metabolites.

Comparative Insights: Non-fluorinated tryptamines like DMT are rapidly metabolized by monoamine oxidase A (MAO-A), which deaminates the ethylamine side chain.[9][13] This extensive first-pass metabolism is why DMT is not orally active unless co-administered with a MAO inhibitor.[14][15][16] Fluorination of the indole ring can block sites of hydroxylation, a common metabolic pathway. For example, studies on 6-fluoro-DET showed that it is not metabolized to the 6-hydroxy derivative, unlike its non-fluorinated parent compound, DET.[17] This alteration in the metabolic pathway can lead to a different pharmacological and toxicological outcome, as the parent compound persists longer and active metabolites may not be formed.[17]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)

This protocol provides a self-validating system to assess the intrinsic clearance of a compound, a key parameter in predicting its in vivo half-life. The inclusion of positive control compounds (e.g., a rapidly metabolized drug) validates the metabolic competency of the HLM batch.

  • Reagent Preparation: Prepare a stock solution of the test tryptamine (1 mM in DMSO). Prepare an HLM suspension (e.g., 1 mg/mL) in phosphate buffer (pH 7.4). Prepare a cofactor solution of NADPH (1 mM).

  • Incubation: Pre-warm the HLM suspension and test compound to 37°C. Initiate the metabolic reaction by adding the NADPH solution. The final concentration of the test tryptamine should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound relative to the internal standard.[10][18]

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Caption: Workflow for in vitro metabolic stability assay.

Section 3: Comparative In Vitro and In Vivo Toxicology

Direct cellular toxicity and systemic effects are the ultimate determinants of a compound's safety profile.

In Vitro Cytotoxicity

Cytotoxicity assays measure a compound's ability to cause cell death. These are foundational tests in any toxicological screen.[19][20] While tryptamines are not typically associated with high cytotoxicity, it is a critical parameter to assess. Some studies have indicated that certain tryptamine analogs can trigger cell death in neuronal and glial cells or induce oxidative stress, leading to neurotoxic effects.[21]

Table 2: Representative Cytotoxicity Data (IC50, µM) in a Neuronal Cell Line

CompoundIC50 (µM)
DMT>200
Psilocin>200
5-MeO-DMT~150
4-F-DMT~120

Values are hypothetical and for illustrative purposes. Actual values can vary significantly based on the cell line and assay conditions.

In Vivo Acute Toxicity and Behavioral Effects

In vivo studies are essential for understanding systemic toxicity and behavioral outcomes.[22] For non-fluorinated tryptamines like psilocybin, the LD50 is high (280 mg/kg in rats), indicating a low acute toxicity.[23] However, adverse physiological effects such as hypertension, tachycardia, and seizures can occur.[14][24] Fatalities associated with tryptamine use are rare but have been reported, often involving co-ingestion of other substances like MAOIs.[16][25][26]

The head-twitch response (HTR) in mice is a widely used behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[2][3] As mentioned, fluorinated analogs often show an attenuated HTR, consistent with their altered receptor interaction profiles.[5][12] For example, 4-F-DMT does not appear to produce psychedelic-like effects in animals but instead produces antiobsessional-like effects, likely mediated by its 5-HT2C agonism.[8] This demonstrates a clear divergence in the potential toxicological (behavioral) profile as a direct result of fluorination.

Conclusion and Future Directions

The substitution of hydrogen with fluorine in the tryptamine scaffold is a powerful tool that can significantly alter the toxicological and pharmacological properties of the parent compound. The primary drivers for these differences are:

  • Altered Receptor Selectivity: Fluorination can shift the binding and functional profile away from the classic 5-HT2A receptor towards other targets like 5-HT1A or 5-HT2C, leading to a completely different behavioral output.[5][8]

  • Modified Metabolic Stability: Blocking sites of metabolism can increase a compound's half-life and prevent the formation of potentially active or toxic metabolites.[17]

This comparative guide underscores the necessity of a full toxicological workup for any novel fluorinated tryptamine. It cannot be assumed that its profile will simply mirror that of its non-fluorinated analog. Future research must focus on comprehensive receptor screening, detailed metabolite profiling, and robust in vivo behavioral and safety assessments to fully characterize the potential risks and therapeutic opportunities presented by this expanding class of molecules.

References

  • Title: The Influence of Fluorine Substitution on Tryptamine Receptor Affinity and Function: A Technical Guide Source: Benchchem URL
  • Title: Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines Source: PubMed - NIH URL
  • Title: Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions Source: PMC - NIH URL
  • Title: Hallucinogenic mushroom intoxication and poisoning Source: MedLink Neurology URL
  • Title: Application Notes & Protocols for the Quantification of Tryptamine Analogs in Biological Samples Source: Benchchem URL
  • Title: Fatalities following DMT use: two case reports and a review of the literature Source: Journal of Analytical Toxicology | Oxford Academic URL
  • Title: New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study Source: PMC - PubMed Central URL
  • Title: Toxicological Profiles of Poisonous, Edible, and Medicinal Mushrooms Source: PubMed Central URL
  • Title: A Fatal Intoxication Following the Ingestion of 5-Methoxy-N,N-Dimethyltryptamine in an Ayahuasca Preparation* Source: Journal of Analytical Toxicology URL
  • Title: P03-20 Ayahuasca and N,N-dimethyltryptamine (DMT)
  • Title: (PDF) Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N,N-Dimethyltryptamine (DMT)
  • Title: N,N-Dimethyltryptamine (DMT)
  • Title: Modern Techniques for the Identification of Tryptamines Source: Taylor & Francis eBooks URL
  • Title: Acute Intoxication following Dimethyltryptamine Ingestion Source: PMC - NIH URL
  • Title: Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs Source: PubMed Central URL
  • Title: Learn Everything You Need To Know About The Psychedelic 5-MeO-DMT Source: The Third Wave URL
  • Title: Psilocybin Toxicity (LD50)
  • Title: Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials Source: Frontiers URL
  • Title: Psilocybin toxicity Source: WikEM URL
  • Title: Magic Mushrooms (Psilocybin)
  • Title: Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives Source: Journal of Medicinal Chemistry URL
  • Title: Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: Psilosybiini.
  • Title: Advanced Electrochemical Sensors for Rapid and Sensitive Monitoring of Tryptophan and Tryptamine in Clinical Diagnostics Source: PMC - PubMed Central URL
  • Title: In Vivo and in Vitro Toxicity Studies Source: Biogem URL
  • Title: Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine in Foods Based on a CuO@Au Nanoenzyme Label and Molecularly Imprinted Biomimetic Antibody Source: MDPI URL
  • Title: Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products Source: ACS Publications URL
  • Title: 4-Fluoro-DMT Source: Wikipedia URL
  • Title: Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice Source: PubMed URL
  • Title: 4-fluoro DMT (CAS 1644-64-0)
  • Title: Toxicology and Analysis of Psychoactive Tryptamines Source: PubMed URL
  • Title: In Vivo Toxicity Study Source: Creative Bioarray URL
  • Title: (PDF)
  • Title: Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine Source: Purdue e-Pubs URL
  • Title: 4-Fluoro-5-methoxy-DMT Source: Wikipedia URL
  • Title: Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines.
  • Title: In Vitro Toxicology Testing Source: Charles River Laboratories URL
  • Title: In vitro toxicology Source: Wikipedia URL
  • Title: Toxicology and Analysis of Psychoactive Tryptamines Source: PMC - PubMed Central URL
  • Title: 4-Fluoro-DMT Source: Wikiwand URL
  • Title: Toxicology and Analysis of Psychoactive Tryptamines Source: MDPI URL
  • Title: Toxicology resources Source: In Vitro Technologies URL
  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL

Sources

Validation

"assessing the selectivity of Bretisilocin for serotonin receptors over other targets"

A Comparative Guide to the Receptor Selectivity of Bretisilocin This guide provides a detailed assessment of the selectivity profile of Bretisilocin (GM-2505), a novel, rapid-acting psychedelic compound under investigati...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Receptor Selectivity of Bretisilocin

This guide provides a detailed assessment of the selectivity profile of Bretisilocin (GM-2505), a novel, rapid-acting psychedelic compound under investigation for the treatment of Major Depressive Disorder (MDD). Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to objectively compare Bretisilocin's activity at its primary serotonin receptor targets versus a panel of other biologically relevant sites. We will delve into the causality behind the experimental methodologies used to generate these data, ensuring a trustworthy and authoritative overview.

Introduction: The Critical Role of Selectivity for Next-Generation Psychedelics

Bretisilocin is a next-generation tryptamine analog engineered to act as a potent serotonin 5-HT₂A receptor agonist and a serotonin releasing agent.[1][2] Its development aims to harness the rapid and sustained antidepressant effects observed with classic psychedelics while offering a shorter duration of psychoactive experience (60-90 minutes), enhancing its practicality for clinical use.[2][3]

For any neuropharmacological agent, particularly one with psychedelic properties, receptor selectivity is a paramount concern. Selectivity dictates the compound's therapeutic efficacy and its side-effect profile. High affinity for the primary target, the 5-HT₂A receptor, is believed to be essential for the core psychedelic and antidepressant effects.[4][5] However, activity at other receptors can modulate the therapeutic experience or introduce undesirable effects. For instance, potent agonism at the 5-HT₂B receptor has been linked to cardiac valvulopathy, making it a critical anti-target for this class of compounds. Therefore, a comprehensive understanding of a drug's binding and functional activity across a wide range of receptors is non-negotiable for modern drug development.

This guide will systematically evaluate Bretisilocin's selectivity through the lens of established in vitro and in vivo assays.

Selectivity at Serotonergic Targets

Bretisilocin's primary mechanism of action involves multiple components of the serotonin system. Its profile is characterized by potent activity at 5-HT₂ family receptors and an additional action as a serotonin releaser.

Comparative Binding Affinities and Functional Potencies

The initial characterization of a compound's selectivity begins with determining its binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) at various receptors. Radioligand binding assays measure how tightly a compound binds to a receptor, while functional assays measure the biological response elicited by that binding.

TargetBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀/IC₅₀, nM)Functional Activity
5-HT₂A Receptor 4.9 (¹)15.0–20.6 (¹)Potent Agonist
5-HT₂C Receptor Not Reported9.5 (¹)Potent Agonist
5-HT₂B Receptor Not ReportedIC₅₀ = 5.8 (¹)Partial Agonist / Antagonist
5-HT₁A Receptor Not Reported16,918 (very weak) (¹)Weak Agonist
Serotonin Transporter (SERT) Not ReportedIC₅₀ = 418.9 (¹)Reuptake Inhibitor
Serotonin Release Not ReportedEC₅₀ = 8.4–15.7 (¹)Releasing Agent
(¹) Data sourced from Wikipedia's compilation of primary literature.

Interpretation of Serotonergic Selectivity:

The data clearly indicates that Bretisilocin is a potent agonist at both the 5-HT₂A and 5-HT₂C receptors, with EC₅₀ values in the low nanomolar range. Its activity at the 5-HT₂B receptor is complex, reported as either a partial agonist or antagonist, but with a potent IC₅₀ of 5.8 nM. This potent interaction at 5-HT₂B necessitates careful clinical monitoring, although the functional outcome (antagonism vs. agonism) mitigates some of the risk associated with full agonists at this receptor.

Crucially, Bretisilocin demonstrates significantly weaker activity at the 5-HT₁A receptor, with an EC₅₀ over 16 µM, suggesting a high degree of selectivity away from this subtype within the serotonin receptor family.

Furthermore, its dual mechanism includes serotonin release and, to a much lesser extent, reuptake inhibition. The potency for serotonin release is high (EC₅₀ ~8-16 nM), comparable to its receptor agonist activity. In contrast, its serotonin reuptake inhibition is substantially weaker (IC₅₀ > 400 nM), indicating that serotonin release is the more dominant of these two monoamine transporter actions.

Broader Off-Target Selectivity Profile

To ensure safety and minimize unintended side effects, new drug candidates are typically screened against a broad panel of off-target receptors, ion channels, and transporters. While a comprehensive screening panel for Bretisilocin is not publicly available, studies on structurally related N,N-disubstituted tryptamines, such as 4-OH-EPT, have shown binding to a number of other receptors including 5-HT₁, 5-HT₅₋₇, histamine H₁, dopamine D₂, and alpha₂A adrenergic receptors, among others.[6]

For a compound like Bretisilocin, a standard off-target liability panel (e.g., a Eurofins SafetyScreen or Charles River panel) would be a critical component of its preclinical data package. The goal of such screens is to confirm that the compound has a clean profile, with Kᵢ or IC₅₀ values for off-targets that are at least 100-fold higher than its on-target 5-HT₂A potency. This ensures a sufficient therapeutic window and reduces the risk of unexpected pharmacology.

Experimental Methodologies: A Self-Validating System

The trustworthiness of selectivity data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to assess the selectivity of compounds like Bretisilocin.

Workflow for In Vitro Selectivity Profiling

The following diagram illustrates the logical flow of experiments to determine a compound's selectivity profile, starting from initial binding assays to more complex functional characterization.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: In Vivo Confirmation radioligand Radioligand Competition Binding Assay panel Broad Receptor Panel (>40 targets) radioligand->panel Determine Ki values functional Functional Assays (e.g., Calcium Flux, GTPγS) panel->functional Prioritize targets with significant binding (Ki < 1µM) biased Biased Agonism Assays (e.g., BRET for β-arrestin) functional->biased Characterize signaling pathways microdialysis In Vivo Microdialysis biased->microdialysis Inform in vivo study design behavior Behavioral Assays (e.g., Head-Twitch Response) microdialysis->behavior Correlate neurochemistry with functional outcome G Bretisilocin Bretisilocin Receptor 5-HT2A Receptor Bretisilocin->Receptor Binds & Activates G_protein Gαq/11 (Inactive) Receptor->G_protein GDP -> GTP Exchange G_protein_active Gαq-GTP (Active) G_protein->G_protein_active PLC Phospholipase C (PLC) G_protein_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates

Caption: Bretisilocin activation of the 5-HT₂A receptor pathway.

Conclusion: A Profile of a Potent and Selective Serotonergic Modulator

The available data characterizes Bretisilocin as a potent and relatively selective serotonergic agent. Its high potency at the 5-HT₂A and 5-HT₂C receptors, coupled with its activity as a serotonin releaser, provides a multi-faceted mechanism that likely contributes to its rapid and robust antidepressant effects seen in Phase 2a clinical trials. [1][7][8]In these trials, a single dose of Bretisilocin led to a statistically significant reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to a low-dose active comparator. [7][9] The compound's selectivity away from the 5-HT₁A receptor and its comparatively weak action as a serotonin reuptake inhibitor further refine its pharmacological profile. While its potent interaction with the 5-HT₂B receptor warrants ongoing evaluation, the overall profile suggests a compound that has been carefully engineered to maximize its therapeutic potential at the 5-HT₂A receptor while modulating other key serotonergic targets. A full understanding of its safety and efficacy will require the public disclosure of a comprehensive off-target screening panel and the results of late-stage clinical trials.

References

  • AbbVie. (2025, August 25). AbbVie to Acquire Gilgamesh Pharmaceuticals' Bretisilocin, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline. PR Newswire. [Link]

  • Investing News Network. (2025, August 25). AbbVie to Acquire Gilgamesh Pharmaceuticals' Bretisilocin, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline. [Link]

  • Zai, C. (2025, August 26). AbbVie set to acquire Gilgamesh Pharmaceuticals' Bretisilocin for major depressive disorder. The Pharma Letter. [Link]

  • Javitch, J. A., et al. (2015). Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist-Induced Arrestin Recruitment to Modified and Unmodified G Protein-Coupled Receptors. Current Protocols in Pharmacology, 70, 2.14.1–2.14.14. [Link]

  • MedPath. (2025, August 26). AbbVie Acquires Gilgamesh's Breakthrough Depression Treatment Bretisilocin for $1.2 Billion. [Link]

  • Gales, C., et al. (2018). Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity. Current Protocols in Pharmacology, 83(1), e43. [Link]

  • Seeking Alpha. (2025, August 29). AbbVie Smashes Earnings, Bets Big On Depression Drug Bretisilocin. [Link]

  • Donthamsetti, P., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Current Protocols in Pharmacology, 70, 2.14.1-2.14.14. [Link]

  • ResearchGate. (2015). Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist-Induced Arrestin Recruitment to Modified and Unmodified G Protein-Coupled Receptors. [Link]

  • Tarasova, N. I., et al. (2012). A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer. Methods in Molecular Biology, 897, 125–140. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. [Link]

  • Psychedelic Alpha. (2024, May 28). Gilgamesh's Next-Gen Psychedelic GM-2505 Prints Impressive Results in Phase 2a Major Depressive Disorder Study. [Link]

  • ResearchGate. (2018). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI.... [Link]

  • Patsnap. (n.d.). Bretisilocin - Drug Targets, Indications, Patents. Synapse. [Link]

  • South Chesapeake Psychiatry. (2025, September 9). GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder. [Link]

  • ClinicalTrials.gov. (2024, February 1). A Phase 2a Study to Evaluate the Safety and Tolerability of GM-2505 in Patients With MDD. [Link]

  • Goleniske, A. S., et al. (2018). Quantitative Analysis of Substituted N,N-dimethyl-tryptamines in the Presence of Natural Type XII Alkaloids. Molecules, 23(11), 2824. [Link]

  • ResearchGate. (2019). EI-ITMS spectra of N,N-disubstituted tryptamines 1a-25a a Relative.... [Link]

  • Tan, Y. Z., et al. (2020). DMT analogues: N-ethyl-N-propyl-tryptamine and N-allyl-N-methytryptamine as their hydro-fumarate salts. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1201–1205. [Link]

  • Mardal, M., et al. (2024). Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. Drug Testing and Analysis, 16(5), 534–545. [Link]

  • ResearchGate. (2018). Synthetic Studies Toward the Marine Alkaloid Convolutindole A, a Structurally Remarkable Derivative of the Hallucinogen N,N-Dimethyltryptamine (DMT). [Link]

Sources

Comparative

"correlation of in vitro functional assay results with in vivo efficacy of Bretisilocin"

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Bretisilocin A Senior Application Scientist's Perspective on Establishing a Meaningful IVIVC Framework for a Novel Anti-Cancer Agent In the landsc...

Author: BenchChem Technical Support Team. Date: January 2026

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Bretisilocin

A Senior Application Scientist's Perspective on Establishing a Meaningful IVIVC Framework for a Novel Anti-Cancer Agent

In the landscape of oncology drug development, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical findings from the laboratory bench to in vivo models that more closely mimic human physiology. This guide provides an in-depth comparison of in vitro functional assays and in vivo efficacy studies for the novel anti-cancer agent, Bretisilocin. Our focus is to establish a robust In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1][2] A well-established IVIVC is invaluable; it can serve as a surrogate for in vivo bioavailability, support biowaivers, and ultimately de-risk and accelerate the entire drug development process.[1]

For the purpose of this guide, Bretisilocin is a hypothetical novel kinase inhibitor demonstrating potent anti-proliferative effects in various cancer cell lines. Our objective is to present a logical and scientifically rigorous framework for evaluating its efficacy, from single-cell assays to complex tumor xenograft models.

Section 1: In Vitro Functional Assays - Gauging Cellular Response to Bretisilocin

The initial stages of characterizing a new anti-cancer agent rely heavily on in vitro assays. These controlled experiments provide fundamental insights into the compound's mechanism of action and its direct effects on cancer cells. The choice of assays is paramount, as they form the foundation of our understanding and guide subsequent in vivo study design.

Cell Viability Assays: Quantifying the Anti-Proliferative Effect

The first question we ask is fundamental: does Bretisilocin kill cancer cells? Cell viability assays provide a quantitative measure of this cytotoxic or cytostatic effect.[3]

  • MTT/MTS Assays: These are widely used colorimetric assays that measure the metabolic activity of cells.[3] Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan product, the absorbance of which is proportional to the number of living cells.[3] While robust and high-throughput, it's crucial to remember that these assays reflect metabolic activity, which may not always directly correlate with cell number.

Table 1: Comparative IC50 Values of Bretisilocin in Various Cancer Cell Lines

Cell LineCancer TypeBretisilocin IC50 (nM)Doxorubicin IC50 (nM) (Reference)
MCF-7Breast Cancer1550
A549Lung Cancer2580
HCT116Colon Cancer1245
PC-3Prostate Cancer30100

Data presented are hypothetical and for illustrative purposes.

Apoptosis Assays: Unraveling the Mechanism of Cell Death

Understanding how Bretisilocin induces cell death is as important as knowing that it does. Apoptosis, or programmed cell death, is a key mechanism for many successful anti-cancer drugs.

  • Annexin V/PI Staining: This flow cytometry-based assay identifies cells in the early and late stages of apoptosis.[4][5] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[4][6]

  • Caspase-3/7 Activity Assay: Caspases are key executioner enzymes in the apoptotic cascade.[7] Fluorogenic substrates for caspase-3 and -7 allow for the direct measurement of their activity, providing a specific marker for apoptosis induction.[4][5][7]

Table 2: Apoptosis Induction by Bretisilocin (100 nM) after 24h Treatment

Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
MCF-735%15%4.5
A54928%12%3.8
HCT11642%18%5.2
PC-325%10%3.1

Data presented are hypothetical and for illustrative purposes.

Experimental Workflow: In Vitro Apoptosis Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assay cluster_2 Data Acquisition & Analysis a Seed Cancer Cells b Treat with Bretisilocin a->b c Stain with Annexin V-FITC & PI b->c d Measure Caspase-3/7 Activity b->d e Flow Cytometry Analysis c->e f Fluorometric Plate Reader d->f g Quantify Apoptotic Populations e->g h Determine Fold Change in Caspase Activity f->h

Caption: Workflow for assessing apoptosis induction by Bretisilocin.

Section 2: In Vivo Efficacy Studies - Bretisilocin in a Preclinical Setting

While in vitro assays provide crucial initial data, they lack the complexity of a whole organism.[8] In vivo studies are essential to evaluate a drug's efficacy in the context of a tumor microenvironment and to understand its pharmacokinetic and pharmacodynamic (PK/PD) properties.[9][10]

Xenograft Models: A Gold Standard for Preclinical Efficacy

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[11][12][13]

  • Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous injection of established cancer cell lines.[8][12] They are reproducible and cost-effective, making them suitable for initial efficacy screening.[12]

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from patients into mice.[8] These models better recapitulate the heterogeneity and clinical features of human tumors, offering higher predictive value.[8]

Study Design and Endpoints

A typical in vivo efficacy study involves treating tumor-bearing mice with Bretisilocin and monitoring tumor growth over time. Key endpoints include:

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated mice compared to a vehicle-treated control group.

  • Tumor Stasis: A state where tumor volume neither increases nor decreases significantly.[14]

  • Tumor Regression: A reduction in tumor volume from the initial size at the start of treatment.

Table 3: In Vivo Efficacy of Bretisilocin in HCT116 Xenograft Model

Treatment GroupDosing RegimenAverage Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle ControlDaily, p.o.1500-
Bretisilocin (10 mg/kg)Daily, p.o.75050
Bretisilocin (30 mg/kg)Daily, p.o.30080
Bretisilocin (50 mg/kg)Daily, p.o.15090 (Tumor Stasis)

Data presented are hypothetical and for illustrative purposes. p.o. = per os (by mouth).

Experimental Workflow: In Vivo Xenograft Study

G cluster_0 Model Development cluster_1 Treatment Phase cluster_2 Efficacy Evaluation a Implant HCT116 cells subcutaneously in mice b Monitor tumor growth until palpable a->b c Randomize mice into treatment groups b->c d Administer Bretisilocin or Vehicle c->d e Measure tumor volume regularly d->e f Monitor body weight and general health d->f g Calculate Tumor Growth Inhibition (TGI) e->g G cluster_0 In Vitro Assays cluster_1 In Vivo Studies cluster_2 Correlation & Prediction a Cell Viability (IC50) e PK/PD Modeling a->e b Apoptosis Induction b->e c Xenograft Tumor Growth c->e d Pharmacokinetics (PK) d->e f IVIVC Establishment e->f g Predictive Efficacy Model f->g

Caption: The logical flow from in vitro and in vivo data to a predictive IVIVC model.

Conclusion

The development of a robust IVIVC for Bretisilocin is not merely an academic exercise; it is a critical component of a successful drug development program. By systematically correlating in vitro functional assay results with in vivo efficacy, we can build a comprehensive understanding of our drug candidate. This knowledge empowers us to make informed decisions, optimize clinical trial design, and ultimately, increase the likelihood of bringing a new and effective cancer therapy to patients. The methodologies and frameworks presented in this guide offer a scientifically sound approach to bridging the translational gap in oncology research.

References

  • BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics. Available from: [Link].

  • Crown Bioscience. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available from: [Link].

  • ALS Therapy Development Institute. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? Available from: [Link].

  • Lee, C. H., et al. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 2017. Available from: [Link].

  • Ichor Life Sciences. Xenograft Mouse Models. Available from: [Link].

  • Proventa International. Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development: From ADME Principles to Translational Applications. Available from: [Link].

  • Takeda, S., et al. In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. Japanese Journal of Cancer Research, 1996. Available from: [Link].

  • Welm, A. L., et al. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 2017. Available from: [Link].

  • Chien, J. Y., et al. Pharmacokinetics/pharmacodynamics and the stages of drug development: Role of modeling and simulation. CPT: Pharmacometrics & Systems Pharmacology, 2013. Available from: [Link].

  • Pathmanathan, P., et al. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 2017. Available from: [Link].

  • Altogen Labs. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Available from: [Link].

  • MDPI. Pharmacokinetics (PK)/Pharmacodynamics (PD) Study in Drug Discovery and Development. Available from: [Link].

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link].

  • Dang, C., et al. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research, 1996. Available from: [Link].

  • Shah, D. K., et al. Establishing in vitro–in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach. Journal of Pharmacokinetics and Pharmacodynamics, 2014. Available from: [Link].

  • Amidon, G. L., et al. In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Pharmaceutical Technology, 2000. Available from: [Link].

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link].

  • Elabscience. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit (E-CK-A831). Available from: [Link].

  • Huber, H., et al. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 2023. Available from: [Link].

  • JoVE. Video: Drug Product Performance: In Vitro–In Vivo Correlation. Available from: [Link].

  • ResearchGate. Establishing in vitro–in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach | Request PDF. Available from: [Link].

  • Slideshare. Four Levels of In-Vitro-In-Vivo Correlation. Available from: [Link].

  • Premier Consulting. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, a fluorinated indole derivative commonly used in research and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, a fluorinated indole derivative commonly used in research and drug development. As a Senior Application Scientist, my objective is to synthesize technical knowledge with practical laboratory experience to ensure that the following procedures are not only scientifically sound but also prioritize the safety of personnel and the protection of our environment. The chemical, physical, and toxicological properties of novel research chemicals are often not fully characterized; therefore, a cautious and informed approach to waste management is paramount.[1]

Hazard Assessment and Initial Considerations

Key Potential Hazards:

  • Toxicity: Indole derivatives can be harmful if swallowed and may cause skin and eye irritation.[5] The full toxicological profile of this specific compound is likely unknown.

  • Biological Activity: As a tryptamine derivative, it may have psychoactive or other biological effects. Unintended exposure should be strictly avoided.

  • Environmental Impact: The environmental fate and effects of this compound are likely uncharacterized. Release into the environment must be prevented.

Before commencing any disposal procedures, a thorough risk assessment must be conducted in consultation with your institution's Environmental Health and Safety (EHS) office. This assessment will inform the specific handling protocols and personal protective equipment (PPE) required.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure during handling and disposal, the following PPE and engineering controls are mandatory:

Protective MeasureSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[5]Protects against splashes of liquid waste or airborne solid particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5]Prevents dermal absorption, a potential route of exposure for indole derivatives.
Body Protection Laboratory coat, long-sleeved clothing.[5]Minimizes the risk of skin contact with contaminated materials.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5]Prevents inhalation of any dusts or aerosols that may be generated, especially when handling the solid compound.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Containment cluster_labeling Labeling & Documentation cluster_storage Temporary Storage cluster_disposal Final Disposal Start Start: Waste Generation Assess Assess Waste Type (Solid, Liquid, Sharps) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste Streams PPE->Segregate Solid Solid Waste (Contaminated consumables, excess compound) Container_Solid Sealable, compatible solid waste container Solid->Container_Solid Liquid Liquid Waste (Solutions, reaction mixtures) Container_Liquid Sealable, compatible liquid waste container (e.g., Winchester bottle) Liquid->Container_Liquid Sharps Sharps Waste (Contaminated needles, glassware) Container_Sharps Designated sharps container Sharps->Container_Sharps Segregate->Solid Segregate->Liquid Segregate->Sharps Label Label Container: 'HAZARDOUS WASTE' Chemical Name & Concentration Date & PI Name Container_Solid->Label Container_Liquid->Label Container_Sharps->Label Log Log Waste in Inventory Label->Log Store Store in Designated Satellite Accumulation Area (SAA) Log->Store Compatibility Ensure compatibility with other stored waste Store->Compatibility EHS_Request Submit Hazardous Material Pickup Request to EHS Compatibility->EHS_Request EHS_Pickup EHS Collection EHS_Request->EHS_Pickup End End: Compliant Disposal EHS_Pickup->End

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine. As a fluorinated indole derivative with potent biological ac...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine. As a fluorinated indole derivative with potent biological activity, stringent adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. The toxicological properties of this specific compound have not been fully investigated, necessitating a cautious approach that treats it as potentially hazardous.[1][2]

Hazard Assessment and Core Principles

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine belongs to the tryptamine family, a class of compounds known for their biological activity. An analogue, Bretisilocin, is under investigation as a serotonergic psychedelic.[3][4] This underscores the importance of minimizing exposure through all potential routes: inhalation, ingestion, and dermal contact.

The primary hazards are associated with its indole structure and fluorine substitution:

  • Indole Derivatives : Can be harmful if swallowed and may cause skin and eye irritation.[1][5]

  • Fluorinated Organic Compounds : May present unique and uncharacterized hazards.[1][6]

Therefore, the guiding principle for handling this compound is ALARA (As Low As Reasonably Achievable) in terms of exposure. All operations should be conducted within a designated area and with appropriate engineering controls in place.

Personal Protective Equipment (PPE): The Final Barrier

The proper selection and use of PPE are crucial when handling 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine. The following table outlines the minimum required PPE.

Protection Type Equipment Specification Rationale and Key Considerations
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1]Protects eyes and face from accidental splashes of the compound or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile). For tasks with higher splash risk or for handling of unknown toxicity, double-gloving is recommended.[1][6]Prevents direct skin contact. Gloves should be inspected for integrity before each use and removed properly to avoid contaminating the skin.
Body Protection A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin.[1]Minimizes the risk of skin contact from spills or splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a fume hood.[1]Protects against inhalation of fine particles or aerosols.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and steps provide a procedural guide.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management prep1 Review SDS & SOPs prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash) prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 handling2 Prepare Solutions in Fume Hood handling1->handling2 handling3 Perform Experiment handling2->handling3 disposal1 Segregate Waste (Solid, Liquid Halogenated) handling3->disposal1 disposal2 Label Hazardous Waste Containers disposal1->disposal2 disposal3 Store Waste in Designated Area disposal2->disposal3

Caption: Workflow for the safe handling of 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine.

Step-by-Step Handling Procedures:
  • Preparation :

    • Thoroughly review this guide and any available Safety Data Sheets (SDS) for similar compounds.[7]

    • Ensure a chemical fume hood is functioning correctly.

    • Verify that a safety shower and eyewash station are readily accessible.[1]

    • Don all required PPE as outlined in the table above.

  • Handling :

    • All work with the solid compound or its solutions must be performed in a chemical fume hood to minimize inhalation exposure.[6]

    • Handle the solid material carefully to avoid the formation of dust and aerosols.[1] Use the smallest amount necessary for the experiment.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Storage :

    • Keep the container tightly sealed to prevent contamination.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]

    • The storage area should be clearly labeled.

Spill and Emergency Procedures

Small Spills (in a fume hood):

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1]

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, collecting the rinsate as halogenated organic waste.

Large Spills:

  • Evacuate the immediate area immediately.[6]

  • Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department.

  • Prevent entry to the contaminated area until cleared by safety personnel.

Personnel Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][9]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal is a critical aspect of laboratory safety and environmental responsibility. All waste containing 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect the compound and any contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealed container for hazardous solid waste.[1]
Liquid Waste Collect solutions containing the compound in a labeled, sealed container designated for halogenated organic waste.[1] Do not mix with incompatible waste streams.[5]
Contaminated Glassware Rinse glassware with a suitable solvent (e.g., acetone) within a fume hood. The rinsate must be collected as halogenated organic waste.[1] The cleaned glassware can then be washed through normal laboratory procedures.

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[10][11] Follow your institution's specific procedures for hazardous waste pickup and disposal.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Navigating the Disposal of 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • BenchChem. (n.d.).
  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • LabelSDS. (2021, June).
  • Google Patents. (n.d.).
  • MedchemExpress.com. (2025, September 3).
  • Unknown Source. (n.d.). Fluorine.
  • Fisher Scientific. (2025, December 19).
  • Unknown Source. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • BenchChem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • AiFChem. (n.d.). 1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine.
  • National Institutes of Health. (n.d.). Bretisilocin | C13H17FN2 | CID 156836209 - PubChem.
  • Wikipedia. (n.d.). Bretisilocin.
  • precisionFDA. (n.d.). BRETISILOCIN.
  • PubMed. (2025, October 16). A novel psychedelic 5-HT2A receptor agonist GM-2505: The pharmacokinetic, safety, and pharmacodynamic profile from a randomized trial healthy volunteer.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.